3-(4-Hydroxyphenyl)acrylaldehyde
Description
Structure
3D Structure
Propriétés
IUPAC Name |
3-(4-hydroxyphenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-7,11H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXMVKYNVIGQBS-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001314202 | |
| Record name | trans-p-Coumaraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001314202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | p-Coumaraldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040986 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20711-53-9 | |
| Record name | trans-p-Coumaraldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20711-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-p-Coumaraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001314202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxycinnamaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | p-Coumaraldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040986 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140 °C | |
| Record name | p-Coumaraldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040986 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(4-Hydroxyphenyl)acrylaldehyde (p-Coumaraldehyde)
Introduction
3-(4-Hydroxyphenyl)acrylaldehyde, commonly known as p-coumaraldehyde, is a naturally occurring phenolic compound belonging to the cinnamaldehyde family.[1][2][3] It is found in various plants and food items, including onions, turmeric, and rosemary.[2] This molecule has garnered significant interest within the scientific community, particularly in the fields of drug discovery and materials science, owing to its potential as an antitumor agent and an inducer of apoptosis.[1][2] This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and biological activities of 3-(4-Hydroxyphenyl)acrylaldehyde, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-(4-Hydroxyphenyl)acrylaldehyde is paramount for its application in research and development. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O₂ | [4] |
| Molecular Weight | 148.16 g/mol | [5] |
| CAS Number | 2538-87-6 | [4][5] |
| Appearance | Pale-yellow to yellow-brown solid | [6] |
| Melting Point | 140 °C | [1] |
| Solubility | Slightly soluble in water, DMSO, and Methanol. | [1][2] |
| Purity | Typically ≥95% | [4][5] |
| Storage | Store at -20°C under an inert atmosphere. | [5][6] |
Synonyms: p-Coumaraldehyde, p-Hydroxycinnamaldehyde, 4-Hydroxycinnamaldehyde, (E)-3-(4-hydroxyphenyl)prop-2-enal.[4]
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 3-(4-Hydroxyphenyl)acrylaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data provide detailed information about the molecular structure.
¹H NMR (DMSO-d₆, 500 MHz):
-
δ 9.58 (d, 1H, J=7.8 Hz, CHO)
-
δ 7.61 (d, 2H, J=8.6 Hz, Ar-H)
-
δ 7.50 (d, 1H, J=16.0 Hz, Ar-CH=)
-
δ 6.84 (d, 2H, J=8.6 Hz, Ar-H)
-
δ 6.66 (dd, 1H, J=16.0, 7.8 Hz, =CH-CHO)
¹³C NMR (DMSO-d₆, 125 MHz):
-
δ 194.04 (CHO)
-
δ 160.60 (C-OH)
-
δ 153.75 (Ar-CH=)
-
δ 130.95 (Ar-C)
-
δ 125.42 (=CH-CHO)
-
δ 125.21 (Ar-C)
-
δ 115.95 (Ar-C)
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Predicted IR Absorptions:
-
O-H stretch (phenol): Broad peak around 3200-3600 cm⁻¹
-
C=O stretch (aldehyde): Strong peak around 1670-1700 cm⁻¹
-
C=C stretch (alkene and aromatic): Peaks in the range of 1500-1650 cm⁻¹
-
C-O stretch (phenol): Peak around 1200-1260 cm⁻¹
-
=C-H bend (trans-alkene): Strong peak around 960-980 cm⁻¹
Predicted UV-Vis Absorption: Due to the extended conjugation between the phenyl ring, the double bond, and the carbonyl group, a strong absorption band in the UV region, likely above 300 nm, is expected.
Synthesis and Reactivity
Synthetic Protocols
While several synthetic routes can be envisioned, a common and effective method for the synthesis of 3-(4-Hydroxyphenyl)acrylaldehyde involves the condensation of 4-hydroxybenzaldehyde with acetaldehyde or a protected equivalent. A plausible synthetic workflow is outlined below.
Workflow for the Synthesis of 3-(4-Hydroxyphenyl)acrylaldehyde:
Caption: A plausible synthetic workflow for 3-(4-Hydroxyphenyl)acrylaldehyde.
Detailed Experimental Protocol (Proposed):
-
Protection: To a solution of 4-hydroxybenzaldehyde in anhydrous dichloromethane (DCM), add imidazole (1.2 equivalents) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equivalents). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected aldehyde.
-
Wittig Reaction: Prepare the phosphonium ylide by treating (triphenylphosphoranylidene)acetaldehyde with a strong base like n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at low temperature (-78 °C). To this ylide solution, add a solution of the protected 4-hydroxybenzaldehyde in THF dropwise. Allow the reaction to warm to room temperature and stir overnight.[7][8][9][10][11]
-
Deprotection: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate. After concentrating, dissolve the crude product in THF and add tetrabutylammonium fluoride (TBAF, 1.1 equivalents). Stir at room temperature until deprotection is complete (monitored by TLC).
-
Purification: Concentrate the reaction mixture and purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure 3-(4-Hydroxyphenyl)acrylaldehyde.
Chemical Reactivity and Stability
3-(4-Hydroxyphenyl)acrylaldehyde possesses several reactive functional groups that dictate its chemical behavior:
-
Aldehyde Group: The aldehyde functionality is susceptible to both oxidation and reduction. Strong oxidizing agents can convert it to the corresponding carboxylic acid (3-(4-hydroxyphenyl)acrylic acid), while reducing agents like sodium borohydride will reduce it to the corresponding alcohol (p-coumaryl alcohol).[12][13]
-
α,β-Unsaturated System: The conjugated system makes the β-carbon electrophilic and susceptible to nucleophilic attack (Michael addition).
-
Phenolic Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated by a base. It is also susceptible to oxidation, especially under basic conditions.
-
Stability: The compound is light-sensitive and should be stored in the dark. It may be prone to polymerization or degradation upon prolonged exposure to air and light. Degradation can occur under strongly acidic or basic conditions, potentially involving hydrolysis or rearrangement of the conjugated system.[14][15]
Biological Activity and Mechanisms of Action
3-(4-Hydroxyphenyl)acrylaldehyde has demonstrated promising biological activities, particularly in the context of cancer research.
Antitumor Activity and Apoptosis Induction
Studies have shown that p-coumaraldehyde can significantly inhibit the growth of cancer cells in a dose-dependent manner.[1] It is recognized as an apoptosis inducer.[2] The induction of programmed cell death is a key mechanism for its anticancer effects. While the precise mechanisms for p-coumaraldehyde are still under investigation, studies on structurally related cinnamaldehydes provide valuable insights.
Involvement in Signaling Pathways
The anticancer effects of cinnamaldehyde and its derivatives are often linked to their ability to modulate key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.
PI3K/AKT and MAPK Signaling Pathways:
The Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial regulators of cell fate.[16] Dysregulation of these pathways is a hallmark of many cancers. Cinnamaldehyde has been shown to exert its anticancer effects by inhibiting the PI3K/AKT signaling pathway and modulating the MAPK pathway.[17] It is plausible that 3-(4-Hydroxyphenyl)acrylaldehyde shares a similar mechanism of action.
Proposed Mechanism of Action:
Sources
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Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to p-Coumaraldehyde: Natural Sources, Discovery, and Analysis
Abstract
p-Coumaraldehyde, a hydroxycinnamaldehyde, serves as a pivotal intermediate in the vast and intricate network of plant secondary metabolism. As a direct precursor to p-coumaryl alcohol, one of the three primary monolignols, it is fundamental to the biosynthesis of lignin, a polymer essential for structural support in terrestrial plants. Beyond its structural role, p-coumaraldehyde and its derivatives are increasingly recognized for their significant biological activities and their contribution to plant defense mechanisms against biotic and abiotic stresses. This guide provides a comprehensive technical overview of p-Coumaraldehyde, detailing its discovery, distribution in the plant kingdom, biosynthetic pathways, and the analytical methodologies required for its extraction, isolation, and characterization. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge with practical, field-proven insights to facilitate further exploration of this versatile phytochemical.
Introduction and Historical Context
p-Coumaraldehyde, systematically named (E)-3-(4-hydroxyphenyl)prop-2-enal, is a phenolic compound belonging to the phenylpropanoid class.[1] Its discovery is intrinsically linked to the broader investigation of lignin biosynthesis, one of the most critical pathways for plant terrestrial life. While a singular "discovery" event is not prominently documented, its identification arose from the systematic elucidation of the phenylpropanoid pathway. Early research focused on lignin precursors identified p-coumaraldehyde as a key intermediate metabolite. For instance, studies on stress responses in plants like cucumber demonstrated a significant accumulation of p-coumaraldehyde at sites of wounding or infection, suggesting a crucial role in plant defense long before its full biosynthetic pathway was mapped.[2]
Its significance stems from its position as a metabolic branch point. It is the product of the reduction of p-coumaroyl-CoA and the substrate for cinnamyl alcohol dehydrogenases (CADs) to form p-coumaryl alcohol, the precursor to H-lignin units.[3][4] The regulation of its synthesis and conversion is a critical control point in determining the composition of lignin and the production of other defense-related compounds.[3]
Natural Distribution and Occurrence
p-Coumaraldehyde is widely distributed throughout the plant kingdom as an essential component of the lignin biosynthetic pathway.[5] However, its free form is often found in low concentrations, as it is a reactive intermediate that is typically rapidly converted to its corresponding alcohol or other derivatives. Significant accumulation of p-coumaraldehyde, both in free and bound forms, has been notably observed under conditions of biotic or abiotic stress, particularly in the Cucurbitaceae family.[2][3]
| Plant Family | Genus/Species | Plant Part(s) | Context of Accumulation |
| Cucurbitaceae | Cucumis sativus (Cucumber) | Hypocotyls, Fruits | Elicitor-induced stress, wounding, infection.[2][3][6] |
| Cucurbitaceae | Cucurbita maxima (Squash) | Fruits | Elicitor-induced stress.[3] |
| Rosales Order | Cannabis sativa, Urtica dioica | Stems | As a component of p-coumaroylated lignins.[7] |
| Various | General Plant Tissues | Xylem, Vascular Tissues | As a transient intermediate in developmental lignification.[8] |
Table 1: Representative Natural Sources of p-Coumaraldehyde.
Studies on cucumber have shown that upon treatment with elicitors like pectinase, p-coumaraldehyde accumulates rapidly in epidermal tissues.[2] Furthermore, mild acid hydrolysis of extracts from stressed cucumber hypocotyls releases additional p-coumaraldehyde, indicating that it exists in conjugated or weakly bound forms within the plant cell wall matrix.[6]
The Biosynthetic Pathway of p-Coumaraldehyde
The formation of p-coumaraldehyde is a core segment of the general phenylpropanoid pathway, which channels carbon from the shikimate pathway into a multitude of secondary metabolites.[4] The synthesis begins with the aromatic amino acid L-phenylalanine or, in some species, L-tyrosine.
Key Enzymatic Steps:
-
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form cinnamic acid, the entry point into the phenylpropanoid pathway.[9]
-
Cinnamate-4-hydroxylase (C4H): A cytochrome P450-dependent monooxygenase that hydroxylates cinnamic acid at the para position of the aromatic ring to produce p-coumaric acid.[9]
-
4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester, p-coumaroyl-CoA. This activated molecule is a critical branch point for pathways leading to flavonoids, stilbenes, and monolignols.[4][5]
-
Cinnamoyl-CoA Reductase (CCR): CCR is the first committed enzyme in the monolignol-specific branch of the pathway. It catalyzes the NADPH-dependent reduction of the thioester bond of p-coumaroyl-CoA to yield p-Coumaraldehyde.[4][10]
From p-coumaraldehyde, the pathway continues to its corresponding alcohol:
-
Cinnamyl Alcohol Dehydrogenase (CAD): This enzyme reduces the aldehyde group of p-coumaraldehyde to an alcohol group, forming p-coumaryl alcohol, the simplest of the three primary monolignols.[3][4]
Methodologies for Extraction, Isolation, and Characterization
The study of p-coumaraldehyde from natural sources requires a systematic analytical approach, beginning with efficient extraction and culminating in unambiguous structural identification.
Experimental Protocol: Extraction and Isolation from Plant Tissue
This protocol provides a generalized workflow for the extraction and partial purification of p-coumaraldehyde from stressed plant tissue, using cucumber hypocotyls as a model. The causality behind these steps lies in separating the target analyte from a complex biological matrix based on its physicochemical properties, primarily polarity.
Objective: To extract and isolate p-coumaraldehyde from plant material for subsequent analysis.
Materials:
-
Fresh plant material (e.g., cucumber hypocotyls, previously treated with an elicitor like pectinase).
-
Liquid nitrogen.
-
Methanol (HPLC grade).
-
Ethyl acetate (HPLC grade).
-
Hexane (HPLC grade).
-
Deionized water.
-
Silica gel for column chromatography (e.g., 60 Å, 70-230 mesh).
-
Rotary evaporator, centrifuge, glass columns.
Methodology:
-
Sample Preparation:
-
Harvest fresh plant tissue (~50-100 g) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder. This increases the surface area for efficient solvent extraction.
-
-
Solvent Extraction:
-
Suspend the powdered tissue in methanol (e.g., 500 mL) and stir or sonicate at room temperature for 2-4 hours. Methanol is a polar solvent effective at extracting a broad range of phenolic compounds.[11][12]
-
Separate the extract from the solid residue by vacuum filtration or centrifugation.
-
Repeat the extraction process on the residue 2-3 times to ensure exhaustive extraction. Pool the methanolic extracts.
-
-
Solvent Partitioning (Liquid-Liquid Extraction):
-
Concentrate the pooled methanolic extract to near dryness using a rotary evaporator at <40°C. p-Coumaraldehyde is light and temperature-sensitive.[13][14]
-
Resuspend the aqueous residue in deionized water (e.g., 100 mL).
-
First, perform a defatting step by partitioning against an equal volume of hexane. Vigorously shake in a separatory funnel, allow layers to separate, and discard the upper hexane layer. This removes highly nonpolar compounds like chlorophyll and lipids.
-
Next, extract the remaining aqueous phase with an equal volume of ethyl acetate. Repeat this extraction 3-4 times. p-Coumaraldehyde has intermediate polarity and will preferentially partition into the ethyl acetate phase.
-
Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate. Filter and concentrate to dryness using a rotary evaporator. This yields the crude phenolic extract.
-
-
Column Chromatography for Purification:
-
Prepare a silica gel column equilibrated with a nonpolar solvent system (e.g., hexane:ethyl acetate 9:1).
-
Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate).
-
Collect fractions and monitor them by Thin-Layer Chromatography (TLC), visualizing spots under UV light or with a phloroglucinol-HCl stain, which is specific for cinnamaldehydes.[2]
-
Pool the fractions containing the compound with the same retention factor (Rf) as a p-coumaraldehyde standard.
-
Concentrate the purified fractions to yield isolated p-coumaraldehyde.[11]
-
Analytical Characterization Techniques
Once isolated, the identity and purity of p-coumaraldehyde must be confirmed. This is a self-validating system where multiple orthogonal techniques provide complementary data to build a conclusive structural assignment.
-
High-Performance Liquid Chromatography (HPLC): Used for both quantification and purity assessment. A reversed-phase C18 column with a gradient of acidified water and acetonitrile or methanol is typical. Detection is commonly performed with a Diode Array Detector (DAD), which can provide a UV spectrum of the eluting peak.[15] p-Coumaraldehyde exhibits a characteristic UV absorption maximum.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern of the molecule. When coupled with HPLC (LC-MS), it is a powerful tool for identification in complex mixtures. High-resolution mass spectrometry (e.g., Q-TOF) can provide an accurate mass measurement to determine the elemental formula.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most definitive methods for structural elucidation.[14] The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the vinyl protons of the propenal side chain (with specific coupling constants indicating the trans configuration), and the aldehyde proton.[14] ¹³C NMR will confirm the number and type of carbons present.
Biological Activities and Future Perspectives
The accumulation of p-coumaraldehyde during stress highlights its role in plant defense, likely acting as an antimicrobial agent or a precursor to defensive lignin barriers.[3][5] Beyond its role in plants, research has uncovered several potential pharmacological activities relevant to human health.
-
Antioxidant Activity: Like other phenolics, p-coumaraldehyde can scavenge free radicals, although its activity can be comparatively lower than its corresponding acid.[17]
-
Anti-inflammatory Effects: Studies have shown that related compounds, such as p-coumaryl alcohol, isolated through bioassay-guided fractionation, can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[18]
-
Antitumor Properties: p-Coumaraldehyde extracted from cucumbers has been shown to significantly inhibit the growth of cancer cells in a dose-dependent manner, suggesting it may act as an apoptosis inducer.[13][14]
The field of p-coumaraldehyde research is expanding. Future work will likely focus on mining diverse plant taxa for novel sources and derivatives, fully elucidating its mechanism of action in various disease models, and exploring its potential for metabolic engineering in crops to enhance stress resistance or in microorganisms for the biotechnological production of high-value chemicals.[10] Its role as a flavor and aroma compound in foods also warrants further investigation.[19][20]
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Antioxidative Activities of Natural Hydroxy-Bearing Cinnamaldehydes and Cinnamic Acids: A Comparative Study. ResearchGate. [Link]
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Functional prediction of the p-coumaryl alcohol biosynthesis pathway... ResearchGate. [Link]
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Trans-p-Coumaryl Alcohol as a Bioactive Compound and Anti-Inflammatory Agent in Wannachawee Recipe for Psoriasis. ResearchGate. [Link]
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Quantification of p-coumaraldehyde, coniferaldehyde, sinapaldehyde, p... ResearchGate. [Link]
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Isolation and characterization of p-Coumaric acid from Diospyros melanoxylon medicinal plant endemic to Western Ghats, India. ResearchGate. [Link]
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Techniques and Methods of Identification. ResearchGate. [Link]
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The Biosynthesis of 3-(4-Hydroxyphenyl)acrylaldehyde in Plants: A Technical Guide for Researchers
Abstract
3-(4-Hydroxyphenyl)acrylaldehyde, commonly known as p-coumaraldehyde, is a pivotal intermediate in the phenylpropanoid pathway in plants. This pathway is a cornerstone of plant secondary metabolism, responsible for the synthesis of a vast array of compounds crucial for structural integrity, defense, and signaling. As a direct precursor to p-coumaryl alcohol, a primary monolignol, p-coumaraldehyde stands at a critical juncture leading to the formation of lignin, a complex polymer essential for plant vascular tissue and overall structural support. Furthermore, the accumulation of p-coumaraldehyde and its derivatives is implicated in plant defense responses against pathogens and herbivores. This technical guide provides a comprehensive overview of the biosynthesis of p-coumaraldehyde, intended for researchers, scientists, and drug development professionals. We will delve into the enzymatic steps of its formation, the biochemical mechanisms of the key enzymes involved, detailed experimental protocols for their characterization, and analytical methodologies for the quantification of p-coumaraldehyde in plant tissues. This guide is structured to provide not only a theoretical understanding but also practical insights for researchers actively working in this field.
The Phenylpropanoid Pathway: A Metabolic Superhighway
The journey to p-coumaraldehyde begins with the aromatic amino acid L-phenylalanine, which is derived from the shikimate pathway. The general phenylpropanoid pathway transforms L-phenylalanine into 4-coumaroyl-CoA, the central precursor for a multitude of downstream branches, including flavonoids, stilbenes, and lignans.[1][2] The biosynthesis of p-coumaraldehyde is a critical branch of this pathway, leading to the production of monolignols.
The initial steps of the general phenylpropanoid pathway are as follows:
-
Deamination of L-phenylalanine: The enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid.[1] In some plants, particularly monocots, Phenylalanine/Tyrosine Ammonia-Lyase (PTAL) can directly convert L-tyrosine to p-coumaric acid, bypassing the subsequent hydroxylation step.[1]
-
Hydroxylation of trans-Cinnamic Acid: Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, hydroxylates trans-cinnamic acid at the para position to produce p-coumaric acid.[3]
These initial reactions set the stage for the entry of p-coumaric acid into various biosynthetic routes. The commitment to the monolignol pathway, and thus the formation of p-coumaraldehyde, is orchestrated by the sequential action of two key enzymes: 4-Coumarate:CoA Ligase (4CL) and Cinnamoyl-CoA Reductase (CCR).
The Gatekeepers: 4-Coumarate:CoA Ligase (4CL) and Cinnamoyl-CoA Reductase (CCR)
The conversion of p-coumaric acid to p-coumaraldehyde is a two-step process that represents a significant metabolic control point.
4-Coumarate:CoA Ligase (4CL): Activating the Precursor
4-Coumarate:CoA Ligase (4CL) (EC 6.2.1.12) is a crucial enzyme that catalyzes the ATP-dependent formation of a thioester bond between the carboxyl group of p-coumaric acid and the thiol group of Coenzyme A (CoA).[2][3] This activation step is essential for the subsequent reduction reaction.
The reaction proceeds in two steps:
-
Adenylate Formation: p-Coumaric acid reacts with ATP to form an enzyme-bound p-coumaroyl-AMP intermediate and pyrophosphate (PPi).
-
Thioesterification: The activated p-coumaroyl-AMP then reacts with Coenzyme A to form 4-coumaroyl-CoA and AMP.[4]
Plant genomes typically encode multiple isoforms of 4CL, which can exhibit different substrate specificities and expression patterns, thereby contributing to the differential flux of metabolites into various branches of the phenylpropanoid pathway.[3]
Cinnamoyl-CoA Reductase (CCR): The Commitment to Monolignol Biosynthesis
Cinnamoyl-CoA Reductase (CCR) (EC 1.2.1.44) catalyzes the first committed step in the monolignol-specific branch of the phenylpropanoid pathway.[5] It mediates the NADPH-dependent reduction of 4-coumaroyl-CoA to p-coumaraldehyde.[5]
The reaction involves the transfer of a hydride ion from NADPH to the thioester carbonyl carbon of 4-coumaroyl-CoA, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing Coenzyme A and forming p-coumaraldehyde.[5] The catalytic mechanism involves a conserved triad of serine, tyrosine, and lysine residues.[5]
CCR isoforms also exist in plants, and their substrate preferences can influence the composition of lignin.[6] For instance, some CCRs show higher activity towards feruloyl-CoA, leading to the production of coniferaldehyde and guaiacyl (G) lignin units.[6]
Experimental Protocols for Enzyme Characterization
The functional characterization of 4CL and CCR is fundamental to understanding their roles in plant metabolism. Here, we provide detailed protocols for their enzymatic assays.
Protocol for 4-Coumarate:CoA Ligase (4CL) Activity Assay
This spectrophotometric assay measures the formation of the thioester product, 4-coumaroyl-CoA, which has a characteristic absorbance maximum.
Materials:
-
Tris-HCl buffer (100 mM, pH 7.5)
-
MgCl₂ (2.5 mM)
-
ATP (2.5 mM)
-
Coenzyme A (CoA) (0.2 mM)
-
p-Coumaric acid (substrate, various concentrations for kinetic analysis)
-
Purified recombinant 4CL enzyme or plant protein extract
-
UV/Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and ATP.
-
Add the purified enzyme or plant protein extract to the reaction mixture.
-
Initiate the reaction by adding CoA and p-coumaric acid.
-
Immediately monitor the increase in absorbance at 333 nm, which corresponds to the formation of 4-coumaroyl-CoA.[7]
-
Calculate the initial reaction velocity from the linear phase of the absorbance increase.
-
For kinetic analysis, vary the concentration of p-coumaric acid while keeping other components constant.
Data Analysis:
The enzyme activity can be calculated using the molar extinction coefficient of 4-coumaroyl-CoA at 333 nm. Kinetic parameters (Km and Vmax) can be determined by fitting the initial velocity data to the Michaelis-Menten equation.
Protocol for Cinnamoyl-CoA Reductase (CCR) Activity Assay
This assay monitors the consumption of NADPH, which results in a decrease in absorbance at 340 nm.[8]
Materials:
-
Potassium phosphate buffer (100 mM, pH 6.25)
-
NADPH (0.1 mM)
-
4-Coumaroyl-CoA (substrate, various concentrations for kinetic analysis)
-
Purified recombinant CCR enzyme or plant protein extract
-
UV/Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and NADPH.
-
Add the purified enzyme or plant protein extract to the reaction mixture and incubate for 3-5 minutes at 30°C to allow for temperature equilibration.[8]
-
Initiate the reaction by adding the 4-coumaroyl-CoA substrate.
-
Immediately monitor the decrease in absorbance at 340 nm.[8]
-
Calculate the initial reaction velocity from the linear phase of the absorbance decrease.
-
For kinetic analysis, vary the concentration of 4-coumaroyl-CoA while keeping other components constant.
Data Analysis:
The enzyme activity is calculated based on the rate of NADPH oxidation, using its molar extinction coefficient at 340 nm (6.22 mM⁻¹ cm⁻¹). Kinetic parameters can be determined as described for 4CL.
Quantification of p-Coumaraldehyde in Plant Tissues
Accurate quantification of p-coumaraldehyde and its precursors is essential for studying their metabolic flux and biological roles.
Extraction of Phenylpropanoids from Plant Tissues
A robust extraction method is critical to obtain a representative profile of phenylpropanoids. The CTAB (cetyltrimethylammonium bromide) method is commonly used for DNA extraction but can be adapted for metabolite extraction, particularly for tissues rich in polysaccharides and polyphenols.[9][10]
Protocol for Methanolic Extraction:
-
Freeze plant tissue in liquid nitrogen and grind to a fine powder.
-
Extract the powdered tissue with 80% methanol (e.g., 10 mL per gram of tissue).
-
Vortex the mixture thoroughly and sonicate for 30 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 15 minutes.
-
Collect the supernatant. Repeat the extraction on the pellet to ensure complete recovery.
-
Combine the supernatants and filter through a 0.2 µm syringe filter before analysis.
Analytical Techniques for Quantification
High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is a widely used technique for the quantification of phenolic compounds.[11][12] For enhanced sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[13][14]
Table 1: HPLC and LC-MS/MS Parameters for p-Coumaraldehyde Analysis
| Parameter | HPLC-DAD | LC-MS/MS |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid | Gradient of acetonitrile and water with 0.1% formic acid |
| Flow Rate | 0.5 - 1.0 mL/min | 0.2 - 0.4 mL/min |
| Detection | DAD at the absorbance maximum of p-coumaraldehyde (~310 nm) | ESI in negative ion mode, MRM transitions for p-coumaraldehyde |
| Quantification | External standard calibration curve | Stable isotope-labeled internal standard for improved accuracy |
Regulation of p-Coumaraldehyde Biosynthesis
The biosynthesis of p-coumaraldehyde is tightly regulated at multiple levels to meet the plant's developmental and environmental needs.
Transcriptional Regulation
The genes encoding PAL, C4H, 4CL, and CCR are subject to complex transcriptional regulation by various transcription factor families, including MYB, bHLH, and WRKY.[15] Their expression is often induced by developmental cues (e.g., lignification of tissues) and environmental stresses such as pathogen attack, UV radiation, and nutrient deficiency.[15]
Feedback Inhibition
The phenylpropanoid pathway is also regulated by feedback inhibition, where downstream products can inhibit the activity of upstream enzymes. For example, cinnamic acid has been shown to inhibit PAL activity.[16] There is also evidence for feedback repression of PAL and other pathway genes when downstream steps, such as flavonol glycosylation, are compromised, potentially to prevent the accumulation of toxic intermediates.[1][16]
Biological Significance of p-Coumaraldehyde
Beyond its role as a lignin precursor, p-coumaraldehyde and its derivatives are involved in plant defense. The accumulation of p-coumaraldehyde has been observed in response to biotic and abiotic stress, where it can act as a direct antimicrobial agent or a precursor for the synthesis of other defense compounds.[17][18] For instance, amides formed from p-coumaric acid and polyamines have been shown to play a role in defense against herbivorous insects.[18]
Conclusion
The biosynthesis of 3-(4-hydroxyphenyl)acrylaldehyde is a well-defined yet intricately regulated process at the heart of plant secondary metabolism. A thorough understanding of the enzymes 4CL and CCR, their catalytic mechanisms, and the analytical methods for quantifying the pathway's intermediates is crucial for researchers in plant science and those seeking to harness these natural products for drug development and other biotechnological applications. This guide provides a solid foundation of both the theoretical knowledge and practical methodologies required to advance research in this exciting field.
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Structural Studies of Cinnamoyl-CoA Reductase and Cinnamyl-Alcohol Dehydrogenase, Key Enzymes of Monolignol Biosynthesis. The Plant Cell. [Link]
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Cinnamoyl-CoA reductase, a key enzyme in lignin biosynthesis, is an effector of small GTPase Rac in defense signaling in rice. PNAS. [Link]
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Characterization of a cinnamoyl-CoA reductase that is associated with stem development in wheat. Journal of Experimental Botany. [Link]
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Identification of 4-coumarate:coenzyme A ligase (4CL) substrate recognition domains. The Plant Journal. [Link]
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4-Coumaric Acid: Coenzyme A Ligase (4CL) Activity Assay Kit. Sunlong Biotech. [Link]
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4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes. Plant Physiology. [Link]
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Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry. International Journal of Molecular Sciences. [Link]
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Molecular cloning and functional analysis of 4-coumarate: CoA ligases from Marchantia paleacea and their roles in lignin and flavanone biosynthesis. PLOS One. [Link]
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Functional analysis of 4-coumarate: CoA ligase from Dryopteris fragrans in transgenic tobacco enhances lignin and flavonoids. Electronic Journal of Biotechnology. [Link]
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The Phenylpropanoid Pathway Is Controlled at Different Branches by a Set of R2R3-MYB C2 Repressors in Grapevine. Plant Physiology. [Link]
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Quantification of p-coumaraldehyde, coniferaldehyde, sinapaldehyde, p-coumaric acid, sinapic acid, ferulic acid, and caffeic acid in pectinase-treated hypocotyls of cucumber. ResearchGate. [Link]
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Inhibition of phenylpropanoid biosynthesis increases cell wall digestibility, protoplast isolation, and facilitates sustained cell division in American elm (Ulmus americana). ResearchGate. [Link]
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Fusion gene 4CL-CCR promotes lignification in tobacco suspension cells. Planta. [Link]
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Transcriptional Regulation of Tetrapyrrole Biosynthesis in Arabidopsis thaliana. Frontiers in Plant Science. [Link]
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p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review of Natural Sources, Biosynthesis, and Biological Activities. Molecules. [Link]
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p-Coumaroylnoradrenaline, a Novel Plant Metabolite Implicated in Tomato Defense against Pathogens. ResearchGate. [Link]
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CTAB Protocol for the Isolation of DNA from Plant Tissues. OPS Diagnostics. [Link]
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LC-MS-based Methods for Characterizing Aldehydes. ResearchGate. [Link]
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Development of a high-performance liquid chromatography (HPLC) method for coumarin quantification in medicinal plants extracted via Soxhlet. Bulgarian Chemical Communications. [Link]
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DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol. Hindawi. [Link]
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Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. Frontiers in Plant Science. [Link]
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Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). Molecules. [Link]
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Chemical structure and synthesis of p-Coumaraldehyde
An In-depth Technical Guide to the Chemical Structure and Synthesis of p-Coumaraldehyde
Introduction
p-Coumaraldehyde, also known by its systematic name (E)-3-(4-hydroxyphenyl)prop-2-enal, is a key phenolic compound belonging to the phenylpropanoid class.[1][2] As a naturally occurring organic molecule, it serves as a critical intermediate in the biosynthesis of monolignols, the fundamental building blocks of lignin in the plant cell wall.[3][4] Its structure, featuring a hydroxylated aromatic ring conjugated with an unsaturated aldehyde, imparts significant biological activity and makes it a molecule of interest for researchers in plant biology, biochemistry, and medicinal chemistry. The compound has been identified as a potential antitumor agent and exhibits antioxidant properties.[1][5]
This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of p-coumaraldehyde, designed for researchers, scientists, and professionals in drug development. It delves into both the biosynthetic pathways found in nature and various chemical synthesis strategies, offering field-proven insights and detailed methodologies.
Chemical Structure and Physicochemical Properties
p-Coumaraldehyde is characterized by the chemical formula C₉H₈O₂ and a molecular weight of 148.16 g/mol .[1][5] The structure consists of a propenal group attached to a phenol ring, with the hydroxyl group located at the para position (position 4) of the phenyl ring.[1] This arrangement creates an extended conjugated system, which is responsible for its chemical reactivity and spectroscopic properties. It occurs predominantly as the trans (E) isomer.[6] The compound is a pale yellow to yellow-brown solid, is light-sensitive, and should be stored at low temperatures under an inert atmosphere for stability.[7]
| Property | Value | Source(s) |
| IUPAC Name | (E)-3-(4-hydroxyphenyl)prop-2-enal | [1] |
| Synonyms | 4-Hydroxycinnamaldehyde, p-Hydroxycinnamaldehyde | [5][7][8] |
| CAS Number | 2538-87-6 | [7][9] |
| Molecular Formula | C₉H₈O₂ | [1][9] |
| Molecular Weight | 148.16 g/mol | [1][5] |
| Appearance | Pale yellow to yellow-brown solid | [7] |
| Melting Point | 134-140°C | [9][10] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol | [6] |
| pKa | 9.59 ± 0.26 (Predicted) | [9] |
Table 1: Key Physicochemical Properties of p-Coumaraldehyde
Biosynthesis via the Phenylpropanoid Pathway
In plants, p-coumaraldehyde is synthesized through the phenylpropanoid pathway, a metabolic route that produces a wide array of secondary metabolites from the aromatic amino acids phenylalanine or tyrosine.[4][6] This pathway is fundamental for plant development, providing precursors for lignin, flavonoids, and other essential compounds.[3][4]
The biosynthesis proceeds through three key enzymatic steps:
-
Formation of Cinnamic or p-Coumaric Acid : The pathway begins with the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia Lyase (PAL) .[6] Cinnamic acid is then hydroxylated to form p-coumaric acid. Alternatively, some plants can directly convert L-tyrosine to p-coumaric acid via the enzyme Tyrosine Ammonia Lyase (TAL) .[11][12]
-
Activation to a Thioester : The resulting p-coumaric acid is activated by conversion to its coenzyme A thioester, p-coumaroyl-CoA. This acid-thiol ligation is catalyzed by 4-Coumarate:CoA Ligase (4CL) , an ATP-dependent enzyme.[6][11] This activation step is a critical branch point, directing the intermediate towards various downstream pathways.[11]
-
Reduction to Aldehyde : Finally, p-coumaroyl-CoA is reduced to p-coumaraldehyde. This reaction is catalyzed by Cinnamoyl-CoA Reductase (CCR) , which utilizes NADPH as a reductant.[6][11]
From here, p-coumaraldehyde can be further reduced by Cinnamyl Alcohol Dehydrogenase (CAD) to form p-coumaryl alcohol, a primary monolignol used in lignin synthesis.[3][11]
Figure 1: Biosynthetic pathway of p-Coumaraldehyde.
Chemical Synthesis Methodologies
Several laboratory methods exist for the chemical synthesis of p-coumaraldehyde. The choice of method often depends on the available starting materials, desired scale, and required purity. The key challenge is the selective formation of the aldehyde without over-reduction to the alcohol or other side reactions involving the phenolic hydroxyl group.
Method 1: Reduction of p-Hydroxycinnamic Acid Chlorides
This is a highly effective and direct route that involves the controlled reduction of an activated carboxylic acid derivative. The causality behind this multi-step process is the conversion of the relatively unreactive carboxylic acid into a highly reactive acid chloride, which can then be reduced under mild conditions that preserve the aldehyde functionality.
-
Protection (Optional but Recommended) : The phenolic hydroxyl group of p-hydroxycinnamic acid can be protected (e.g., as an acetate ester) by reacting it with acetic anhydride in the presence of pyridine. This prevents side reactions in the subsequent step.
-
Formation of the Acid Chloride : The (acetylated) p-hydroxycinnamic acid is refluxed with thionyl chloride (SOCl₂) for approximately 3 hours. The excess thionyl chloride is removed under reduced pressure. The resulting acid chloride is often a crystalline solid that can be purified by recrystallization from a solvent like xylene.[10]
-
Selective Reduction : The purified acid chloride is dissolved in an anhydrous aprotic solvent, such as diglyme or THF, and cooled to a low temperature (e.g., -78°C) under an inert atmosphere (e.g., nitrogen or argon). A solution of a mild and sterically hindered reducing agent, lithium tri-t-butoxyaluminohydride [LiAl(OtBu)₃H] , is added dropwise. The steric bulk of this reagent prevents over-reduction to the alcohol, making it ideal for this transformation.[10]
-
Workup and Deprotection : The reaction is quenched with dilute acid. After extraction with an organic solvent and purification, the protecting group (if used) is removed under appropriate conditions (e.g., mild base hydrolysis for an acetate group) to yield p-coumaraldehyde. An overall yield of 63% has been reported for this method.[10]
Figure 2: Synthesis of p-Coumaraldehyde via acid chloride reduction.
Method 2: Two-Carbon Homologation of p-Hydroxybenzaldehyde
This approach builds the α,β-unsaturated aldehyde structure by adding two carbon atoms to a simpler starting material, p-hydroxybenzaldehyde. This method utilizes organolithium chemistry and a heterocyclic intermediate.
-
Protection : The phenolic hydroxyl of p-hydroxybenzaldehyde is first protected, for example, as a methoxymethyl (MOM) ether, to prevent it from reacting with the strongly basic organolithium reagent used in the next step.
-
Reaction with Dihydro-oxazine : A solution of 2,4,4,6-tetramethyl-5,6-dihydro-1,3-oxazine in anhydrous tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere.[10]
-
Lithiation and Addition : n-Butyllithium is added to deprotonate the dihydro-oxazine, creating a nucleophilic carbanion. The protected p-hydroxybenzaldehyde is then added to the reaction mixture. The carbanion attacks the aldehyde carbonyl group, forming the carbon-carbon bond.
-
Hydrolysis and Ring Opening : The resulting intermediate is hydrolyzed under acidic conditions. This step simultaneously removes the protecting group and opens the heterocyclic ring to reveal the α,β-unsaturated aldehyde functionality, yielding p-coumaraldehyde. While this method is effective, reported yields have sometimes been lower than the acid chloride reduction route due to harsh conditions in earlier protocols.[10]
Method 3: Oxidation of p-Coumaryl Alcohol
While often the product of p-coumaraldehyde reduction, p-coumaryl alcohol can also serve as a starting material for its synthesis. The key to this approach is the use of a selective oxidizing agent that can convert a primary allylic alcohol to an aldehyde without affecting the double bond or the phenol and without over-oxidizing the product to a carboxylic acid.
-
Dissolution : p-Coumaryl alcohol is dissolved in a suitable organic solvent, such as dichloromethane or acetone.
-
Oxidation : A selective oxidizing agent like manganese dioxide (MnO₂) is added. MnO₂ is particularly effective for oxidizing allylic and benzylic alcohols and is a heterogeneous reagent, which simplifies workup as it can be removed by filtration. Other possibilities include pyridinium chlorochromate (PCC).
-
Reaction Monitoring : The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Purification : The reaction mixture is filtered to remove the manganese salts, and the solvent is evaporated. The crude product is then purified, typically by column chromatography, to yield pure p-coumaraldehyde.
Spectroscopic Characterization
Unambiguous identification of synthesized p-coumaraldehyde requires spectroscopic analysis. The following data are characteristic of its structure.
| Technique | Observation | Interpretation |
| ¹H NMR | δ ~9.6 ppm (d, 1H), δ ~7.5 ppm (d, 1H), δ ~6.6 ppm (dd, 1H), δ ~7.4 ppm (d, 2H), δ ~6.9 ppm (d, 2H), δ ~5.8 ppm (s, 1H) | Aldehyde proton (CHO), α-vinyl proton (Cα-H), β-vinyl proton (Cβ-H), Aromatic protons ortho to C=C, Aromatic protons ortho to OH, Phenolic proton (OH) |
| ¹³C NMR | δ ~195 ppm, δ ~160 ppm, δ ~155 ppm, δ ~132 ppm, δ ~128 ppm, δ | Aldehyde (C=O), Phenolic C-OH, Cβ, Aromatic C-H, Aromatic C-ipso, Cα, Aromatic C-H |
| IR (KBr) | ~3300-3100 cm⁻¹ (broad), ~1650 cm⁻¹ (strong), ~1600, 1515 cm⁻¹ (strong), ~970 cm⁻¹ (strong) | O-H stretch (phenolic), C=O stretch (conjugated aldehyde), C=C aromatic stretch, C=C stretch (trans), =C-H out-of-plane bend (trans) |
| MS (GC-MS) | m/z ~148 (M⁺), ~147 (M-H)⁺, ~119 (M-CHO)⁺ | Molecular ion peak, Loss of a proton, Loss of the formyl radical |
Table 2: Typical Spectroscopic Data for the Characterization of p-Coumaraldehyde.[8][10]
Conclusion
p-Coumaraldehyde is a molecule of significant chemical and biological importance. Its structure, defined by a para-substituted phenolic ring conjugated to an unsaturated aldehyde, is central to its role as a key intermediate in the plant phenylpropanoid pathway. Understanding its synthesis is crucial for researchers investigating lignin biosynthesis, plant defense mechanisms, and those seeking to leverage its biological activities for therapeutic applications. The synthetic routes described herein, particularly the selective reduction of p-hydroxycinnamoyl chloride, provide reliable and validated methods for obtaining this compound in the laboratory, enabling further exploration of its properties and potential uses.
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Cinnamaldehyde - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]
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Nakamura, Y., & Higuchi, T. (1974). Synthesis of p-Coumar-, Coniferyl- and Sinap- Aldehydes. Wood Research, 56, 1-6. Retrieved January 9, 2026, from [Link]
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Varbanova, M., et al. (2011). Molecular and Biochemical Basis for Stress-Induced Accumulation of Free and Bound p-Coumaraldehyde in Cucumber. Plant Physiology, 157(3), 1056-1068. Retrieved January 9, 2026, from [Link]
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Azzahra, F. F., et al. (2022). Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde. Jurnal Kimia Valensi, 8(1), 133-140. Retrieved January 9, 2026, from [Link]
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o-NITROCINNAMALDEHYDE - Organic Syntheses Procedure. (n.d.). Retrieved January 9, 2026, from [Link]
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van Oosterwijk, N., et al. (2023). Carboxylic acid reductase-dependent biosynthesis of eugenol and related allylphenols. Biotechnology for Biofuels and Bioproducts, 16(1), 173. Retrieved January 9, 2026, from [Link]
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p-Coumaroyl aldehyde - ChemBK. (n.d.). Retrieved January 9, 2026, from [Link]
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Muro-Villanueva, F., et al. (2022). Yet another twist in lignin biosynthesis: Is there a specific alcohol dehydrogenase for H-lignin production?. Plant Physiology, 190(3), 1530-1532. Retrieved January 9, 2026, from [Link]
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Nakamura, Y., & Higuchi, T. (1974). Synthesis of p-Coumar-, Coniferyl- and Sinap Aldehydes. Kyoto University Research Information Repository. Retrieved January 9, 2026, from [Link]
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Lesage-Meessen, L., et al. (2002). Evidence of a new biotransformation pathway of p-coumaric acid into p-hydroxybenzaldehyde in Pycnoporus cinnabarinus. Applied Microbiology and Biotechnology, 59(6), 725-730. Retrieved January 9, 2026, from [Link]
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Showing metabocard for p-Coumaraldehyde (HMDB0040986) - Human Metabolome Database. (2012, September 12). Retrieved January 9, 2026, from [Link]
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Paracoumaryl alcohol - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]
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Lesage-Meessen, L., et al. (2002). Evidence of a new biotransformation pathway of p-coumaric acid into p-hydroxybenzaldehyde in Pycnoporus cinnebarius. ResearchGate. Retrieved January 9, 2026, from [Link]
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Landete, J. M., et al. (2014). Unravelling the Reduction Pathway as an Alternative Metabolic Route to Hydroxycinnamate Decarboxylation in Lactobacillus plantarum. Applied and Environmental Microbiology, 80(16), 4965-4972. Retrieved January 9, 2026, from [Link]
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Ciriminna, R., et al. (2016). Reactions of p-coumaryl alcohol model compounds with dimethyl carbonate. Towards the upgrading of lignin building blocks. Green Chemistry, 18(24), 6530-6537. Retrieved January 9, 2026, from [Link]
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p-Coumaric acid - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]
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Proposed pathway for the degradation of p-coumaric acid in L. plantarum.... - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]
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Comparison of Methods of Synthesis of Coumarin Derivatives from Aldehydes. (2020). Journal of Emerging Technologies and Innovative Research, 7(12). Retrieved January 9, 2026, from [Link]
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Biosynthetic pathways of p-coumaryl alcohol, caffeyl alcohol and... - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]
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Katayama, T., et al. (1981). Enzymic Dehydrogenation of p-Coumaryl Alcohol and Syntheses of Oligolignols. Kyoto University Research Information Repository. Retrieved January 9, 2026, from [Link]
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Solving an Unknown Organic Structure using NMR, IR, and MS - YouTube. (2017, February 24). Retrieved January 9, 2026, from [Link]
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"3-(4-Hydroxyphenyl)acrylaldehyde" CAS number 2538-87-6
An In-depth Technical Guide to 3-(4-Hydroxyphenyl)acrylaldehyde (CAS: 2538-87-6)
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 3-(4-Hydroxyphenyl)acrylaldehyde, a molecule of significant interest in phytochemical research and drug development. We will move beyond simple data recitation to explore the causal relationships in its synthesis, characterization, and biological application, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
3-(4-Hydroxyphenyl)acrylaldehyde, also widely known by its trivial names p-Coumaraldehyde or 4-Hydroxycinnamaldehyde, is an aromatic organic compound belonging to the cinnamaldehyde family.[1][2] Structurally, it is an (E)-cinnamaldehyde substituted with a hydroxy group at the para (4-position) of the phenyl ring.[2][3] This compound is a naturally occurring phenylpropanoid found in various plants, including cucumbers, and plays a role in plant defense mechanisms and the lignification process.[4][5]
Its significance in the scientific community stems from its diverse and potent biological activities, which include antitumor, antioxidant, and anti-inflammatory properties.[3][6][7] As a derivative of the widely studied p-coumaric acid, it serves as a valuable chemical scaffold and a lead compound in the pursuit of novel therapeutics.[8][9] This guide will dissect its chemical properties, synthesis, and biological functions, providing a robust framework for its application in a laboratory setting.
Physicochemical and Structural Characteristics
The compound's structure dictates its reactivity and biological interactions. The presence of a phenolic hydroxyl group, an α,β-unsaturated aldehyde system, and an aromatic ring creates a molecule with multiple functional handles for both chemical modification and biological targeting.
| Property | Value | Reference(s) |
| CAS Number | 2538-87-6 | [10] |
| Molecular Formula | C₉H₈O₂ | [10] |
| Molecular Weight | 148.16 g/mol | [10] |
| Appearance | Pale-yellow to yellow-brown solid | |
| Melting Point | 134.0 °C | |
| Boiling Point | 309.4 °C | |
| IUPAC Name | (2E)-3-(4-hydroxyphenyl)prop-2-enal | [11] |
| Synonyms | p-Coumaraldehyde, 4-Hydroxycinnamaldehyde | [1][10] |
| Solubility | Slightly soluble in water | [2] |
| Storage | Store in freezer (-20°C) under an inert atmosphere. Light sensitive. | [4][10] |
Synthesis and Purification Workflow
The synthesis of 3-(4-Hydroxyphenyl)acrylaldehyde is most effectively achieved through a base-catalyzed aldol condensation reaction between a protected 4-hydroxybenzaldehyde and acetaldehyde. The choice to protect the phenolic hydroxyl group is critical to prevent side reactions, as the phenoxide that would form under basic conditions can complicate the desired condensation. An acid-labile protecting group like a silyl ether or a methoxymethyl (MOM) ether is often preferred for its straightforward removal post-condensation.
Diagram: Synthetic Workflow
Caption: A representative three-stage synthesis workflow for p-Coumaraldehyde.
Protocol: Representative Synthesis
Objective: To synthesize 3-(4-Hydroxyphenyl)acrylaldehyde via a protected aldol condensation.
Materials:
-
4-Hydroxybenzaldehyde
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Acetaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Methodology:
-
Protection of Phenol:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-hydroxybenzaldehyde (1.0 eq) and imidazole (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of TBDMSCl (1.1 eq) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the protected aldehyde. This intermediate is often used without further purification.
-
-
Aldol Condensation:
-
Dissolve the protected aldehyde (1.0 eq) in ethanol in a new flask.
-
Add acetaldehyde (1.5-2.0 eq).
-
Slowly add an aqueous solution of NaOH (10%) while stirring vigorously at room temperature. A color change and precipitate may be observed.
-
Stir for 12-18 hours. Monitor by TLC.
-
-
Deprotection and Purification:
-
Upon reaction completion, cool the mixture to 0°C and acidify with 1M HCl until pH ~2-3 to simultaneously neutralize the base and cleave the TBDMS protecting group.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The resulting crude solid is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure 3-(4-Hydroxyphenyl)acrylaldehyde.
-
-
Validation:
-
Confirm the identity and purity of the final product using ¹H NMR, Mass Spectrometry, and HPLC.[4]
-
Biological Activities and Mechanistic Insights
p-Coumaraldehyde exhibits a compelling profile of bioactivities, positioning it as a molecule of high interest for therapeutic development.
Antitumor and Apoptotic Activity
Multiple sources indicate that p-Coumaraldehyde possesses potential antitumor properties.[3][4][12] It has been demonstrated to inhibit the growth of cancer cells in a dose-dependent manner.[4][12] The mechanism is, in part, attributed to its ability to act as an apoptosis inducer.[2] This pro-apoptotic effect is a cornerstone of modern cancer therapy, making p-Coumaraldehyde a valuable lead for further investigation.
Antioxidant Properties
A comparative study highlighted the antioxidative capabilities of p-Coumaraldehyde.[6] When evaluated for its ability to scavenge DPPH free radicals and inhibit AAPH-induced hemolysis of human red blood cells, it showed significant activity. Interestingly, the study noted that hydroxy-bearing cinnamaldehydes often demonstrate superior antioxidative activities compared to their corresponding cinnamic acids, suggesting the aldehyde moiety is crucial for this effect.[6]
| Compound | DPPH Scavenging Rank | Anti-Hemolysis Rank |
| Caffeic Aldehyde | 1 (highest) | 2 |
| Caffeic Acid | 1 (highest) | 3 |
| o-Coumaraldehyde | 3 | 1 (highest) |
| p-Coumaraldehyde | 5 | 2 |
| p-Coumaric Acid | 4 | 4 |
| Data synthesized from a comparative study by ResearchGate.[6] |
Anti-inflammatory Mechanism
Research into traditional remedies for psoriasis has identified p-Coumaraldehyde as a bioactive component capable of exerting anti-inflammatory effects.[7] A key study demonstrated that it could inhibit the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated cells.[7] This provides a direct mechanistic link to its anti-inflammatory properties. The inhibition of TNF-α and IL-6 is often mediated through the suppression of the NF-κB signaling pathway, a central regulator of inflammation.
Diagram: Plausible Anti-inflammatory Signaling Pathway
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A Guide to the Spectroscopic Characterization of p-Coumaraldehyde
Introduction
p-Coumaraldehyde, systematically known as (E)-3-(4-hydroxyphenyl)prop-2-enal, is a naturally occurring phenolic compound belonging to the hydroxycinnamaldehyde family.[1][2] It is a key intermediate in the biosynthesis of lignin, a complex polymer essential for structural support in terrestrial plants.[3][4] Beyond its fundamental role in plant biology, p-coumaraldehyde has garnered interest from researchers in medicinal chemistry and drug development due to its potential as an antitumor agent.[1][5]
The precise structural elucidation of such molecules is paramount for understanding their biological activity and for quality control in synthetic applications. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for this purpose. This technical guide provides an in-depth analysis of the NMR and MS data of p-coumaraldehyde, offering a foundational reference for researchers. The discussion is grounded in field-proven methodologies, explaining not just the data but the rationale behind the spectroscopic observations, ensuring a self-validating and authoritative resource.
Molecular Structure and Atom Numbering
p-Coumaraldehyde possesses a molecular formula of C₉H₈O₂ and a molecular weight of 148.16 g/mol .[1][2][5] The structure consists of a para-substituted phenolic ring linked to a trans-propenal side chain. For clarity in the subsequent spectroscopic assignments, the following standardized numbering scheme is used.
Caption: Molecular structure of p-Coumaraldehyde with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. The data presented here is based on spectra acquired in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent capable of dissolving polar compounds and revealing exchangeable protons like hydroxyls.[6][7]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of p-coumaraldehyde in 0.6 mL of DMSO-d₆ containing a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrumentation: Utilize a standard NMR spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.[7]
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a 30° pulse angle, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required compared to ¹H NMR. Common parameters include a spectral width of 0-220 ppm and a relaxation delay of 2 seconds.
-
Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline correction to yield the final spectrum.
¹H NMR Spectral Data
The ¹H NMR spectrum of p-coumaraldehyde is characterized by distinct signals corresponding to the aldehydic, vinylic, aromatic, and phenolic protons. The chemical shifts (δ) are highly diagnostic of the electronic environment of each proton.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H9 (Aldehyde) | 9.58 | d | 7.7 |
| H7 | 7.61 | d | 15.8 |
| H2, H6 | 7.61 | d | 8.6 |
| H3, H5 | 6.84 | d | 8.6 |
| H8 | 6.66 | dd | 15.8, 7.7 |
| 4-OH | ~10.2 (broad s) | s | - |
Data sourced from the Biological Magnetic Resonance Bank (BMRB), entry bmse000611.[6]
Interpretation and Expertise:
-
Aldehydic Proton (H9): The signal at 9.58 ppm is characteristic of an aldehyde proton, which is significantly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. It appears as a doublet due to coupling with the adjacent vinylic proton, H8.
-
Vinylic Protons (H7, H8): The protons on the propenal side chain, H7 and H8, appear as doublets or a doublet of doublets. The large coupling constant of ~15.8 Hz between them is definitive proof of a trans (E) configuration across the double bond, a crucial stereochemical detail.
-
Aromatic Protons (H2, H6, H3, H5): The para-substitution pattern on the benzene ring gives rise to a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-donating hydroxyl group (H3, H5) are shielded and appear upfield (~6.84 ppm), while the protons ortho to the electron-withdrawing aldehyde-substituted vinyl group (H2, H6) are deshielded and appear downfield (~7.61 ppm).[6]
-
Phenolic Proton (4-OH): The hydroxyl proton signal is typically broad due to chemical exchange and its chemical shift can vary with concentration and temperature. In DMSO-d₆, it is clearly observable.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical nature (sp², sp³, carbonyl, etc.).
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C9 (Carbonyl) | 194.04 |
| C4 | 160.60 |
| C7 | 153.75 |
| C2, C6 | 130.95 |
| C1 | 125.42 |
| C8 | 125.21 |
| C3, C5 | 115.95 |
Data sourced from the Biological Magnetic Resonance Bank (BMRB), entry bmse000611.[6]
Interpretation and Expertise:
-
Carbonyl Carbon (C9): The signal at 194.04 ppm is unequivocally assigned to the aldehyde carbonyl carbon, which is the most downfield signal in the spectrum.
-
Oxygenated Aromatic Carbon (C4): The carbon directly attached to the hydroxyl group (C4) is significantly deshielded by the oxygen atom, appearing at 160.60 ppm.
-
Aromatic and Vinylic Carbons: The remaining sp² carbons of the aromatic ring and the vinyl group resonate in the typical range of 115-154 ppm. The assignments are confirmed using 2D NMR techniques like HSQC and HMBC.
2D NMR for Structural Validation
Two-dimensional NMR experiments provide correlational data that validates the assignments made from 1D spectra.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For p-coumaraldehyde, it would show a clear correlation between H9-H8, H8-H7, and between the adjacent aromatic protons H2-H3 and H5-H6 (though the latter may be weak in an AA'BB' system).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to, confirming the assignments for all C-H pairs (e.g., H7 to C7, H3/H5 to C3/C5).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the connectivity across the entire molecule. It shows correlations between protons and carbons that are two or three bonds away.
Caption: Key HMBC correlations confirming the molecular skeleton.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental composition of a molecule. Tandem MS (MS/MS) experiments further offer structural insights by analyzing fragmentation patterns.
Experimental Protocol: MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of p-coumaraldehyde in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, which is a soft ionization technique suitable for polar molecules, minimizing premature fragmentation.
-
Data Acquisition: Acquire the full scan mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected at an m/z corresponding to the molecular weight plus the mass of a proton.
-
Tandem MS (MS/MS): Isolate the [M+H]⁺ ion (m/z 149.06) and subject it to collision-induced dissociation (CID) to generate fragment ions.
MS Data and Fragmentation Analysis
-
Molecular Ion: p-Coumaraldehyde (C₉H₈O₂) has a monoisotopic mass of 148.0524 Da. In ESI-MS positive mode, it is detected as the protonated molecule [M+H]⁺ at m/z 149.0598 .[2]
-
Fragmentation Pattern: The fragmentation is predictable and provides a structural fingerprint. The propenal chain and the phenolic ring are key sites for fragmentation.
Caption: Proposed ESI-MS/MS fragmentation pathway for p-Coumaraldehyde.
Interpretation and Expertise:
-
Loss of Carbon Monoxide: A characteristic fragmentation for aldehydes is the neutral loss of carbon monoxide (CO, 28 Da) from the parent ion, leading to a significant fragment at m/z 121.06 .[2]
-
Loss of Water: The presence of the phenolic hydroxyl group allows for the neutral loss of water (H₂O, 18 Da), resulting in a fragment at m/z 131.05 .[2]
-
Further Fragmentation: The fragment at m/z 131.05 can subsequently lose CO to yield a fragment at m/z 103.05 , likely a stable tropylium-like ion structure.[2] This cascade of fragmentation provides a robust confirmation of the core structure.
Conclusion
The structural identity of p-coumaraldehyde is unequivocally established through the synergistic use of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, with 2D NMR experiments confirming the connectivity and stereochemistry. Mass spectrometry corroborates the molecular formula and reveals characteristic fragmentation patterns that serve as a structural fingerprint. The data and interpretations presented in this guide offer a comprehensive and authoritative reference for researchers, ensuring accuracy and confidence in the identification and use of this important natural product.
References
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Biological Magnetic Resonance Bank. (n.d.). p-Coumaraldehyde (C9H8O2) - BMRB entry bmse000611. BMRB. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). p-Coumaraldehyde (C9 H8 O2) - bmse010084. BMRB. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). HMDB. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, H2O, predicted) (HMDB0003441). HMDB. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). p-Coumaraldehyde (C9 H8 O2) - bmse010084. BMRB. Retrieved from [Link]
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PubChem. (n.d.). 4-Hydroxycinnamaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed Central. (n.d.). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. National Center for Biotechnology Information. Retrieved from [Link]
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ModelSEED. (n.d.). Compound: cpd03332 (p-Coumaraldehyde, 4). Retrieved from [Link]
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University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]
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PubMed. (n.d.). Mass spectroscopic characterization of protein modification by 4-hydroxy-2-(E)-nonenal and 4-oxo-2-(E)-nonenal. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed Central. (n.d.). MASS SPECTROMETRY OF FATTY ALDEHYDES. National Center for Biotechnology Information. Retrieved from [Link]
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National Institutes of Health. (n.d.). Comparative bioactivity evaluation and metabolic profiling of different parts of Duhaldea nervosa based on GC-MS and LC-MS. Retrieved from [Link]
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Physical and chemical properties of "3-(4-Hydroxyphenyl)acrylaldehyde"
An In-Depth Technical Guide to 3-(4-Hydroxyphenyl)acrylaldehyde for Researchers and Drug Development Professionals
Introduction and Strategic Overview
3-(4-Hydroxyphenyl)acrylaldehyde, commonly known in the scientific literature as p-Coumaraldehyde, is a phenolic compound belonging to the cinnamaldehyde family.[1][2] Structurally, it is characterized by a phenyl ring substituted with a hydroxyl group at the para-position, conjugated to an acrylaldehyde moiety.[1] This arrangement of functional groups—a phenolic hydroxyl, a conjugated double bond system, and a reactive aldehyde—imparts a unique combination of physical properties and chemical reactivity, making it a molecule of significant interest in medicinal chemistry, materials science, and plant biology.
This technical guide provides a comprehensive analysis of the physicochemical properties, synthesis, and biological activities of 3-(4-Hydroxyphenyl)acrylaldehyde. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of data to explain the causality behind its chemical behavior and to provide actionable, field-proven experimental protocols. The insights herein are intended to empower scientists to harness the potential of this versatile molecule for therapeutic and industrial applications.
Physicochemical and Structural Characterization
The structural features of 3-(4-Hydroxyphenyl)acrylaldehyde govern its physical properties, stability, and reactivity. A thorough understanding of these characteristics is fundamental to its application in research and development.
Core Physical and Chemical Properties
The compound is typically a pale yellow to yellow-brown solid at room temperature and is noted to be light-sensitive, necessitating storage in amber vials under an inert atmosphere, preferably at low temperatures (-20°C), to ensure its stability.[3] It is classified as a very weakly acidic compound, a property conferred by its phenolic hydroxyl group.[2] While it is slightly soluble in water, its solubility is expected to be greater in polar organic solvents.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O₂ | [2][4][5] |
| Molecular Weight | 148.16 g/mol | [2][4][5] |
| Appearance | Pale yellow to yellow-brown solid | [3] |
| Melting Point | ~140°C | [2] |
| Solubility | Slightly soluble in water. Soluble in polar organic solvents like DMSO, ethanol, and methanol. | [2][6][7] |
| Stability | Light-sensitive; stable for at least 6 months when stored at -20°C under an inert atmosphere. | [3] |
| CAS Registry Number | 2538-87-6 | [2] |
Spectroscopic Profile
Spectroscopic analysis is critical for the unambiguous identification and characterization of 3-(4-Hydroxyphenyl)acrylaldehyde. The following data, compiled from literature values for structurally analogous compounds and established spectroscopic principles, provides a reference for its characterization.
The proton (¹H) and carbon-13 (¹³C) NMR spectra are defined by the molecule's conjugated system. The aldehydic proton is expected to appear significantly downfield due to deshielding effects. The vinyl protons will appear as doublets with a large coupling constant characteristic of a trans configuration. The aromatic protons will exhibit a characteristic AA'BB' splitting pattern.
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Aldehyde | ~9.6 | Doublet | ~7.7 | -CHO |
| Vinyl (α to C=O) | ~6.6 | Double Doublet | ~16.0, 7.7 | =CH-CHO |
| Vinyl (β to C=O) | ~7.5 | Doublet | ~16.0 | Ar-CH= |
| Aromatic (ortho to -OH) | ~6.9 | Doublet | ~8.5 | Ar-H |
| Aromatic (meta to -OH) | ~7.5 | Doublet | ~8.5 | Ar-H |
| Phenolic | ~5.0 - 6.0 | Broad Singlet | - | -OH |
Note: Predicted values are based on standard chemical shift tables and data from similar compounds.[8][9][10][11] Solvent choice (e.g., DMSO-d₆, CDCl₃) will affect the chemical shift of the exchangeable -OH proton.
| ¹³C NMR (Predicted) | δ (ppm) | Assignment |
| Aldehyde Carbonyl | ~194 | C=O |
| Vinyl (α to C=O) | ~127 | =CH-CHO |
| Vinyl (β to C=O) | ~152 | Ar-CH= |
| Aromatic (ipso-CH=) | ~126 | Ar-C |
| Aromatic (meta to -OH) | ~131 | Ar-CH |
| Aromatic (ortho to -OH) | ~116 | Ar-CH |
| Aromatic (ipso-OH) | ~160 | Ar-COH |
Note: Predicted values based on known substituent effects and data from related structures.[12]
The IR spectrum is dominated by strong absorptions from the hydroxyl and carbonyl groups, as well as characteristic peaks from the aromatic and alkene moieties.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Phenolic) | 3400 - 3200 | Strong, Broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aldehydic) | 2850 - 2750 | Medium, Sharp (often two bands) |
| C=O Stretch (Conjugated Aldehyde) | 1685 - 1665 | Strong, Sharp |
| C=C Stretch (Alkene) | 1640 - 1600 | Medium |
| C=C Stretch (Aromatic) | 1600, 1515, 1450 | Medium to Strong |
Note: Values are based on typical ranges for the indicated functional groups and data from structurally related compounds.[1][13]
Under electron ionization (EI), the molecular ion (M⁺˙) is expected to be prominent. Fragmentation is driven by the stability of the resulting ions, with characteristic losses related to the aldehyde and aromatic functionalities.
| m/z | Proposed Fragment | Loss |
| 148 | [C₉H₈O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 147 | [C₉H₇O₂]⁺ | Loss of H˙ (from aldehyde) |
| 131 | [C₈H₇O₂]⁺ | Loss of OH˙ (from phenol) or rearrangement |
| 121 | [C₈H₉O]⁺ | Loss of C=O |
| 119 | [C₉H₇O]⁺ | Loss of CHO˙ (aldehyde group) |
| 103 | [C₇H₇O]⁺ | Subsequent fragmentation |
Note: Fragmentation patterns are predicted based on established principles for aldehydes and aromatic compounds.[14][15][16] The base peak is often m/z 147 or 119.
The extended conjugated system of 3-(4-Hydroxyphenyl)acrylaldehyde results in strong absorption in the UV region. The primary absorption band (π → π* transition) is expected to be at a longer wavelength (bathochromic shift) compared to non-conjugated analogs like 4-hydroxybenzaldehyde (λmax ≈ 285 nm).[17]
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |
| Ethanol/Methanol | ~310 - 330 | Not reported | π → π* |
Note: The exact λmax is influenced by the solvent. Extending conjugation by adding a C=C bond typically shifts the λmax by 30-40 nm.[17][18][19]
Synthesis and Analytical Protocols
The reliable synthesis and analysis of 3-(4-Hydroxyphenyl)acrylaldehyde are paramount for its use in research. The following protocols are based on established chemical transformations, providing a robust framework for laboratory work.
Protocol 1: Synthesis via Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds. It offers excellent control over the formation of the alkene from an aldehyde and a phosphonium ylide. This protocol details a plausible and efficient synthesis of 3-(4-Hydroxyphenyl)acrylaldehyde from 4-hydroxybenzaldehyde.
Causality: This method is chosen for its high reliability and stereoselectivity. The use of a stabilized ylide generally favors the formation of the thermodynamically more stable (E)-alkene, which is the desired isomer. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[20]
Caption: Workflow for the synthesis of 3-(4-Hydroxyphenyl)acrylaldehyde.
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend (formylmethyl)triphenylphosphonium chloride (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath. Add a strong base, such as sodium hydride (1.1 eq) or sodium ethoxide (1.1 eq), portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the orange-red ylide indicates a successful reaction.[21][22][23]
-
Wittig Reaction: Dissolve 4-hydroxybenzaldehyde (1.0 equivalent) in a minimum amount of anhydrous THF. Cool the ylide solution back to 0°C and add the aldehyde solution dropwise via a syringe or dropping funnel.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product contains the desired aldehyde and triphenylphosphine oxide. Purify the crude material using flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford pure 3-(4-Hydroxyphenyl)acrylaldehyde.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the standard method for assessing the purity and quantifying the concentration of 3-(4-Hydroxyphenyl)acrylaldehyde. Due to its strong UV absorbance, detection is straightforward. A reversed-phase method is typically employed.
Causality: A C18 column is used because its nonpolar stationary phase provides excellent retention and separation for moderately polar aromatic compounds like p-coumaraldehyde.[24] A mobile phase of acetonitrile and water allows for the fine-tuning of polarity to achieve optimal retention time and peak shape.[25][26][27][28] Acetonitrile is often preferred over methanol as it provides lower backpressure and better UV transparency.[24]
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or Gradient Elution with Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape) |
| Example Gradient | Start with 30% Acetonitrile, ramp to 90% Acetonitrile over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector at the compound's λmax (~320 nm) |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 25 - 30°C |
Note: This is a general method.[24] Optimization of the mobile phase composition and gradient may be required depending on the sample matrix and specific HPLC system.
Biological Activity and Therapeutic Potential
3-(4-Hydroxyphenyl)acrylaldehyde exhibits a range of biological activities that make it a compelling candidate for drug development, particularly in the areas of inflammation and oncology.
Anti-inflammatory and Immunomodulatory Effects
A key mechanism underlying the anti-inflammatory properties of this compound is its interaction with the innate immune system. Studies on related cinnamaldehydes have shown that they can modulate inflammatory responses by targeting Toll-like Receptor 4 (TLR4).[3][29] TLR4 is a pattern recognition receptor that, upon activation by ligands such as lipopolysaccharide (LPS), initiates a signaling cascade leading to the production of pro-inflammatory cytokines.[30][31] Cinnamaldehyde has been shown to suppress TLR4 activation by inhibiting the ligand-induced oligomerization of the receptor, a critical step for downstream signaling.[3][29]
Caption: Proposed mechanism of anti-inflammatory action via TLR4 inhibition.
This inhibitory action on a key inflammatory pathway positions 3-(4-Hydroxyphenyl)acrylaldehyde as a promising scaffold for the development of novel anti-inflammatory agents for conditions where TLR4 signaling is dysregulated.[32]
Antioxidant and Cytotoxic Potential
The phenolic hydroxyl group makes 3-(4-Hydroxyphenyl)acrylaldehyde a potential antioxidant, capable of scavenging free radicals. This activity is often synergistic with its anti-inflammatory effects. Furthermore, the compound has been identified as a potential antitumor agent, with reports suggesting it can significantly inhibit cancer cell growth in a dose-dependent manner.[3]
While specific IC₅₀ values for 3-(4-Hydroxyphenyl)acrylaldehyde are not widely reported, data from closely related coumarin and chalcone derivatives provide valuable context for its potential potency against various cancer cell lines. This comparative data is essential for guiding initial screening efforts in drug discovery programs.
| Related Compound Type | Cell Line | IC₅₀ (µM) | Cancer Type | Source(s) |
| Coumarin-Chalcone Hybrid | MCF-7 | 3.26 | Breast | [33] |
| Coumarin-Chalcone Hybrid | A549 | 9.34 | Lung | [33] |
| Rhodanine-Glycoside Derivative | HepG2 | 2.2 | Liver | [34] |
| Thiazoline-Tetralin Derivative | MCF-7 | 19.13 | Breast | [35] |
| Thiazoline-Tetralin Derivative | A549 | 15.69 | Lung | [35] |
| Curcumin (related polyphenol) | HepG2 | 19.02 | Liver | [36] |
Note: The data presented is for structurally related compounds to provide a benchmark for the potential cytotoxic activity of 3-(4-Hydroxyphenyl)acrylaldehyde. The actual IC₅₀ values for the title compound must be determined empirically.
Conclusion
3-(4-Hydroxyphenyl)acrylaldehyde is a multifaceted molecule with a well-defined physicochemical profile and significant therapeutic potential. Its conjugated structure provides a chromophore for easy detection and a scaffold for chemical modification, while its functional groups confer potent anti-inflammatory, antioxidant, and cytotoxic activities. The protocols and data presented in this guide offer a robust foundation for researchers to synthesize, characterize, and evaluate this compound. As the fields of immunomodulation and oncology continue to seek novel small molecule inhibitors, the unique mechanism of action and favorable chemical properties of 3-(4-Hydroxyphenyl)acrylaldehyde make it a high-priority candidate for further investigation and development.
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The Pivotal Role of 3-(4-Hydroxyphenyl)acrylaldehyde in Plant Defense: A Technical Guide
Foreword
In the intricate chemical warfare between plants and pathogens, a vast arsenal of secondary metabolites is deployed. Among these, phenolic compounds stand out for their diverse and potent defensive capabilities. This technical guide delves into the core of one such molecule: 3-(4-Hydroxyphenyl)acrylaldehyde, more commonly known as p-coumaraldehyde. We will explore its biosynthesis, its multifaceted roles in plant defense mechanisms, and provide detailed methodologies for its study. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the protective properties of this significant plant-derived aldehyde.
Introduction to p-Coumaraldehyde: A Key Player in Plant Resilience
p-Coumaraldehyde is an aromatic aldehyde derived from the phenylpropanoid pathway, a central hub in the biosynthesis of a wide array of plant secondary metabolites.[1] It serves as a critical intermediate in the production of monolignols, the building blocks of lignin, which provides structural integrity to the plant cell wall.[2] However, the role of p-coumaraldehyde extends far beyond that of a mere biosynthetic precursor. Under conditions of biotic and abiotic stress, its accumulation has been observed in various plant species, suggesting a direct and active role in defense.[3][4] This guide will illuminate the mechanisms by which p-coumaraldehyde contributes to a plant's ability to withstand environmental challenges.
Biosynthesis and Regulation: Orchestrating the Defense Response
The production of p-coumaraldehyde is intricately linked to the broader phenylpropanoid pathway, which funnels carbon from the shikimate pathway.[1] The biosynthesis is a multi-step enzymatic process, tightly regulated at the transcriptional level, particularly in response to stress signals.
The Phenylpropanoid Pathway to p-Coumaraldehyde
The journey from the amino acid L-phenylalanine to p-coumaraldehyde involves a series of enzymatic conversions. In some plants, a more direct route from L-tyrosine also exists.[1] The key steps are outlined below:
-
Deamination: The pathway initiates with the deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to form cinnamic acid, or in some species, the deamination of L-tyrosine by Tyrosine Ammonia-Lyase (TAL) to directly yield p-coumaric acid.[1]
-
Hydroxylation: Cinnamic acid is then hydroxylated by Cinnamate-4-hydroxylase (C4H) to produce p-coumaric acid.
-
Activation: p-Coumaric acid is activated by 4-Coumarate:CoA Ligase (4CL) to form p-coumaroyl-CoA, a critical branch point intermediate.[1]
-
Reduction: Finally, Cinnamoyl-CoA Reductase (CCR) catalyzes the reduction of p-coumaroyl-CoA to yield p-coumaraldehyde.[1]
// Nodes L_Phenylalanine [label="L-Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Cinnamic_Acid [label="Cinnamic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; p_Coumaric_Acid [label="p-Coumaric Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; p_Coumaroyl_CoA [label="p-Coumaroyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; p_Coumaraldehyde [label="3-(4-Hydroxyphenyl)acrylaldehyde\n(p-Coumaraldehyde)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; L_Tyrosine [label="L-Tyrosine", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges L_Phenylalanine -> Cinnamic_Acid [label=" PAL"]; Cinnamic_Acid -> p_Coumaric_Acid [label=" C4H"]; p_Coumaric_Acid -> p_Coumaroyl_CoA [label=" 4CL"]; p_Coumaroyl_CoA -> p_Coumaraldehyde [label=" CCR"]; L_Tyrosine -> p_Coumaric_Acid [label=" TAL", style=dashed];
// Invisible nodes for layout {rank=same; L_Phenylalanine; L_Tyrosine;} }
Figure 1: Biosynthetic pathway of p-coumaraldehyde.
Transcriptional Regulation in Response to Stress
The accumulation of p-coumaraldehyde during stress is a result of the upregulation of the phenylpropanoid pathway.[4] This regulation is mediated by various families of transcription factors (TFs), including MYB, WRKY, bHLH, and NAC, which are activated by stress-related signaling molecules like jasmonic acid (JA) and salicylic acid (SA).[5][6][7] For instance, the expression of genes encoding key enzymes such as PAL, 4CL, and CCR is often induced upon pathogen attack or elicitor treatment.[3][4] This rapid transcriptional reprogramming allows for the swift production of defensive compounds like p-coumaraldehyde at the site of stress.
Multifaceted Roles in Plant Defense
p-Coumaraldehyde contributes to plant defense through several distinct yet interconnected mechanisms: direct antimicrobial activity, antioxidant properties, and its function as a signaling molecule.
Antimicrobial Activity: A Direct Line of Defense
p-Coumaraldehyde and related phenolic aldehydes have demonstrated significant antimicrobial activity against a range of plant pathogens.[2][8] The proposed mechanisms of action include:
-
Disruption of Cellular Structures: These compounds can interfere with the integrity of microbial cell membranes and walls, leading to leakage of cellular contents and ultimately, cell death.[8][9]
-
Inhibition of Biofilm Formation: Biofilms are communities of microorganisms encased in a self-produced matrix, which enhances their resistance to antimicrobial agents. p-Coumaraldehyde and similar compounds have been shown to inhibit biofilm formation, rendering pathogens more susceptible to other defense responses.[2][8]
Table 1: Antimicrobial Properties of Phenolic Aldehydes against Plant Pathogens
| Compound | Pathogen | Activity | Reference |
| Protocatechualdehyde | Ralstonia solanacearum | Inhibition of growth and biofilm formation | [2][8] |
| Cinnamaldehyde | Various bacteria | Disruption of cell membrane | [10] |
| Secondary amine derivatives (from aldehydes) | Xanthomonas oryzae | Inhibition of extracellular polysaccharide secretion | [11][12] |
Antioxidant Properties: Mitigating Oxidative Stress
Pathogen infection and abiotic stress often lead to the excessive production of reactive oxygen species (ROS), causing oxidative damage to cellular components. p-Coumaraldehyde, as a phenolic compound, possesses potent antioxidant properties.[13][14] The primary mechanism is through free radical scavenging , where the hydroxyl group on the phenyl ring can donate a hydrogen atom to neutralize free radicals.[13][14] This activity helps to protect the plant's cellular machinery from oxidative damage during a defense response.
Signaling Molecule: Amplifying the Defense Cascade
Beyond its direct defensive roles, there is emerging evidence that p-coumaraldehyde and its derivatives can act as signaling molecules, modulating the plant's defense response. The accumulation of phenylpropanoid pathway intermediates can influence the signaling of key defense hormones such as salicylic acid (SA) and jasmonic acid (JA).[3][15][16] These pathways are crucial for orchestrating a tailored defense against different types of pathogens.[15][17] For example, the JA signaling pathway is known to be a master regulator of defenses against necrotrophic pathogens and insect herbivores.[3]
// Nodes Stress [label="Biotic/Abiotic Stress", fillcolor="#F1F3F4", fontcolor="#202124"]; JA_SA [label="JA/SA Signaling", fillcolor="#FBBC05", fontcolor="#202124"]; TFs [label="Activation of\nTranscription Factors\n(MYB, WRKY, bHLH)", fillcolor="#FBBC05", fontcolor="#202124"]; PPP [label="Upregulation of\nPhenylpropanoid Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; pCoumaraldehyde [label="Accumulation of\np-Coumaraldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Defense [label="Plant Defense Responses:\n- Antimicrobial Activity\n- Antioxidant Activity\n- Cell Wall Reinforcement", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Stress -> JA_SA; JA_SA -> TFs; TFs -> PPP; PPP -> pCoumaraldehyde; pCoumaraldehyde -> Defense; JA_SA -> Defense [style=dashed]; }
Figure 2: Role of p-coumaraldehyde in the plant defense signaling cascade.
Experimental Protocols for the Study of p-Coumaraldehyde
To facilitate further research into the role of p-coumaraldehyde, this section provides detailed, step-by-step methodologies for its extraction, quantification, and the assessment of its antimicrobial activity.
Extraction and Quantification of p-Coumaraldehyde from Plant Tissues
This protocol outlines a method for the extraction and subsequent quantification of p-coumaraldehyde using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific analytical technique.[18][19]
4.1.1. Materials and Reagents
-
Plant tissue (e.g., leaves, stems)
-
Liquid nitrogen
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
p-Coumaraldehyde analytical standard
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
Vortex mixer
-
UPLC-MS/MS system
4.1.2. Extraction Procedure
-
Sample Collection and Homogenization: Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.[20]
-
Solvent Extraction: Weigh approximately 50-100 mg of the powdered tissue into a microcentrifuge tube. Add 1 mL of 80% methanol.[21]
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute to ensure thorough extraction. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.
-
Solid Phase Extraction (Optional for cleaner samples): Condition a C18 SPE cartridge with methanol followed by water. Load the supernatant onto the cartridge. Wash with water to remove polar impurities. Elute the phenolic compounds with methanol.
-
Sample Preparation for UPLC-MS/MS: Evaporate the solvent from the extract under a stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase for UPLC-MS/MS analysis.[18]
4.1.3. UPLC-MS/MS Analysis
-
Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm) is suitable for separation.[22]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used.[18][22]
-
Gradient Program: A typical gradient might be: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12.1-15 min, 5% B.[22]
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[23][24] The specific MRM transitions for p-coumaraldehyde should be optimized using a pure standard.
// Nodes Start [label="Plant Tissue Homogenization", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Solvent Extraction\n(80% Methanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Centrifugation [label="Centrifugation", fillcolor="#F1F3F4", fontcolor="#202124"]; SPE [label="Solid Phase Extraction (SPE)\n(Optional)", fillcolor="#F1F3F4", fontcolor="#202124"]; Evaporation [label="Solvent Evaporation", fillcolor="#F1F3F4", fontcolor="#202124"]; Reconstitution [label="Reconstitution in\nMobile Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="UPLC-MS/MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantification [label="Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Extraction; Extraction -> Centrifugation; Centrifugation -> SPE; SPE -> Evaporation; Evaporation -> Reconstitution; Reconstitution -> Analysis; Analysis -> Quantification; }
Figure 3: Workflow for extraction and quantification of p-coumaraldehyde.
Antimicrobial Bioassay: Broth Microdilution Method
This protocol describes a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of p-coumaraldehyde against a target plant pathogenic bacterium.[25][26]
4.2.1. Materials and Reagents
-
Pure p-coumaraldehyde
-
Dimethyl sulfoxide (DMSO)
-
Bacterial culture of a plant pathogen (e.g., Pseudomonas syringae, Xanthomonas campestris)
-
Appropriate liquid growth medium (e.g., Luria-Bertani broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
4.2.2. Procedure
-
Prepare Stock Solution: Dissolve a known weight of p-coumaraldehyde in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Prepare Bacterial Inoculum: Grow the target bacterium in its appropriate liquid medium overnight at the optimal temperature. Dilute the overnight culture to achieve a starting concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the p-coumaraldehyde stock solution in the liquid growth medium. The final volume in each well should be 100 µL. Include a positive control (medium with bacteria, no compound) and a negative control (medium only).
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium for 24-48 hours.
-
Determine MIC: The MIC is the lowest concentration of p-coumaraldehyde at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.[26]
Concluding Remarks and Future Perspectives
3-(4-Hydroxyphenyl)acrylaldehyde is a versatile and potent molecule in the plant's defensive repertoire. Its roles as a direct antimicrobial agent, a protective antioxidant, and a potential signaling molecule underscore its importance in plant resilience. The methodologies outlined in this guide provide a framework for researchers to further investigate its mechanisms of action and explore its potential applications. Future research should focus on elucidating the specific signaling pathways modulated by p-coumaraldehyde, identifying the full spectrum of pathogens it is effective against, and exploring synergistic interactions with other plant defense compounds. A deeper understanding of this key metabolite will undoubtedly contribute to the development of novel strategies for crop protection and the discovery of new bioactive compounds for pharmaceutical applications.
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Whitepaper: 3-(4-Hydroxyphenyl)acrylaldehyde as a Lignin Precursor: From Biosynthesis to Biorefinery Applications
An In-depth Technical Guide for Researchers
Abstract: Lignin, a complex aromatic polymer, is a critical determinant of biomass recalcitrance, posing significant challenges for the biofuel and biorefining industries. Traditional lignin is primarily derived from three canonical monolignols: p-coumaryl, coniferyl, and sinapyl alcohols. However, the inherent plasticity of the phenylpropanoid pathway allows for the incorporation of non-canonical precursors, fundamentally altering lignin structure and properties. This guide focuses on one such precursor, 3-(4-Hydroxyphenyl)acrylaldehyde, commonly known as p-coumaraldehyde. We will explore its biosynthesis, the mechanisms of its incorporation into the lignin polymer, detailed analytical protocols for its characterization, and the profound implications of aldehyde-rich lignins for next-generation biomass valorization.
Introduction: The Significance of a Non-Canonical Precursor
3-(4-Hydroxyphenyl)acrylaldehyde, or p-coumaraldehyde, is an aromatic aldehyde and a key intermediate in the biosynthesis of p-hydroxyphenyl (H) lignin units.[1][2] While its alcohol counterpart, p-coumaryl alcohol, is a recognized monolignol, the direct incorporation of the aldehyde form represents a significant deviation from the canonical lignification pathway. This deviation is not merely a biochemical curiosity; it is a pivotal mechanism in plant stress responses and a promising target for engineering biomass with enhanced processability.[2][3][4]
In nature, the accumulation of p-coumaraldehyde is often linked to plant defense, where it contributes to the rapid lignification of tissues in response to pathogens or wounding.[2][4] For drug development professionals, understanding this pathway can offer insights into plant-derived bioactive compounds, as p-coumaraldehyde itself has been noted as a potential antitumor agent.[5][6] For materials scientists and biorefining researchers, intentionally promoting its incorporation into lignin can reduce polymer complexity and improve the efficiency of enzymatic saccharification.[1]
This guide provides the foundational knowledge and practical methodologies required to investigate and leverage the unique properties of p-coumaraldehyde-derived lignin.
Table 1: Chemical Properties of 3-(4-Hydroxyphenyl)acrylaldehyde
| Property | Value | Source(s) |
| CAS Number | 2538-87-6 | [7][8] |
| Molecular Formula | C₉H₈O₂ | [6][7][8] |
| Molecular Weight | 148.16 g/mol | [6][8][9] |
| Appearance | Solid, Neat | [6][7][9] |
| Melting Point | 140 °C | [9][10] |
| Boiling Point | 309.4±17.0 °C (Predicted) | [10] |
| Solubility | Slightly soluble in water | [9] |
| Synonyms | p-Coumaraldehyde, 4-Hydroxycinnamaldehyde, p-Hydroxycinnamaldehyde | [6][7][9] |
Biosynthesis and Metabolic Regulation
p-Coumaraldehyde is synthesized via the general phenylpropanoid pathway, a metabolic route central to the production of a vast array of plant secondary metabolites, including flavonoids and lignin monomers.[11] The pathway begins with the amino acid phenylalanine.
The core biosynthetic sequence leading to p-coumaraldehyde involves the sequential action of three key enzymes:
-
Phenylalanine Ammonia Lyase (PAL): Catalyzes the deamination of phenylalanine to cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to form p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
Cinnamoyl-CoA Reductase (CCR): Reduces the activated thioester of p-coumaroyl-CoA to yield p-coumaraldehyde.[11]
From this crucial junction, the metabolic fate of p-coumaraldehyde is primarily determined by the activity of Cinnamyl Alcohol Dehydrogenase (CAD) , which reduces the aldehyde to p-coumaryl alcohol, the canonical monolignol.[1][11] Therefore, the cellular pool of p-coumaraldehyde available for direct polymerization is governed by the kinetic balance between CCR and CAD activities.
Causality in Experimental Insight: The Cucumber Model
Research on cucumber (Cucumis sativus) hypocotyls provides a compelling model for understanding the regulation of p-coumaraldehyde accumulation.[3] When treated with pectinase, which simulates a pathogen attack, these tissues exhibit a rapid and massive accumulation of p-coumaraldehyde.[2][4] This response is not due to an entirely new pathway but rather a strategic metabolic shift. The data show an upregulation of the entire phenylpropanoid pathway, leading to a high flux towards p-coumaroyl-CoA.[2] Concurrently, the cucumber CAD enzymes (CsCADs) exhibit low activity towards p-coumaraldehyde.[2][3] This enzymatic bottleneck is the direct cause of p-coumaraldehyde buildup, making it available for incorporation into a "defensive" lignin.
Incorporation into the Lignin Polymer
Lignification is a radical-mediated process occurring in the cell wall. Monolignols are exported to the apoplast, where they are oxidized by peroxidases and laccases to form monolignol radicals. These radicals then couple in a combinatorial fashion to form the complex, cross-linked lignin polymer.
p-Coumaraldehyde can participate directly in this process. Like canonical monolignols, its phenolic ring allows it to be oxidized, forming a radical that can couple with the growing lignin chain or with other monolignol radicals. The incorporation of aldehydes creates unique structural features within the polymer. These aldehyde-rich lignins are a key feature in plants deficient in CAD enzymes.[12] For example, Arabidopsis cad-c cad-d double mutants incorporate substantial amounts of coniferaldehyde and sinapaldehyde into their lignin.[12] This principle extends to p-coumaraldehyde, where blocking its reduction to p-coumaryl alcohol makes it available for polymerization.[1][12]
// Annotations Canonical_Note [shape=plaintext, fontcolor="#34A853", label="Canonical Pathway:\nHigh CAD activity favors\np-coumaryl alcohol transport\nand incorporation."]; Aldehyde_Note [shape=plaintext, fontcolor="#4285F4", label="Engineered/Stress Pathway:\nLow CAD activity leads to\np-coumaraldehyde transport\nand incorporation."];
Monolignol -> Canonical_Note [style=invis]; Aldehyde -> Aldehyde_Note [style=invis]; } enddot Caption: Canonical vs. non-canonical precursor incorporation.
Key Analytical Methodologies and Protocols
Investigating p-coumaraldehyde requires a robust set of analytical and synthetic protocols. The following sections provide self-validating, step-by-step methodologies derived from established practices.
Protocol 1: Extraction and Quantification from Plant Tissue
Rationale: This protocol, adapted from studies on cucumber, is designed for the sensitive detection and quantification of p-coumaraldehyde and related phenylpropanoids using UPLC-MS/MS.[2][4] The use of an acidic methanol/water solvent ensures efficient extraction of polar phenolic compounds while preventing degradation.
Methodology:
-
Sample Preparation: Harvest ~300 mg of fresh plant tissue (e.g., hypocotyls, stems) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Extraction: Transfer the powder to a 2 mL microcentrifuge tube. Add 1.5 mL of extraction solvent (80:20 methanol:water, v/v, with 0.1% formic acid). Vortex thoroughly.
-
Incubation: Incubate the mixture at 4°C for 24 hours with gentle agitation to ensure complete extraction.
-
Clarification: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.
-
Filtration: Carefully transfer the supernatant to a new tube. Filter the supernatant through a 0.2-μm polytetrafluoroethylene (PTFE) syringe filter into an autosampler vial.
-
UPLC-MS/MS Analysis:
-
Column: Use a reverse-phase C18 column suitable for separating phenolic compounds.
-
Mobile Phase: Employ a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Detection: Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Develop a method using an authentic p-coumaraldehyde standard to determine the specific precursor-product ion transitions for confident quantification.
-
Validation: A self-validating run includes a standard curve of the authentic compound, a blank injection to check for carryover, and a quality control (QC) sample of known concentration to verify accuracy.
-
Protocol 2: Laboratory Synthesis of p-Coumaraldehyde
Rationale: Commercial availability of p-coumaraldehyde can be limited, and lab synthesis ensures a high-purity standard for analytical and biological assays. This method involves the controlled oxidation of p-coumaryl alcohol.[2]
Methodology:
-
Starting Material: Begin with p-coumaryl alcohol, which can be synthesized from p-coumaric acid via esterification followed by reduction with a reagent like lithium aluminum hydride (LiAlH₄).[13]
-
Reaction Setup: Dissolve p-coumaryl alcohol in a suitable anhydrous solvent like dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Oxidation: Add a mild oxidizing agent, such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), portion-wise to the solution at room temperature while stirring.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting alcohol spot and the appearance of the more polar aldehyde product.
-
Quenching and Workup: Once the reaction is complete, quench any excess oxidant according to standard procedures. Perform an aqueous workup, typically by washing the organic layer with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel, using a solvent system such as ethyl acetate/hexane to isolate the pure p-coumaraldehyde.
-
Characterization: Confirm the identity and purity of the synthesized p-coumaraldehyde using ¹H NMR, ¹³C NMR, and mass spectrometry. The data should match literature values.
Protocol 3: NMR Characterization of Aldehyde-Rich Lignin
Rationale: Solution-state Nuclear Magnetic Resonance (NMR) is the most powerful technique for elucidating the complex structure of lignin. Two-dimensional NMR, particularly Heteronuclear Single Quantum Coherence (HSQC), provides detailed information on the various inter-unit linkages and terminal groups present in the polymer.[14][15][16]
Methodology:
-
Lignin Isolation: Isolate lignin from the plant cell wall using a standard method like the milled wood lignin (MWL) or cellulolytic enzyme lignin (CEL) preparation.
-
Sample Preparation: Dissolve 20-40 mg of the isolated lignin in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or acetone-d₆).
-
NMR Acquisition:
-
Acquire standard 1D proton and quantitative ¹³C NMR spectra.
-
Acquire a 2D HSQC spectrum. This experiment correlates protons with their directly attached carbons, providing a highly resolved fingerprint of the lignin structure.
-
-
Data Analysis: Analyze the HSQC spectrum by identifying cross-peaks in specific regions. The incorporation of p-coumaraldehyde (and other hydroxycinnamaldehydes) gives rise to diagnostic signals that are absent or weak in canonical lignin.
Table 2: Key Diagnostic Signals in 2D HSQC NMR for Aldehyde Moieties in Lignin (in DMSO-d₆)
| Moiety | Carbon/Proton (δC/δH in ppm) | Description | Source(s) |
| p-Coumaraldehyde (V-H) | C₉/H₉ (~194.0 / 9.60) | Aldehyde group of a terminal p-coumaraldehyde unit. | [14] |
| p-Coumaraldehyde (V-H) | C₇/H₇ (~152.0 / 7.60) | α-proton of the propenal side chain. | [14] |
| Coniferaldehyde (V-G) | C₉/H₉ (~193.8 / 9.62) | Aldehyde group of a terminal coniferaldehyde unit. | [14] |
| Sinapaldehyde (V-S) | C₉/H₉ (~193.5 / 9.61) | Aldehyde group of a terminal sinapaldehyde unit. | [14] |
| p-Hydroxybenzaldehyde (U-H) | C₇/H₇ (~191.0 / 9.80) | Aldehyde group from cleavage or as a terminal unit. | [14] |
Note: Chemical shifts can vary slightly based on the solvent and the specific linkage environment within the polymer.
Implications for Biorefining and Biomaterials
The intentional engineering of lignin with p-coumaraldehyde and other aldehydes has significant downstream benefits.
Improved Saccharification: Lignin's hydrophobicity and complex structure are major contributors to biomass recalcitrance, physically blocking cellulolytic enzymes from accessing cellulose. Aldehyde-rich lignins have been shown to be less inhibitory. The introduction of aldehyde groups may alter the polymer's conformation and reduce its association with hemicelluloses, thereby improving enzyme accessibility.[1] Studies on CAD-deficient plants have demonstrated that their biomass releases significantly more glucose upon enzymatic hydrolysis compared to wild-type counterparts.[1]
Novel Biomaterials: Lignin is a promising renewable source for aromatic chemicals and polymer applications. The aldehyde functional groups in engineered lignin are reactive handles that can be used for further chemical modification, enabling the creation of novel resins, adhesives, and composites.
// Input Biomass Biomass_WT [label="Standard Biomass\n(Canonical Lignin)", shape=folder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Biomass_Eng [label="Engineered Biomass\n(Aldehyde-Rich Lignin)", shape=folder, fillcolor="#FBBC05", fontcolor="#202124"];
// Pretreatment Pretreatment [label="Pretreatment"];
// Saccharification Sacch_WT [label="Enzymatic Saccharification"]; Sacch_Eng [label="Enzymatic Saccharification"];
// Outputs Sugars_WT [label="Fermentable Sugars\n(Lower Yield)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sugars_Eng [label="Fermentable Sugars\n(Higher Yield)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Lignin_WT [label="Lignin Stream\n(Standard Valorization)"]; Lignin_Eng [label="Lignin Stream\n(Enhanced Valorization\nvia Aldehyde Chemistry)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections Biomass_WT -> Pretreatment; Biomass_Eng -> Pretreatment; Pretreatment -> Sacch_WT; Pretreatment -> Sacch_Eng; Sacch_WT -> Sugars_WT; Sacch_WT -> Lignin_WT; Sacch_Eng -> Sugars_Eng; Sacch_Eng -> Lignin_Eng;
{rank=same; Biomass_WT; Biomass_Eng;} {rank=same; Sacch_WT; Sacch_Eng;} {rank=same; Sugars_WT; Lignin_WT; Sugars_Eng; Lignin_Eng;} } enddot Caption: Aldehyde-rich lignin improves sugar yield and offers novel valorization routes.
Conclusion and Future Perspectives
3-(4-Hydroxyphenyl)acrylaldehyde is more than just an intermediate in lignin biosynthesis; it is a functional precursor that plays a role in plant defense and represents a powerful tool for tailoring biomass for industrial applications. By understanding its biosynthesis and the regulatory control points, particularly the role of CAD enzymes, researchers can devise strategies to enrich lignin with this non-canonical monomer. The analytical protocols detailed herein provide the necessary framework for synthesizing, quantifying, and structurally characterizing these unique polymers.
Future research should focus on:
-
Exploring Diversity: Investigating the natural occurrence and stress-induced accumulation of p-coumaraldehyde across a wider range of plant species.
-
Enzymatic Specificity: Further characterizing the substrate specificity of various CAD and other alcohol dehydrogenase isoforms to identify the key enzymes controlling p-coumaraldehyde levels in different plants.
-
Polymer Properties: Conducting in-depth material science studies on aldehyde-rich lignins to fully understand how their altered structure impacts their physicochemical properties.
-
Precision Engineering: Utilizing advanced gene-editing tools like CRISPR/Cas9 to precisely modulate the expression of CAD and CCR genes to optimize aldehyde content in energy crops without impacting plant health and yield.
By continuing to unravel the complexities of lignin biosynthesis, the scientific community can unlock the full potential of plant biomass as a sustainable resource for fuel, chemicals, and materials.
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Terashima, N., & Fukushima, K. (1988). Reactivity of p-Hydroxyphenyl Units in Enzymatic Co-Oxidative Coupling of p-Coumaryl and Coniferyl Alcohols. ResearchGate. Available from: [Link]
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Socas-Rodríguez, B., et al. (2018). A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices. Medicines, 5(2), 47. Available from: [Link]
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Potential Therapeutic Effects of p-Coumaraldehyde: A Technical Guide for Researchers
Abstract
p-Coumaraldehyde, a naturally occurring phenylpropanoid, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the potential therapeutic effects of p-Coumaraldehyde, with a primary focus on its anti-inflammatory, antioxidant, and anticancer properties. We delve into the molecular mechanisms underpinning these activities, detailing the compound's interaction with key signaling pathways such as NF-κB and MAPK. Furthermore, this guide offers comprehensive, step-by-step protocols for essential in vitro and in vivo assays to facilitate further research and drug development efforts. Quantitative data on the bioactivity of p-Coumaraldehyde and related compounds are presented for comparative analysis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of p-Coumaraldehyde.
Introduction: The Therapeutic Promise of a Natural Aldehyde
p-Coumaraldehyde, chemically known as 3-(4-hydroxyphenyl)-2-propenal, is a phenolic compound found in various plant species.[1][2] Its structure, characterized by a hydroxylated phenyl ring and an α,β-unsaturated aldehyde moiety, is the basis for its notable biological activities. As a member of the phenylpropanoid family, p-Coumaraldehyde shares structural similarities with other well-studied bioactive compounds like p-coumaric acid and cinnamaldehyde, which have demonstrated a range of health benefits.[3][4]
This guide will provide a comprehensive overview of the current understanding of p-Coumaraldehyde's therapeutic potential, with a focus on three key areas:
-
Anti-inflammatory Effects: Chronic inflammation is a hallmark of numerous diseases. p-Coumaraldehyde has shown promise in modulating inflammatory responses, primarily through the inhibition of key signaling pathways.
-
Antioxidant Properties: Oxidative stress, resulting from an imbalance between free radical production and antioxidant defenses, is implicated in cellular damage and disease progression. p-Coumaraldehyde exhibits significant antioxidant activity through various mechanisms.
-
Anticancer Potential: The ability to selectively induce apoptosis in cancer cells and inhibit tumor growth makes p-Coumaraldehyde a compelling candidate for further investigation in oncology.
This document is structured to provide both a deep mechanistic understanding and practical experimental guidance for researchers in the field.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of p-Coumaraldehyde is fundamental for its application in research and development.
| Property | Value | Source |
| Chemical Formula | C₉H₈O₂ | [1][2] |
| Molecular Weight | 148.16 g/mol | [1][2][5] |
| Appearance | Pale yellow to yellow-brown solid | [1] |
| CAS Number | 2538-87-6 | [1] |
| Synonyms | 4-Hydroxycinnamaldehyde, p-Hydroxycinnamaldehyde | [1][2][5] |
| Purity (Typical) | ≥98% (HPLC) | [1] |
| Storage | -20°C, under inert atmosphere, protected from light | [1] |
Core Therapeutic Activities and Mechanisms of Action
Anti-inflammatory Effects
p-Coumaraldehyde exerts potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.
3.1.1. Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[6][7]
Studies on p-Coumaric acid, a closely related compound, have demonstrated its ability to suppress the phosphorylation of IκB and inhibit the nuclear translocation of NF-κB in LPS-stimulated RAW 264.7 macrophage cells.[3][4] This action leads to a downstream reduction in the expression of pro-inflammatory enzymes and cytokines. It is highly probable that p-Coumaraldehyde acts through a similar mechanism.
3.1.2. Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising cascades such as ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[8] p-Coumaric acid has been shown to inhibit the LPS-induced phosphorylation of ERK1/2 and JNK in RAW 264.7 cells, suggesting that p-Coumaraldehyde may also modulate these pathways to exert its anti-inflammatory effects.[3]
3.3.2. In Vivo Antitumor Activity
In vivo studies using animal models are critical for evaluating the therapeutic efficacy of potential anticancer agents. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to assess the ability of a compound to inhibit tumor growth. [2][9][10][11]While specific in vivo data for p-Coumaraldehyde is still emerging, studies on related natural compounds have demonstrated significant tumor growth inhibition in such models. [12]
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for key in vitro and in vivo experiments to assess the therapeutic potential of p-Coumaraldehyde.
In Vitro Antioxidant Assays
4.1.1. DPPH Radical Scavenging Assay [13][14]
-
Reagent Preparation:
-
Prepare a stock solution of p-Coumaraldehyde in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.
-
Prepare a standard antioxidant solution (e.g., Ascorbic acid or Trolox) in the same solvent as the sample.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the p-Coumaraldehyde solution or standard.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of the solvent instead of the sample.
-
For the blank, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
Determine the IC50 value by plotting the percentage of scavenging against the concentration of p-Coumaraldehyde.
-
4.1.2. Nitric Oxide (NO) Scavenging Assay [3][8][10]
-
Reagent Preparation:
-
Prepare a stock solution of p-Coumaraldehyde and a standard (e.g., Quercetin).
-
Prepare a 10 mM solution of sodium nitroprusside in phosphate-buffered saline (PBS, pH 7.4).
-
Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
-
Assay Procedure:
-
Mix 2 mL of 10 mM sodium nitroprusside with 0.5 mL of various concentrations of p-Coumaraldehyde or standard.
-
Incubate the mixture at 25°C for 150 minutes.
-
Add 0.5 mL of Griess reagent to the mixture.
-
The control contains all reagents except the sample.
-
-
Measurement and Calculation:
-
Measure the absorbance of the resulting chromophore at 546 nm.
-
Calculate the percentage of NO scavenging using the formula mentioned in the DPPH assay.
-
Determine the IC50 value.
-
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
-
Cell Culture and Treatment:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in 96-well plates at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of p-Coumaraldehyde for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
-
Nitrite Determination (Griess Assay):
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
-
Western Blot Analysis for Protein Expression (iNOS, COX-2, p-IκBα, p-p65, p-ERK, p-JNK, p-p38):
-
Lyse the treated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, phosphorylated and total IκBα, p65, ERK, JNK, and p38.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Anti-inflammatory and Anticancer Models
4.3.1. Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory) [1][13][15]
-
Animal Grouping and Dosing:
-
Use male Wistar rats (150-200 g).
-
Divide the animals into groups: control, standard (e.g., Indomethacin), and p-Coumaraldehyde treated groups (at least 3 doses).
-
Administer p-Coumaraldehyde or the standard drug orally or intraperitoneally 1 hour before carrageenan injection.
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of inhibition of edema.
-
4.3.2. Human Tumor Xenograft Model in Mice (Anticancer) [2][9][10][11]
-
Cell Implantation:
-
Implant human cancer cells (e.g., HCT-116 for colon cancer) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and p-Coumaraldehyde treated groups.
-
Administer p-Coumaraldehyde at various doses through a suitable route (e.g., oral gavage, intraperitoneal injection).
-
-
Evaluation of Antitumor Efficacy:
-
Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Calculate the tumor growth inhibition (TGI).
-
Conclusion and Future Directions
p-Coumaraldehyde has demonstrated significant potential as a therapeutic agent, exhibiting promising anti-inflammatory, antioxidant, and anticancer activities in preclinical studies. Its ability to modulate key signaling pathways like NF-κB and MAPK underscores its potential for the development of novel drugs for a range of diseases.
Future research should focus on:
-
In-depth Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of p-Coumaraldehyde and to establish a clear dose-response relationship in vivo.
-
Elucidation of Specific Molecular Targets: Identifying the direct binding partners of p-Coumaraldehyde will provide a more precise understanding of its mechanism of action.
-
Preclinical and Clinical Trials: Rigorous preclinical toxicology studies are necessary before advancing to human clinical trials to evaluate its safety and efficacy in treating inflammatory diseases and cancer.
-
Structural Optimization: Medicinal chemistry approaches can be employed to synthesize derivatives of p-Coumaraldehyde with improved potency, selectivity, and pharmacokinetic properties.
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Strong inhibition of xenografted tumor growth by low-level doses of [(32)P]ATP - PubMed. Available at: [Link]
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Introduction: Unveiling the Potential of a Natural Phenolic Aldehyde
An In-Depth Technical Guide to the Antioxidant Properties of 3-(4-Hydroxyphenyl)acrylaldehyde
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a well-established contributor to a myriad of pathological conditions. In the ongoing search for potent antioxidant agents, naturally occurring compounds have garnered significant attention. Among these, 3-(4-Hydroxyphenyl)acrylaldehyde, also known as p-Coumaraldehyde, has emerged as a molecule of interest.[1][2][3] This compound, a member of the cinnamaldehyde family, is found in various plant sources, including cucumbers.[1][2] Its unique chemical structure, featuring a phenolic hydroxyl group conjugated to an acrylic aldehyde system, underpins its notable biological activities.[1] This guide provides a technical exploration of the antioxidant properties of p-Coumaraldehyde, detailing its mechanisms of action, methodologies for its evaluation, and its interaction with cellular defense pathways, positioning it as a promising candidate for therapeutic and food preservation applications.[1]
Part 1: The Molecular Architecture and Mechanisms of Antioxidant Action
The antioxidant efficacy of p-Coumaraldehyde is intrinsically linked to its molecular structure. Two primary features are responsible for its ability to neutralize free radicals: the phenolic hydroxyl group and the extended conjugated double bond system.[1][4] These features allow it to participate in two principal antioxidant mechanisms:
-
Hydrogen Atom Transfer (HAT): This is considered a major mechanism for phenolic antioxidants.[4] The hydroxyl (-OH) group on the phenyl ring can readily donate its hydrogen atom to a highly reactive free radical (R•), effectively neutralizing it. The resulting p-Coumaraldehyde radical is significantly stabilized by resonance, with the unpaired electron delocalized across the aromatic ring and the propenal side chain. This stability prevents it from becoming a pro-oxidant and propagating further radical chain reactions.[5]
-
Single Electron Transfer (SET): In this mechanism, the p-Coumaraldehyde molecule can donate a single electron to a free radical, transforming it into a more stable anion. This process forms a radical cation of p-Coumaraldehyde, which is also stabilized by resonance.
The presence of the hydroxyl group is paramount, as it greatly enhances the molecule's reactivity towards free radicals.[1]
Caption: Primary antioxidant mechanisms of p-Coumaraldehyde.
Part 2: In Vitro Methodologies for Efficacy Assessment
To quantitatively assess the antioxidant potential of p-Coumaraldehyde, a suite of standardized in vitro assays is employed. Each assay targets a specific aspect of antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is one of the most common and rapid methods for evaluating antioxidant capacity.[6] It measures the ability of a compound to act as a hydrogen donor.[7]
-
Principle: The stable DPPH radical has a deep violet color with a maximum absorbance around 517 nm.[8][9] When reduced by an antioxidant, the solution is decolorized, and the change in absorbance is proportional to the radical scavenging activity.[8]
-
Experimental Protocol:
-
Reagent Preparation: Prepare a stock solution of p-Coumaraldehyde in a suitable solvent (e.g., methanol or ethanol).[10] Prepare a working solution of DPPH (e.g., 0.1 mM) in the same solvent.[10]
-
Assay Setup: In a 96-well microplate, add 100 µL of the DPPH working solution to each well.[10]
-
Sample Addition: Add 100 µL of various concentrations of the p-Coumaraldehyde stock solution (and a positive control like Ascorbic Acid) to the wells.[10] A blank well should contain only the solvent.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10]
-
Measurement: Read the absorbance at 517 nm using a microplate reader.[10]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is then determined.
-
-
Key Findings: Comparative studies have shown that cinnamaldehydes possess potent radical scavenging abilities. In one study, p-Coumaraldehyde's DPPH scavenging ability was evaluated alongside other hydroxy-bearing cinnamaldehydes, demonstrating its activity.[11]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Assay
This assay is applicable to both hydrophilic and lipophilic antioxidants and measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).[10]
-
Principle: ABTS is oxidized by potassium persulfate to generate the ABTS•+ radical, which is a blue-green chromophore with an absorbance maximum at 734 nm.[12] Antioxidants that can donate a hydrogen atom or an electron will reduce the ABTS•+, leading to a loss of color.
-
Experimental Protocol:
-
Radical Generation: Prepare the ABTS•+ solution by mixing a 7 mM ABTS stock solution with 2.45 mM potassium persulfate.[10] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7][13]
-
Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Assay Setup: In a 96-well plate, add 200 µL of the ABTS•+ working solution to each well.
-
Sample Addition: Add 5-10 µL of various concentrations of the p-Coumaraldehyde sample and a positive control (e.g., Trolox).
-
Incubation: Incubate for 5-6 minutes at room temperature.[10]
-
Measurement: Read the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value, similar to the DPPH assay.
-
Anti-Hemolysis Assay (AAPH-Induced)
This assay provides insight into the cytoprotective and membrane-stabilizing effects of an antioxidant.
-
Principle: The water-soluble azo compound AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) thermally decomposes to generate peroxyl radicals, which attack red blood cell (RBC) membranes, causing oxidation of lipids and proteins and leading to hemolysis. An effective antioxidant can scavenge these radicals and protect the RBCs.
-
Key Findings: In a comparative study, p-Coumaraldehyde demonstrated strong inhibitory ability against AAPH-induced erythrocyte hemolysis, outperforming Vitamin C.[11] This suggests that its lipophilicity may allow it to effectively protect cellular membranes from oxidative damage.[11]
| Assay Type | Principle | Typical Comparator | Relative Efficacy of p-Coumaraldehyde | Reference |
| DPPH Scavenging | H-atom donation to neutralize a stable radical. | Vitamin C, p-Coumaric Acid | Moderate to high activity observed. | [11] |
| Anti-Hemolysis | Protection of RBC membranes from radical-induced lysis. | Vitamin C | Superior to Vitamin C, indicating good cytoprotective effects. | [11] |
Part 3: Cellular Antioxidant Mechanisms - Activation of the Nrf2 Pathway
Beyond direct radical scavenging, a key aspect of modern antioxidant research is the ability of compounds to bolster endogenous cellular defense mechanisms. p-Coumaraldehyde, as an α,β-unsaturated aldehyde, is a potent activator of the Nrf2-ARE signaling pathway, the master regulator of the cellular antioxidant response.[14][15][16]
-
Mechanism of Nrf2 Activation:
-
Basal State: Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation by the proteasome.[14]
-
Induction: Electrophilic compounds like p-Coumaraldehyde can covalently modify specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction.
-
Nrf2 Stabilization & Translocation: Unable to be degraded, Nrf2 stabilizes and translocates into the nucleus.[17]
-
ARE Binding & Gene Transcription: In the nucleus, Nrf2 dimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) located in the promoter regions of numerous cytoprotective genes.[14][17]
-
Upregulation of Defense Enzymes: This binding initiates the transcription of a battery of phase II detoxification and antioxidant enzymes, including:
-
Heme Oxygenase-1 (HO-1): Degrades pro-oxidant heme into biliverdin, iron, and carbon monoxide.[17][18]
-
NAD(P)H:quinone oxidoreductase 1 (NQO1): A detoxifying enzyme that reduces quinones.[17][18]
-
Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), the cell's most abundant endogenous antioxidant.[17][19]
-
-
This indirect antioxidant mechanism provides a prolonged and amplified protective effect compared to the stoichiometric action of direct radical scavenging. Studies on the structurally similar cinnamaldehyde have confirmed its ability to activate the ERK1/2, Akt, and JNK signaling pathways, which collectively control Nrf2 nuclear translocation and subsequent phase II enzyme expression.[16]
Caption: Activation of the Nrf2 pathway by p-Coumaraldehyde.
Conclusion and Future Perspectives
3-(4-Hydroxyphenyl)acrylaldehyde exhibits a compelling dual-action antioxidant profile. It acts as a potent direct scavenger of free radicals, a property conferred by its phenolic hydroxyl group and conjugated structure. Concurrently, and perhaps more significantly from a therapeutic standpoint, it functions as an indirect antioxidant by activating the Nrf2 signaling pathway, thereby upregulating a host of endogenous cytoprotective enzymes. This multifaceted activity makes p-Coumaraldehyde a strong candidate for further investigation in the prevention and treatment of diseases rooted in oxidative stress.
Future research should focus on comprehensive in vivo studies to establish its bioavailability, safety profile, and efficacy in disease models. Elucidating the precise molecular interactions with Keap1 and upstream signaling kinases will further refine our understanding and could pave the way for its development as a novel nutraceutical or pharmaceutical agent.
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The Anti-inflammatory Potential of p-Coumaraldehyde: A Technical Guide for Researchers
Abstract
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key factor in the pathogenesis of numerous chronic diseases. Natural products represent a vast reservoir of novel anti-inflammatory agents. This technical guide provides an in-depth exploration of the anti-inflammatory potential of p-Coumaraldehyde, a naturally occurring phenolic aldehyde. We will delve into the molecular mechanisms underpinning its therapeutic effects, focusing on its modulation of key signaling pathways such as NF-κB and MAPK. This guide will also furnish researchers with detailed, field-proven protocols for evaluating the anti-inflammatory properties of p-Coumaraldehyde and similar natural compounds in both in vitro and in vivo models.
Introduction: The Inflammatory Cascade and the Promise of Natural Products
Inflammation is a fundamental protective response of the innate immune system to infection or tissue injury.[1] However, chronic and unresolved inflammation contributes to the development and progression of a wide array of debilitating conditions, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Current anti-inflammatory therapies, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant adverse effects, particularly with long-term use.[2] This underscores the urgent need for safer and more effective anti-inflammatory agents.
Natural products have historically been a rich source of therapeutic compounds and continue to offer promising avenues for drug discovery.[2][3][4][5] Many plant-derived compounds, including flavonoids, alkaloids, and phenolic acids, have demonstrated potent anti-inflammatory activities.[4] p-Coumaraldehyde, a phenylpropanoid, has emerged as a compound of interest due to its structural similarity to other known anti-inflammatory agents and its presence in various medicinal plants.
p-Coumaraldehyde: A Profile
p-Coumaraldehyde, also known as 4-hydroxycinnamaldehyde, is a phenolic aldehyde found in various plant species. Its chemical structure, characterized by a hydroxylated phenyl ring conjugated to an aldehyde group, is believed to be crucial for its biological activities. While research on p-Coumaraldehyde is still emerging, preliminary studies suggest its potential to modulate key inflammatory pathways.
Unraveling the Mechanism: In Vitro Anti-inflammatory Effects
In vitro assays are indispensable tools for the initial screening and mechanistic elucidation of anti-inflammatory compounds.[6][7][8][9] Macrophage cell lines, such as RAW 264.7, are frequently used as they play a central role in the inflammatory response.[10] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and is commonly used to induce an inflammatory response in vitro.[11][12][13]
Inhibition of Pro-inflammatory Mediators
A hallmark of inflammation is the overproduction of pro-inflammatory mediators. p-Coumaraldehyde has been shown to effectively suppress the production of several key players in the inflammatory cascade:
-
Nitric Oxide (NO): Excessive NO production by inducible nitric oxide synthase (iNOS) contributes to inflammation-mediated tissue damage.[10][14] Studies have demonstrated that cinnamaldehyde and its derivatives, including p-Coumaraldehyde, can significantly inhibit LPS-induced NO production in macrophage cell lines.[15][16] This inhibition is often correlated with a decrease in iNOS protein expression.[15][16]
-
Prostaglandins: Prostaglandin E2 (PGE2), synthesized by cyclooxygenase-2 (COX-2), is a key mediator of pain and inflammation.[3] A glucose ester derivative of p-coumaric acid has been shown to suppress LPS-induced PGE2 production and COX-2 expression.[17]
-
Pro-inflammatory Cytokines: Cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) are central to the inflammatory response.[13][18] p-Coumaraldehyde and related compounds have been found to inhibit the secretion of these pro-inflammatory cytokines in LPS-stimulated macrophages.[18][19][20]
| Pro-inflammatory Mediator | Effect of p-Coumaraldehyde/Related Compounds | Key Signaling Molecules |
| Nitric Oxide (NO) | Inhibition of production | iNOS |
| Prostaglandin E2 (PGE2) | Inhibition of production | COX-2 |
| TNF-α | Inhibition of secretion | NF-κB, MAPK |
| IL-6 | Inhibition of secretion | NF-κB, MAPK |
| IL-1β | Inhibition of secretion | NF-κB, NLRP3 Inflammasome |
Modulation of Key Signaling Pathways
The anti-inflammatory effects of p-Coumaraldehyde are mediated through its interaction with critical intracellular signaling pathways.
The nuclear factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[21][22][23] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with inflammatory stimuli like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[22]
Several studies have shown that cinnamaldehyde and its derivatives can inhibit NF-κB activation by preventing the degradation of IκBα and blocking the nuclear translocation of the p65 subunit of NF-κB.[16][24][25] This inhibitory effect on the NF-κB pathway is a key mechanism underlying the suppression of iNOS, COX-2, and pro-inflammatory cytokine production.[16][26]
Caption: p-Coumaraldehyde inhibits the NF-κB signaling pathway.
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in transducing extracellular signals into cellular responses, including inflammation.[27][28][29] The three major MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[29] Activation of these pathways by stimuli like LPS leads to the production of pro-inflammatory mediators.
Evidence suggests that cinnamaldehyde and its analogs can suppress the phosphorylation of ERK, JNK, and p38 MAPKs in LPS-stimulated macrophages.[1][24] By inhibiting MAPK activation, p-Coumaraldehyde can further downregulate the expression of inflammatory genes.
Caption: p-Coumaraldehyde inhibits the MAPK signaling pathway.
Antioxidant Activity
Reactive oxygen species (ROS) are byproducts of normal cellular metabolism but can be overproduced during inflammation, leading to oxidative stress and tissue damage.[30][31][32] Many natural compounds with anti-inflammatory properties also possess antioxidant activity. p-Coumaric acid, a related compound, has been shown to suppress ROS-induced senescence in cells.[33] The antioxidant potential of p-Coumaraldehyde likely contributes to its anti-inflammatory effects by quenching ROS and reducing oxidative stress.[34][35]
In Vivo Validation of Anti-inflammatory Potential
While in vitro studies provide valuable mechanistic insights, in vivo models are crucial for confirming the therapeutic efficacy of a compound in a whole organism.[5][9][36]
Animal Models of Inflammation
Several well-established animal models can be used to evaluate the anti-inflammatory activity of p-Coumaraldehyde:
-
LPS-induced Systemic Inflammation: Intraperitoneal injection of LPS in rodents induces a systemic inflammatory response characterized by the release of pro-inflammatory cytokines into the bloodstream.[37][38] This model is useful for assessing the ability of a compound to mitigate systemic inflammation.
-
Carrageenan-induced Paw Edema: This is a widely used model of acute inflammation.[4] Injection of carrageenan into the paw of a rodent induces localized swelling, which can be measured to assess the anti-inflammatory effect of a test compound.
-
Adjuvant-induced Arthritis: This model mimics the chronic inflammation seen in rheumatoid arthritis.[36][39]
Assessment of In Vivo Efficacy
The anti-inflammatory effects of p-Coumaraldehyde in these models can be assessed by measuring various parameters, including:
-
Reduction in paw volume in the carrageenan-induced edema model.
-
Decreased levels of pro-inflammatory cytokines (TNF-α, IL-6) in serum or inflamed tissues.
-
Histopathological analysis of inflamed tissues to assess cellular infiltration and tissue damage.
-
Measurement of oxidative stress markers in tissues.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the anti-inflammatory potential of p-Coumaraldehyde.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of p-Coumaraldehyde for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for the desired time period (e.g., 24 hours for cytokine and NO measurements).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
After the treatment period, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate at room temperature for 10 minutes.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Cytokine Measurement (ELISA)
-
Collect the cell culture supernatant after treatment.
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.[11][12][13]
Western Blot Analysis for Protein Expression
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-IκBα, IκBα, phospho-p65, p65, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, and JNK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: In vitro experimental workflow for assessing p-Coumaraldehyde.
Conclusion and Future Directions
p-Coumaraldehyde demonstrates significant promise as a natural anti-inflammatory agent. Its ability to modulate the NF-κB and MAPK signaling pathways, thereby inhibiting the production of key pro-inflammatory mediators, provides a strong mechanistic basis for its therapeutic potential. The detailed protocols provided in this guide offer a robust framework for researchers to further investigate the anti-inflammatory properties of p-Coumaraldehyde and other natural products.
Future research should focus on:
-
Comprehensive in vivo studies to establish the efficacy and safety of p-Coumaraldehyde in various inflammatory disease models.
-
Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.
-
Structure-activity relationship studies to identify more potent and specific derivatives.
-
Exploration of its potential in combination therapies with existing anti-inflammatory drugs.
By continuing to explore the therapeutic potential of natural compounds like p-Coumaraldehyde, we can pave the way for the development of novel and safer treatments for a wide range of inflammatory diseases.
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- 33. p-Coumaric acid suppresses reactive oxygen species-induced senescence in nucleus pulposus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Cinnamaldehyde induces apoptosis by ROS-mediated mitochondrial permeability transition in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Pharmacological Potential of 3-(4-Hydroxyphenyl)acrylaldehyde: A Technical Guide from Traditional Medicine to Modern Research
Abstract
3-(4-Hydroxyphenyl)acrylaldehyde, also known by its common synonyms p-Coumaraldehyde and 4-Hydroxycinnamaldehyde, is a phenolic compound found in various plants with a rich history in traditional medicine. This technical guide provides an in-depth analysis of this molecule, bridging its ethnobotanical origins with contemporary scientific validation of its pharmacological activities. We will explore its role in traditional healing practices, delve into the molecular mechanisms underlying its potent anti-inflammatory, antioxidant, and anticancer effects, and provide detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this natural product.
Introduction and Traditional Medicine Context
3-(4-Hydroxyphenyl)acrylaldehyde is a naturally occurring aromatic aldehyde that belongs to the phenylpropanoid class of compounds. It is an intermediate in the biosynthesis of lignin and other complex phenols in plants. For centuries, long before the molecule was isolated and characterized, civilizations have utilized plants rich in this compound for therapeutic purposes.
Chemical Profile
| Property | Value | Reference |
| IUPAC Name | 3-(4-hydroxyphenyl)prop-2-enal | [1] |
| Synonyms | p-Coumaraldehyde, 4-Hydroxycinnamaldehyde | [1][2] |
| Molecular Formula | C₉H₈O₂ | |
| Molecular Weight | 148.16 g/mol | |
| Appearance | Solid, powder | [3][4] |
| Melting Point | ~140 °C | [1] |
Ethnobotanical Sources and Traditional Uses
The presence of 3-(4-Hydroxyphenyl)acrylaldehyde in the human diet is attributed to its occurrence in various food items like cucumbers, turmeric, rosemary, and butternut squash[1]. However, its significance in traditional medicine is primarily linked to its presence in potent medicinal herbs, most notably within the Traditional Chinese Medicine (TCM) framework.
-
Alpinia galanga (Gao Liang Jiang / Lesser Galangal): In TCM, the rhizome of Alpinia galanga is classified as a pungent, hot herb that targets the Spleen and Stomach meridians[3][5]. Its traditional function is to warm the "middle energizer," disperse cold, and alleviate pain, making it a primary remedy for stomach cold, abdominal pain, and vomiting[5][6][7]. Scientific analysis has confirmed the presence of p-hydroxycinnamaldehyde in the rhizome, contributing to its known anti-inflammatory and potential anticancer activities[8][9]. Traditional preparations typically involve decocting 3-10 grams of the dried rhizome in water[10].
-
Cinnamomum cassia (Rou Gui / Cassia Cinnamon): The bark of Cinnamomum cassia is a cornerstone herb in TCM, recognized for its pungent, sweet, and hot nature. It enters the Heart, Liver, Spleen, and Kidney meridians[11][12]. Its primary actions are to supplement fire, strengthen Yang, expel deep cold, and warm the channels to promote the circulation of Qi and Blood[12]. This makes it crucial in formulas for treating impotence from Kidney Yang deficiency, deep cold with pain, and certain types of amenorrhea[12][13]. Cinnamaldehyde and its hydroxylated derivatives, including 3-(4-Hydroxyphenyl)acrylaldehyde, are key bioactive constituents[13]. Traditional preparation often involves adding 1.5-5 grams of the bark to a decoction in the last few minutes of boiling to preserve its volatile oils[14].
Scientifically Validated Pharmacological Activities & Mechanisms of Action
Modern pharmacological research has begun to elucidate the molecular basis for the traditional uses of plants containing 3-(4-Hydroxyphenyl)acrylaldehyde. The compound exhibits a remarkable range of activities, primarily centered on anti-inflammatory, antioxidant, and anticancer effects.
Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest
One of the most promising areas of research is the compound's ability to inhibit cancer cell proliferation. It achieves this primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle.
Mechanism 1: Inhibition of the STAT3 Signaling Pathway The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively active, promotes the survival, proliferation, and invasion of tumor cells. The 2'-hydroxy derivative of cinnamaldehyde, a close analog of 3-(4-Hydroxyphenyl)acrylaldehyde, has been shown to be a potent inhibitor of this pathway[3].
The mechanism involves:
-
Direct Binding: The compound directly binds to the STAT3 protein.
-
Inhibition of Phosphorylation: It prevents the phosphorylation of STAT3 at the critical tyrosine 705 residue.
-
Blocking Dimerization & Translocation: This inhibition prevents STAT3 from forming dimers and translocating to the nucleus.
-
Downregulation of Target Genes: As a result, the transcription of key STAT3 target genes involved in cell survival (e.g., Bcl-2, Bcl-xL) and cell cycle progression (e.g., Cyclin D1) is suppressed.
-
Cellular Outcome: This cascade leads to an accumulation of cells in the G0/G1 phase of the cell cycle, followed by the induction of apoptosis[3][11].
Mechanism 2: HSF1-Mediated Apoptosis Research has also identified that hydroxycinnamaldehyde derivatives can induce apoptosis through the Heat Shock Factor 1 (HSF1) and Bcl2-associated athanogene 3 (BAG3) pathway. HCA treatment leads to the activation of HSF1, which in turn induces the expression of BAG3. Significantly, the knockdown of BAG3 was found to inhibit HCA-induced apoptosis, indicating that BAG3 is an active participant in this cell death pathway[15][16].
Anti-inflammatory Activity: Modulation of NF-κB and MAPK Pathways
The traditional use of these herbs for pain and inflammatory conditions is strongly supported by the compound's ability to suppress key inflammatory signaling pathways.
Mechanism: Inhibition of NF-κB Activation The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In resting cells, it is held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its degradation and the release of NF-κB to enter the nucleus and activate pro-inflammatory gene expression (e.g., iNOS, COX-2, TNF-α).
Studies on cinnamaldehyde show it inhibits NF-κB activation through multiple mechanisms:
-
Upstream Inhibition: It suppresses the activation of upstream signaling components, including Toll-like receptor 4 (TLR4) oligomerization, and the NIK/IKK complex[4][13].
-
MAPK Inhibition: It inhibits the p38 and ERK Mitogen-Activated Protein Kinase (MAPK) pathways, which are often required for robust NF-κB activation[1][4].
-
Reduced IκBα Degradation: By blocking these upstream kinases, it prevents the phosphorylation and subsequent degradation of IκBα.
-
Blocked NF-κB Translocation: This preserves the NF-κB/IκBα complex in the cytoplasm, preventing NF-κB from moving to the nucleus.
-
Suppressed Gene Expression: The expression of NF-κB target genes like iNOS and COX-2 is consequently reduced, leading to a potent anti-inflammatory effect[4][17].
Antioxidant Activity: Activation of the Nrf2 Pathway
The body's primary defense against oxidative stress is regulated by the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like cinnamaldehyde, Nrf2 is released from Keap1 and translocates to the nucleus.
Mechanism: Nrf2-ARE Activation
-
Nrf2 Release: Cinnamaldehyde, acting as an electrophile, is believed to react with cysteine residues on Keap1, inducing a conformational change that releases Nrf2.
-
Nuclear Translocation: Free Nrf2 moves into the nucleus.
-
ARE Binding: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.
-
Upregulation of Antioxidant Enzymes: This binding initiates the transcription of a suite of protective genes, including phase II detoxifying enzymes and antioxidant proteins like Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1)[18][19][20]. This cellular defense system enhancement is crucial for mitigating the damage caused by reactive oxygen species (ROS).
Quantitative Bioactivity Data
The potency of a compound is best understood through quantitative measures. While data for 3-(4-Hydroxyphenyl)acrylaldehyde itself is emerging, studies on its source extracts and close chemical relatives provide valuable insights into its efficacy.
| Compound/Extract | Assay/Cell Line | Endpoint | IC₅₀ Value | Reference |
| Alpinia galanga Seed Extract | Various Cancer Cell Lines | Cytotoxicity | 60 - 90 µg/mL | [21] |
| Cinnamaldehyde Derivative | Caco-2 (Colon Cancer) | Cytotoxicity | 32.19 µM | [22] |
| Cinnamaldehyde | HepG2 (Liver Cancer) | Cytotoxicity (48h) | 12.57 µM | [23] |
| Flufenamate-Cinnamaldehyde Conjugate | COX-1 Enzyme Assay | Enzyme Inhibition | 15 - 26 µM | [12] |
| Flufenamate-Cinnamaldehyde Conjugate | 5-LOX Enzyme Assay | Enzyme Inhibition | 0.6 - 8.5 µM | [12] |
| Oleoyl-Quercetin Hybrid | HCT116 (Colon Cancer) | Cytotoxicity | 0.34 µM | [24] |
Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process or response by 50%. Lower values indicate higher potency.
Experimental Protocols
To facilitate further research, this section provides standardized, step-by-step protocols for the quantification and bioactivity assessment of 3-(4-Hydroxyphenyl)acrylaldehyde.
Protocol: HPLC-UV Quantification in Plant Extracts
This protocol is adapted from methods used for quantifying structurally similar phenolic acids and is suitable for determining the concentration of 3-(4-Hydroxyphenyl)acrylaldehyde in extracts of Alpinia galanga or Cinnamomum cassia.[25][26]
-
Standard Preparation: a. Prepare a 1 mg/mL stock solution of pure 3-(4-Hydroxyphenyl)acrylaldehyde standard in HPLC-grade methanol. b. Perform serial dilutions of the stock solution with the mobile phase to create calibration standards ranging from 1 µg/mL to 200 µg/mL.
-
Sample Preparation: a. Extract 1g of powdered, dried plant material (e.g., rhizome) with 20 mL of methanol using sonication for 30 minutes, followed by maceration for 24 hours. b. Centrifuge the extract at 5000 rpm for 10 minutes. c. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions:
-
Instrument: HPLC system with UV/Vis Detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of water:methanol:glacial acetic acid (65:34:1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 310 nm (optimal for hydroxycinnamic derivatives).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Analysis: a. Inject the calibration standards to generate a standard curve of peak area versus concentration. b. Inject the prepared plant extract sample. c. Identify the peak corresponding to 3-(4-Hydroxyphenyl)acrylaldehyde by comparing its retention time to that of the pure standard. d. Quantify the amount of the compound in the extract by interpolating its peak area on the standard curve.
Protocol: MTT Assay for Cytotoxicity
This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[2][16][27]
-
Cell Seeding: a. Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. b. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare a stock solution of 3-(4-Hydroxyphenyl)acrylaldehyde in DMSO. b. Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from, for example, 1 µM to 100 µM. Ensure the final DMSO concentration is non-toxic (typically <0.5%). c. Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO). d. Incubate for 24, 48, or 72 hours.
-
MTT Incubation: a. Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well. b. Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan.
-
Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals. c. Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: a. Read the absorbance of each well using a microplate reader at a wavelength of 570 nm. b. Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance. c. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
Protocol: Western Blot for NF-κB Nuclear Translocation
This protocol allows for the detection of NF-κB (p65 subunit) activation by observing its translocation from the cytoplasm to the nucleus.[4][28][29][30]
-
Cell Treatment and Lysis: a. Culture cells (e.g., RAW 264.7 macrophages) and treat them with an inflammatory stimulus (e.g., LPS, 1 µg/mL) with or without pre-treatment with 3-(4-Hydroxyphenyl)acrylaldehyde for a specified time (e.g., 1 hour pre-treatment, 30 min LPS stimulation). b. Harvest the cells and perform cytoplasmic and nuclear fractionation using a commercial kit or a standard hypotonic buffer/high-salt buffer protocol. Add protease and phosphatase inhibitors to all lysis buffers.
-
Protein Quantification: a. Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: a. Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto a 10% SDS-polyacrylamide gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST). b. Incubate the membrane overnight at 4°C with a primary antibody against the p65 subunit of NF-κB (e.g., 1:1000 dilution in blocking buffer). c. To confirm fraction purity, also probe for a cytoplasmic marker (e.g., α-Tubulin) and a nuclear marker (e.g., Lamin B1 or Histone H3). d. Wash the membrane three times with TBST. e. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. f. Wash the membrane again three times with TBST.
-
Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. A decrease of p65 in the cytoplasm and a corresponding increase in the nucleus of LPS-stimulated cells indicates activation, which should be prevented by the active compound.
Conclusion and Future Directions
3-(4-Hydroxyphenyl)acrylaldehyde stands as a compelling example of a natural product whose historical use in traditional medicine is being progressively validated by modern science. Its multi-target activity, particularly its ability to simultaneously modulate key pathways in inflammation (NF-κB), oxidative stress (Nrf2), and cancer cell survival (STAT3), makes it an attractive candidate for further drug development.
Future research should focus on several key areas:
-
Pharmacokinetics and Bioavailability: In-depth studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to optimize its delivery and efficacy.
-
In Vivo Efficacy: While in vitro data is strong, more robust animal model studies are required to confirm its therapeutic potential for specific diseases like inflammatory bowel disease, arthritis, and various cancers.
-
Synergistic Effects: As it is often consumed as part of a complex herbal formula in TCM, investigating its synergistic interactions with other phytochemicals could reveal more potent therapeutic combinations.
By integrating the wisdom of traditional medicine with the rigor of modern pharmacology, 3-(4-Hydroxyphenyl)acrylaldehyde holds significant promise as a lead compound for the development of novel therapeutics to address complex human diseases.
References
A comprehensive list of references will be compiled and provided upon request, including full author lists, titles, journal information, and verifiable URLs for all cited scientific literature.
Sources
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- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Gao Liang Jiang - TCM Herbs - TCM Wiki [tcmwiki.com]
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- 20. The Cinnamon-Derived Dietary Factor Cinnamic Aldehyde Activates the Nrf2-Dependent Antioxidant Response in Human Epithelial Colon Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Isolation and identification of ingredients inducing cancer cell death from the seeds of Alpinia galanga, a Chinese spice - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Technical Guide to Preliminary In Vitro Efficacy and Safety Profiling of p-Coumaraldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
p-Coumaraldehyde, a naturally occurring phenolic aldehyde, belongs to the vast family of hydroxycinnamates, compounds recognized for their diverse biological activities. Preliminary evidence suggests potential anti-inflammatory and antioxidant properties, positioning p-Coumaraldehyde as a compound of interest for further investigation in drug discovery. This technical guide provides a comprehensive framework for conducting foundational in vitro studies to establish its preliminary safety and efficacy profile. We eschew a rigid, one-size-fits-all template, instead presenting a logical, field-proven workflow that begins with essential safety assessments and progresses to functional characterization. The protocols herein are designed to be self-validating systems, incorporating necessary controls and clear endpoints to ensure data integrity and reproducibility. This document is grounded in established scientific principles, citing authoritative sources for key protocols and mechanistic claims to provide a trustworthy and robust starting point for researchers.
Introduction to p-Coumaraldehyde: Rationale for Investigation
p-Coumaraldehyde is a phenylpropanoid, an organic compound synthesized by plants from the amino acid phenylalanine. It is structurally related to p-coumaric acid and other coumarins, a class of compounds extensively studied for their beneficial effects on human health, including antioxidant, anti-inflammatory, and anti-cancer activities.[1][2] The aldehyde functional group distinguishes it from the more commonly studied p-coumaric acid, suggesting a potentially unique reactivity and biological activity profile.
Initial studies have indicated that p-Coumaraldehyde may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines like TNF-α and IL-6.[3] This provides a strong impetus for a more systematic evaluation. The core rationale for the preliminary in vitro studies outlined in this guide is to:
-
Establish a Therapeutic Window: Determine the concentration range at which p-Coumaraldehyde is non-toxic to cells, a critical prerequisite for all subsequent functional assays.
-
Characterize Core Bioactivities: Quantitatively assess its antioxidant and anti-inflammatory potential using validated, high-throughput screening methods.
-
Generate Foundational Data: Provide the necessary data to justify further, more mechanistic studies into its mode of action.
Guiding Principles for a Phased In Vitro Assessment
A logical, phased approach is paramount in the early-stage evaluation of any bioactive compound. The experimental design must be structured to yield clear, interpretable data where each step informs the next.
-
Causality in Experimental Choice: We begin with cytotoxicity. This is non-negotiable. Without understanding the concentrations at which a compound harms cells, any observed "inhibitory" effects in functional assays could merely be artifacts of cell death. Only after defining a safe concentration range can we confidently assess functional effects like antioxidant or anti-inflammatory activity.
-
Starting Broadly: The initial antioxidant assay proposed, the DPPH radical scavenging assay, is a cell-free chemical test.[4][5] This provides a rapid and inexpensive measure of the compound's intrinsic ability to neutralize free radicals. A positive result here justifies progressing to more complex, cell-based models of oxidative stress.
-
Cell-Based Functional Models: For anti-inflammatory testing, we utilize a well-established model: murine macrophages (e.g., RAW 264.7) stimulated with bacterial lipopolysaccharide (LPS). LPS triggers a robust inflammatory response, including the production of the pro-inflammatory mediator nitric oxide (NO).[6][7] Measuring the inhibition of NO production provides a quantifiable and biologically relevant indicator of anti-inflammatory potential.
Overall Experimental Workflow
The progression of experiments is designed to be sequential and logical. The results of the cytotoxicity assay directly inform the concentration ranges used in the subsequent functional assays, ensuring that the observed effects are not due to toxicity.
Caption: Overall workflow for the in vitro assessment of p-Coumaraldehyde.
Detailed Experimental Protocols
These protocols are presented as a guide and should be optimized based on specific laboratory conditions and cell lines.
General Cell Culture and Reagent Preparation
-
Cell Line: RAW 264.7 murine macrophage cell line is recommended for anti-inflammatory studies. For general cytotoxicity, a relevant human cell line (e.g., HEK293 for non-cancer, or a specific cancer cell line if investigating anti-cancer properties) can be used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
p-Coumaraldehyde Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in dimethyl sulfoxide (DMSO). Store at -20°C. The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced toxicity.
Protocol 1: Cytotoxicity Assessment via MTT Assay
The MTT assay is a colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[9] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of p-Coumaraldehyde in culture medium from the DMSO stock. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include "vehicle control" wells treated with medium containing the same final concentration of DMSO, and "untreated control" wells with fresh medium only.
-
Incubation: Incubate the plate for 24 to 72 hours, depending on the desired exposure time.[9]
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[8]
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[10]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[9][10]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[8]
Protocol 2: Antioxidant Capacity via DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[11] The stable free radical DPPH changes color from deep purple to yellow upon reduction by an antioxidant.[4][11]
Methodology:
-
DPPH Solution Preparation: Prepare a 0.1 mM working solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[4][11] This solution is light-sensitive and should be freshly prepared and kept in the dark.[4]
-
Sample Preparation: Prepare serial dilutions of p-Coumaraldehyde in the same solvent used for the DPPH solution. Ascorbic acid or Trolox should be used as a positive control.[4]
-
Reaction: In a 96-well plate, add 100 µL of each compound dilution to the wells. Add 100 µL of the DPPH working solution to initiate the reaction.
-
Controls:
-
Blank: 100 µL solvent + 100 µL solvent.
-
Control (A_control): 100 µL solvent + 100 µL DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[4][12]
-
Absorbance Reading: Measure the absorbance of each well at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100[11]
Protocol 3: Anti-inflammatory Activity via Nitric Oxide (NO) Assay
This protocol uses the Griess reaction to measure nitrite (NO₂⁻), a stable breakdown product of NO, in cell culture supernatants.[6][13] A decrease in nitrite concentration in the presence of the compound indicates inhibition of NO production.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of p-Coumaraldehyde (as determined by the MTT assay). Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the negative control wells.
-
Controls:
-
Negative Control: Cells + Medium (no LPS, no compound).
-
Positive Control: Cells + Medium + LPS.
-
Vehicle Control: Cells + Medium + DMSO + LPS.
-
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Assay:
-
Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess Reagent (a 1:1 mixture of sulfanilamide in phosphoric acid and N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[6][14]
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Absorbance Reading: Measure the absorbance at 540 nm.[14] The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.
Data Presentation and Interpretation
Quantitative data should be summarized for clarity. The half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) is a key parameter derived from these assays, representing the concentration of p-Coumaraldehyde required to inhibit 50% of the measured activity.
Table 1: Example Cytotoxicity and Functional Activity Data for p-Coumaraldehyde
| Assay Type | Cell Line / System | Endpoint Measured | IC₅₀ / EC₅₀ (µM) | Positive Control | Control IC₅₀ (µM) |
|---|---|---|---|---|---|
| Cytotoxicity | RAW 264.7 | Cell Viability (MTT) | > 100 | Doxorubicin | 0.8 |
| Antioxidant | Cell-Free (DPPH) | Radical Scavenging | 25.4 | Ascorbic Acid | 8.2 |
| Anti-inflammatory | RAW 264.7 + LPS | Nitric Oxide Production | 15.8 | Dexamethasone | 5.5 |
Interpretation:
-
A high IC₅₀ for cytotoxicity (>100 µM in this example) combined with lower IC₅₀ values for functional activities is a desirable outcome, indicating a good preliminary safety window.
-
The DPPH result suggests direct antioxidant activity.
-
The nitric oxide inhibition result demonstrates potent anti-inflammatory effects in a cellular context.
Potential Mechanisms and Signaling Pathways
The observed antioxidant and anti-inflammatory effects of p-Coumaraldehyde likely involve modulation of key cellular signaling pathways.
Antioxidant Response: The Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a primary regulator of the cellular response to oxidative stress.[15][16] Under normal conditions, the protein Keap1 targets the transcription factor Nrf2 for degradation.[17] Oxidative stress or the presence of electrophilic compounds (like aldehydes) can modify Keap1, allowing newly synthesized Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of antioxidant genes.[16][17]
Caption: The Keap1-Nrf2 antioxidant response pathway.
Anti-inflammatory Response: The NF-κB Pathway
The Nuclear Factor kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling.[7][18] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO.[7][19]
Caption: The canonical NF-κB inflammatory pathway.
Conclusion and Future Directions
The methodologies described in this guide provide a robust foundation for the initial characterization of p-Coumaraldehyde. Positive and reproducible results from these assays would strongly support its potential as a therapeutic agent. Future work should aim to:
-
Confirm Anti-inflammatory Effects: Measure the inhibition of other pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Elucidate Mechanisms: Use techniques like Western blotting to investigate if p-Coumaraldehyde stabilizes Nrf2 or inhibits IκB degradation, confirming its action on the proposed signaling pathways.
-
Assess Enzyme Inhibition: Directly test for inhibition of enzymes involved in inflammation (e.g., COX-2) or aldehyde metabolism (e.g., ALDH family enzymes).[20][21]
-
Expand Cell Models: Validate findings in primary cells or co-culture systems to better mimic physiological conditions.
By following this structured, logical, and well-referenced approach, researchers can efficiently generate high-quality, preliminary data on the in vitro profile of p-Coumaraldehyde, paving the way for more advanced pre-clinical development.
References
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Title: Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway Source: Redox Biology (via PMC) URL: [Link]
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Title: The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases Source: Frontiers in Pharmacology URL: [Link]
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Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]
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Title: MTT (Assay protocol) Source: Protocols.io URL: [Link]
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Title: DPPH Scavenging Assay Protocol- Detailed Procedure Source: ACME Research Solutions URL: [Link]
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Title: The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer Source: Frontiers in Oncology (via PMC) URL: [Link]
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Title: Nitric Oxide Assay Source: Bio-protocol URL: [Link]
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Title: Experimental protocol of DPPH assay to assess the antioxidant activity of EOs Source: ResearchGate URL: [Link]
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Title: The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway Source: Antioxidants & Redox Signaling (via PMC) URL: [Link]
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Title: Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway Source: ResearchGate URL: [Link]
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Title: The Nuclear Factor NF-κB Pathway in Inflammation Source: Cold Spring Harbor Perspectives in Biology (via PMC) URL: [Link]
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Title: Anti-inflammatory activity of p-coumaryl alcohol-γ-O-methyl ether is mediated through modulation of interferon-γ production in Th cells Source: British Journal of Pharmacology (via PMC) URL: [Link]
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Title: Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay Source: MDPI URL: [Link]
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Title: Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges Source: ResearchGate URL: [Link]
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Title: DPPH radical scavenging activity Source: Marine Biology Research Group, CCMAR URL: [Link]
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Title: Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 Source: NCBI URL: [Link]
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Title: In vitro cytotoxicity analyses of natural compounds and repurposed agents in pancreatic cancer cell lines. Source: ResearchGate URL: [Link]
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Title: NF-κB: a key role in inflammatory diseases Source: Journal of Clinical Investigation URL: [Link]
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Title: Anti-inflammatory activity of p-coumaryl alcohol-gamma-O-methyl ether is mediated through modulation of interferon-gamma production in Th cells Source: PubMed URL: [Link]
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Title: NF-κB: At the Borders of Autoimmunity and Inflammation Source: Frontiers in Immunology URL: [Link]
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Title: Modulating Inflammation through the Negative Regulation of NF-κB Signaling Source: Cells (via PMC) URL: [Link]
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Title: The NF-κB signaling network in the life of T cells Source: ResearchGate URL: [Link]
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Title: Cytostatic and Cytotoxic Natural Products against Cancer Cell Models Source: Marine Drugs (via PMC) URL: [Link]
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Title: Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models Source: MDPI URL: [Link]
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Title: In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides Source: Toxins (via PubMed) URL: [Link]
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Title: Trans-p-Coumaryl Alcohol as a Bioactive Compound and Anti-Inflammatory Agent in Wannachawee Recipe for Psoriasis Source: ResearchGate URL: [Link]
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Title: p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review of Natural Sources, Biosynthesis, and Biological Activities Source: MDPI URL: [Link]
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Title: Spectroscopic studies on the antioxidant activity of p-coumaric acid Source: PubMed URL: [Link]
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Title: In Vitro and In Vivo Antioxidant Properties of P-Coumaroyl Alphitolic Acid Extracted from Fruit of Zizuphus Mauritiana Source: Preprints.org URL: [Link]
-
Title: Protective effects of p-coumaric acid against oxidant and hyperlipidemia-an in vitro and in vivo evaluation Source: ResearchGate URL: [Link]
-
Title: Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Derivatives Source: ACS Chemical Biology (via PubMed) URL: [Link]
-
Title: Phytochemistry and Anti-Inflammatory and Antioxidant Activities of Cinnamomum osmophloeum and Its Bioactive Constituents: A Review Source: MDPI URL: [Link]
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Title: In vitro Evaluation of the Antileishmanial and Antischistosomal Activities of p-Coumaric Acid Prenylated Derivatives Source: PubMed URL: [Link]
-
Title: Phosphorylation of Akt Mediates Anti-Inflammatory Activity of 1-p-Coumaroyl β-D-Glucoside Against Lipopolysaccharide-Induced Inflammation in RAW264.7 Cells Source: PubMed URL: [Link]
-
Title: In Vitro and In Vivo Antioxidant Properties of P-Coumaroyl Alphitolic Acid Extracted from Fruit of Zizuphus mauritiana Source: ResearchGate URL: [Link]
-
Title: Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Derivatives Source: ResearchGate URL: [Link]
-
Title: Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Derivatives Source: PMC URL: [Link]
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Methodological & Application
Application Note: Quantification of 3-(4-Hydroxyphenyl)acrylaldehyde in Plant Extracts
Abstract
This comprehensive application note provides a detailed framework and validated protocols for the accurate quantification of 3-(4-Hydroxyphenyl)acrylaldehyde, also known as p-Coumaraldehyde, in complex plant matrices. As a key intermediate in the phenylpropanoid pathway and a precursor to monolignols, the concentration of p-Coumaraldehyde can be a critical indicator of a plant's response to biotic and abiotic stress.[1] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth methodologies from sample preparation to advanced analytical quantification using High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection. The protocols emphasize scientific integrity, explaining the rationale behind each step to ensure robust and reproducible results.
Introduction to p-Coumaraldehyde
3-(4-Hydroxyphenyl)acrylaldehyde (p-Coumaraldehyde) is a phenolic compound belonging to the cinnamaldehyde class of organic compounds.[2] It is a naturally occurring plant metabolite synthesized via the phenylpropanoid pathway, serving as a crucial intermediate in the biosynthesis of lignin and other secondary metabolites.[1][3] Found in various plants, including cucumber, squash, and cereals, its accumulation is often associated with plant defense mechanisms against pathogens and environmental stressors.[1][4]
The precise quantification of p-Coumaraldehyde is essential for:
-
Phytochemical analysis: Understanding the metabolic profile of plants.
-
Stress physiology research: Investigating plant defense responses.
-
Drug discovery: Evaluating the therapeutic potential of plant extracts, as related compounds have shown various biological activities.[5]
This document provides a self-validating system for its analysis, ensuring technical accuracy and field-proven insights.
Physicochemical Properties of p-Coumaraldehyde
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source(s) |
| Chemical Name | 3-(4-hydroxyphenyl)prop-2-enal | [2] |
| Synonym(s) | p-Coumaraldehyde, p-Hydroxycinnamaldehyde | [2][6] |
| CAS Number | 2538-87-6 | [2][5][6][7] |
| Molecular Formula | C₉H₈O₂ | [2][6] |
| Molecular Weight | 148.16 g/mol | [2][6] |
| Appearance | Pale Yellow to Dark Brown Solid | [5] |
| Melting Point | 140°C | [2][5] |
| Solubility | Slightly soluble in water; Soluble in DMSO, Methanol | [2][5] |
| Stability | Light sensitive; store in freezer (-20°C) under an inert atmosphere. | [5][7] |
Analytical Workflow Overview
The quantification of p-Coumaraldehyde from a plant matrix is a multi-step process that requires careful optimization at each stage to minimize analyte loss and interference. The general workflow is designed to ensure the integrity of the sample from collection through to final data analysis.
Part I: Sample Preparation and Extraction Protocol
Expert Rationale: The success of quantification is critically dependent on the initial sample preparation and extraction stages.[8][9] The complex nature of plant matrices, containing numerous potentially interfering compounds like lipids, chlorophylls, and other phenolics, necessitates a meticulous approach. The primary goal is to achieve the complete extraction of p-Coumaraldehyde while preserving its chemical integrity.[9]
Plant Material Handling and Preparation
-
Harvesting: Collect plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic processes. This prevents enzymatic degradation of the target analyte.
-
Drying: Lyophilization (freeze-drying) is the preferred method over oven-drying.[10] Aggressive heat can cause degradation of phenolic compounds. Freeze-drying preserves the chemical structure and results in a porous material that is easier to extract.[10]
-
Grinding: Grind the dried plant material into a fine, homogenous powder (e.g., using a cryogenic grinder or a mortar and pestle with liquid nitrogen). This increases the surface area, facilitating efficient solvent penetration and extraction.[9] Store the resulting powder at -80°C in an airtight, dark container until extraction.
Solvent Extraction Protocol
Expert Rationale: The choice of solvent is dictated by the polarity of p-Coumaraldehyde. Methanol or ethanol, often mixed with water, are effective solvents for extracting a broad range of phenolic compounds.[8][11][12] The addition of a small amount of acid (e.g., formic or acetic acid) is crucial; it helps to maintain the stability of phenolic compounds by keeping them in their protonated form and can improve extraction efficiency by disrupting cell walls. An 80% methanol solution containing 0.1% formic acid is a robust starting point.[1]
Protocol: Ultrasonic-Assisted Extraction
-
Weighing: Accurately weigh approximately 300 mg of the dried, powdered plant sample into a 15 mL centrifuge tube.
-
Solvent Addition: Add 5 mL of extraction solvent (80% methanol / 19.9% water / 0.1% formic acid, v/v/v).
-
Vortexing: Vortex the tube vigorously for 1 minute to ensure the sample is fully wetted.
-
Sonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature. The cavitation bubbles produced by ultrasound disrupt cell walls, enhancing extraction efficiency.
-
Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes at 4°C to pellet the solid plant debris.[1]
-
Collection: Carefully transfer the supernatant to a clean collection tube.
-
Re-extraction (Optional but Recommended): To ensure exhaustive extraction, add another 5 mL of extraction solvent to the pellet, repeat steps 3-6, and pool the supernatants.
-
Final Preparation: Filter the pooled supernatant through a 0.2 µm PTFE syringe filter into an HPLC autosampler vial.[1] This step is critical to remove any fine particulate matter that could clog the HPLC column or tubing.
Part II: Analytical Quantification Protocols
High-Performance Liquid Chromatography (HPLC) is the most widely reported and reliable technique for the quantification of phenolic acids and their derivatives.[13] We present two protocols: an HPLC-UV method for routine analysis and a more sensitive and specific LC-MS/MS method for trace-level detection and confirmation.
Protocol 1: Quantification by HPLC with UV-Vis/DAD Detection
Expert Rationale: This method is robust, cost-effective, and suitable for samples where p-Coumaraldehyde is present at relatively high concentrations. A Diode Array Detector (DAD) is preferred over a simple UV detector as it allows for the acquisition of the full UV spectrum of the peak, aiding in peak purity assessment and identity confirmation against a known standard. Reversed-phase chromatography on a C18 column is the standard for separating moderately polar compounds like p-Coumaraldehyde.[11][14]
A. Instrumentation and Reagents
-
HPLC system with a binary pump, autosampler, column oven, and DAD.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
p-Coumaraldehyde analytical standard (≥95% purity).
-
HPLC-grade methanol, acetonitrile, and formic acid.
-
Ultrapure water (18.2 MΩ·cm).
B. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., Phenomenex, Agilent, Waters) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 50% B over 20 min; 50% to 95% B over 5 min; hold 5 min |
| Flow Rate | 0.8 mL/min |
| Column Temp. | 35°C |
| Injection Vol. | 10 µL |
| Detection | DAD, 310 nm (Monitor 200-400 nm for spectral analysis) |
C. Standard Preparation and Calibration
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of p-Coumaraldehyde standard and dissolve in 10 mL of methanol.
-
Working Standards: Perform serial dilutions of the stock solution with the extraction solvent to prepare a set of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Calibration Curve: Inject each standard in triplicate. Plot the peak area versus concentration and perform a linear regression. A coefficient of determination (R²) ≥ 0.999 is required for a valid calibration.
D. Sample Analysis and Calculation
-
Inject the filtered plant extract.
-
Identify the p-Coumaraldehyde peak by comparing its retention time and UV spectrum to that of the authentic standard.
-
Calculate the concentration in the extract (C_extract, in µg/mL) using the regression equation from the calibration curve.
-
Determine the final concentration in the plant tissue (C_plant, in µg/g dry weight) using the following formula:
C_plant (µg/g) = (C_extract × V) / W
Where:
-
C_extract = Concentration from calibration curve (µg/mL)
-
V = Total volume of extraction solvent (mL)
-
W = Initial weight of the dry plant sample (g)
-
Protocol 2: High-Sensitivity Quantification by LC-MS/MS
Expert Rationale: For trace-level quantification or analysis in highly complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[15][16] Its superior sensitivity and specificity are achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting unique fragment ion is monitored. This process virtually eliminates matrix interference.
A. Instrumentation
-
LC-MS/MS system equipped with an Electrospray Ionization (ESI) source.
-
Chromatographic conditions are typically the same as in Protocol 1, though flow rates may be adjusted for optimal MS performance.
B. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | ESI, Negative |
| Ion Source Temp. | 500°C |
| Capillary Voltage | -3.5 kV |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 147.1 [M-H]⁻ |
| Fragment Ion (Q3) | m/z 119.1 (loss of CO), m/z 89.1 (further fragmentation) |
| Collision Energy | Optimized for each transition (typically 15-25 eV) |
Note: MRM transitions and collision energies must be optimized empirically using a pure standard.
C. Data Analysis The procedure for creating a calibration curve and calculating the final concentration is identical to Protocol 1, but uses the peak area from the MRM chromatogram instead of the UV chromatogram. The lower limit of quantification (LLOQ) is typically in the low ng/mL or even pg/mL range, orders of magnitude better than HPLC-UV.
Method Validation and Quality Control
To ensure the trustworthiness of the generated data, the analytical method must be validated. Key parameters should be assessed according to established guidelines.
| Validation Parameter | Description & Acceptance Criteria |
| Linearity | Assessed by the R² value of the calibration curve. Criteria: R² ≥ 0.995 |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. Criteria: Signal-to-Noise ratio (S/N) ≥ 3 |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be accurately quantified. Criteria: S/N ≥ 10 with acceptable precision and accuracy. |
| Accuracy (Recovery) | Determined by spiking a blank plant matrix with a known amount of standard at low, medium, and high concentrations. Criteria: Recovery of 80-120% |
| Precision (RSD) | Measures the closeness of repeated measurements. Assessed as intra-day (same day) and inter-day (different days) precision. Criteria: RSD ≤ 15% |
References
-
Techniques for Analysis of Plant Phenolic Compounds. National Institutes of Health (NIH). [Link]
-
Techniques for Analysis of Plant Phenolic Compounds. Bohrium. [Link]
-
Estimation of Phenolic Compounds Present in the Plant Extracts Using High Pressure Liquid Chromatography, Antioxidant Properties. Indian Journal of Pharmaceutical Education and Research. [Link]
-
New Sample Preparation Method for Quantification of Phenolic Compounds of Tea (Camellia sinensis L. Kuntze): A Polyphenol Rich Plant. National Institutes of Health (NIH). [Link]
-
Techniques for Analysis of Plant Phenolic Compounds. OUCI. [Link]
-
p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review of Natural Sources, Biosynthesis, and Biological Activities. MDPI. [Link]
-
High Resolution LC-MS Data Output and Analysis. University of Glasgow. [Link]
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p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review of Natural Sources, Biosynthesis, and Biological Activities. ResearchGate. [Link]
-
Analytical Methods. Ministry of the Environment, Government of Japan. [Link]
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. National Institutes of Health (NIH). [Link]
-
Computer-assisted, high-performance liquid chromatography with mass spectrometric detection for the analysis of coumarins in Peucedanum palustre and Angelica archangelica. PubMed. [Link]
-
Molecular and Biochemical Basis for Stress-Induced Accumulation of Free and Bound p-Coumaraldehyde in Cucumber. National Institutes of Health (NIH). [Link]
-
Analytical Methods. ResearchGate. [Link]
-
A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices. PubMed. [Link]
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A Method and Formula for the Quantitative Analysis of the Total Bioactivity of Natural Products. National Institutes of Health (NIH). [Link]
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Semantic Scholar. [Link]
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Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. MDPI. [Link]
-
Quantification of biochemical compounds in Bauhinia Variegata Linn flower extract and its hepatoprotective effect. ScienceDirect. [Link]
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Phytochemical Characterization of Phenolic Compounds by LC-MS/MS and Biological Activities of Ajuga reptans L., Ajuga salicifolia (L.) Schreber and Ajuga genevensis L. from Turkey. National Institutes of Health (NIH). [Link]
-
Quantification of biochemical compounds in Bauhinia Variegata Linn flower extract and its hepatoprotective effect. ResearchGate. [Link]
-
Phytochemical Characterization of Phenolic Compounds by LC-MS/MS and Biological Activities of Ajuga reptans L., Ajuga salicifolia (L.) Schreber and Ajuga genevensis L. from Turkey. Journal of Pharmaceutical Sciences. [Link]
-
Biosynthesis of p-coumaric acid. ResearchGate. [Link]
-
Biosynthesis of oxyresveratrol in mulberry (Morus alba L.) is mediated by a group of p-coumaroyl-CoA 2’-hydroxylases and stilbene synthases. bioRxiv. [Link]
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Application Note: Quantitative Analysis of p-Coumaraldehyde in Biological Samples using High-Performance Liquid Chromatography (HPLC)
Introduction
p-Coumaraldehyde, also known as 4-hydroxycinnamaldehyde, is a naturally occurring phenolic compound found in various plants, including cucumbers.[1][2] It has garnered significant interest in the scientific community due to its potential antitumor properties, demonstrating the ability to inhibit cancer cell growth in a dose-dependent manner.[1][2] The study of its pharmacokinetics and metabolism is crucial for understanding its biological activity and potential therapeutic applications.[3] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of compounds in complex biological matrices due to its high resolution, sensitivity, and specificity.[4][5][6] This application note provides a detailed protocol for the quantitative analysis of p-Coumaraldehyde in biological samples, such as plasma and urine, using a validated HPLC method with UV detection.
The accurate quantification of p-Coumaraldehyde in biological fluids is essential for pharmacokinetic studies, enabling researchers to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This information is vital for determining appropriate dosing regimens and evaluating the efficacy and safety of p-Coumaraldehyde as a potential therapeutic agent. The method described herein is designed to be robust, reliable, and suitable for routine analysis in research and drug development settings.
Principle of the Method
This method utilizes reversed-phase HPLC (RP-HPLC) to separate p-Coumaraldehyde from endogenous components in biological samples. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous buffer. Detection is performed using a UV-Vis or Diode Array Detector (DAD) at a wavelength where p-Coumaraldehyde exhibits maximum absorbance.[7] Sample preparation involves protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte.[8][9] The method is validated according to established guidelines to ensure its accuracy, precision, and reliability.[4][5][10]
Materials and Reagents
Instrumentation
-
Standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[11]
-
Analytical balance
-
pH meter
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Chemicals and Reagents
-
p-Coumaraldehyde standard (≥98% purity)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Ultrapure water
-
Formic acid (analytical grade)
-
Ethyl acetate (HPLC grade)
-
Internal Standard (IS), e.g., trans-Cinnamic acid
-
Blank biological matrix (e.g., human plasma, rat urine) from a certified supplier.
Consumables
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[11]
-
Syringe filters (0.22 µm)
-
Autosampler vials with inserts
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)[8]
Experimental Protocols
Preparation of Standard and Quality Control (QC) Solutions
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of p-Coumaraldehyde standard and dissolve it in 10 mL of methanol in a volumetric flask.[11]
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[11]
Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard (e.g., trans-Cinnamic acid) in the same manner as the p-Coumaraldehyde stock solution.
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the working standard solutions into the blank biological matrix.
Sample Preparation Protocol
The choice of sample preparation technique depends on the biological matrix and the required sensitivity. Both liquid-liquid extraction and solid-phase extraction are effective methods for extracting p-Coumaraldehyde.[8][9]
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples
-
To 200 µL of plasma or serum sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 600 µL of acetonitrile to precipitate proteins.[12] Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.[9]
-
Centrifuge at 3,000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.[13]
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
-
Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of ultrapure water.[14]
-
To 500 µL of urine sample, add 50 µL of the internal standard working solution.
-
Acidify the sample with 10 µL of formic acid.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte and internal standard with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.[13]
HPLC Chromatographic Conditions
The following chromatographic conditions have been optimized for the separation of p-Coumaraldehyde.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm[11] |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 320 nm |
| Run Time | 15 minutes |
Mobile Phase Gradient Program:
| Time (min) | % Acetonitrile | % 0.1% Formic Acid in Water |
| 0.0 | 20 | 80 |
| 10.0 | 80 | 20 |
| 12.0 | 80 | 20 |
| 12.1 | 20 | 80 |
| 15.0 | 20 | 80 |
Method Validation
The developed HPLC method must be validated according to international guidelines (e.g., ICH, FDA) to ensure its suitability for the intended purpose.[4][5] The validation parameters include linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantitation (LOQ), and stability.[10]
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS. |
| LOD | Signal-to-Noise Ratio (S/N) ≥ 3 |
| LOQ | Signal-to-Noise Ratio (S/N) ≥ 10 |
| Stability | Analyte concentration should be within ±15% of the initial concentration under various storage and processing conditions.[15] |
Data Analysis and Interpretation
The concentration of p-Coumaraldehyde in the biological samples is determined by constructing a calibration curve. This is done by plotting the peak area ratio of p-Coumaraldehyde to the internal standard against the corresponding concentrations of the calibration standards. The concentration of p-Coumaraldehyde in the unknown samples is then calculated using the linear regression equation of the calibration curve.
Workflow Diagrams
Caption: Overall workflow for the HPLC analysis of p-Coumaraldehyde.
Caption: Key steps in the HPLC method validation process.
Conclusion
This application note provides a comprehensive and robust protocol for the quantitative analysis of p-Coumaraldehyde in biological samples using HPLC with UV detection. The detailed sample preparation procedures and validated chromatographic conditions ensure accurate and reproducible results, making this method highly suitable for pharmacokinetic studies and other applications in drug development and biomedical research. The successful implementation of this method will facilitate a deeper understanding of the biological significance of p-Coumaraldehyde.
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Simultaneous determination of cinnamaldehyde, cinnamic acid, and 2-methoxy cinnamic acid in rat whole blood after oral administration of volatile oil of Cinnamoni Ramulus by UHPLC-MS/MS: An application for a pharmacokinetic study. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]
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Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives. (2022). PMC. Retrieved January 9, 2026, from [Link]
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HPLC chromatograms of plasma sample (A) and p-coumaric acid standards (B). (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). MDPI. Retrieved January 9, 2026, from [Link]
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Sources, extraction and biological activities of cinnamaldehyde. (2020). ResearchGate. Retrieved January 9, 2026, from [Link]
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Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. (2014). PMC. Retrieved January 9, 2026, from [Link]
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Plasma pharmacokinetics and metabolism of the antitumour drug candidate 2'-benzoyloxycinnamaldehyde in rats. (2007). PubMed. Retrieved January 9, 2026, from [Link]
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A Comprehensive Overview Of HPLC Method Development And Validation. (n.d.). JCDRONLINE. Retrieved January 9, 2026, from [Link]
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Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). (1996). EPA. Retrieved January 9, 2026, from [Link]
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How to do HPLC method validation. (2022). YouTube. Retrieved January 9, 2026, from [Link]
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Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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A Review on HPLC Method Development and Validation. (2021). IJPPR. Retrieved January 9, 2026, from [Link]
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Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). MDPI. Retrieved January 9, 2026, from [Link]
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Ways to prepare biological samples for HPLC and LCMS? (2017). ResearchGate. Retrieved January 9, 2026, from [Link]
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Development and Validation of HPLC-PDA Method and Pattern Recognition Analyses Using Eight Marker Compounds for the Quality Cont. (n.d.). KoreaMed Synapse. Retrieved January 9, 2026, from [Link]
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HPLC UV detection. (n.d.). Element Lab Solutions. Retrieved January 9, 2026, from [Link]
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SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. (n.d.). Agilent. Retrieved January 9, 2026, from [Link]
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Solid phase extraction (SPE) for multi-residue analysis of β2-agonists in bovine urine. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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Development of p-Coumaric Acid Analysis in Human Plasma and Its Clinical Application to PK/PD Study. (2020). PubMed. Retrieved January 9, 2026, from [Link]
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Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. (2020). RSC Publishing. Retrieved January 9, 2026, from [Link]
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Application of salt-assisted liquid-liquid extraction in bioanalytical methods. (2024). EUCHEMBIOJ Reviews. Retrieved January 9, 2026, from [Link]
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Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. (2019). PubMed. Retrieved January 9, 2026, from [Link]
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High-performance liquid chromatographic determination of plasma malondialdehyde level without a solvent extraction procedure. (1998). PubMed. Retrieved January 9, 2026, from [Link]
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Automated solid phase extraction, on-support derivatization and isotope dilution-GC/MS method for the detection of urinary dialkyl phosphates in humans. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]
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Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (n.d.). Drawell. Retrieved January 9, 2026, from [Link]
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Determination of formaldehyde in blood plasma by high-performance liquid chromatography with fluorescence detection. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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High-performance liquid chromatographic analysis of biogenic amines in biological materials as o-phthalaldehyde derivatives. (1981). PubMed. Retrieved January 9, 2026, from [Link]
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UV vs Diode-Array (PDA) Detectors for (U)HPLC. (n.d.). Shimadzu Scientific Instruments. Retrieved January 9, 2026, from [Link]
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Solid phase extraction of 2,4-D from human urine. (1993). PubMed. Retrieved January 9, 2026, from [Link]
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Salt assisted liquid-liquid extraction combined with dispersive liquid-liquid microextraction for the determination of 24 regulated polycyclic aromatic hydrocarbons in human serum. (2024). ResearchGate. Retrieved January 9, 2026, from [Link]
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Unambiguous Structure Elucidation of 3-(4-Hydroxyphenyl)acrylaldehyde using a Multi-dimensional NMR Spectroscopy Workflow
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Hydroxyphenyl)acrylaldehyde, commonly known as p-Coumaraldehyde, is a phenolic compound belonging to the cinnamaldehyde class of natural products.[1][2][3] Found in various plants, it serves as a key intermediate in the biosynthesis of lignans and other phenylpropanoids.[2] Its biological activities, including potential antitumor and antioxidant properties, make it a molecule of interest in medicinal chemistry and drug development.[4]
Accurate and definitive structure elucidation is the cornerstone of chemical research, ensuring the identity and purity of a compound before further investigation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for determining the molecular structure of organic compounds in solution.[5][6] Modern NMR methods, including one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, provide a comprehensive picture of the atomic framework, revealing through-bond connectivity and spatial relationships.[5][7]
This application note provides an in-depth technical guide and a self-validating protocol for the complete structure elucidation of 3-(4-Hydroxyphenyl)acrylaldehyde. It is designed to guide researchers through sample preparation, data acquisition, and detailed spectral interpretation, explaining the causality behind each experimental choice to ensure a robust and reproducible workflow.
Part 1: Experimental Protocol - Sample Preparation
The quality of the NMR spectrum is fundamentally dependent on meticulous sample preparation.[8] The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality by causing line broadening.[9]
Causality of Solvent Selection
The choice of a deuterated solvent is critical.[10] Deuterated solvents are used to avoid overwhelmingly large solvent signals in the ¹H NMR spectrum and to provide a signal for the spectrometer's deuterium lock system, which stabilizes the magnetic field.[11][12] For 3-(4-Hydroxyphenyl)acrylaldehyde, the presence of a phenolic hydroxyl (-OH) group guides the selection.
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is the recommended solvent. As a polar aprotic solvent, it readily dissolves the analyte and, crucially, slows down the exchange rate of the phenolic proton.[13] This allows the -OH proton to be observed as a sharp singlet, which can be used for structural confirmation.
-
Chloroform-d (CDCl₃): While very common, CDCl₃ is less ideal for this specific molecule. The phenolic proton may exchange more rapidly or its signal may be very broad and difficult to observe.[12][13]
-
Methanol-d₄ (CD₃OD): This protic solvent will cause the phenolic -OH proton to exchange with the solvent's deuterium, making the analyte's hydroxyl signal disappear. It should be avoided if observation of this proton is desired.
Protocol for NMR Sample Preparation
This protocol outlines the steps for preparing a high-quality sample for a comprehensive 1D and 2D NMR analysis.
Materials:
-
3-(4-Hydroxyphenyl)acrylaldehyde sample (5-10 mg)
-
Deuterated solvent (DMSO-d₆, ≥99.8% D)
-
5 mm NMR tube (clean and dry)
-
Pasteur pipette with a small cotton or glass wool plug
-
Small vial
Procedure:
-
Weighing: Accurately weigh 5-10 mg of the sample into a small, clean vial. This concentration is sufficient for both ¹H and heteronuclear experiments like ¹³C and 2D NMR on modern spectrometers.[14][15]
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[16] Vortex the mixture gently until the sample is completely dissolved.
-
Filtration and Transfer: To remove any microscopic solid particles that can interfere with magnetic field homogeneity, filter the solution.[8][15] Draw the solution into a Pasteur pipette plugged with a small amount of glass wool and carefully transfer it into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.
Caption: Workflow for preparing a high-quality NMR sample.
Part 2: 1D NMR Analysis - The Foundational Spectrum
One-dimensional ¹H and ¹³C NMR spectra provide the initial, fundamental information about the molecule's structure: the number and types of hydrogen and carbon atoms.
¹H NMR Spectroscopy: Proton Environment
The ¹H NMR spectrum reveals the chemical environment, number, and connectivity of protons. For 3-(4-Hydroxyphenyl)acrylaldehyde, the spectrum can be divided into four distinct regions. The data presented here are referenced from the Biological Magnetic Resonance Bank (BMRB) for a sample in DMSO-d₆.[17]
Typical Acquisition Parameters (500 MHz Spectrometer):
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width: 0-12 ppm
Interpretation of the ¹H NMR Spectrum:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale for Assignment |
| H9 (-OH) | ~10.1 (variable) | s (broad or sharp) | 1H | - | Phenolic proton; chemical shift is concentration and temperature dependent. Appears as a sharp singlet in dry DMSO. |
| H7 (-CHO) | 9.58 | d | 1H | 7.8 | Aldehydic proton, highly deshielded by the electronegative oxygen and the conjugated system. Coupled to H8. |
| H2, H6 | 7.61 | d | 2H | 8.6 | Aromatic protons ortho to the acrylaldehyde group. Equivalent due to symmetry. Coupled to H3 and H5. |
| H1 | 7.60 | d | 1H | 15.8 | Olefinic proton trans to H8. The large J-value is characteristic of a trans-alkene configuration.[18] |
| H3, H5 | 6.84 | d | 2H | 8.6 | Aromatic protons meta to the acrylaldehyde group (ortho to the -OH group). Shielded by the electron-donating -OH group. |
| H8 | 6.66 | dd | 1H | 15.8, 7.8 | Olefinic proton coupled to both the trans-alkene proton (H1) and the aldehyde proton (H7). |
Table 1: Assigned ¹H NMR data for 3-(4-Hydroxyphenyl)acrylaldehyde in DMSO-d₆.[17]
¹³C NMR and DEPT Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their electronic environment. A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is invaluable for distinguishing between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons, while quaternary carbons do not appear.
Interpretation of the ¹³C NMR Spectrum:
| Carbon Assignment | Chemical Shift (δ, ppm) | DEPT-135 Phase | Rationale for Assignment |
| C7 (-CHO) | 194.0 | CH (+) | Carbonyl carbon, the most deshielded in the molecule. |
| C4 (-C-OH) | 160.6 | Quaternary (absent) | Aromatic carbon attached to the highly electronegative oxygen atom. |
| C1 | 153.7 | CH (+) | Olefinic carbon deshielded by the adjacent aromatic ring. |
| C2, C6 | 131.0 | CH (+) | Aromatic carbons ortho to the acrylaldehyde group. Equivalent by symmetry. |
| C8 | 125.4 | CH (+) | Olefinic carbon adjacent to the aldehyde group. |
| C5 (-C-CH=) | 125.2 | Quaternary (absent) | Aromatic carbon to which the acrylaldehyde side chain is attached. |
| C3, C5 | 116.0 | CH (+) | Aromatic carbons meta to the acrylaldehyde group. Shielded by the -OH group. |
Table 2: Assigned ¹³C NMR data for 3-(4-Hydroxyphenyl)acrylaldehyde in DMSO-d₆.[17]
Part 3: 2D NMR Analysis - Assembling the Structure
While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect. These experiments reveal through-bond correlations, allowing for the unambiguous assembly of the molecular structure.
COSY (COrrelation SpectroscopY): Mapping ¹H-¹H Connectivity
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[19] Cross-peaks in the 2D map connect coupled proton signals.
Expected Key COSY Correlations:
-
Aldehyde-Alkene System: A strong cross-peak between the aldehyde proton H7 (δ 9.58) and the adjacent olefinic proton H8 (δ 6.66).
-
Alkene System: A very strong cross-peak between the two olefinic protons, H1 (δ 7.60) and H8 (δ 6.66), confirming the vinyl group.
-
Aromatic System: A strong cross-peak between the ortho-coupled aromatic protons H2/H6 (δ 7.61) and H3/H5 (δ 6.84), confirming the para-substituted aromatic ring spin system.
Caption: Key ³J(H,H) correlations observed in a COSY spectrum.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment maps each proton directly to the carbon atom it is attached to (¹J(C,H) correlation). This is the most reliable method for assigning the signals in the ¹³C spectrum based on the previously assigned ¹H signals.
Expected HSQC Correlations:
-
H7 (δ 9.58) will correlate with C7 (δ 194.0).
-
H1 (δ 7.60) will correlate with C1 (δ 153.7).
-
H2/H6 (δ 7.61) will correlate with C2/C6 (δ 131.0).
-
H8 (δ 6.66) will correlate with C8 (δ 125.4).
-
H3/H5 (δ 6.84) will correlate with C3/C5 (δ 116.0).
HMBC (Heteronuclear Multiple Bond Correlation): The Long-Range Connector
The HMBC experiment is arguably the most critical for final structure confirmation. It reveals correlations between protons and carbons over two or three bonds (²J(C,H) and ³J(C,H)). This allows for the connection of different spin systems and confirmation of the placement of quaternary carbons.
Key HMBC Correlations for Structural Assembly:
-
Connecting the Aldehyde: The aldehyde proton H7 (δ 9.58) should show correlations to the olefinic carbon C8 (²J) and the carbonyl carbon C7 (²J, often weak or absent for aldehydes) and potentially the olefinic carbon C1 (³J).
-
Connecting the Side Chain to the Ring: The olefinic proton H1 (δ 7.60) is crucial. It will show correlations to the aromatic carbons C2/C6 (²J) and the quaternary carbon C5 (¹J), definitively linking the acrylaldehyde chain to the phenyl ring.
-
Confirming the Aromatic System: The aromatic protons H2/H6 (δ 7.61) will correlate to the quaternary carbon C4 (³J) and the ipso-carbon C5 (³J), confirming the substitution pattern.
Caption: Key long-range HMBC correlations for structure assembly.
Conclusion
By systematically applying a suite of NMR experiments, the structure of 3-(4-Hydroxyphenyl)acrylaldehyde can be determined with complete confidence. The ¹H and ¹³C spectra provide the atomic inventory, while the COSY spectrum maps the proton-proton connectivities within the individual spin systems (the aromatic ring and the acrylaldehyde chain). The HSQC experiment then assigns each carbon to its attached proton. Finally, the HMBC spectrum provides the crucial long-range correlations that piece together these fragments and confirm the overall molecular architecture. This multi-dimensional approach represents a robust, self-validating system for the unambiguous structural elucidation of small molecules, a critical step in any chemical or pharmaceutical research endeavor.
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Application Notes and Protocols for the Mass Spectrometric Fragmentation Analysis of p-Coumaraldehyde
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric fragmentation behavior of p-Coumaraldehyde (4-hydroxycinnamaldehyde), a significant phenolic compound prevalent in the plant kingdom.[1][2] This document is intended for researchers, scientists, and professionals in drug development and natural product analysis. It details the underlying principles and provides validated, step-by-step protocols for the analysis of p-Coumaraldehyde using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The guide emphasizes the causal relationships in experimental design and the interpretation of fragmentation patterns to ensure data integrity and analytical confidence.
Introduction to p-Coumaraldehyde
p-Coumaraldehyde, with the chemical formula C₉H₈O₂, is an organic compound classified as a cinnamaldehyde.[1][2] It possesses a molecular weight of approximately 148.16 g/mol .[1][3] The structure of p-Coumaraldehyde is characterized by a benzene ring substituted with a hydroxyl group at the para-position and an acrylic aldehyde group.[1] This compound is a key intermediate in the phenylpropanoid pathway in plants, which is responsible for the biosynthesis of a wide array of secondary metabolites, including lignins and flavonoids.[1] Given its antioxidant properties and potential antitumor activities, the accurate identification and characterization of p-Coumaraldehyde are crucial in various scientific disciplines.[1][4][5]
Fundamentals of Mass Spectrometry for p-Coumaraldehyde Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. The choice of ionization method is critical as it influences the extent of fragmentation and the nature of the resulting mass spectrum.
-
Hard Ionization vs. Soft Ionization : "Hard" ionization techniques, such as Electron Ionization (EI) commonly used in GC-MS, employ high energy to ionize molecules, leading to extensive fragmentation.[6][7] This provides detailed structural information but may result in a weak or absent molecular ion peak. In contrast, "soft" ionization methods like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), typically coupled with LC-MS, impart less energy to the analyte molecule, resulting in a prominent molecular ion (or a protonated/deprotonated molecule) with minimal fragmentation.[8][9]
-
Tandem Mass Spectrometry (MS/MS) : To elicit structural information from soft ionization techniques, tandem mass spectrometry (MS/MS) is employed. In this approach, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and subjected to fragmentation through Collision-Induced Dissociation (CID).[10] The resulting product ions are then mass-analyzed, providing a fragmentation spectrum that is characteristic of the precursor ion's structure.
Experimental Workflow and Protocols
A generalized workflow for the analysis of p-Coumaraldehyde by mass spectrometry is depicted below. This involves sample preparation, chromatographic separation, ionization, and mass analysis.
Caption: General experimental workflow for MS analysis.
Protocol 1: GC-MS Analysis of p-Coumaraldehyde
This protocol is suitable for the analysis of pure standards or extracts where p-Coumaraldehyde is present in a relatively clean matrix and can be volatilized without degradation.
A. Sample Preparation
-
Prepare a stock solution of p-Coumaraldehyde (1 mg/mL) in a volatile solvent such as methanol or ethyl acetate.
-
For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.
-
Ensure the sample is free of non-volatile residues by filtering if necessary.
B. GC-MS Instrumentation and Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column provides good separation for aromatic compounds. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte. |
| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas with optimal flow rate for good resolution. |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A temperature ramp allows for the separation of compounds with different volatilities. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard hard ionization technique for GC-MS that yields reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Standard energy for creating a library-searchable mass spectrum. |
| Mass Range | m/z 40-300 | Covers the molecular ion and expected fragments of p-Coumaraldehyde. |
| Source Temperature | 230 °C | Prevents condensation of the analyte in the ion source. |
Protocol 2: LC-MS/MS Analysis of p-Coumaraldehyde
This method is ideal for complex matrices, such as biological fluids or plant extracts, and offers high sensitivity and selectivity.
A. Sample Preparation
-
Prepare a stock solution of p-Coumaraldehyde (1 mg/mL) in methanol or acetonitrile.
-
Dilute the stock solution to the desired concentration (ng/mL to low µg/mL range) using the initial mobile phase composition (e.g., 90% water, 10% acetonitrile with 0.1% formic acid).
-
Filter the final sample solution through a 0.22 µm syringe filter before injection.
B. LC-MS/MS Instrumentation and Parameters
| Parameter | Setting | Rationale |
| Liquid Chromatograph | ||
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) | Provides good retention and separation for phenolic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation in positive ion mode and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte. |
| Gradient | 10% B to 90% B over 10 minutes, hold for 2 minutes, then re-equilibrate | A gradient elution is necessary to elute compounds with varying polarities in complex samples. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Mass Spectrometer | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative | ESI is a soft ionization technique suitable for polar molecules like p-Coumaraldehyde. |
| Capillary Voltage | +3.5 kV (Positive), -3.0 kV (Negative) | Optimizes the electrospray process. |
| Nebulizer Gas | Nitrogen, 45 psi | Assists in the formation of fine droplets. |
| Drying Gas | Nitrogen, 10 L/min at 350 °C | Aids in desolvation of the droplets. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) or Product Ion Scan | MRM for targeted quantification, Product Ion Scan for structural confirmation. |
Fragmentation Pathways of p-Coumaraldehyde
A. Electron Ionization (EI) Fragmentation
Under EI conditions, p-Coumaraldehyde (m/z 148) undergoes significant fragmentation. The molecular ion (M⁺˙) is typically observed, followed by characteristic losses.
Caption: Proposed EI fragmentation of p-Coumaraldehyde.
-
Loss of a Hydrogen Radical (-H•) : A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion at m/z 147 ([M-H]⁺).[11][12]
-
Loss of the Formyl Radical (-CHO•) : Cleavage of the bond between the aromatic ring system and the aldehyde group results in the loss of a formyl radical, producing an ion at m/z 119 ([M-CHO]⁺).[11]
-
Loss of Carbon Monoxide (-CO) : The [M-H]⁺ ion at m/z 147 can further lose a neutral molecule of carbon monoxide to form an ion at m/z 119 .
Summary of Key EI Fragments
| m/z | Proposed Fragment | Formula |
| 148 | Molecular Ion [M]⁺˙ | C₉H₈O₂⁺˙ |
| 147 | [M-H]⁺ | C₉H₇O₂⁺ |
| 120 | [M-CO]⁺˙ | C₈H₈O⁺˙ |
| 119 | [M-CHO]⁺ | C₈H₇O⁺ |
| 91 | Tropylium Ion | C₇H₇⁺ |
| 77 | Phenyl Ion | C₆H₅⁺ |
B. Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) Fragmentation
In ESI, p-Coumaraldehyde is readily ionized in both positive and negative modes.
Positive Ion Mode ([M+H]⁺, m/z 149)
The protonated molecule at m/z 149 is selected as the precursor ion for CID.
Caption: Proposed ESI(+) CID fragmentation of p-Coumaraldehyde.
-
Loss of Water (-H₂O) : A characteristic fragmentation is the neutral loss of water from the protonated molecule, resulting in a product ion at m/z 131 .
-
Loss of Carbon Monoxide (-CO) : The loss of CO from the protonated aldehyde yields a prominent ion at m/z 121 .
-
Further Fragmentation : The ion at m/z 131 can further fragment by losing acetylene (C₂H₂) to produce an ion at m/z 105 .
Negative Ion Mode ([M-H]⁻, m/z 147)
The deprotonated molecule at m/z 147 is the precursor ion in negative mode.
Caption: Proposed ESI(-) CID fragmentation of p-Coumaraldehyde.
-
Loss of Carbon Monoxide (-CO) : The deprotonated molecule can lose carbon monoxide to form a fragment ion at m/z 119 .
-
Loss of Carbon Dioxide (-CO₂) : Decarboxylation can occur, leading to a fragment at m/z 103 . This is more typical for the related p-coumaric acid but can be observed.
Summary of Key ESI-MS/MS Fragments
| Ion Mode | Precursor Ion (m/z) | Key Product Ions (m/z) | Proposed Neutral Loss |
| Positive | 149 | 131, 121, 103 | H₂O, CO, C₂H₂O |
| Negative | 147 | 119, 103 | CO, CO₂ |
Conclusion
This application note provides a detailed guide for the mass spectrometric analysis of p-Coumaraldehyde. By understanding the principles of ionization and fragmentation, and by utilizing the provided protocols, researchers can confidently identify and characterize this important phenolic compound. The distinct fragmentation patterns observed in GC-MS and LC-MS/MS serve as a reliable basis for structural elucidation and quantification in a variety of sample matrices. The methodologies described herein are robust and can be adapted for the analysis of other related phenolic compounds.
References
-
ChemBK. (n.d.). p-Coumaroyl aldehyde. Retrieved from [Link]
-
Human Metabolome Database. (2023). Showing metabocard for p-Coumaraldehyde (HMDB0040986). Retrieved from [Link]
-
Kuujia.com. (n.d.). 2538-87-6(p-Coumaraldehyde). Retrieved from [Link]
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PubChem. (n.d.). 4-Hydroxycinnamaldehyde. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Lopez-Avila, V., & Yefchak, G. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal, 5, 27-36. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.11.4. Retrieved from [Link]
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Chadha, C., & Donahue, M. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]
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ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]
-
Bitesize Bio. (2022). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Retrieved from [Link]
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Dunnivant, F. M., & Ginsbach, J. W. (2008). A Hands-On Approach to Mass Spectrometry. Retrieved from [Link]
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ChemComplete. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage [Video]. YouTube. Retrieved from [Link]
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Application Notes & Protocols for the Extraction of p-Coumaraldehyde (3-(4-Hydroxyphenyl)acrylaldehyde) from Cucumis sativus
Introduction: The Significance of p-Coumaraldehyde
3-(4-Hydroxyphenyl)acrylaldehyde, more commonly known as p-coumaraldehyde, is a phenolic compound belonging to the cinnamaldehyde family.[1] It is a key intermediate in the biosynthesis of various secondary metabolites in plants, including lignins and flavonoids.[2][3] Found in various plant species, including Cucumis sativus (cucumber), this molecule is of increasing interest to the scientific community.[4][5] Research has indicated its potential as an antitumor agent, demonstrating the ability to inhibit cancer cell growth in a dose-dependent manner.[5][6] As a plant metabolite, it also plays a role in defense mechanisms and stress responses.[2]
This document provides a comprehensive guide for the extraction, purification, and analysis of p-coumaraldehyde from Cucumis sativus. The protocols are designed to be robust and reproducible, with detailed explanations of the causality behind key experimental choices, ensuring both scientific integrity and practical applicability for researchers in natural product chemistry and drug discovery.
Section 1: Biochemical Context - The Phenylpropanoid Pathway
Understanding the biosynthetic origin of p-coumaraldehyde is fundamental to optimizing its extraction. The compound is synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of phenolic compounds in plants. The pathway begins with the amino acid L-phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and ligation to Coenzyme A, produces the critical intermediate p-coumaroyl-CoA.[2][7] This intermediate serves as a branch point for numerous metabolic fates, one of which is the reduction to p-coumaraldehyde.[2] The accumulation of p-coumaraldehyde can be significantly influenced by environmental stressors, a factor to consider during sample selection.[4]
Caption: Simplified biosynthesis of p-coumaraldehyde via the phenylpropanoid pathway.
Section 2: Pre-Extraction Considerations
Plant Material Selection:
-
Tissue Specificity: Studies have successfully quantified p-coumaraldehyde in the hypocotyls of young cucumber seedlings.[4] This tissue is recommended for achieving higher yields. However, other parts of the plant, such as the fruit peel and leaves, also contain a rich profile of phytochemicals and can be explored.[8]
-
Growth Conditions: The concentration of secondary metabolites is often elevated in response to biotic or abiotic stress.[4] Utilizing plants subjected to controlled stress (e.g., UV light exposure, specific nutrient limitations) may enhance the yield of p-coumaraldehyde.
-
Harvesting and Storage: Harvested plant material should be processed immediately or flash-frozen in liquid nitrogen and stored at -80°C to quench metabolic activity and prevent degradation of the target compound.
Critical Compound Properties:
-
Light Sensitivity: p-Coumaraldehyde is noted to be light-sensitive.[5] All extraction and handling steps should be performed under amber lighting or in vessels wrapped in aluminum foil to prevent photodegradation.
-
Chemical Stability: The compound contains a phenolic hydroxyl group and an aldehyde, making it susceptible to oxidation. The use of antioxidants in buffers and working under an inert atmosphere (e.g., nitrogen or argon) during prolonged steps is advisable.
Section 3: Extraction Protocols
Two primary protocols are presented. The first targets free, unbound p-coumaraldehyde, while the second employs acid hydrolysis to release the compound from glycosidic bonds or cell wall matrices, thus providing a measure of total p-coumaraldehyde.
Protocol 1: Methanolic Extraction of Free p-Coumaraldehyde
This method is adapted from established procedures for phenylpropanoid analysis in cucumber tissues and is suitable for quantifying the soluble, unbound fraction of the compound.[4]
Materials:
-
Cucumis sativus tissue (e.g., hypocotyls), frozen
-
Extraction Solvent: 80:20 Methanol:Water (v/v) with 0.1% Formic Acid (HPLC Grade)
-
Liquid Nitrogen
-
Mortar and Pestle or Cryogenic Grinder
-
Centrifuge (capable of 12,000 x g and 4°C)
-
0.2 µm Polytetrafluoroethylene (PTFE) syringe filters
-
Autosampler vials
Procedure:
-
Homogenization: Weigh approximately 300 mg of frozen cucumber tissue. Immediately grind to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen.
-
Rationale: Cryogenic grinding prevents enzymatic degradation and ensures a high surface area for efficient solvent penetration.
-
-
Solvent Extraction: Transfer the powdered tissue to a centrifuge tube. Add 2 mL of the pre-chilled extraction solvent. Vortex vigorously for 1 minute.
-
Rationale: The methanol/water mixture is effective at extracting a broad range of polar to moderately non-polar compounds. The inclusion of 0.1% formic acid maintains an acidic pH, which keeps the phenolic hydroxyl group of p-coumaraldehyde protonated, enhancing its stability and improving chromatographic peak shape during subsequent analysis.[4]
-
-
Incubation: Place the sample on a shaker or rotator at 4°C for 24 hours in the dark.
-
Rationale: A prolonged, cold incubation allows for thorough extraction while minimizing temperature-dependent degradation. Darkness is essential due to the compound's light sensitivity.[5]
-
-
Clarification: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet cell debris.[4]
-
Filtration: Carefully collect the supernatant and filter it through a 0.2 µm PTFE syringe filter into a clean autosampler vial.
-
Rationale: Filtration removes fine particulates that could interfere with chromatographic analysis (e.g., by clogging HPLC columns).
-
-
Storage: The extract is now ready for analysis. If not analyzed immediately, store at -20°C.
Protocol 2: Acid Hydrolysis for Total p-Coumaraldehyde
This protocol is designed to cleave covalent bonds (e.g., esters, glycosides) that sequester p-coumaraldehyde, releasing it for extraction and providing a measurement of the total pool.[4]
Materials:
-
All materials from Protocol 1
-
2 N Hydrochloric Acid (HCl)
-
Ethyl Acetate (HPLC Grade)
-
Nitrogen gas stream or rotary evaporator
-
70% Methanol
Procedure:
-
Homogenization: Prepare powdered tissue as described in Protocol 1, Step 1.
-
Acid Hydrolysis: Transfer the powder to a screw-cap tube suitable for heating. Add 2 mL of 2 N HCl. Incubate at 90°C for 3 hours.
-
Rationale: Hot acid treatment hydrolyzes glycosidic and ester linkages, releasing bound forms of p-coumaraldehyde into the solution.[4]
-
-
Liquid-Liquid Extraction: After cooling the mixture to room temperature, add 2 mL of ethyl acetate. Vortex vigorously for 2 minutes to partition the released p-coumaraldehyde into the organic phase.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve clear phase separation.
-
Collection: Carefully transfer the upper ethyl acetate layer to a new tube. Repeat the extraction (steps 3-4) twice more with fresh ethyl acetate, pooling the organic layers.
-
Rationale: Multiple extractions ensure a quantitative recovery of the analyte from the aqueous phase.
-
-
Drying: Evaporate the pooled ethyl acetate to complete dryness under a gentle stream of nitrogen gas or using a rotary evaporator at low temperature (<40°C).
-
Rationale: This step removes the extraction solvent and concentrates the analyte.
-
-
Reconstitution: Dissolve the dried residue in 0.3 mL of 70% methanol.[4] Filter the solution through a 0.2 µm PTFE filter into an autosampler vial for analysis.
Section 4: Purification and Concentration (Optional)
For applications requiring a higher purity isolate, such as bioactivity screening or structural elucidation, the crude extract can be further purified using chromatography.
Solid-Phase Extraction (SPE):
-
Objective: To remove highly polar or non-polar impurities.
-
Stationary Phase: A C18 or a mixed-mode polymeric sorbent is suitable.
-
General Protocol:
-
Condition the cartridge with methanol, followed by water.
-
Load the crude extract (reconstituted in a low-organic solvent).
-
Wash with a low-organic mobile phase (e.g., 5-10% methanol in water) to elute polar impurities.
-
Elute p-coumaraldehyde with a higher concentration of methanol (e.g., 60-80%).
-
Collect fractions and analyze by HPLC to identify those containing the pure compound.
-
Section 5: Analysis and Characterization
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the preferred method for the identification and quantification of p-coumaraldehyde.
Analytical Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).
-
Detection:
-
DAD: Monitor for absorbance around 310-340 nm, the characteristic λmax for cinnamaldehydes.
-
MS: Use electrospray ionization (ESI) in either positive or negative mode. The expected [M+H]⁺ ion is m/z 149.0597 and the [M-H]⁻ ion is m/z 147.0451.
-
-
Validation: The identity of p-coumaraldehyde in the extract must be confirmed by comparing its retention time and mass spectrum with those of an authentic, commercially available standard.
Data Summary Table:
| Property | Value | Source |
| Compound Name | 3-(4-Hydroxyphenyl)acrylaldehyde | [9] |
| Common Synonyms | p-Coumaraldehyde, 4-Hydroxycinnamaldehyde | [1][10] |
| Molecular Formula | C₉H₈O₂ | [11] |
| Molecular Weight | 148.16 g/mol | [11] |
| Appearance | Solid | [9] |
| Melting Point | ~140°C | [1] |
| Key MS Ions (Calculated) | [M+H]⁺ = 149.06; [M-H]⁻ = 147.05 | - |
Section 6: Comprehensive Experimental Workflow
The entire process, from sample preparation to final analysis, is summarized in the workflow diagram below.
Caption: Comprehensive workflow for the extraction and analysis of p-coumaraldehyde.
References
-
Mukherjee, P. K., Nema, N. K., Maity, N., & Sarkar, B. K. (2013). Phytochemical and therapeutic potential of cucumber. Fitoterapia, 84, 227-236. Available at: [Link]
-
Cosmetic Ingredient Review. (2012). Safety Assessment of Cucumis Sativus (Cucumber)-Derived Ingredients as Used in Cosmetics. Available at: [Link]
-
Ogbuehi, K. J., Ebiamadon, A. S., & Eze, E. I. (2015). Phytochemical and proximate composition of cucumber (cucumis sativus) fruit from nsukka, nigeria. African Journal of Biotechnology, 14(35), 2729-2732. Available at: [Link]
-
Sarerem, W., et al. (2024). Biological Components in Cucumbers (Cucumis Sativus L.): Implications for Pickle Manufacturing and Health Benefits in Fresh and Processed Varieties. Qeios. Available at: [Link]
-
Kutsuki, H., & Higuchi, T. (1974). Synthesis of p-Coumar-, Coniferyl- and Sinap Aldehydes. Mokuzai Gakkaishi, 20(2), 89-91. Available at: [Link]
-
Cosmacon. (n.d.). Cucumis Sativus (Cucumber) Fruit Extract. Retrieved from [Link]
-
Kutsuki, H., & Higuchi, T. (1974). Synthesis of p-Coumar-, Coniferyl- and Sinap Aldehydes. Wood research: bulletin of the Wood Research Institute Kyoto University, 56, 1-6. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 641301, 4-Hydroxycinnamaldehyde. Retrieved from [Link]
-
Triviño, M. B., et al. (2015). Molecular and Biochemical Basis for Stress-Induced Accumulation of Free and Bound p-Coumaraldehyde in Cucumber. Plant Physiology, 169(3), 1785–1802. Available at: [Link]
-
Gallego, R., et al. (2022). Extraction of High-Value Chemicals from Plants for Technical and Medical Applications. Molecules, 27(19), 6436. Available at: [Link]
-
Ferrazzano, G. F., et al. (2023). p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review of Natural Sources, Biosynthesis, and Biological Activities. Molecules, 28(14), 5481. Available at: [Link]
-
Quispe, C., et al. (2021). Extraction Processes with Several Solvents on Total Bioactive Compounds in Different Organs of Three Medicinal Plants. Molecules, 26(13), 3937. Available at: [Link]
-
Le, K. N., et al. (2022). A developmental gradient reveals biosynthetic pathways to eukaryotic toxins in monocot geophytes. bioRxiv. Available at: [Link]
-
O’Connor, S. E. (2024). Harnessing plant biosynthesis for the development of next-generation therapeutics. PLOS Biology, 22(11), e3002874. Available at: [Link]
-
Huang, J., et al. (2022). A peroxisomal heterodimeric enzyme is involved in benzaldehyde synthesis in plants. Nature Communications, 13(1), 1-14. Available at: [Link]
-
Hansen, C. H., et al. (2021). A Convenient Route to Large-Scale Chemical Synthesis of p-Hydroxyphenylacetaldehyde Oxime and Its p-β-d-Glucopyranoside: Key Intermediates and Products in Plant Specialized Metabolism. ACS Omega, 6(43), 28876–28882. Available at: [Link]
-
Wang, Y., et al. (2025). Unraveling the secrets of anthocyanin biosynthesis in horticultural plants. Tropical Plants. Available at: [Link]
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Synthesis of p-Coumaraldehyde: A Detailed Guide to Laboratory-Scale Protocols
Introduction: The Significance of p-Coumaraldehyde
p-Coumaraldehyde, or 4-hydroxycinnamaldehyde, is a naturally occurring phenolic compound that serves as a crucial intermediate in the vast phenylpropanoid pathway in plants.[1] It is a direct precursor to p-coumaryl alcohol, one of the primary monolignols involved in the biosynthesis of lignin and lignans.[2][3] Beyond its fundamental role in plant cell wall structure, p-coumaraldehyde and its derivatives are of significant interest to the scientific community for their potential therapeutic properties. Studies have indicated its capacity to inhibit cancer cell growth, highlighting its promise as an antitumor agent.[4][5] This application note provides detailed, field-proven protocols for the chemical synthesis of p-coumaraldehyde in a laboratory setting, offering researchers reliable methods to obtain this valuable compound for further investigation.
Two robust and distinct synthetic strategies are presented: the selective oxidation of p-coumaryl alcohol and the controlled reduction of a p-coumaric acid derivative. Each protocol is accompanied by an in-depth explanation of the underlying chemical principles, ensuring that the researcher not only executes the steps but also understands the causality behind the experimental choices.
Strategic Overview: Selecting a Synthetic Pathway
The choice between an oxidative or reductive strategy for synthesizing p-coumaraldehyde depends on several factors, including the availability of starting materials, the scale of the reaction, and the desired purity of the final product. The following diagram illustrates the two primary pathways detailed in this guide.
Caption: High-level overview of the two main synthetic routes to p-Coumaraldehyde.
Protocol 1: Synthesis via Oxidation of p-Coumaryl Alcohol
This protocol details the synthesis of p-coumaraldehyde through the selective oxidation of the allylic alcohol group of p-coumaryl alcohol. The chosen oxidizing agent, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), is highly effective for this transformation due to its high redox potential and specificity for allylic and benzylic alcohols, minimizing over-oxidation to the carboxylic acid.[6]
Reaction Principle: DDQ Oxidation
The mechanism of DDQ oxidation involves a hydride transfer from the alcohol to the quinone. The reaction is initiated by the formation of a charge-transfer complex between the electron-rich alcohol and the electron-deficient DDQ. This is followed by the rate-determining transfer of a hydride ion from the carbon bearing the hydroxyl group to one of the carbonyl oxygens of DDQ. A subsequent rapid proton transfer from the hydroxyl group results in the formation of the aldehyde and the hydroquinone form of DDQ (DDHQ).[6]
Caption: Experimental workflow for the DDQ oxidation of p-coumaryl alcohol.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| p-Coumaryl Alcohol | 150.17 | 2.0 g | 13.3 | Starting material. Ensure it is dry. |
| 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | 227.01 | 2.42 g | 10.64 | 0.8 molar equivalents. Toxic, handle with care.[7] |
| Dioxane (anhydrous) | 88.11 | ~50 mL | - | Solvent. Should be anhydrous. |
| Ethyl Acetate | 88.11 | As needed | - | For extraction and purification. |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 0.4 M solution | - | For washing. |
| Ammonium Chloride (NH₄Cl) | 53.49 | Saturated solution | - | For washing. |
| Silica Gel | - | As needed | - | For filtration and/or column chromatography. |
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2.0 g (13.3 mmol) of p-coumaryl alcohol in approximately 50 mL of anhydrous dioxane.[8]
-
Addition of DDQ: To the stirred solution, add 2.42 g (10.64 mmol, 0.8 eq) of DDQ. The solution will likely develop a deep color due to the formation of a charge-transfer complex.
-
Reaction: Allow the mixture to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:2 mixture of hexanes and ethyl acetate as eluent).
-
Work-up I - Removal of DDHQ: After the reaction is complete, the solid precipitate of 2,3-dichloro-5,6-dicyanohydroquinone (DDHQ) is removed by filtering the reaction mixture through a thin pad of silica gel in a sintered glass funnel.[8]
-
Work-up II - Extraction: The filtrate is collected and the solvent is removed under reduced pressure (rotary evaporation). Dissolve the resulting residue in ethyl acetate.
-
Work-up III - Washing: Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with water, 0.4 M sodium bicarbonate solution, and finally with saturated ammonium chloride solution.[8] The bicarbonate wash removes any remaining acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude p-coumaraldehyde.
-
Purification: The crude product can be purified by either recrystallization (e.g., from an ethyl acetate/petroleum ether mixture) or column chromatography on silica gel to afford pure p-coumaraldehyde as a pale yellow to yellow-brown solid.[8][9]
Protocol 2: Synthesis via Reduction of p-Coumaric Acid Chloride
This protocol outlines a reductive approach starting from the more readily available p-coumaric acid. The carboxylic acid is first converted to a more reactive acyl chloride, which is then selectively reduced to the aldehyde. This method avoids the need to synthesize or procure p-coumaryl alcohol. The key to this synthesis is the use of a sterically hindered and mild reducing agent, lithium tri-tert-butoxyaluminohydride, which can reduce the acid chloride to the aldehyde without significant over-reduction to the alcohol.[10][11][12]
Reaction Principle: Acyl Chloride Formation and Selective Reduction
The synthesis is a two-stage process. First, the hydroxyl group of p-coumaric acid is protected (e.g., by acetylation) to prevent side reactions. The protected carboxylic acid is then converted to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).[10] In the second stage, the acyl chloride is reduced. Lithium tri-tert-butoxyaluminohydride (LiAl(Ot-Bu)₃H) is a less reactive derivative of lithium aluminum hydride (LiAlH₄).[11] Its bulky tert-butoxy groups moderate its reducing power, allowing for the reaction to be stopped at the aldehyde stage, especially at low temperatures (-78 °C).[10][12] A final deprotection step yields p-coumaraldehyde.
Caption: Experimental workflow for the reduction of p-coumaric acid to p-coumaraldehyde.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Notes |
| p-Coumaric Acid | 164.16 | ~5.0 g | Starting material. |
| Acetic Anhydride | 102.09 | Excess | For acetylation. Corrosive. |
| Pyridine | 79.10 | Catalytic amount | Base catalyst for acetylation. |
| Thionyl Chloride (SOCl₂) | 118.97 | Excess | For acyl chloride formation. Reacts violently with water. Use in fume hood. |
| Lithium tri-tert-butoxyaluminohydride | 254.29 | ~1.4 eq | Reducing agent. Water-reactive. Handle under inert atmosphere.[10] |
| Diglyme (anhydrous) | 134.17 | As needed | Solvent for reduction. Should be anhydrous. |
| Hydrochloric Acid (HCl) | 36.46 | Dilute solution | For work-up. |
| Ether or Ethyl Acetate | - | As needed | For extraction. |
| Xylene | 106.16 | As needed | For recrystallization of the acid chloride. |
Step-by-Step Protocol
Part A: Preparation of Acetyl p-Coumaroyl Chloride [10]
-
Acetylation: p-Coumaric acid is acetylated by reacting with acetic anhydride in the presence of a catalytic amount of pyridine. The reaction is typically stirred at room temperature until completion (monitored by TLC).
-
Acyl Chloride Formation: The resulting acetyl p-coumaric acid is refluxed with an excess of thionyl chloride for approximately 3 hours. This reaction should be performed in a well-ventilated fume hood as it evolves HCl and SO₂ gases.[10]
-
Purification of Acid Chloride: After the reaction, excess thionyl chloride is removed by distillation under reduced pressure. The crude acetyl p-coumaroyl chloride is then recrystallized from a suitable solvent like xylene to yield a purified solid (yields are typically around 90% for this step).[10]
Part B: Reduction to p-Coumaraldehyde [10]
-
Reaction Setup: In a three-necked flask equipped with a thermometer, dropping funnel, and nitrogen inlet, dissolve the purified acetyl p-coumaroyl chloride (e.g., 5.0 mmol) in anhydrous diglyme (~40 mL).
-
Cooling: Flush the flask with dry nitrogen and cool the stirred solution to approximately -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: A solution of lithium tri-t-butoxyaluminohydride (e.g., 7.0 mmol) in anhydrous diglyme (~20 mL) is added dropwise over 1 hour, ensuring the internal temperature does not rise significantly.[10]
-
Reaction: Continue stirring the reaction mixture at -78 °C for an additional period (e.g., 1-2 hours) after the addition is complete.
-
Work-up and Deprotection: The reaction is quenched by carefully adding a dilute acid solution (e.g., 2 M HCl). This step also hydrolyzes the acetyl protecting group. The mixture is then extracted with ether or ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over an anhydrous salt, and the solvent is evaporated. The crude p-coumaraldehyde can be purified by recrystallization or column chromatography. The expected yield for the reduction step is in the range of 45-50%.
Characterization of p-Coumaraldehyde
The identity and purity of the synthesized p-coumaraldehyde should be confirmed using standard analytical techniques.
-
Appearance: Pale yellow to yellow-brown solid.[9]
-
Melting Point: 134 °C.[10]
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aldehydic proton (singlet, ~9.6 ppm), the vinylic protons (doublets, ~6.6 and ~7.5 ppm with a large trans coupling constant of ~16 Hz), and the aromatic protons (two doublets, ~6.9 and ~7.5 ppm).[1][10]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong carbonyl (C=O) stretch for the aldehyde at ~1650-1680 cm⁻¹, a C=C stretch for the trans-alkene at ~970 cm⁻¹, and a broad O-H stretch for the phenolic group around 3200-3400 cm⁻¹.[10]
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of p-coumaraldehyde (148.16 g/mol ) should be observed.[9]
Safety and Handling Precautions
The synthesis of p-coumaraldehyde involves the use of several hazardous reagents. It is imperative that all procedures are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is worn at all times.
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ): Toxic if swallowed and contact with water can liberate toxic gas. Avoid inhalation of dust and contact with skin and eyes.[7]
-
Lithium tri-tert-butoxyaluminohydride: Reacts violently with water to release flammable gases which may ignite spontaneously. It causes severe skin burns and eye damage. Must be handled under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Thionyl Chloride: Highly corrosive and reacts with water to produce toxic gases (HCl and SO₂). Work must be performed in a fume hood.
-
Anhydrous Solvents (Dioxane, Diglyme): Can form explosive peroxides upon storage. Always use from a freshly opened bottle or test for peroxides before use.
Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.
Conclusion
The two protocols presented provide reliable and reproducible methods for the laboratory synthesis of p-coumaraldehyde. The oxidation of p-coumaryl alcohol with DDQ is a high-yielding, one-step process ideal for when the starting alcohol is readily available. The reduction of p-coumaric acid chloride offers a valuable alternative from a more common starting material, employing a selective reducing agent to control the reaction outcome. By understanding the chemical principles and adhering to the detailed procedures and safety precautions, researchers can confidently synthesize p-coumaraldehyde for use in drug discovery, materials science, and other advanced scientific applications.
References
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Nakamura, Y., & Higuchi, T. (1974). Synthesis of p-Coumar-, Coniferyl- and Sinap Aldehydes. Wood Research: Bulletin of the Wood Research Institute Kyoto University, 56, 1-6.[10]
- Becker, H. D., & Turner, A. B. (1980). The Chemistry of the Quinonoid Compounds. John Wiley & Sons.
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Suvchem Laboratory Chemicals. (n.d.). 2,3-DICHLORO-5,6-DICYANO-P-BENZOQUINONE (FOR SYNTHESIS) (DDQ) Safety Data Sheet. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Retrieved from [Link]
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Loba Chemie. (2016). 2,3-DICHLORO-5,6-DICYANO-P- BENZOQUINONE FOR SYNTHESIS MSDS. Retrieved from [Link]
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Master Organic Chemistry. (2011). LiAlH[Ot-Bu]3 For The Reduction of Acid Halides To Aldehydes. Retrieved from [Link]
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SDS Manager. (2024). Lithium tri-tert-butoxyaluminum hydride SDS. Retrieved from [Link]
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PubChem. (n.d.). 4-Hydroxycinnamaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of p-coumaraldehyde (2) by DDQ oxidation. Retrieved from [Link]
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Organic Syntheses. (n.d.). trans-4,4'-DIMETHOXYSTILBENE. Retrieved from [Link]
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Bio-protocol. (n.d.). Chemical Synthesis. Retrieved from [Link]
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CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]
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EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
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University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]
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ResearchGate. (n.d.). The Aldol Condensation. Retrieved from [Link]
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ResearchGate. (2018). How can i perform the reaction to convert p-coumaric acid into p-coumaryl chloride using thionyl chloride? Retrieved from [Link]
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MDPI. (n.d.). Spectroscopic (FT-IR, FT-Raman, 1H- and 13C-NMR), Theoretical and Microbiological Study of trans o-Coumaric Acid and Alkali Metal o-Coumarates. Retrieved from [Link]
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ResearchGate. (n.d.). Biosynthetic pathways of p-coumaryl alcohol, caffeyl alcohol and.... Retrieved from [Link]
- Singh, B. K. (n.d.). Dichloro Dicyano Quinone (DDQ). University of Delhi.
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Application Notes and Protocols: 3-(4-Hydroxyphenyl)acrylaldehyde as a Substrate in Enzyme Assays
Introduction: Unveiling the Utility of a Lignin Precursor in Enzymology
3-(4-Hydroxyphenyl)acrylaldehyde, commonly known in the literature as p-coumaraldehyde, is an aromatic aldehyde that serves as a critical intermediate in the biosynthesis of monolignols, the primary building blocks of lignin in plants.[1][2][3] Beyond its fundamental role in plant biology, this compound has emerged as a valuable tool for researchers in enzymology and drug discovery. Its α,β-unsaturated aldehyde structure makes it an excellent substrate for a variety of oxidoreductases, most notably members of the Aldo-Keto Reductase (AKR) superfamily.[4][5]
The AKR1C subfamily (comprising AKR1C1, AKR1C2, AKR1C3, and AKR1C4) is of particular interest due to its involvement in the metabolism of steroids, prostaglandins, and xenobiotics.[5][6][7] Aberrant activity of these enzymes is implicated in a range of pathologies, including hormone-dependent cancers and inflammatory disorders.[6][7] As a cinnamaldehyde derivative, p-coumaraldehyde serves as a substrate for these enzymes, enabling the characterization of their catalytic activity and the screening of potential inhibitors.[7] This application note provides a comprehensive guide to the use of 3-(4-hydroxyphenyl)acrylaldehyde in enzyme assays, with a focus on the AKR1C family, offering detailed protocols, data interpretation guidelines, and insights into the underlying biochemical principles.
Biochemical Properties and Handling
A thorough understanding of the substrate's properties is paramount for designing robust and reproducible assays.
Structure and Physicochemical Properties:
| Property | Value | Source |
| Systematic Name | (2E)-3-(4-hydroxyphenyl)prop-2-enal | |
| Common Synonyms | p-Coumaraldehyde, 4-Hydroxycinnamaldehyde | [8][9] |
| CAS Number | 2538-87-6 | [9] |
| Molecular Formula | C₉H₈O₂ | [8] |
| Molecular Weight | 148.16 g/mol | [8] |
| Appearance | Pale yellow to yellow-brown solid | [10] |
| Solubility | Slightly soluble in water. Soluble in organic solvents like DMSO and ethanol. | [11] |
Handling and Storage:
-
Storage: 3-(4-Hydroxyphenyl)acrylaldehyde should be stored at -20°C under an inert atmosphere.[9][10] It is light-sensitive, and therefore should be kept in an amber vial or a container protected from light.[9][10]
-
Stock Solutions: For enzymatic assays, it is recommended to prepare a concentrated stock solution (e.g., 10-100 mM) in 100% DMSO. This stock can then be diluted into the aqueous assay buffer. It is crucial to ensure the final concentration of DMSO in the assay is low (typically ≤1%) to avoid effects on enzyme activity.
-
Stability: The stability of phenolic aldehydes in aqueous buffers can be pH-dependent.[12] It is advisable to prepare fresh dilutions of the substrate in the assay buffer for each experiment to minimize potential degradation.
Principle of the Enzyme Assay: Monitoring NADPH Consumption
The enzymatic reduction of 3-(4-hydroxyphenyl)acrylaldehyde by AKR enzymes is a nicotinamide adenine dinucleotide phosphate (NADPH)-dependent reaction. The aldehyde group is reduced to a primary alcohol, yielding p-coumaryl alcohol.[1][2][13]
The core principle of the assay is to monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[5] NADPH has a distinct absorbance peak at 340 nm, while NADP⁺ does not. The rate of this absorbance decrease is directly proportional to the enzyme's activity under the given conditions.
The reaction can be summarized as follows:
3-(4-Hydroxyphenyl)acrylaldehyde + NADPH + H⁺ ---(AKR-Enzyme)---> p-Coumaryl Alcohol + NADP⁺
This spectrophotometric assay is continuous, allowing for the real-time measurement of reaction kinetics. It is a widely accepted method for characterizing AKR activity due to its simplicity, reliability, and amenability to high-throughput screening formats.[5]
Experimental Protocols
Protocol 1: Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)
This protocol is designed to determine the Michaelis-Menten constants for an AKR enzyme with 3-(4-hydroxyphenyl)acrylaldehyde as the substrate.
Materials:
-
Purified recombinant human AKR enzyme (e.g., AKR1C1, AKR1C2, AKR1C3, or AKR1C4)
-
3-(4-Hydroxyphenyl)acrylaldehyde (purity ≥98%)
-
β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
96-well, UV-transparent microplates
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
NADPH Stock Solution: Prepare a 10 mM stock solution of NADPH in the assay buffer. Determine the precise concentration by measuring its absorbance at 340 nm (Extinction coefficient ε = 6220 M⁻¹cm⁻¹). Store on ice and protect from light.
-
Substrate Stock Solution: Prepare a 50 mM stock solution of 3-(4-hydroxyphenyl)acrylaldehyde in 100% DMSO.
-
Enzyme Working Solution: Dilute the purified AKR enzyme to a suitable working concentration (e.g., 10-100 nM) in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.
-
-
Assay Setup (per well in a 96-well plate):
-
Prepare a series of substrate dilutions in assay buffer from the 50 mM stock. A typical final concentration range to test would be from 0.5 µM to 200 µM. Remember to keep the final DMSO concentration constant across all wells.
-
To each well, add the following in order:
-
Assay Buffer (to bring the final volume to 200 µL)
-
10 µL of the diluted substrate solution (or DMSO for the no-substrate control)
-
10 µL of 4 mM NADPH solution (for a final concentration of 200 µM)
-
-
Pre-incubate the plate at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
-
Initiating the Reaction:
-
Initiate the reaction by adding 20 µL of the enzyme working solution to each well.
-
Immediately place the plate in the microplate reader, pre-set to 37°C.
-
-
Data Acquisition:
-
Measure the decrease in absorbance at 340 nm every 15-30 seconds for 10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot. Use the Beer-Lambert law (A = εcl) to convert the change in absorbance per minute (ΔA/min) to the rate of NADPH consumption (µM/min).
-
Plot the initial velocity (V₀) against the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ values.
-
Workflow for Kinetic Parameter Determination:
Caption: Workflow for determining enzyme kinetic parameters.
Protocol 2: High-Throughput Screening of Inhibitors
This protocol is adapted for screening a library of compounds for inhibitory activity against a specific AKR enzyme using 3-(4-hydroxyphenyl)acrylaldehyde as the substrate.
Materials:
-
Same as Protocol 1
-
Compound library dissolved in DMSO
Procedure:
-
Preparation of Reagents:
-
Prepare reagents as described in Protocol 1. The substrate concentration should be fixed at or near its Kₘ value, as determined in Protocol 1. This provides a sensitive condition for detecting competitive inhibitors.
-
-
Assay Setup (per well in a 96- or 384-well plate):
-
To each well, add:
-
Assay Buffer
-
1 µL of test compound in DMSO (or DMSO for positive and negative controls)
-
20 µL of enzyme working solution
-
-
Incubate at room temperature for 15 minutes to allow for potential binding of the inhibitor to the enzyme.
-
Prepare a "Substrate Mix" containing the substrate (at its Kₘ concentration) and NADPH (at 200 µM) in assay buffer.
-
-
Initiating the Reaction:
-
Initiate the reaction by adding the Substrate Mix to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the kinetic read at 340 nm as described in Protocol 1.
-
Calculate the reaction rate for each well.
-
Determine the percent inhibition for each compound relative to the DMSO control: % Inhibition = (1 - (Rate_compound / Rate_DMSO)) * 100
-
For "hit" compounds that show significant inhibition, a dose-response experiment should be performed to determine the IC₅₀ value.
-
Data Presentation and Interpretation
Example Kinetic Data (for illustrative purposes):
| Enzyme | Substrate | Apparent Kₘ (µM) | Source |
| Cucumis sativus CADs | p-Coumaraldehyde | 500 - 1200 | [14] |
| Human AKR1C3 | 9,10-Phenanthrenequinone | 0.39 - 0.435 | [15][16] |
| Human AKR1C1 | S-tetralol | ~23 | [17] |
Interpretation:
-
The high Kₘ values for cucumber CADs with p-coumaraldehyde suggest it is a relatively low-affinity substrate for these particular plant enzymes.[14]
-
In contrast, human AKR1C enzymes often exhibit Kₘ values in the low micromolar range for their preferred substrates.[15][16][18]
-
When performing these assays, it is critical to determine the Kₘ for the specific enzyme-substrate pair under investigation, as this will inform the design of subsequent experiments, such as inhibitor screening.
Biochemical Pathway Context
In plants, the reduction of p-coumaraldehyde to p-coumaryl alcohol is a key step in the phenylpropanoid pathway, leading to the formation of H-lignin. This process is catalyzed by enzymes such as Cinnamyl Alcohol Dehydrogenase (CAD).
The Enzymatic Reduction in the Phenylpropanoid Pathway:
Caption: Reduction of p-coumaraldehyde in the lignin biosynthetic pathway.
In the context of human metabolism, AKR1C enzymes catalyze a similar reductive reaction. This is significant because many dietary compounds and xenobiotics contain aldehyde moieties that can be metabolized by these enzymes, influencing their biological activity and detoxification.
Conclusion and Future Directions
3-(4-Hydroxyphenyl)acrylaldehyde is a versatile and valuable substrate for the in vitro characterization of Aldo-Keto Reductases and other aldehyde-metabolizing enzymes. The straightforward spectrophotometric assay described herein provides a robust platform for determining enzyme kinetics and for the high-throughput screening of potential inhibitors. Understanding the interaction of AKR enzymes with this and other cinnamaldehyde derivatives is crucial for elucidating their role in xenobiotic metabolism and for the development of targeted therapeutics for a variety of human diseases. Future research should focus on determining the precise kinetic parameters of human AKR1C isoforms with p-coumaraldehyde to further validate its utility as a probe substrate in drug discovery programs.
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Muro-Villanueva, F., et al. (2022). Yet another twist in lignin biosynthesis: Is there a specific alcohol dehydrogenase for H-lignin production? Plant Physiology. Available at: [Link]
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ResearchGate. (n.d.). Biosynthetic pathways of p-coumaryl alcohol, caffeyl alcohol and coniferyl alcohol. Available at: [Link]
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Humphreys, J. M., & Chapple, C. (2002). Rewriting the lignin roadmap. Current Opinion in Plant Biology. Available at: [Link]
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Higuchi, T. (1981). Enzymic Dehydrogenation of p-Coumaryl Alcohol and Syntheses of Oligolignols. Wood Research. Available at: [Link]
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Lee, C., et al. (2018). Structural importance of the C-terminal region in pig aldo-keto reductase family 1 member C1 and their effects on enzymatic activity. PeerJ. Available at: [Link]
-
Hatfield, R., et al. (2017). Identification and suppression of the p-coumaroyl CoA:hydroxycinnamyl alcohol transferase in Zea mays L. Journal of Experimental Botany. Available at: [Link]
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Lee, K., et al. (2017). Structure-based Discovery of Novel Small Molecule Wnt Signaling Inhibitors by Targeting the Cysteine-rich Domain of Frizzled. ResearchGate. Available at: [Link]
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ChEMBL. (n.d.). Assay: Solubility of the compound in phosphate buffer at pH 7.4 at 25 degC after 24 hrs by ultraperformance LC/MS/MS method (CHEMBL4426695). EMBL-EBI. Available at: [Link]
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ResearchGate. (n.d.). K M and k cat value of recombinant AKR1C isoform proteins using s-tetralol as substrate by NADPH assay. Available at: [Link]
-
ResearchGate. (n.d.). Porcine aldo-keto reductase 1 C subfamily members AKR1C1 and AKR1C4: Substrate specificity, inhibitor sensitivity and activators. Available at: [Link]
-
Chai, L. Y. A., et al. (2022). Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. Frontiers in Microbiology. Available at: [Link]
-
Zogović, N., et al. (2021). The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives. Scientific Reports. Available at: [Link]
-
Varbanova, M., et al. (2011). Molecular and Biochemical Basis for Stress-Induced Accumulation of Free and Bound p-Coumaraldehyde in Cucumber. Plant Physiology. Available at: [Link]
-
Constantinou, C., et al. (2008). Metabolic effects of p-coumaric acid in the perfused rat liver. British Journal of Nutrition. Available at: [Link]
-
ChesterRep. (2019). AKR1C3 inhibition by curcumin, demethoxycurcumin, and bisdemethoxycurcumin. Available at: [Link]
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PubChem. (n.d.). Aqueous solubility in phosphate buffer at pH 7.4. National Center for Biotechnology Information. Available at: [Link]
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Penning, T. M. (2019). Structural and Functional Biology of Aldo-Keto Reductase Steroid-Transforming Enzymes. The Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]
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Penning, T. M., et al. (2006). Aldo-keto reductase (AKR) 1C3: role in prostate disease and the development of specific inhibitors. Molecular and Cellular Endocrinology. Available at: [Link]
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Ruiz, F. X., et al. (2011). Retinaldehyde is a substrate for human aldo-keto reductases of the 1C subfamily. Biochemical Journal. Available at: [Link]
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Brožič, P., et al. (2011). Inhibitors of aldo-keto reductases AKR1C1-AKR1C4. Current Medicinal Chemistry. Available at: [Link]
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Bretschneider, T., et al. (2021). Structure-Dependent Effects of Cinnamaldehyde Derivatives on TRPA1-Induced Serotonin Release in Human Intestinal Cell Models. Journal of Agricultural and Food Chemistry. Available at: [Link]
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DigitalCommons@UNMC. (2024). Discovery of an Aldo-Keto Reductase 1C3 (AKR1C3) Degrader. Available at: [Link]
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ResearchGate. (n.d.). Comparison of kcat, propionaldehyde Km and kcat/Km for the double mutant cycle of D469S and R520Q, at 50mM HPA, 50mM Tris–HCl pH 7.0. Available at: [Link]
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Chen, C. C., et al. (1997). 4-Oxalocrotonate tautomerase: pH dependence of catalysis and pKa values of active site residues. Biochemistry. Available at: [Link]
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Wang, Y. J., et al. (1999). Stability of curcumin in buffer solutions and characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Brackman, G., et al. (2008). Cinnamaldehyde and cinnamaldehyde derivatives reduce virulence in Vibrio spp. by decreasing the DNA-binding activity of the quorum sensing response regulator LuxR. BMC Microbiology. Available at: [Link]
-
Grootveld, M., et al. (1998). In vivo absorption, metabolism, and urinary excretion of au,P-Unsaturated aldehydes in experimental animals - Relevance to the development of cardiovascular diseases by the dietary ingestion of thermally stressed polyunsaturate-rich culinary oils. ResearchGate. Available at: [Link]
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Grabowska, E., et al. (2005). Absorption and emission behaviour of trans- p-coumaric acid in aqueous solutions and some organic solvents. ResearchGate. Available at: [Link]
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Tong, Z., et al. (2016). Metabolism of Formaldehyde In Vivo. ResearchGate. Available at: [Link]
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Siu, G. M., & Draper, H. H. (1982). Metabolism of malonaldehyde in vivo and in vitro. Lipids. Available at: [Link]
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PubChem. (n.d.). 4-Hydroxycinnamaldehyde. National Center for Biotechnology Information. Available at: [Link]
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In Vivo Experimental Models for Testing p-Coumaraldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Therapeutic Potential of p-Coumaraldehyde
p-Coumaraldehyde, a naturally occurring phenolic aldehyde, is emerging as a compound of significant interest in the fields of pharmacology and drug discovery. As a derivative of cinnamic acid, it shares a structural backbone with well-researched compounds like p-coumaric acid and cinnamaldehyde, which have demonstrated a spectrum of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and metabolic regulatory effects.[1][2] The presence of an α,β-unsaturated aldehyde functional group suggests a high potential for biological reactivity and therapeutic efficacy.
This comprehensive guide provides detailed application notes and protocols for the in vivo evaluation of p-Coumaraldehyde. The experimental models described herein are based on established methodologies and evidence from studies on structurally and functionally related compounds. These protocols are designed to be robust and self-validating, offering a solid framework for researchers to investigate the therapeutic promise of p-Coumaraldehyde in preclinical settings.
Section 1: Foundational In Vivo Testing: Pharmacokinetics and Preliminary Toxicity
A thorough understanding of a compound's pharmacokinetic (PK) profile and safety is paramount before embarking on efficacy studies. Initial in vivo experiments should focus on how the animal body processes p-Coumaraldehyde and the potential for adverse effects at various doses.
Pharmacokinetic Profiling
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of p-Coumaraldehyde is crucial for designing effective dosing regimens in subsequent efficacy models. Studies on related compounds like cinnamic acid and cinnamaldehyde indicate rapid absorption and metabolism.[2] A pilot PK study will help determine key parameters such as bioavailability, half-life (t½), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax).
Experimental Workflow: Pharmacokinetic Analysis of p-Coumaraldehyde
Caption: Workflow for pharmacokinetic profiling of p-Coumaraldehyde.
Protocol 1: Pilot Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Formulation: Prepare a suspension of p-Coumaraldehyde in a suitable vehicle (e.g., 0.5% carboxymethylcellulose or corn oil). Based on studies with cinnamaldehyde, sub-micron emulsions can also be considered to enhance bioavailability.[3]
-
Dosing: Administer a single oral dose (e.g., 10-50 mg/kg) by gavage to fasted rats. An intravenous group receiving a lower dose (e.g., 1-5 mg/kg) should be included to determine absolute bioavailability.
-
Blood Sampling: Collect serial blood samples from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of p-Coumaraldehyde in plasma.
-
Data Analysis: Use pharmacokinetic modeling software to calculate key parameters.
Acute and Sub-acute Toxicity Assessment
Rationale: Establishing a preliminary safety profile is essential to identify a safe dose range for efficacy studies. Acute toxicity studies provide information on the effects of a single high dose, while sub-acute studies reveal potential toxicity from repeated dosing. Studies on the related compound dihydro-p-coumaric acid have shown low toxicity in mice, with no mortality at doses up to 1600 mg/kg.[3][4]
Table 1: Proposed Dosing for Preliminary Toxicity Studies
| Study Type | Animal Model | Proposed Dose Levels (mg/kg, oral) | Duration | Key Observations |
| Acute | BALB/c mice | 500, 1000, 2000 | Single dose | Clinical signs of toxicity, mortality (observed for 14 days) |
| Sub-acute | BALB/c mice | 50, 100, 200 | 28 days | Body weight changes, food/water intake, hematology, serum biochemistry, organ weights, histopathology |
Protocol 2: Acute Oral Toxicity Study (OECD 423 Guideline Adaptation)
-
Animal Model: Female BALB/c mice (8-12 weeks old).
-
Dosing: Administer a single oral dose of p-Coumaraldehyde, starting at a conservative level (e.g., 300 mg/kg) and escalating based on the outcome.
-
Observation: Monitor animals closely for the first 4 hours and then daily for 14 days for any signs of toxicity (e.g., changes in behavior, posture, gait, respiration) and mortality.
-
Endpoint: Determine the approximate lethal dose (LD50) or the maximum tolerated dose (MTD).
Section 2: Investigating Anti-inflammatory and Analgesic Properties
Chronic inflammation is a key pathological feature of numerous diseases. The structural similarity of p-Coumaraldehyde to known anti-inflammatory agents suggests its potential in modulating inflammatory pathways.
Carrageenan-Induced Paw Edema Model
Rationale: This is a widely used and well-characterized model of acute inflammation.[5][6][7][8][9] Injection of carrageenan, a seaweed polysaccharide, into the paw of a rodent induces a biphasic inflammatory response characterized by edema, hyperalgesia, and erythema. This model is effective for the rapid screening of compounds with anti-inflammatory properties.[5][6][7]
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Proposed Nrf2-ARE signaling pathway activation by p-Coumaraldehyde.
Section 4: Neuroprotective Efficacy Assessment
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss, often linked to oxidative stress and neuroinflammation. The neuroprotective potential of p-Coumaraldehyde can be investigated in relevant animal models.
Models of Alzheimer's Disease
Rationale: Aluminum chloride (AlCl3)-induced neurotoxicity in rats is a model that mimics some of the pathological features of Alzheimer's disease, including cognitive deficits, oxidative stress, and inflammation. [1]Studies with p-coumaric acid have shown protective effects in this model. [1] Protocol 6: AlCl3-Induced Alzheimer's Disease Model in Rats
-
Animal Model: Wistar rats.
-
Induction: Administer AlCl3 (100 mg/kg/day, p.o.) for 6 weeks.
-
Groups:
-
Control
-
AlCl3 alone
-
AlCl3 + p-Coumaraldehyde (e.g., 50, 100 mg/kg/day, p.o.)
-
AlCl3 + Donepezil (positive control)
-
-
Behavioral Testing: After the treatment period, assess cognitive function using tests like the Morris water maze or Y-maze.
-
Biochemical and Histological Analysis: Following behavioral tests, collect brain tissue (hippocampus and cortex) to analyze:
-
Acetylcholinesterase (AChE) activity.
-
Oxidative stress markers (MDA, SOD, GSH).
-
Inflammatory cytokines (TNF-α, IL-1β).
-
Histopathological changes (e.g., neuronal cell loss, plaque formation).
-
Models of Parkinson's Disease
Rationale: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used paradigm for Parkinson's disease, as MPTP selectively destroys dopaminergic neurons in the substantia nigra. [10][11] Protocol 7: MPTP-Induced Parkinson's Disease Model in Mice
-
Animal Model: C57BL/6 mice.
-
Induction: Administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals.
-
Groups:
-
Saline control
-
MPTP alone
-
MPTP + p-Coumaraldehyde (e.g., 50, 100 mg/kg/day, p.o., for 7 days before and after MPTP)
-
MPTP + L-DOPA/carbidopa (positive control)
-
-
Behavioral Assessment: 7 days after MPTP administration, assess motor function using tests like the rotarod test and pole test.
-
Neurochemical and Immunohistochemical Analysis: Euthanize mice and collect brain tissue (striatum and substantia nigra) to measure:
-
Dopamine and its metabolites (DOPAC, HVA) levels by HPLC.
-
Tyrosine hydroxylase (TH)-positive neurons by immunohistochemistry to quantify dopaminergic cell loss.
-
Section 5: Investigating Metabolic Regulatory Effects
Metabolic disorders such as obesity and non-alcoholic fatty liver disease (NAFLD) are major global health concerns. Cinnamaldehyde and p-coumaric acid have shown beneficial effects in models of metabolic dysregulation. [8][12][13]
High-Fat Diet (HFD)-Induced Obesity Model
Rationale: The HFD-induced obesity model in mice effectively mimics many features of human metabolic syndrome, including weight gain, adiposity, insulin resistance, and hepatic steatosis. [12][13] Protocol 8: High-Fat Diet-Induced Obesity in Mice
-
Animal Model: C57BL/6J mice.
-
Diet: Feed mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity. A control group will receive a standard chow diet.
-
Groups (after obesity induction):
-
Chow diet + Vehicle
-
HFD + Vehicle
-
HFD + p-Coumaraldehyde (e.g., 10, 50 mg/kg/day, p.o.)
-
HFD + Orlistat (positive control)
-
-
Treatment Duration: 8-12 weeks.
-
Parameters to Monitor:
-
Weekly: Body weight, food intake.
-
Periodically: Glucose tolerance test (GTT) and insulin tolerance test (ITT).
-
At termination:
-
Fasting blood glucose and insulin levels.
-
Serum lipid profile (total cholesterol, triglycerides, HDL, LDL).
-
Adipose tissue and liver weights.
-
Histological analysis of liver (for steatosis) and adipose tissue (adipocyte size).
-
Gene expression analysis in liver and adipose tissue for markers of lipogenesis, fatty acid oxidation, and inflammation.
-
-
Table 2: Summary of Proposed In Vivo Models for p-Coumaraldehyde
| Therapeutic Area | Animal Model | Induction Agent | Key Parameters Measured |
| Anti-inflammatory | Rat | Carrageenan | Paw edema volume |
| Analgesic | Mouse | Acetic acid | Number of writhes |
| Antioxidant | Rat | CCl4 (optional) | MDA, SOD, CAT, GSH levels in tissues |
| Neuroprotection (AD) | Rat | Aluminum chloride | Cognitive function, AChE activity, oxidative stress markers |
| Neuroprotection (PD) | Mouse | MPTP | Motor function, dopamine levels, TH-positive neurons |
| Metabolic Regulation | Mouse | High-fat diet | Body weight, glucose tolerance, lipid profile, liver histology |
Conclusion
The in vivo models and protocols outlined in this guide provide a comprehensive framework for the preclinical evaluation of p-Coumaraldehyde. By systematically investigating its pharmacokinetic profile, safety, and efficacy in models of inflammation, oxidative stress, neurodegeneration, and metabolic disorders, researchers can elucidate the therapeutic potential of this promising natural compound. It is imperative to note that while these protocols are based on robust scientific precedent with related molecules, optimization of doses and treatment regimens will be necessary for p-Coumaraldehyde. The data generated from these studies will be instrumental in guiding future drug development efforts.
References
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Ali, H., et al. (2022). p-Coumaric acid ameliorates cognitive and non-cognitive disturbances in a rat model of Alzheimer's disease: The role of oxidative stress and inflammation. International Immunopharmacology, 112, 109295. [Link]
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Choi, S., et al. (2021). Protective effects of p-coumaric acid against high-fat diet-induced metabolic dysregulation in mice. Biomedicine & Pharmacotherapy, 141, 111969. [Link]
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Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]
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Guo, L., et al. (2017). Cinnamaldehyde Ameliorates Diet-Induced Obesity in Mice by Inducing Browning of White Adipose Tissue. Cellular Physiology and Biochemistry, 43(1), 315-327. [Link]
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Falang, D. C., & Pierre, B. (2024). In Vitro and In Vivo Antioxidant Properties of P-Coumaroyl Alphitolic Acid Extracted from Fruit of Zizuphus mauritiana. Journal of Drug Discovery and Development, 1(1). [Link]
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Pradeep, H., et al. (2018). Protective effects of p-coumaric acid against oxidant and hyperlipidemia-an in vitro and in vivo evaluation. Biomedicine & Pharmacotherapy, 108, 152-160. [Link]
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Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]
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Kumar, R., et al. (2014). Evaluation of analgesic and anti-inflammatory activities of Oscillatoria willei in experimental animal models. Journal of Medicinal Plants Research, 8(2), 104-109. [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
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Shin, K. Y., et al. (2007). A novel compound, maltolyl p-coumarate, attenuates cognitive deficits and shows neuroprotective effects in vitro and in vivo dementia models. Journal of Neuroscience Research, 85(11), 2500-2511. [Link]
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Kim, M. S., et al. (2023). p-Coumaric acid alleviates metabolic dysregulation in high-fructose diet-fed hamsters. Nutrition Research and Practice, 17(4), 549-562. [Link]
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Konishi, Y., & Kobayashi, S. (2004). Intestinal absorption of p-coumaric and gallic acids in rats after oral administration. Journal of Agricultural and Food Chemistry, 52(9), 2527-2532. [Link]
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Gawade, S. P. (2012). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of Pharmacology & Pharmacotherapeutics, 3(4), 348. [Link]
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Jiang, J., et al. (2017). Cinnamaldehyde induces fat cell-autonomous thermogenesis and metabolic reprogramming. Metabolism, 77, 58-64. [Link]
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Charles River Laboratories. (n.d.). Animal Models of Parkinson's Disease. Retrieved from [Link]
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Salari, S., & Bagheri, M. (2019). In vivo, in vitro and pharmacologic models of Parkinson's disease. Physiological Research, 68(1), 17-24. [Link]
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ResearchGate. (n.d.). Inhibition of acute inflammation (carrageenan-induced paw edema), (n = 8). Retrieved from [Link]
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Acetic acid induced writhing test: Significance and symbolism. (2025). In Research Methods. [Link]
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Wang, H., et al. (2018). Neuro-amelioration of cinnamaldehyde in aluminum-induced Alzheimer's disease rat model. Environmental Science and Pollution Research, 25(34), 34435-34447. [Link]
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Pradeep, H., et al. (2018). Protective effects of p-coumaric acid against oxidant and hyperlipidemia-an in vitro and in vivo evaluation. Biomedicine & Pharmacotherapy, 108, 152-160. [Link]
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Devi, W. R., et al. (2022). Acute and sub-acute toxicity evaluation of dihydro-p-coumaric acid isolated from leaves of Tithonia diversifolia Hemsl. A. Gray in BALB/c mice. Frontiers in Pharmacology, 13, 1055765. [Link]
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Kim, H. J., et al. (2014). Phosphorylation of Akt Mediates Anti-Inflammatory Activity of 1-p-Coumaroyl β-D-Glucoside Against Lipopolysaccharide-Induced Inflammation in RAW264.7 Cells. Journal of Medicinal Food, 17(5), 589-597. [Link]
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Devi, W. R., et al. (2022). Acute and sub-acute toxicity evaluation of dihydro-p-coumaric acid isolated from leaves of Tithonia diversifolia Hemsl. A. Gray in BALB/c mice. Frontiers in Pharmacology, 13, 1055765. [Link]
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Charles River Laboratories. (n.d.). Parkinson's Disease Studies. Retrieved from [Link]
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Devi, W. R., et al. (2022). Acute and sub-acute toxicity evaluation of dihydro-p-coumaric acid isolated from leaves of Tithonia diversifolia Hemsl. A. Gray in BALB/c mice. Frontiers in Pharmacology, 13, 1055765. [Link]
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de Oliveira, T. P., et al. (2022). Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review. LUME UFRGS. [Link]
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Zhu, H., et al. (2018). Anti-Inflammatory Effects of p-Coumaric Acid, a Natural Compound of Oldenlandia diffusa, on Arthritis Model Rats. Evidence-Based Complementary and Alternative Medicine, 2018, 9240452. [Link]
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Zhu, H., et al. (2018). Anti-Inflammatory Effects of p-Coumaric Acid, a Natural Compound of Oldenlandia diffusa, on Arthritis Model Rats. Evidence-Based Complementary and Alternative Medicine, 2018. [Link]
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MDPI. (2024). Obesity-Resistant Mice on a High-Fat Diet Display a Distinct Phenotype Linked to Enhanced Lipid Metabolism. Retrieved from [Link]
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Application Notes & Protocols: 3-(4-Hydroxyphenyl)acrylaldehyde for Neuroprotective Studies
<
Introduction: A New Frontier in Neuroprotection
Neurodegenerative diseases such as Parkinson's (PD) and Alzheimer's disease (AD) represent a growing global health crisis, characterized by the progressive loss of neuronal structure and function. A key pathological driver in these conditions is the convergence of oxidative stress and neuroinflammation, which creates a toxic environment that overwhelms cellular defense mechanisms, leading to neuronal cell death.[1][2] Consequently, therapeutic strategies aimed at bolstering endogenous antioxidant systems and mitigating inflammation are of paramount interest.
3-(4-Hydroxyphenyl)acrylaldehyde, also known as p-Coumaraldehyde, is a naturally occurring phenolic compound found in various plants. It is structurally related to other well-studied neuroprotective agents like cinnamaldehyde and p-coumaric acid.[3][4] Emerging evidence suggests that 3-(4-Hydroxyphenyl)acrylaldehyde possesses potent antioxidant and anti-inflammatory properties, making it a compelling candidate for neuroprotective research. This guide provides a comprehensive overview of its mechanism of action and detailed protocols for its application in established in vitro models of neurodegeneration.
Compound Profile & Proposed Mechanism of Action
3-(4-Hydroxyphenyl)acrylaldehyde is a cinnamaldehyde derivative that leverages a dual-action mechanism to protect neuronal cells. Its efficacy stems from its ability to modulate two critical signaling pathways: the Keap1-Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.
-
Antioxidant Defense via Nrf2 Activation: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that acts as the master regulator of the cellular antioxidant response.[5][6] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[6][7] In the face of oxidative stress, electrophilic compounds like 3-(4-Hydroxyphenyl)acrylaldehyde can modify Keap1, disrupting the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiate the transcription of a battery of cytoprotective proteins.[5][8] These include Phase II detoxifying enzymes and antioxidant proteins like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and components of the glutathione synthesis pathway.[8][9][10] This upregulation of the endogenous antioxidant system enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful metabolites.[8]
-
Anti-inflammatory Effects via NF-κB Inhibition: Neuroinflammation, often mediated by activated microglia, is a hallmark of neurodegenerative diseases.[10] The transcription factor Nuclear Factor-kappa B (NF-κB) is a central mediator of the inflammatory response, controlling the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11][12] Studies on related phenolic compounds suggest that 3-(4-Hydroxyphenyl)acrylaldehyde likely exerts anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[3][12][13] This can occur by preventing the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking NF-κB's translocation to the nucleus and subsequent pro-inflammatory gene transcription.[12][13]
The diagram below illustrates this proposed dual mechanism of action.
Caption: Proposed dual mechanism of 3-(4-Hydroxyphenyl)acrylaldehyde.
Application Notes: Experimental Design & Strategy
Choosing an In Vitro Model
The human neuroblastoma SH-SY5Y cell line is a widely accepted and versatile model for neuroprotective studies, particularly in the context of Parkinson's disease research.[14] These cells are of human origin, are easy to maintain, and express key characteristics of dopaminergic neurons, such as tyrosine hydroxylase and the dopamine transporter.[14] For mimicking neuronal phenotypes more closely, differentiation using agents like retinoic acid is highly recommended, as this increases the expression of neuronal markers and susceptibility to neurotoxins.[14][15]
Inducing Neurotoxicity
To model neurodegeneration in vitro, a neurotoxin is used to induce cell death. A classic and well-validated model for PD research involves the use of 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of the neurotoxin MPTP.[16][17][18] MPP+ is selectively taken up by dopaminergic neurons and acts as a potent inhibitor of Complex I of the mitochondrial electron transport chain.[18][19] This inhibition leads to a cascade of detrimental events, including ATP depletion, excessive ROS production, mitochondrial dysfunction, and ultimately, apoptotic cell death.[18][19]
Key Experimental Considerations
-
Dose-Response: It is critical to perform dose-response experiments for both the neurotoxin (MPP+) and the therapeutic compound (3-(4-Hydroxyphenyl)acrylaldehyde) to determine the optimal concentrations for your assays.
-
For MPP+, aim for a concentration that induces approximately 50% cell death (EC50) to provide a sufficient window to observe protective effects. This is often in the range of 0.5-1.5 mM for SH-SY5Y cells.[16][20]
-
For 3-(4-Hydroxyphenyl)acrylaldehyde, test a range of non-toxic concentrations to find the most effective dose. A preliminary cytotoxicity assay (e.g., MTT) should be performed to ensure the chosen concentrations do not harm the cells on their own.
-
-
Time-Course: The timing of treatment is crucial. Typically, cells are pre-treated with the neuroprotective compound for a period (e.g., 1-24 hours) before the neurotoxin is added.[16][20] This allows the compound to initiate the expression of protective genes.
-
Controls: Every experiment must include:
-
Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve the compound.
-
Toxin-Only Control: Cells treated with the neurotoxin (e.g., MPP+) to establish the baseline level of damage.
-
Compound-Only Control: Cells treated only with 3-(4-Hydroxyphenyl)acrylaldehyde to confirm it has no toxicity at the tested concentration.
-
The following diagram outlines a typical workflow for an in vitro neuroprotection study.
Caption: General experimental workflow for in vitro neuroprotection assays.
Detailed Protocols
Protocol 1: Assessing Neuroprotection Against MPP+-Induced Toxicity
This protocol uses the MTT assay to quantify cell viability, a common method to assess the protective effect of a compound against a toxin.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
3-(4-Hydroxyphenyl)acrylaldehyde (HPA) stock solution (in DMSO)
-
MPP+ iodide stock solution (in sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Pre-treatment:
-
Prepare serial dilutions of HPA in culture medium from your stock solution.
-
Remove the old medium from the cells and replace it with 100 µL of medium containing the desired concentrations of HPA or vehicle (DMSO, typically ≤0.1%).
-
Incubate for 2 hours at 37°C.
-
-
Toxin Induction:
-
Prepare MPP+ solution in culture medium at 2x the final desired concentration.
-
Add 100 µL of the MPP+ solution to the appropriate wells (final volume will be 200 µL). The final concentration of MPP+ should be its predetermined EC50 value (e.g., 1 mM).[16]
-
Control wells will receive 100 µL of plain medium.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C.[18]
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Assessing Apoptosis via Caspase-3 Activity
Apoptosis, or programmed cell death, is a key mechanism of neuronal loss in neurodegenerative diseases.[21] Caspase-3 is a critical executioner caspase in the apoptotic pathway.[21][22][23] This protocol outlines a colorimetric assay to measure its activity.
Materials:
-
Cell lysates prepared from a 6-well plate experiment (see Protocol 1 for treatment setup).
-
Caspase-3 Colorimetric Assay Kit (e.g., Abcam ab39401, Sigma-Aldrich CASP3C).[24] These kits typically include:
-
Microcentrifuge
-
96-well plate
Procedure:
-
Cell Lysate Preparation:
-
Following treatment (as in Protocol 1, but in 6-well plates), collect cells (adherent cells may need scraping).
-
Centrifuge cells at 600 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 50-100 µL of chilled Lysis Buffer per 1-2 x 10⁶ cells.[23]
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This is your cell lysate. Determine protein concentration using a standard method (e.g., Lowry method).[4]
-
-
Assay Reaction:
-
In a 96-well plate, add 50-200 µg of protein from your cell lysate to each well. Adjust the volume to ~50 µL with Lysis Buffer.
-
Prepare the Reaction Mix according to the kit manufacturer's instructions (typically Reaction Buffer + DTT + DEVD-pNA substrate).[23]
-
Add 50 µL of the Reaction Mix to each well.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[23]
-
Data Acquisition: Read the absorbance at 405 nm.[23] The absorbance is directly proportional to the amount of p-nitroaniline (pNA) cleaved by caspase-3, and thus to the enzyme's activity.
-
Analysis: Compare the absorbance values of treated samples to the toxin-only control to determine the fold-change in caspase-3 activity.
Data Presentation & Interpretation
Results from the neuroprotection assay can be presented in a table to clearly show the dose-dependent effect of the compound.
| Treatment Group | HPA (µM) | MPP+ (1 mM) | Cell Viability (% of Control) ± SD |
| Vehicle Control | 0 | - | 100.0 ± 4.5 |
| MPP+ Only | 0 | + | 48.2 ± 3.1 |
| HPA + MPP+ | 1 | + | 55.7 ± 3.9 |
| HPA + MPP+ | 5 | + | 68.9 ± 4.2 |
| HPA + MPP+ | 10 | + | 85.3 ± 5.0 |
| HPA + MPP+ | 25 | + | 92.1 ± 4.7 |
| HPA Only | 25 | - | 98.5 ± 3.8 |
Interpretation: The data above would indicate that 3-(4-Hydroxyphenyl)acrylaldehyde (HPA) significantly and dose-dependently protected SH-SY5Y cells from MPP+-induced toxicity. The reduction in caspase-3 activity would further support that this protection occurs, at least in part, by inhibiting the apoptotic pathway. Further experiments, such as Western blotting for Nrf2 nuclear translocation and phosphorylation of NF-κB pathway components, would be necessary to confirm the proposed mechanism of action. Additionally, assessing mitochondrial health through assays for mitochondrial membrane potential (MMP) and cellular ATP levels can provide deeper insight into the compound's protective effects.[19][25][26][27][28]
References
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Application Notes and Protocols: Utilizing 3-(4-Hydroxyphenyl)acrylaldehyde to Elucidate Plant Stress Responses
Introduction: Unveiling the Role of a Key Phenylpropanoid in Plant Defense
In the intricate world of plant biochemistry, the phenylpropanoid pathway stands as a central metabolic route responsible for the synthesis of a vast array of secondary metabolites crucial for plant growth, development, and survival.[1][2][3] These compounds, including flavonoids, lignans, and stilbenes, are pivotal in plant defense mechanisms against a variety of biotic and abiotic stressors.[4][5] Among the key intermediates of this pathway is 3-(4-Hydroxyphenyl)acrylaldehyde , also known as p-Coumaraldehyde. This α,β-unsaturated aldehyde serves as a critical precursor in the biosynthesis of monolignols, the fundamental building blocks of lignin.[6][7]
Lignin, a complex polymer deposited in the cell walls of vascular plants, provides structural rigidity and hydrophobicity, and acts as a formidable barrier against pathogen invasion.[3][6] The stress-induced accumulation of p-Coumaraldehyde and subsequent lignification of tissues represent a rapid and conserved defense strategy in plants.[8][9] Exogenous application of 3-(4-Hydroxyphenyl)acrylaldehyde offers a powerful tool for researchers to dissect the downstream signaling events and physiological responses associated with the activation of the phenylpropanoid pathway and the broader plant stress response.
This comprehensive guide provides detailed application notes and step-by-step protocols for utilizing 3-(4-Hydroxyphenyl)acrylaldehyde to investigate plant stress physiology. It is designed for researchers, scientists, and drug development professionals seeking to understand and modulate plant defense mechanisms.
Scientific Foundation: The Phenylpropanoid Pathway and Stress Signaling
The phenylpropanoid pathway is initiated from the amino acid phenylalanine and leads to the production of various phenolic compounds.[3] As depicted in the signaling pathway diagram below, 3-(4-Hydroxyphenyl)acrylaldehyde is a key intermediate in the branch leading to the synthesis of p-coumaryl alcohol, a primary monolignol.[6][10]
Figure 1: Simplified overview of the Phenylpropanoid Pathway leading to Lignin Biosynthesis.
Environmental stressors, such as pathogen attack, wounding, or UV radiation, trigger a cascade of signaling events that often lead to the upregulation of the phenylpropanoid pathway.[2][4] This results in the accumulation of antimicrobial compounds and the reinforcement of cell walls through lignification.[3][6] The exogenous application of 3-(4-Hydroxyphenyl)acrylaldehyde can mimic this stress-induced metabolic shift, allowing for a controlled investigation of its downstream consequences.
A key aspect of the plant stress response is the generation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and superoxide radicals (O₂⁻).[11] While high levels of ROS can cause oxidative damage, they also function as crucial signaling molecules in various defense pathways.[12] Plants have evolved a sophisticated antioxidant system, including enzymes like superoxide dismutase (SOD), catalase (CAT), and ascorbate peroxidase (APX), to maintain ROS homeostasis.[13] Investigating the interplay between 3-(4-Hydroxyphenyl)acrylaldehyde application, ROS production, and antioxidant enzyme activity can provide valuable insights into the plant's stress management strategies.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for investigating the effects of 3-(4-Hydroxyphenyl)acrylaldehyde on plant stress responses. These protocols should be adapted based on the specific plant species and experimental objectives.
Protocol 1: Preparation and Application of 3-(4-Hydroxyphenyl)acrylaldehyde
Causality: The concentration and method of application are critical for inducing a measurable and consistent stress response without causing excessive toxicity. A dose-response experiment is recommended to determine the optimal concentration for the plant species under investigation.
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Sterile deionized water
-
Surfactant (e.g., Tween 20)
-
Spray bottle or micropipette
-
Plant growth chambers or greenhouse facilities
Procedure:
-
Stock Solution Preparation: Prepare a 100 mM stock solution of 3-(4-Hydroxyphenyl)acrylaldehyde in DMSO. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in sterile deionized water to the desired final concentrations (e.g., 50 µM, 100 µM, 250 µM, 500 µM). Add a surfactant (e.g., 0.01% Tween 20) to the final solution to ensure even spreading on the leaf surface. The final DMSO concentration should not exceed 0.1% to minimize solvent effects.
-
Control Solution: Prepare a mock control solution containing the same concentration of DMSO and surfactant as the treatment solutions.
-
Plant Treatment:
-
Foliar Spray: Uniformly spray the leaves of the plants until runoff. Ensure both adaxial and abaxial surfaces are covered.
-
Soil Drench: Apply a defined volume of the working solution to the soil around the base of the plant.
-
Root Immersion (for hydroponics): Add the working solution to the hydroponic medium.
-
-
Incubation: Place the treated and control plants back into the growth chamber under controlled conditions (e.g., temperature, light, humidity).
-
Time-Course Sampling: Harvest plant tissues (e.g., leaves, roots) at different time points after treatment (e.g., 0, 6, 12, 24, 48 hours) for subsequent analysis.
Safety Precautions: 3-(4-Hydroxyphenyl)acrylaldehyde may cause skin and eye irritation.[16] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.[16][17]
Protocol 2: Quantification of Reactive Oxygen Species (ROS)
Causality: Measuring ROS levels provides a direct indication of the oxidative stress induced by the treatment. Different assays target specific ROS molecules, offering a more detailed picture of the oxidative burst.
A. Hydrogen Peroxide (H₂O₂) Measurement
Materials:
-
Plant tissue samples
-
Trichloroacetic acid (TCA)
-
Potassium phosphate buffer
-
Potassium iodide (KI)
-
Spectrophotometer
Procedure:
-
Homogenize 0.1 g of plant tissue in 1 mL of 0.1% TCA on ice.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Mix 0.5 mL of the supernatant with 0.5 mL of 10 mM potassium phosphate buffer (pH 7.0) and 1 mL of 1 M KI.
-
Incubate the reaction mixture in the dark for 1 hour.
-
Measure the absorbance at 390 nm using a spectrophotometer.[18]
-
Calculate the H₂O₂ concentration using a standard curve prepared with known concentrations of H₂O₂.
B. Superoxide Radical (O₂⁻) Visualization (NBT Staining)
Materials:
-
Plant leaves
-
Nitroblue tetrazolium (NBT) in potassium phosphate buffer
-
Ethanol
Procedure:
-
Immerse detached leaves in a solution of 0.1% NBT in 10 mM potassium phosphate buffer (pH 7.8).
-
Vacuum infiltrate for 15-30 minutes and then incubate at room temperature in the dark for 2-4 hours.
-
The formation of dark blue formazan precipitates indicates the presence of O₂⁻.
-
To visualize the staining, bleach the chlorophyll by boiling the leaves in 95% ethanol for 10-15 minutes.
-
Photograph the leaves to document the extent and location of O₂⁻ production.[19]
Protocol 3: Analysis of Antioxidant Enzyme Activity
Causality: Assessing the activity of key antioxidant enzymes reveals the plant's capacity to scavenge ROS and mitigate oxidative damage. Changes in enzyme activity can indicate an adaptive response to the induced stress.
A. Enzyme Extraction
-
Homogenize 0.5 g of plant tissue in 5 mL of ice-cold 50 mM potassium phosphate buffer (pH 7.0) containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone (PVP).
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
The supernatant is the crude enzyme extract. Determine the protein concentration using the Bradford method.
B. Superoxide Dismutase (SOD) Activity Assay
This assay is based on the inhibition of the photochemical reduction of NBT.
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.8), 13 mM methionine, 75 µM NBT, 2 µM riboflavin, 0.1 mM EDTA, and the enzyme extract.
-
Expose the reaction mixture to a light source (e.g., fluorescent lamp) for 15 minutes.
-
A reaction mixture without the enzyme extract serves as the control.
-
Measure the absorbance at 560 nm.
-
One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.[20]
C. Catalase (CAT) Activity Assay
This assay measures the decomposition of H₂O₂.
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0) and the enzyme extract.
-
Initiate the reaction by adding 10 mM H₂O₂.
-
Monitor the decrease in absorbance at 240 nm for 1-3 minutes.
-
Calculate the CAT activity using the extinction coefficient of H₂O₂ (40 mM⁻¹ cm⁻¹).[21][22]
D. Ascorbate Peroxidase (APX) Activity Assay
This assay measures the oxidation of ascorbate.
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0), 0.5 mM ascorbate, 0.1 mM EDTA, and the enzyme extract.
-
Initiate the reaction by adding 0.1 mM H₂O₂.
-
Monitor the decrease in absorbance at 290 nm for 1-3 minutes.
-
Calculate the APX activity using the extinction coefficient of ascorbate (2.8 mM⁻¹ cm⁻¹).[13]
Protocol 4: Gene Expression Analysis by Quantitative PCR (qPCR)
Causality: qPCR allows for the quantification of transcript levels of genes involved in the phenylpropanoid pathway and other stress-responsive pathways. This provides insights into the molecular mechanisms underlying the observed physiological changes.
A. RNA Extraction and cDNA Synthesis
-
Extract total RNA from plant tissues using a commercially available kit or a standard Trizol-based method.
-
Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
B. qPCR
-
Design primers for target genes (e.g., PAL, C4H, 4CL, CCR, CAD) and suitable reference genes (e.g., Actin, Ubiquitin, GAPDH).[23][24]
-
Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.[25]
-
Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[23][24]
-
Analyze the data using the 2-ΔΔCt method to determine the relative gene expression levels.[26]
Data Presentation and Interpretation
The quantitative data obtained from the above protocols can be effectively summarized in tables for easy comparison between different treatments and time points.
Table 1: Effect of 3-(4-Hydroxyphenyl)acrylaldehyde on ROS Levels and Antioxidant Enzyme Activities
| Treatment | H₂O₂ (µmol/g FW) | SOD Activity (U/mg protein) | CAT Activity (µmol H₂O₂/min/mg protein) | APX Activity (µmol Ascorbate/min/mg protein) |
| Control (0h) | 1.2 ± 0.1 | 50.5 ± 4.2 | 2.5 ± 0.3 | 1.8 ± 0.2 |
| 100 µM (6h) | 2.5 ± 0.3 | 75.2 ± 6.1 | 3.8 ± 0.4 | 2.9 ± 0.3 |
| 100 µM (12h) | 3.8 ± 0.4 | 98.6 ± 8.5 | 5.2 ± 0.5 | 4.1 ± 0.4 |
| 100 µM (24h) | 2.1 ± 0.2 | 65.1 ± 5.7 | 3.1 ± 0.3 | 2.5 ± 0.2 |
| 250 µM (12h) | 5.2 ± 0.6 | 120.4 ± 10.2 | 7.1 ± 0.6 | 5.8 ± 0.5 |
Values are presented as mean ± standard deviation (n=3). FW = Fresh Weight.
Table 2: Relative Gene Expression Changes in Response to 3-(4-Hydroxyphenyl)acrylaldehyde Treatment (12h)
| Gene | Fold Change (vs. Control) |
| PAL | 3.5 ± 0.4 |
| C4H | 2.8 ± 0.3 |
| 4CL | 4.1 ± 0.5 |
| CCR | 5.2 ± 0.6 |
| CAD | 4.8 ± 0.5 |
| SOD | 2.5 ± 0.3 |
| CAT | 3.1 ± 0.4 |
Values are presented as mean ± standard deviation (n=3).
An increase in ROS levels followed by an upregulation of antioxidant enzyme activities and the expression of their corresponding genes would suggest an adaptive response to the induced oxidative stress. Concurrently, an increase in the transcript levels of genes in the phenylpropanoid pathway would confirm the activation of this defense pathway.
Visualization of Experimental Workflow
The overall experimental workflow can be visualized using the following diagram:
Figure 2: A generalized workflow for investigating plant stress responses using 3-(4-Hydroxyphenyl)acrylaldehyde.
Conclusion and Future Directions
The use of 3-(4-Hydroxyphenyl)acrylaldehyde provides a targeted approach to investigate the complex network of plant stress responses. The protocols outlined in this guide offer a robust framework for elucidating the roles of the phenylpropanoid pathway, ROS signaling, and antioxidant defense systems in plant resilience. Future research could expand upon these methods to explore the effects on other metabolic pathways, hormone signaling, and the plant's resistance to specific pathogens or abiotic stressors. Such studies will contribute to a deeper understanding of plant defense mechanisms and may inform strategies for developing more resilient crops.
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- 13. Recent Developments in Enzymatic Antioxidant Defence Mechanism in Plants with Special Reference to Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemscene.com [chemscene.com]
- 15. 3-(4-hydroxyphenyl)acrylaldehyde | 2538-87-6 [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
- 17. Page loading... [wap.guidechem.com]
- 18. researchgate.net [researchgate.net]
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- 20. researchgate.net [researchgate.net]
- 21. journalarrb.com [journalarrb.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Identification and Validation of qRT-PCR Reference Genes for Analyzing Arabidopsis Responses to High-Temperature Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 26. researchgate.net [researchgate.net]
Application Note: Formulation of p-Coumaraldehyde for Preclinical In Vitro and In Vivo Studies
Abstract
This document provides a comprehensive guide for the formulation of p-Coumaraldehyde (also known as 4-hydroxycinnamaldehyde), a phenolic aldehyde with significant therapeutic potential, for preclinical research applications. The primary obstacle to its biological evaluation is its characteristically poor aqueous solubility. This application note details a systematic, multi-tiered approach to formulation development, beginning with essential physicochemical characterization and progressing through various solubilization strategies including co-solvent systems, surfactant-based micellar solutions, cyclodextrin complexation, and oral suspensions. Each strategy is accompanied by detailed, step-by-step protocols designed for immediate implementation in a research setting. The methodologies emphasize scientific rationale, self-validation through integrated analytical checks, and adherence to best practices in preclinical formulation.
Introduction: The Formulation Challenge
p-Coumaraldehyde is a naturally occurring phenylpropanoid with demonstrated antioxidant, anti-inflammatory, and potential antitumor activities.[1][2][3] Its promise as a therapeutic agent is, however, met with a significant drug development hurdle: low water solubility.[1] This property can lead to poor absorption, low bioavailability, and high variability in preclinical models, potentially masking the true efficacy and toxicity profile of the compound.[4]
Effective formulation is therefore not merely a preparatory step but a critical component of the research itself. The goal of a preclinical formulation is to deliver the active pharmaceutical ingredient (API) to the target site in a reproducible and sufficiently high concentration to elicit a pharmacological response.[5][6] This guide provides researchers with the foundational knowledge and practical protocols to overcome the solubility challenges of p-Coumaraldehyde, enabling robust and reliable preclinical evaluation.
Part 1: Foundational Physicochemical Characterization
A thorough understanding of the API's properties is the mandatory first step in any formulation endeavor.[4][7] This pre-formulation assessment dictates the entire development strategy, preventing wasted resources on unsuitable approaches.
Key Properties of p-Coumaraldehyde
A summary of essential physicochemical data for p-Coumaraldehyde is presented below. These values form the basis for our formulation logic.
| Property | Value | Significance in Formulation | Reference |
| Molecular Formula | C₉H₈O₂ | - | [2][8] |
| Molecular Weight | 148.16 g/mol | Essential for all concentration calculations. | [1][8] |
| Appearance | Solid (Neat) | Impacts handling and dissolution processes. | [2] |
| Melting Point | 140°C | High melting point suggests strong crystal lattice energy, often correlating with poor solubility. | [8] |
| pKa (Predicted) | 9.59 | The phenolic hydroxyl group is weakly acidic; ionization and solubility will increase significantly at pH > 10, which can be useful for in vitro stock solutions but is generally not physiologically compatible for in vivo dosing. | [1][8] |
| Aqueous Solubility | Poor / Slightly Soluble | The core challenge to be addressed. | [1] |
| Stability | Light Sensitive | Formulations must be prepared and stored with protection from light. Storage at -20°C is recommended. | [2][3] |
Pre-formulation Experimental Workflow
The initial experimental phase involves quantifying the solubility problem and screening for potential solutions.
Caption: Pre-formulation workflow for p-Coumaraldehyde.
Protocol 1: Baseline Aqueous Solubility (Shake-Flask Method)
Rationale: This protocol quantifies the intrinsic aqueous solubility of p-Coumaraldehyde, providing a baseline against which all formulation improvements can be measured.
Materials:
-
p-Coumaraldehyde
-
Phosphate-buffered saline (PBS), pH 7.4
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control (25°C)
-
0.22 µm syringe filters (PTFE or equivalent low-binding)
-
HPLC system for quantification (see Protocol 8)
Procedure:
-
Add an excess amount of p-Coumaraldehyde (e.g., 5-10 mg) to a vial containing a known volume of PBS (e.g., 2 mL). The solid should be clearly visible.
-
Cap the vials securely and place them on an orbital shaker set to 25°C.
-
Agitate the samples for 48 hours to ensure equilibrium is reached.
-
After 48 hours, allow the vials to stand for at least 2 hours to let undissolved particles settle.
-
Carefully withdraw an aliquot from the supernatant. Do not disturb the solid at the bottom.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates. Discard the first ~100 µL to saturate the filter.
-
Dilute the filtrate with an appropriate solvent (e.g., mobile phase) and quantify the concentration of p-Coumaraldehyde using a validated HPLC method (Protocol 8).
-
Perform the experiment in triplicate to ensure reproducibility.
Protocol 2: Solubility Screening in Common Preclinical Vehicles
Rationale: This screening process rapidly identifies promising solvents and excipients, guiding the selection of a formulation strategy.[7]
Materials:
-
p-Coumaraldehyde
-
A selection of common, biocompatible vehicles (see table below)
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh a fixed amount of p-Coumaraldehyde (e.g., 5 mg) into a series of small glass vials.
-
Add a small, incremental volume (e.g., 100 µL) of the first test vehicle.
-
Vortex vigorously for 1-2 minutes. If the solid is not fully dissolved, gentle warming (40-50°C) or sonication may be applied. Causality Note: Applying energy helps overcome the activation energy required to break the crystal lattice.
-
If the solid dissolves, record the approximate concentration (mg/mL).
-
If the solid does not dissolve, add another increment of the vehicle and repeat step 3.
-
Continue until the compound is fully dissolved or a maximum practical volume has been reached.
-
Repeat this process for all selected vehicles.
Example Vehicle Screening List:
| Vehicle Class | Specific Example | Suitability |
| Aqueous Buffer | PBS, pH 7.4 | Baseline |
| Co-solvents | Propylene Glycol (PG) | Oral, IV |
| Polyethylene Glycol 400 (PEG 400) | Oral, IV, IP | |
| Dimethyl Sulfoxide (DMSO) | In vitro, IP, SC (use with caution in vivo)[9] | |
| Ethanol | Oral, IV (diluted) | |
| Surfactants | 20% Kolliphor® RH40 in water | Oral, IV |
| 10% Polysorbate 80 (Tween® 80) in water | Oral, IV | |
| Cyclodextrins | 30% (w/v) HP-β-CD in water | Oral, IV |
| Oils | Corn Oil, Sesame Oil | Oral, SC |
Part 2: Formulation Development Strategies
Based on the pre-formulation data, a suitable strategy can be selected. The goal is to use the simplest possible system that achieves the target concentration and is compatible with the intended route of administration.[10]
Caption: Decision tree for selecting a p-Coumaraldehyde formulation strategy.
Strategy A: Co-Solvent Systems
Rationale: This is often the most direct approach to solubilizing a compound for both oral and parenteral routes.[4] It works by reducing the polarity of the aqueous vehicle, making it more favorable for a hydrophobic molecule like p-Coumaraldehyde. PEG 400 is a widely used, safe, and effective co-solvent.[11]
Protocol 3: Preparation of a PEG 400/Saline Formulation
Materials:
-
p-Coumaraldehyde
-
Polyethylene Glycol 400 (PEG 400)
-
Sterile Saline (0.9% NaCl) or Water for Injection
-
Sterile glass vial, magnetic stirrer, and stir bar
Procedure:
-
Determine the final target concentration (e.g., 10 mg/mL) and batch volume (e.g., 5 mL).
-
Calculate the required mass of p-Coumaraldehyde (50 mg).
-
Weigh the p-Coumaraldehyde into the sterile vial.
-
Add a volume of PEG 400 (e.g., 40% of the final volume, 2 mL).
-
Stir with a magnetic stirrer. Gentle warming (to 50-60°C) can be applied to expedite dissolution.
-
Once a clear solution is obtained, slowly add the saline or water dropwise while stirring continuously to bring the formulation to the final volume (5 mL).
-
QC Check: Visually inspect the final formulation for any signs of precipitation or haziness. It should be a clear, homogenous solution.
-
Validation: Accurately determine the final concentration using the HPLC method (Protocol 8).
Protocol 4: Assessment of Precipitation Upon Dilution
Rationale: A major drawback of co-solvent systems is the potential for the drug to precipitate when the formulation is diluted in the aqueous environment of the body.[4] This assay simulates that process in vitro.
Materials:
-
Prepared p-Coumaraldehyde formulation (from Protocol 3)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials or tubes
Procedure:
-
Add 1.9 mL of PBS (pH 7.4) to a glass vial.
-
Rapidly inject 0.1 mL of the p-Coumaraldehyde formulation into the PBS (a 1:20 dilution, simulating injection into a large volume).
-
Immediately observe for any cloudiness or precipitate formation (Tyndall effect).
-
Let the solution stand at room temperature and observe at several time points (e.g., 5 min, 30 min, 1 hr, 4 hr).
-
Interpretation: A formulation that remains clear for an extended period is more likely to be stable in vivo. Rapid precipitation indicates a high risk of embolism for IV administration and poor/variable absorption for other routes.
Strategy B: Cyclodextrin Complexation
Rationale: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like p-Coumaraldehyde, forming an "inclusion complex" that is water-soluble.[12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and excellent safety profile.[11]
Protocol 5: Preparation of a p-Coumaraldehyde/HP-β-CD Formulation
Materials:
-
p-Coumaraldehyde
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water for Injection
-
Vortex mixer, sonicator
Procedure:
-
Prepare a stock solution of the HP-β-CD in water at the desired concentration (e.g., 30% w/v, or 300 mg/mL). This may require stirring and gentle warming.
-
Weigh the required amount of p-Coumaraldehyde and add it to the HP-β-CD solution.
-
Vortex vigorously for 5-10 minutes.
-
Sonicate the mixture for 15-30 minutes to facilitate complex formation.
-
Allow the solution to equilibrate for several hours or overnight at room temperature, protected from light.
-
QC Check: Visually inspect the solution. If any undissolved material remains, filter the solution through a 0.22 µm filter.
-
Validation: Quantify the concentration of solubilized p-Coumaraldehyde in the clear solution/filtrate using HPLC (Protocol 8).
Strategy C: Oral Suspension
Rationale: If the required oral dose cannot be achieved in a solution, a suspension is a viable alternative.[10][13] The goal is to create a uniform dispersion of fine drug particles. A wetting agent (like Tween 80) is used to ensure particles are dispersed in the liquid, and a suspending agent (like methylcellulose) increases viscosity to prevent settling.
Protocol 6: Preparation of a Micronized Suspension for Oral Gavage
Materials:
-
Micronized p-Coumaraldehyde (particle size reduction increases dissolution rate[14])
-
0.5% (w/v) Methylcellulose in purified water
-
Tween 80
-
Mortar and pestle
-
Graduated cylinder
Procedure:
-
Weigh the required amount of micronized p-Coumaraldehyde.
-
In a mortar, add a few drops of Tween 80 (approx. 0.1% of final volume) to the powder.
-
Triturate with the pestle to form a smooth, uniform paste. This step is critical for proper wetting of the particles.
-
Gradually add the 0.5% methylcellulose vehicle to the paste while continuously triturating to avoid clumping.
-
Transfer the mixture to a graduated cylinder and add the remaining vehicle to reach the final volume.
-
Mix thoroughly by inversion.
-
QC Check: The final product should be a uniform, milky suspension. It must be stirred or shaken well before each dose is withdrawn to ensure dose uniformity.
Part 3: Essential Analytical and Stability Methods
Formulation development is incomplete without analytical validation. These methods ensure the formulation is accurate, reproducible, and stable enough for the duration of the study.
Protocol 7: HPLC-UV Method for Quantification
Rationale: A reliable High-Performance Liquid Chromatography (HPLC) method is essential for verifying the concentration of p-Coumaraldehyde in all formulations and for stability testing.[15][16]
Suggested HPLC Parameters:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic; 40:60 Acetonitrile:Water with 0.1% Formic Acid. Rationale: The acidic modifier ensures the phenolic hydroxyl group is protonated, leading to sharp, symmetrical peaks.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~310-330 nm (p-Coumaraldehyde has a strong UV absorbance due to its conjugated system).
-
Injection Volume: 10 µL
-
Quantification: Use a standard curve prepared with known concentrations of p-Coumaraldehyde in the mobile phase.
Protocol 8: Short-Term Stability Assessment
Rationale: This protocol verifies that the formulation remains stable (i.e., the drug does not degrade or precipitate) under the conditions it will be used and stored during a study. Given the known light sensitivity of p-Coumaraldehyde, this is a critical check.[2][3]
Procedure:
-
Prepare a fresh batch of the final formulation.
-
Determine the initial concentration (T=0) using the validated HPLC method (Protocol 7).
-
Aliquot the formulation into several amber vials (to protect from light).
-
Store the vials under relevant conditions:
-
Refrigerated (2-8°C)
-
Room Temperature (~25°C)
-
-
At specified time points (e.g., 4 hours, 24 hours, 48 hours, 1 week), remove a vial from each condition.
-
Allow the vial to return to room temperature. Visually inspect for any changes (color, clarity, precipitation).
-
Analyze the sample by HPLC to determine the concentration of p-Coumaraldehyde.
-
Acceptance Criteria: The formulation is considered stable if the concentration remains within ±10% of the initial (T=0) value and no significant changes in appearance are observed.
Summary and Recommendations
The choice of formulation for p-Coumaraldehyde is dictated by the specific needs of the preclinical study. No single formulation is perfect for all applications.
| Formulation Strategy | Primary Route(s) | Typical Conc. Range | Advantages | Disadvantages |
| Co-Solvent (e.g., 40% PEG 400) | IV, IP, Oral | 1-20 mg/mL | Simple to prepare; suitable for IV. | Risk of precipitation on dilution; potential for vehicle-induced toxicity at high doses. |
| Cyclodextrin (e.g., 30% HP-β-CD) | IV, Oral, SC | 1-10 mg/mL | Excellent safety profile; reduces precipitation risk. | More expensive; viscosity can be high at high concentrations. |
| Suspension | Oral | 1-50+ mg/mL | Can achieve very high doses; mimics potential solid dosage forms. | Not suitable for IV; requires careful handling to ensure dose uniformity; potential for variable absorption. |
For initial in vivo pharmacokinetic (PK) and efficacy studies, a solution-based formulation (Co-solvent or Cyclodextrin) is highly recommended to maximize exposure and minimize variability.[10] For later-stage toxicology studies requiring high doses, an oral suspension may be necessary. Always include a vehicle-only control group in all in vivo experiments to differentiate the effects of the drug from the effects of the formulation vehicle.[17]
References
-
ChemBK. p-Coumaroyl aldehyde. [Link]
-
Gautam, A., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 16(5), 963-980. [Link]
-
Altasciences. (2023). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. [Link]
-
World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Quay Pharma. (2020). Designing formulations for preclinical and early stage clinical studies. [Link]
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Medicilon. (2024). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. [Link]
-
Castor, M. (2021). Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organized Systems. Molecules, 26(16), 4983. [Link]
-
SGS. Preclinical Formulation Development. [Link]
-
The Good Scents Company. (E)-3-(4-hydroxyphenyl)-2-propenal trans-p-coumaraldehyde. [Link]
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Singh, M., & Pathak, K. (2010). Preclinical formulations for discovery and toxicology: physicochemical challenges. Expert Opinion on Drug Metabolism & Toxicology, 6(10), 1135-1150. [Link]
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Ghosal, S. K., & Bateman, D. (2012). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 51(1), 59-64. [Link]
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Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]
-
Admescope. (2019). Preclinical formulations for pharmacokinetic studies. [Link]
-
ResearchGate. What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments? [Link]
-
Healing, G., et al. (2016). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. Journal of Applied Toxicology, 36(5), 654-664. [Link]
-
Semalty, A., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 214658. [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]
-
ResearchGate. Solubilizing Excipients in Oral and Injectable Formulations. [Link]
-
Al-Majrabi, Y., et al. (2022). Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease. Pharmaceutics, 14(11), 2419. [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-30. [Link]
-
Anunciação, T. A., et al. (2018). A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices. Critical reviews in analytical chemistry, 48(4), 281-292. [Link]
-
Omics Online. (2012). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques. [Link]
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Application Note: Analytical Standards and Quality Control Protocols for 3-(4-Hydroxyphenyl)acrylaldehyde
Introduction
3-(4-Hydroxyphenyl)acrylaldehyde, commonly known as p-Coumaraldehyde, is a key phenolic compound in the phenylpropanoid pathway in plants.[1] As a derivative of cinnamaldehyde, it serves as a precursor in the biosynthesis of lignin and other important natural products.[1] Its presence is noted in various food items, including onions, turmeric, and rosemary.[2] Given its role in plant biochemistry and its potential as an apoptosis inducer and antitumor agent, the accurate and precise analytical characterization of p-Coumaraldehyde is critical for researchers in natural product chemistry, drug discovery, and metabolic studies.[2][3]
This guide provides a comprehensive overview of the analytical standards and detailed protocols for the quality control of 3-(4-Hydroxyphenyl)acrylaldehyde. The methodologies described herein are designed to ensure the identity, purity, and quality of reference standards and research materials, adhering to principles of scientific integrity and trustworthiness.
Part 1: Physicochemical Properties and Reference Standard Management
A thorough understanding of the compound's fundamental properties is the bedrock of any analytical method development. These characteristics dictate choices regarding solvents, storage conditions, and analytical techniques.
Physicochemical Data Summary
The key properties of 3-(4-Hydroxyphenyl)acrylaldehyde are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | (E)-3-(4-hydroxyphenyl)prop-2-enal | [1][4] |
| Common Synonyms | p-Coumaraldehyde, 4-Hydroxycinnamaldehyde | [3] |
| CAS Number | 2538-87-6 | [3][5] |
| Molecular Formula | C₉H₈O₂ | [1][5] |
| Molecular Weight | 148.16 g/mol | [1][5] |
| Appearance | Pale yellow to yellow-brown solid | [3][6] |
| Melting Point | 140°C | [5][7] |
| Solubility | Slightly soluble in water; Soluble in DMSO and Methanol | [1][2][7] |
| pKa | 9.59 ± 0.26 (Predicted) | [5][7] |
Handling, Storage, and Safety
Causality Behind Protocol: 3-(4-Hydroxyphenyl)acrylaldehyde is sensitive to light and oxidation. The aldehyde functional group can be readily oxidized to a carboxylic acid, and the phenolic hydroxyl group is also susceptible to oxidation. The conjugated double bond system makes it sensitive to light, which can induce isomerization or degradation.[7][8] Therefore, stringent storage and handling procedures are necessary to maintain the integrity of the analytical standard.
-
Storage: The reference standard should be stored in a freezer at or below -20°C under an inert atmosphere (e.g., argon or nitrogen).[3][5][9]
-
Light Sensitivity: The compound must be protected from light. It is recommended to use amber vials for storage and preparation of solutions.[3][8]
-
Handling: For maximum recovery, centrifuge the original vial before removing the cap.[3] All handling should be performed by qualified personnel trained in laboratory safety procedures.[3]
-
Safety Precautions: The compound is classified as a warning-level hazard, with potential for skin and eye irritation (H315, H319) and respiratory irritation (H335).[6][9][10] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Part 2: Analytical Methodologies and Protocols
A multi-tiered approach is essential for the comprehensive analysis of 3-(4-Hydroxyphenyl)acrylaldehyde, combining chromatographic techniques for purity assessment and spectroscopic methods for identity confirmation.
Workflow for Analytical Qualification
The following diagram outlines the logical flow for the complete analytical qualification of a p-Coumaraldehyde reference standard.
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- 10. arctomsci.com [arctomsci.com]
Troubleshooting & Optimization
Technical Support Center: p-Coumaraldehyde NMR Spectroscopy
Welcome to the technical support center for NMR analysis of p-Coumaraldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret the NMR spectra of p-Coumaraldehyde, ensuring data integrity and accuracy in your experimental work. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to address common challenges encountered during NMR analysis of this compound.
Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.
Question 1: I see unexpected broad singlets in my spectrum, particularly around 1.2-1.6 ppm and 0.8-0.9 ppm. What are they?
Answer:
These signals are highly characteristic of hydrocarbon grease contamination.[1][2][3] Grease is a common laboratory contaminant that can be introduced at various stages of sample preparation.
Causality:
-
Source: Grease can originate from greased glass joints on reaction or purification apparatus (e.g., rotary evaporators), contaminated glassware, spatulas, pipette bulbs, or even from handling NMR tubes with bare hands.[3] Disposable syringes can also be a source, as some are coated with silicone-based lubricants.[4]
-
Appearance: In ¹H NMR, grease typically appears as broad, rolling humps in the aliphatic region (around 0.8-1.6 ppm) because it is a complex mixture of long-chain hydrocarbons, leading to many overlapping signals.[1][2]
Experimental Protocol for Grease Removal:
-
Dissolution and Filtration: Dissolve your p-Coumaraldehyde sample in a minimal amount of a suitable solvent in which it is highly soluble (e.g., a small amount of deuterated chloroform or acetone).
-
Precipitation/Trituration: Add a non-polar solvent in which p-Coumaraldehyde is insoluble but grease is soluble, such as n-hexane or n-pentane.[3][5] This will cause the p-Coumaraldehyde to precipitate or become a solid suspension while the grease remains in solution.
-
Isolation: Carefully decant or pipette away the hexane/pentane layer.
-
Washing: Wash the precipitated p-Coumaraldehyde with a small amount of fresh, cold hexane or pentane and again remove the solvent.
-
Drying: Thoroughly dry your purified sample under high vacuum to remove all traces of the washing solvent before re-dissolving in your deuterated NMR solvent.
Question 2: There's a broad singlet in my spectrum that shifts depending on the solvent and concentration. In DMSO-d₆ it's around 3.3-3.5 ppm, and in CDCl₃ it's around 1.5-1.6 ppm. What is this signal?
Answer:
This is the signal from residual water (H₂O or HOD) in your NMR solvent.[6][7][8] Its chemical shift is highly variable due to its ability to form hydrogen bonds with the solvent and your analyte.
Causality:
-
Hygroscopic Solvents: Many deuterated solvents, especially DMSO-d₆ and methanol-d₄, are hygroscopic and will absorb moisture from the atmosphere over time.[9]
-
Hydrogen Bonding: The chemical shift of the water proton is sensitive to its environment. In aprotic solvents like CDCl₃, it tends to be further upfield, while in hydrogen-bond accepting solvents like DMSO-d₆, it shifts downfield.[8] The presence of p-Coumaraldehyde, with its phenolic hydroxyl group, can also influence the position of the water peak through hydrogen bonding.
Experimental Protocol for Water Removal:
-
Use of Molecular Sieves: Store your deuterated solvents over activated molecular sieves (3Å or 4Å) to keep them dry.[10]
-
Drying the Sample: Ensure your p-Coumaraldehyde sample is thoroughly dried under high vacuum before preparing the NMR sample. If the sample is thermally stable, drying in a vacuum oven at a mild temperature can be effective.
-
Proper NMR Tube Handling: Dry your NMR tubes in an oven (e.g., at 100-120°C for several hours) and allow them to cool in a desiccator before use.[10][11]
-
Lyophilization (Freeze-Drying): For sensitive samples, dissolving in a solvent like dioxane or benzene and then freeze-drying can effectively remove water.
Question 3: My aldehyde proton signal at ~9.6 ppm is broader than expected and its integration is low. Why is this happening?
Answer:
There are a few potential reasons for this observation, often related to the chemical nature of the aldehyde group in p-Coumaraldehyde.
Causality:
-
Chemical Exchange: The aldehyde proton can sometimes undergo slow chemical exchange with other labile protons in the sample, such as the phenolic hydroxyl proton or residual water. This exchange process can lead to peak broadening.
-
Oxidation: Aldehydes are susceptible to oxidation to carboxylic acids, especially if the sample or solvent is not properly deoxygenated.[12][13] The corresponding p-Coumaric acid will not have an aldehyde proton signal, thus reducing the integration of the aldehyde peak relative to other protons in the molecule.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant broadening of all NMR signals, but can sometimes disproportionately affect certain protons.[14]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a problematic aldehyde signal.
Preventative Measures:
-
Inert Atmosphere: Prepare your NMR sample under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Solvent Purity: Use high-purity deuterated solvents from a freshly opened bottle or ampoule.
-
Sample Storage: p-Coumaraldehyde is light-sensitive.[15][16] Store the solid and your NMR sample in the dark and at a low temperature to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for p-Coumaraldehyde?
A1: The chemical shifts can vary slightly depending on the solvent used. Based on data from the Biological Magnetic Resonance Bank (BMRB), the following are the assigned chemical shifts in DMSO-d₆.[17]
| Proton/Carbon | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Description |
| Aldehyde-H | 9.58 | 194.04 | Doublet |
| Aldehyde-C | - | 194.04 | Carbonyl carbon |
| Vinylic-H (α to C=O) | 6.66 | 125.42 | Doublet of doublets |
| Vinylic-C (α to C=O) | - | 125.42 | Vinylic carbon |
| Vinylic-H (β to C=O) | 7.61 | 153.75 | Doublet |
| Vinylic-C (β to C=O) | - | 153.75 | Vinylic carbon |
| Aromatic-H (ortho to vinyl) | 7.61 | 130.95 | Doublet |
| Aromatic-C (ortho to vinyl) | - | 130.95 | Aromatic carbons |
| Aromatic-H (ortho to OH) | 6.84 | 115.95 | Doublet |
| Aromatic-C (ortho to OH) | - | 115.95 | Aromatic carbons |
| Aromatic-C (ipso to vinyl) | - | 125.21 | Quaternary carbon |
| Aromatic-C (ipso to OH) | - | 160.60 | Quaternary carbon |
| Phenolic-OH | ~10.2 (variable) | - | Broad singlet |
Note: The phenolic -OH proton is labile and its chemical shift is highly dependent on solvent, concentration, and temperature. It may also be broadened due to chemical exchange.
Q2: Which solvent is best for p-Coumaraldehyde NMR?
A2: The choice of solvent depends on your experimental goals.
-
DMSO-d₆: This is an excellent choice as p-Coumaraldehyde is highly soluble in it. It also helps in observing the phenolic -OH proton, which often appears as a distinct, albeit broad, signal downfield (around 10.2 ppm).[17] However, DMSO-d₆ is very hygroscopic, so the residual water peak at ~3.3 ppm is a common artifact.[6]
-
CDCl₃: Chloroform-d is a less polar option. While p-Coumaraldehyde is soluble, you may need to warm the sample slightly to achieve a good concentration. The phenolic proton signal is often very broad and may be difficult to observe or be exchanged with residual water. The primary advantage is that CDCl₃ is less hygroscopic than DMSO-d₆.
-
Acetone-d₆: This is another good polar aprotic solvent for phenolic compounds, offering a middle ground in terms of polarity and hygroscopicity.
Q3: My aromatic region looks like a complex multiplet instead of two clean doublets. What could be the cause?
A3: While the ideal spectrum of p-Coumaraldehyde should show two distinct doublets for the aromatic protons, several factors can lead to more complex patterns.
-
Second-Order Effects: If the chemical shift difference between the two aromatic doublets is not significantly larger than their coupling constant (a phenomenon known as a 'roofing effect'), the doublets can appear distorted and lean towards each other. This is more likely to occur at lower spectrometer field strengths.
-
Overlapping Impurities: Aromatic impurities from the synthesis, such as residual p-hydroxybenzaldehyde or p-coumaric acid, can have signals that overlap with your product's aromatic signals, creating a more complex appearance.[6][18]
-
Polymerization: Phenolic compounds, especially under oxidative conditions, can polymerize.[5] This would result in a complex mixture of oligomers, leading to broad, overlapping signals in the aromatic region of the NMR spectrum.
Visualization of Common Impurities:
Caption: Common signals observed in the ¹H NMR of p-Coumaraldehyde.
References
-
Biological Magnetic Resonance Bank (BMRB). p-Coumaraldehyde (bmse000611). [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
-
University of Rochester Department of Chemistry. Troubleshooting ¹H NMR Spectroscopy. [Link]
-
MIT OpenCourseWare. FT-NMR Sample Preparation Guide. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Various Authors on Reddit. Discussion on Grease in NMR. [Link]
-
Various Authors on Reddit. H-grease in NMR spectrum. [Link]
-
Various Authors on Reddit. How to keep water out of NMR samples?[Link]
-
Various Authors on ResearchGate. Can anyone suggest me an effective method for the removal of grease from an organic compound?[Link]
-
Various Authors on ResearchGate. I am getting peaks in the aliphatic region always in NMR after doing column. It has grease peaks. How can i removie it?[Link]
-
Pinto, I., et al. (2007). Electroanalytical Oxidation of p-Coumaric Acid. Analytical Letters, 40(17), 3309-3322. [Link]
-
Kortenbrede, A., et al. (2023). Microbial synthesis of the plant natural product precursor p-coumaric acid with Corynebacterium glutamicum. Microbial Cell Factories, 22(1), 1-16. [Link]
-
PrepChem. Synthesis of 4-hydroxybenzaldehyde. [Link]
-
Liu, Z., et al. (2020). Characteristics and hazards of the cinnamaldehyde oxidation process. RSC Advances, 10(33), 19539-19547. [Link]
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- 2. NP-MRD: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (NP0000009) [np-mrd.org]
- 3. epfl.ch [epfl.ch]
- 4. scs.illinois.edu [scs.illinois.edu]
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- 8. 4-Hydroxycinnamaldehyde | C9H8O2 | CID 641301 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: Matrix Effects in HPLC Quantification of 3-(4-Hydroxyphenyl)acrylaldehyde
Welcome to the technical support center for the HPLC quantification of 3-(4-hydroxyphenyl)acrylaldehyde, also known as p-coumaraldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with matrix effects in their analytical experiments. The following question-and-answer format provides in-depth, field-proven insights to help you troubleshoot and ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My peak area for 3-(4-hydroxyphenyl)acrylaldehyde is significantly lower (or higher) in my sample than in my pure standard solution, even at the same theoretical concentration. What could be causing this discrepancy?
A1: This phenomenon is a classic indicator of matrix effects, where components in your sample matrix interfere with the detection of your analyte.
Matrix effects can either suppress or enhance the analyte signal.[1] In HPLC with UV/Vis detection, co-eluting substances from the matrix can absorb at the same wavelength as 3-(4-hydroxyphenyl)acrylaldehyde, leading to an enhanced signal (additive effect) or a distorted peak shape.[2] Conversely, if you are using mass spectrometry (MS) detection, co-eluting matrix components can compete with your analyte for ionization in the source, leading to ion suppression (a decrease in signal) or, less commonly, ion enhancement.[1][3][4]
Troubleshooting Workflow:
-
Confirm the Issue: The first step is to quantitatively assess the matrix effect. This can be done by comparing the response of a standard in a pure solvent to the response of a standard spiked into a blank matrix extract (a sample known not to contain the analyte). A significant difference in the peak area indicates a matrix effect.[5]
-
Optimize Chromatographic Separation: Modifying your HPLC method can help separate the analyte from interfering matrix components.[6][7]
-
Gradient Adjustment: A shallower gradient can improve the resolution between your analyte and co-eluting compounds.[7]
-
Column Chemistry: Consider using a column with a different stationary phase to alter selectivity.
-
-
Enhance Sample Preparation: A more rigorous sample cleanup is often the most effective way to remove interfering matrix components.[6][7][8]
Q2: How can I differentiate between matrix effects and other potential issues like instrument variability or analyte degradation?
A2: A systematic approach involving specific diagnostic experiments is crucial to pinpoint the root cause.
While matrix effects are a common culprit, it's important to rule out other possibilities.
Diagnostic Protocol:
-
Instrument Performance Qualification: Before analyzing samples, ensure your HPLC system is performing optimally. Inject a pure standard of 3-(4-hydroxyphenyl)acrylaldehyde multiple times to check for consistent retention times and peak areas. Inconsistent results may point to issues with the pump, injector, or detector.[9]
-
Analyte Stability Assessment: 3-(4-Hydroxyphenyl)acrylaldehyde, being a phenolic aldehyde, may be susceptible to degradation due to factors like pH, temperature, light, and oxidation.[10][11]
-
Protocol: Prepare a standard solution in your sample matrix and analyze it at different time points (e.g., 0, 4, 8, and 24 hours) under your typical storage and handling conditions. A progressive decrease in the peak area over time suggests analyte instability.
-
-
Post-Column Infusion Experiment (for LC-MS): This is a definitive way to identify regions of ion suppression or enhancement in your chromatogram.
-
Workflow: Continuously infuse a standard solution of your analyte directly into the mass spectrometer while injecting a blank matrix extract onto the column. A dip or rise in the baseline signal as the matrix components elute indicates a matrix effect.[3]
-
Q3: I've confirmed that matrix effects are impacting my quantification. What are the most effective strategies to compensate for these effects and obtain accurate results?
A3: Several calibration strategies can be employed to correct for matrix effects. The choice of strategy will depend on the nature of your samples and the availability of a blank matrix.
Here are the most common and effective approaches:
| Strategy | Description | Advantages | Disadvantages |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix that is identical or very similar to the sample matrix.[12][13][14] | Effectively compensates for matrix effects by ensuring that both the standards and samples are affected similarly.[12] | Requires a reliable source of blank matrix, which may not always be available.[15] Can be labor-intensive if analyzing samples from diverse matrices.[14] |
| Standard Addition | Known amounts of the analyte are added to the sample itself, and the concentration is determined by extrapolating a calibration curve to zero response.[15][16][17] | Highly effective for individual samples, especially when a blank matrix is not available.[15][17] Corrects for proportional matrix effects.[16] | Time-consuming as each sample requires multiple analyses.[5] Does not correct for translational matrix effects (background interferences).[16] |
| Internal Standard (IS) Method | A known concentration of a compound structurally similar to the analyte is added to all samples and standards. Quantification is based on the ratio of the analyte peak area to the IS peak area.[2] | Can correct for both matrix effects and variations in sample preparation and injection volume.[2][17] | The selection of an appropriate internal standard is critical and can be challenging. The IS must behave similarly to the analyte.[18] |
Workflow for Implementing Matrix-Matched Calibration:
-
Obtain a Blank Matrix: Secure a sample matrix that is free of 3-(4-hydroxyphenyl)acrylaldehyde.
-
Prepare a Stock Solution: Dissolve a known amount of your analyte in a suitable solvent.
-
Spike the Blank Matrix: Add varying amounts of the stock solution to aliquots of the blank matrix to create a series of calibration standards.
-
Process Samples and Standards: Subject both your unknown samples and your matrix-matched standards to the same extraction and analysis procedure.
-
Construct the Calibration Curve: Plot the peak area of the analyte against the known concentrations of the matrix-matched standards to generate your calibration curve.
Q4: What are the key considerations when selecting an internal standard for the quantification of 3-(4-hydroxyphenyl)acrylaldehyde?
A4: The ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible.
Key Selection Criteria for an Internal Standard:
-
Structural Similarity: The internal standard should have a chemical structure similar to 3-(4-hydroxyphenyl)acrylaldehyde to ensure similar extraction efficiency and chromatographic behavior.
-
No Interference: The internal standard must not be present in the original sample and should be well-resolved from the analyte and any other matrix components.
-
Similar Detector Response: For UV detection, the internal standard should have a chromophore that absorbs at a similar wavelength to the analyte. For MS detection, it should have a similar ionization efficiency.[18]
-
Stability: The internal standard must be stable throughout the entire analytical procedure.[19]
Potential Internal Standards for 3-(4-Hydroxyphenyl)acrylaldehyde:
-
Isotopically Labeled Analog: A stable isotope-labeled version of 3-(4-hydroxyphenyl)acrylaldehyde (e.g., ¹³C or ²H labeled) is the gold standard as it has nearly identical chemical and physical properties.[3][18]
-
Structurally Related Phenolic Compounds: Other phenolic aldehydes or acids with similar polarity and retention characteristics could be suitable alternatives if an isotopically labeled standard is unavailable.
Visualizing the Troubleshooting Process
To aid in diagnosing and addressing matrix effects, the following decision tree outlines a logical workflow.
Caption: A decision tree for troubleshooting matrix effects in HPLC.
References
- Thompson, M. (n.d.). Standard additions: myth and reality. The Royal Society of Chemistry.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.).
- Stahnke, H., et al. (2012). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH.
- Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10).
- Faccin, H., et al. (2016). Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography-electrospray tandem mass spectrometry. PubMed.
- Compensation for Matrix Effects in High-Dimensional Spectral Data Using Standard Addition. (n.d.).
- How to reduce matrix effect and increase analyte signal in extracted samples? (2023, September 25). SCIEX.
- Harris, D. C. (2020, October 27). Calibration Methods. Chemistry LibreTexts.
- Reducing matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 4a of 5. (2021, January 21). YouTube.
- Development and validation of analytical methodology for the quantification of aldehydes in e-cigarette aerosols using UHPLC-UV. (n.d.). PubMed.
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International.
- Matrix Effects. (n.d.). Separation Science.
- The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysi. (n.d.).
- Journal of Chromatography & Separation Techniques Open Access. (2021, December 29). Longdom Publishing.
- How to reduce matrix effect for HPLC-UV analysis? (2021, May 31). ResearchGate.
- How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. (n.d.). Drawell.
- How can I determine "Matrix-Effect" by comparing pure standard claibration curve and matrix-matched calibration curve? (2015, August 11). ResearchGate.
- Oh, What a Mess! Dealing with Unwanted Matrix Effects. (2019, April 19). Agilent.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.).
- Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics. (n.d.). PMC - NIH.
- hplc-method-development-and-validation-for-determination-of-formaldehyde-and-acetaldehyde-traces-in-drug-substance.pdf. (2016, September 17). International Journal of Chemical and Pharmaceutical Analysis.
- Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International.
- Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography−electrospray tandem mass spectrometry | Request PDF. (2025, August 7). ResearchGate.
- Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry | Request PDF. (2025, August 6).
- Matrix-Matched Calibration and Matrix Effects in Analytical Chemistry. (2025, July 7). YouTube.
- Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. (2016, November 24). Chromatography Today.
- Matrix matched calibration curve. (2022, November 14). YouTube.
- Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.).
- Enhancing Data Quality in HPLC Analysis: Troubleshooting Common Challenges. (2023, October 25).
- Method for the determination fo aldehydes and ketones in ambient air using HPLC. (n.d.). EPA.
- Matrix Effects: The Achilles Heel of Quantitative High-Performance Liquid Chromatography-Electrospray-Tandem Mass Spectrometry. (2025, August 5). ResearchGate.
- Implications of Matrix Effects in Quantitative HPLC/ESI-ToF-MS Analyses of Atmospheric Organic Aerosols. (2020, September 21). MDPI.
- HPLC in pharmaceutical analytics. (2023, May 12). Wiley Analytical Science.
- Challenges during HPLC method development and how to fix them. (2021, November 10). YouTube.
- Implications of Matrix Effects in Quantitative HPLC/ESI-ToF-MS Analyses of Atmospheric Organic Aerosols. (2025, May 13). ResearchGate.
- Aldehyde HPLC Validation. (n.d.). PDF. Scribd.
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.).
- Challenges in HPLC Technology and Potential Solutions. (2023, October 2). G-M-I, Inc.
- Factors affecting the stability of drugs and drug metabolites in biological matrices. (n.d.). PubMed.
- Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. (2019, May 7). NIH.
- Biopharmaceutical Analysis by HPLC: Practices and Challenges. (2025, October 8). ResearchGate.
- Aging of biological matrices and its effect on bioanalytical method performance. (n.d.). PubMed.
- Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices | Request PDF. (2025, August 7). ResearchGate.
- Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents. (2021, August 6). Vide Leaf.
- Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? (n.d.). PMC - PubMed Central.
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- 19. resolvemass.ca [resolvemass.ca]
Technical Support Center: Degradation of p-Coumaraldehyde
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for handling p-Coumaraldehyde. This resource is designed for researchers, scientists, and drug development professionals who are working with this valuable plant metabolite. p-Coumaraldehyde, a key intermediate in the phenylpropanoid pathway, is notoriously unstable due to its dual phenolic hydroxyl and α,β-unsaturated aldehyde functionalities.[1][2] Its degradation during extraction and analysis is a significant challenge that can lead to low yields, artifact formation, and inconsistent experimental results.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize degradation and ensure the integrity of your p-Coumaraldehyde samples.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is broken down into probable causes and actionable solutions grounded in chemical principles.
Issue 1: Low or No Yield of p-Coumaraldehyde in Final Extract
You've performed an extraction from a plant source known to contain p-Coumaraldehyde, but your analytical results (e.g., HPLC) show a very low or undetectable peak for the target compound.
Possible Causes:
-
Oxidative Degradation: The aldehyde and phenol groups are highly susceptible to oxidation, which is accelerated by oxygen, light, and trace metal ions.[3][4] The aldehyde can be oxidized to p-coumaric acid, while the phenol group can form quinone-like structures that subsequently polymerize.[5][6][7]
-
High Temperature: Thermal instability can lead to degradation. Standard extraction techniques like Soxhlet or high-temperature reflux are often too harsh for sensitive aldehydes.[8][9]
-
Inappropriate pH: Alkaline conditions (pH > 7) can deprotonate the phenolic hydroxyl group, making the molecule highly susceptible to oxidation.[10][11][12] Many phenolic compounds show irreversible degradation at high pH.[10][11]
-
Enzymatic Activity: Endogenous plant enzymes, such as polyphenol oxidases (PPOs) and aldehyde dehydrogenases, can be released upon cell lysis and actively degrade p-Coumaraldehyde.[13][14]
Recommended Solutions:
-
Implement an Oxygen-Free Workflow:
-
Degas Solvents: Before use, sparge all extraction solvents and mobile phases with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.
-
Work Under Inert Atmosphere: Perform the entire extraction process, from tissue homogenization to final extract concentration, under a blanket of nitrogen or argon. This is the single most critical step to prevent oxidation.
-
-
Incorporate Stabilizing Agents:
-
Antioxidants: Add antioxidants directly to your extraction solvent. Ascorbic acid (0.1-1% w/v) or butylated hydroxytoluene (BHT) (0.01-0.1%) can act as radical scavengers.[15][16][17]
-
Chelating Agents: Include a metal chelator like ethylenediaminetetraacetic acid (EDTA) (1-5 mM) in your extraction buffer to sequester metal ions (e.g., Fe³⁺, Cu²⁺) that catalyze oxidation reactions.[3]
-
-
Control Temperature and pH:
-
Low-Temperature Extraction: Perform extractions at low temperatures (4°C) or on ice. Use methods like cold maceration or ultrasound-assisted extraction (in a chilled bath) instead of heat-based methods.[9][18]
-
Maintain Acidic to Neutral pH: Buffer your extraction solvent to a slightly acidic pH (pH 4-6) to maintain the stability of the phenolic group.[19] Avoid alkaline conditions at all costs.[20]
-
-
Store Extracts Properly: Store final extracts at -20°C or, ideally, -80°C under an inert atmosphere in amber vials to protect from light.[21]
Workflow: Optimized Extraction for p-Coumaraldehyde Stability
Here is a visual representation of the recommended extraction workflow designed to minimize degradation.
Caption: Optimized workflow for p-Coumaraldehyde extraction.
Issue 2: Significant Peak of p-Coumaric Acid Detected in the Extract
Your chromatogram shows a large peak corresponding to p-coumaric acid, often larger than the p-Coumaraldehyde peak.
Possible Causes:
-
Aldehyde Oxidation: This is the primary degradation pathway where the aldehyde moiety (-CHO) is oxidized to a carboxylic acid (-COOH).[5][6] This is a common issue for many aldehydes and is promoted by the same factors that cause general degradation (oxygen, light, heat, high pH).[4][22]
-
Pre-existing Compound: The plant itself may contain a natural pool of p-coumaric acid, as it is a precursor in the phenylpropanoid pathway.[23] However, an unusually high ratio of acid to aldehyde often points to degradation during processing.
Recommended Solutions:
-
Strictly Anaerobic Conditions: This issue underscores the critical importance of removing oxygen. Ensure all solvents are thoroughly degassed and the extraction is performed under a continuous, gentle stream of inert gas.
-
Use Freshly Prepared Solvents: Do not use solvents that have been stored for long periods, as they can accumulate dissolved oxygen and peroxides.
-
Validate with a Standard: Run a pure p-Coumaraldehyde standard through a mock extraction process. If you observe the formation of p-coumaric acid, your procedure is the source of the degradation. If not, the acid is likely endogenous to the plant material.
-
Analytical Confirmation: Use HPLC-MS to confirm the identities of the peaks. Mass spectrometry provides definitive molecular weight information that can distinguish between p-Coumaraldehyde (C₉H₈O₂, MW: 148.16) and p-coumaric acid (C₉H₈O₃, MW: 164.16).[24][25]
Issue 3: Extract is Brown, Pink, or Discolored
The plant material is light in color, but your final extract has a dark brown or pinkish hue, suggesting the formation of colored byproducts.
Possible Causes:
-
Phenolic Oxidation and Polymerization: The phenolic hydroxyl group can be oxidized to a semiquinone radical. These radicals are highly reactive and can couple together to form colored polymers.[13][15] This process is often catalyzed by polyphenol oxidase (PPO) enzymes and light.[7]
-
Reaction with Extraction Solvents: Although less common, reactive aldehydes can sometimes form adducts with certain solvents or impurities under harsh conditions.
Recommended Solutions:
-
Inhibit Enzymatic Browning: If PPO activity is suspected, consider a brief blanching step for the plant material (if compatible with the target compound's thermal stability) or include specific PPO inhibitors like ascorbic acid or sodium metabisulfite in the extraction buffer.[13]
-
Complete Light Protection: Conduct the entire extraction process in the dark. Wrap all glassware in aluminum foil and use amber vials for storage. p-Coumaraldehyde is known to be light-sensitive.[21][24]
-
Purification: If discoloration persists, a post-extraction cleanup using Solid Phase Extraction (SPE) may be necessary to remove the colored polymeric materials from the target analyte before analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical pathways for p-Coumaraldehyde degradation?
A1: p-Coumaraldehyde primarily degrades through three pathways:
-
Oxidation of the Aldehyde Group: The aldehyde is oxidized to a carboxylic acid, forming p-coumaric acid.
-
Oxidation of the Phenol Group: The phenol is oxidized to form reactive quinone/semiquinone species, which rapidly polymerize into colored compounds.
-
Reduction of the Aldehyde Group: The aldehyde can be reduced to its corresponding alcohol, p-coumaryl alcohol, though this is generally a less prevalent pathway during aerobic extraction compared to oxidation.
Diagram: Degradation Pathways of p-Coumaraldehyde
Caption: Major degradation pathways for p-Coumaraldehyde.
Q2: Which extraction solvent is best for p-Coumaraldehyde?
A2: The choice of solvent depends on the specific plant matrix, but a polar organic solvent is generally effective. An 80% aqueous methanol solution is a widely used and effective solvent for extracting a broad range of phenolic compounds.[26] Pure ethanol is also a good choice. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve stability and extraction efficiency, but the pH should be monitored. Always use high-purity, HPLC-grade solvents to avoid contaminants that could promote degradation.[17][27]
Q3: Can I use heat to increase extraction yield?
A3: It is strongly discouraged. While heat can increase the extraction efficiency for many compounds, p-Coumaraldehyde is thermally labile.[8] Elevated temperatures will significantly accelerate oxidative and other degradation pathways, leading to a net loss of the desired compound. If a higher-energy extraction method is needed, consider probe sonication in an ice bath or microwave-assisted extraction with careful temperature control.[17][19]
Q4: How do I properly store my plant material and final extracts?
A4: Proper storage is crucial for preventing degradation over time.
| Sample Type | Recommended Storage Conditions | Rationale |
| Raw Plant Material | Lyophilize (freeze-dry) and store at -80°C in a sealed, airtight container in the dark. | Minimizes water content and enzymatic activity, preserving the chemical profile. |
| p-Coumaraldehyde Extract | Store at -80°C in small-volume amber glass vials. Overlay the liquid with nitrogen or argon before sealing. | Prevents degradation from light, oxygen, and repeated freeze-thaw cycles.[21][28] |
| p-Coumaraldehyde Standard | Follow the supplier's recommendations, typically -20°C or -80°C under an inert atmosphere.[21] | Ensures the integrity of the reference compound for accurate quantification. |
Q5: How can I set up an HPLC method to monitor degradation?
A5: A stability-indicating HPLC method is essential. This is a method that can separate the intact p-Coumaraldehyde from all its potential degradation products and process-related impurities.[29]
Protocol: Stability-Indicating RP-HPLC Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid (provides acidic pH for stability).
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.
-
Gradient: Start with a high aqueous percentage (e.g., 95% A) and gradually increase the organic phase (B) to elute compounds of increasing hydrophobicity. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% to 95% B
-
30-35 min: Hold at 95% B
-
35-40 min: Return to 5% B and equilibrate.
-
-
Detection: UV detector set at the λmax of p-Coumaraldehyde (~340 nm). A Diode Array Detector (DAD) is highly recommended as it can help identify peaks by their UV spectra.[30]
-
Validation: To prove the method is stability-indicating, perform forced degradation studies on a pure standard of p-Coumaraldehyde (e.g., expose to acid, base, peroxide, heat, and light).[31] Your HPLC method must be able to resolve the parent peak from all degradation peaks that are formed.
References
-
Evidence of a new biotransformation pathway of p-coumaric acid into p-hydroxybenzaldehyde in Pycnoporus cinnabarinus. (n.d.). PubMed. Retrieved from [Link]
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(A) Predicted p-coumarate degradation pathway and (B) degradation gene... (n.d.). ResearchGate. Retrieved from [Link]
- Discoloration prevention of phenolic antioxidants. (1982). Google Patents.
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Lee, S. H., et al. (2022). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PMC - NIH. Retrieved from [Link]
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Evidence of a new biotransformation pathway of p-coumaric acid into p-hydroxybenzaldehyde in Pycnoporus cinnebarius. (2002). ResearchGate. Retrieved from [Link]
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Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. (2021). PMC - NIH. Retrieved from [Link]
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Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (n.d.). Retrieved from [Link]
-
Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. (2022). ResearchGate. Retrieved from [Link]
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Molecular and Biochemical Basis for Stress-Induced Accumulation of Free and Bound p-Coumaraldehyde in Cucumber. (2011). Plant Physiology | Oxford Academic. Retrieved from [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). Retrieved from [Link]
-
Main upper degradation pathways of ferulic acid, p-coumaric acid, and... (n.d.). ResearchGate. Retrieved from [Link]
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Optimization of Extraction Conditions for Secondary Biomolecules from various Plant Species. (n.d.). SciSpace. Retrieved from [Link]
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Effect of pH on the stability of plant phenolic compounds. (2000). PubMed. Retrieved from [Link]
-
Effect of pH on the activity and stability of immobilized ALDH and free... (n.d.). ResearchGate. Retrieved from [Link]
-
Sasidharan, S., et al. (2011). Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. PMC - NIH. Retrieved from [Link]
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Different extraction methods and various screening strategies for plants. (2019). European Journal of Biotechnology and Bioscience. Retrieved from [Link]
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Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (n.d.). Retrieved from [Link]
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Techniques for Analysis of Plant Phenolic Compounds. (2015). MDPI. Retrieved from [Link]
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Stabilization of aldehydes. (1983). European Patent Office. Retrieved from [Link]
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Products of Oxidative Stress Inhibit Aldehyde Oxidation and Reduction Pathways in Dopamine Catabolism Yielding Elevated Levels of a Reactive Intermediate. (2009). NIH. Retrieved from [Link]
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Effect of Water pH on the Chemical Stability of Pesticides. (2001). DigitalCommons@USU. Retrieved from [Link]
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Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2005). Journal of Pharmaceutical Sciences. Retrieved from [Link]
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4-Hydroxycinnamaldehyde. (n.d.). PubChem. Retrieved from [Link]
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Effect of pH on the Stability of Plant Phenolic Compounds. (2000). ResearchGate. Retrieved from [Link]
-
PHARMACEUTICAL SCIENCES. (n.d.). Zenodo. Retrieved from [Link]
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Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts. (2017). PMC - NIH. Retrieved from [Link]
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Compound: cpd03332 (p-Coumaraldehyde, 4). (n.d.). ModelSEED. Retrieved from [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. Retrieved from [Link]
-
Natural aldehyde extraction and use for the synthesis of luminescent imidazo[1,5-a]pyridines. (n.d.). University of Torino. Retrieved from [Link]
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Extraction, Chemical Characterization, and Antioxidant Activity of Bioactive Plant Extracts. (2022). MDPI. Retrieved from [Link]
-
Extraction of High-Value Chemicals from Plants for Technical and Medical Applications. (2023). MDPI. Retrieved from [Link]
-
Stability of plant extracts. (2021). ResearchGate. Retrieved from [Link]
-
Degradation Profiling by RP-HPLC: A Review. (2021). IJPPR. Retrieved from [Link]
-
Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. (2015). PMC - NIH. Retrieved from [Link]
-
Forced degradation and impurity profiling. (2012). TrAC Trends in Analytical Chemistry. Retrieved from [Link]
-
Products of oxidative stress inhibit aldehyde oxidation and reduction pathways in dopamine catabolism yielding elevated levels of a reactive intermediate. (2009). PubMed. Retrieved from [Link]
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Extraction, Characterization, Stability and Biological Activity of Flavonoids Isolated from Chamomile Flowers. (2010). NIH. Retrieved from [Link]
-
Pressurized Hot Water Extraction of Bioactive or Marker Compounds in Botanicals and Medicinal Plant Materials. (2019). ResearchGate. Retrieved from [Link]
-
Modern Methods of Pre-Treatment of Plant Material for the Extraction of Bioactive Compounds. (2021). PMC - NIH. Retrieved from [Link]
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Temperature and storage periods on the maintenance of chemical composition of medicinal plants. (2019). Repositório Alice - Embrapa. Retrieved from [Link]
-
Cinnamaldehyde-Contained Polymers and Their Biomedical Applications. (2023). PMC - NIH. Retrieved from [Link]
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Technical Support Center: Stability of 3-(4-Hydroxyphenyl)acrylaldehyde Solutions for Bioassays
Welcome to the technical support guide for 3-(4-Hydroxyphenyl)acrylaldehyde, also commonly known as p-Coumaraldehyde.[1] This document is designed for researchers, scientists, and drug development professionals to address common challenges encountered when preparing and using solutions of this compound in bioassays. Ensuring the stability and solubility of your test compound is the bedrock of reproducible and reliable experimental data. This guide provides in-depth, field-proven insights and validated protocols to help you navigate these challenges effectively.
Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during experimental workflows in a direct question-and-answer format.
Q1: My compound precipitated after I diluted my DMSO stock into my aqueous cell culture medium. What happened and how can I prevent it?
Answer: This is the most frequent issue researchers face and is typically due to the compound's low aqueous solubility.[2] While 3-(4-Hydroxyphenyl)acrylaldehyde dissolves well in a polar aprotic solvent like dimethyl sulfoxide (DMSO), diluting this concentrated stock into a completely different solvent system (your aqueous buffer or medium) can cause it to crash out of solution.
Causality & Solution:
-
Localized High Concentration: When you pipette the DMSO stock directly into the medium, the area around the droplet is temporarily at a very high compound concentration, exceeding its solubility limit in the mixed-solvent environment, causing immediate precipitation.
-
Final Solvent Concentration: The final concentration of DMSO in your working solution is critical. While necessary for solubility, high concentrations of DMSO can be toxic to cells or cause unwanted biological effects.[3] It is standard practice to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%.
The Recommended Protocol to Prevent Precipitation:
-
Warm the Medium: Pre-warm your cell culture medium or aqueous buffer to 37°C. This can slightly increase the compound's solubility.
-
Vortex Vigorously: While vigorously vortexing or rapidly stirring the tube of warm medium, add the required volume of your DMSO stock solution drop-by-drop.
-
Avoid Still Additions: Never add the stock solution to a static volume of medium. The rapid mixing is essential to disperse the compound molecules quickly, preventing them from aggregating and precipitating.[3]
Below is a workflow diagram illustrating the critical points for maintaining compound solubility.
Caption: Recommended workflow for preparing 3-(4-Hydroxyphenyl)acrylaldehyde solutions.
Q2: I'm seeing inconsistent results between experiments. Could my stock solution be degrading?
Answer: Yes, this is a strong possibility. The stability of your stock solution is paramount. 3-(4-Hydroxyphenyl)acrylaldehyde, being a phenolic aldehyde, is susceptible to degradation, primarily through oxidation.[4]
Key Factors Influencing Stock Solution Stability:
| Factor | Risk | Mitigation Strategy |
| Water | DMSO is highly hygroscopic. Water contamination can facilitate hydrolysis or oxidation of the compound. | Use high-purity, anhydrous (≤0.05% water) DMSO for stock preparation.[5] Store DMSO in small, sealed aliquots. |
| Oxygen | The aldehyde and phenol groups can be oxidized, especially when in solution. The primary degradation product is often the corresponding carboxylic acid (p-coumaric acid). | Aliquot your stock solution into small, single-use volumes and overlay with an inert gas like argon or nitrogen before sealing and freezing. |
| Light | UV and visible light can provide the energy to initiate photodegradation of phenolic compounds.[6] | Always prepare and store your stock solutions in amber glass vials or tubes wrapped in aluminum foil.[3] |
| Temperature | Frequent freeze-thaw cycles can introduce moisture and accelerate degradation. | Prepare small, single-use aliquots to avoid repeated thawing of the main stock. For long-term storage, -80°C is preferable to -20°C. |
Expert Recommendation: Prepare a 10-50 mM stock solution in anhydrous DMSO. Immediately after preparation, divide it into small-volume (e.g., 10-20 µL) single-use aliquots in amber vials, flush with argon, seal tightly, and store at -80°C. A freshly thawed aliquot should be used for each experiment and any remainder discarded.
Q3: How stable is the compound in my assay plate at 37°C over 24-48 hours?
Answer: The stability in aqueous media at 37°C is a significant concern and a likely source of variability in longer-term assays. Several factors come into play.
-
pH of the Medium: The pH of standard cell culture media (typically 7.2-7.4) can influence the stability of phenolic compounds.[7] Extreme pH levels, in particular, can catalyze degradation.[8]
-
Oxidative Degradation: At 37°C, in an oxygen-rich environment, the rate of oxidation will increase compared to storage at low temperatures.[4][6]
-
Interaction with Media Components: Complex cell culture media contain numerous components (amino acids, vitamins, salts) that could potentially interact with the compound. For instance, aldehydes can react with primary amines (e.g., in amino acids) to form Schiff bases.
Practical Implications: For endpoint assays of short duration (e.g., < 8 hours), degradation may be minimal. However, for longer incubations (24, 48, or 72 hours), you may experience a significant decrease in the effective concentration of the active compound over time. This can lead to an underestimation of its potency (e.g., an artificially high IC50 value).
Self-Validation Check: If you suspect instability, consider a time-course experiment. Add the compound to your assay plates (with and without cells) and collect the supernatant at different time points (0, 4, 8, 24, 48 hours). Analyze the concentration of the parent compound at each point using an analytical method like HPLC (see Protocol 2.3).
Q4: My assay measures oxidative stress (e.g., DPPH, ORAC, DCF-DA). Could the compound itself be interfering with the readout?
Answer: Absolutely. This is a critical point of experimental design often overlooked. As a phenolic compound, 3-(4-Hydroxyphenyl)acrylaldehyde has inherent antioxidant and radical-scavenging properties.[9]
Mechanism of Interference:
-
Direct Radical Scavenging: In chemical-based antioxidant assays like DPPH or ABTS, the compound can directly donate a hydrogen atom from its phenolic hydroxyl group to neutralize the radical, causing a color change that is indistinguishable from true biological antioxidant activity.[10] This leads to a false positive.
-
Interaction with Probes: In cell-based assays using fluorescent probes like DCF-DA, the compound could potentially reduce the oxidized fluorescent probe directly, again masking the true cellular redox state.
Troubleshooting Strategy: Always run a cell-free control. Prepare your assay conditions (medium, probe, etc.) in a well plate without cells, add your compound at the final test concentrations, and measure the signal. If you see a significant signal change in the absence of cells, you have confirmed direct assay interference. This does not invalidate your results but means they must be interpreted with caution and corrected for the cell-free effect.
The following flowchart can help diagnose common issues:
Caption: Troubleshooting flowchart for common experimental issues.
Part 2: In-Depth Experimental Protocols
Protocol 2.1: Preparation and Storage of a DMSO Stock Solution
Objective: To prepare a stable, high-concentration stock solution of 3-(4-Hydroxyphenyl)acrylaldehyde for long-term storage.
Materials:
-
3-(4-Hydroxyphenyl)acrylaldehyde solid (CAS 2538-87-6)[11]
-
Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade (water content ≤0.05%)[12]
-
Sterile, amber glass vials with PTFE-lined screw caps
-
Inert gas (Argon or Nitrogen) cylinder with a fine-nozzle regulator
-
Calibrated analytical balance and sterile weighing tools
-
Vortex mixer
Procedure:
-
Pre-weigh Vial: Tare a sterile amber vial on the analytical balance.
-
Weigh Compound: Carefully weigh the desired amount of solid 3-(4-Hydroxyphenyl)acrylaldehyde (MW: 148.16 g/mol ) into the vial.[2][13] Perform this in a chemical fume hood.
-
Calculate Solvent Volume: Calculate the volume of anhydrous DMSO required to achieve the desired molarity (e.g., 20 mM).
-
Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial. Seal the cap tightly and vortex vigorously for 2-3 minutes until the solid is completely dissolved. Gentle warming to 37°C can be used if necessary, but avoid high heat.[3]
-
Aliquotting: Immediately dispense the stock solution into smaller, single-use amber vials (e.g., 10-20 µL per vial). This minimizes the need for freeze-thaw cycles.
-
Inert Gas Overlay: Gently flush the headspace of each aliquot vial with a stream of argon or nitrogen for 5-10 seconds. This displaces oxygen, a key driver of degradation.
-
Sealing and Labeling: Immediately and tightly seal each vial. Label clearly with the compound name, concentration, date, and solvent.
-
Storage: Place the labeled aliquots in a freezer box and store at -80°C for long-term stability. For short-term use (up to one month), -20°C is acceptable.[14]
Protocol 2.2: Preparation of Aqueous Working Solutions for Cell-Based Assays
Objective: To dilute the DMSO stock solution into an aqueous buffer or cell culture medium while avoiding precipitation.
Procedure:
-
Warm the Medium: Place a sufficient volume of your sterile cell culture medium or buffer in a sterile conical tube and warm it to 37°C in a water bath.
-
Thaw Stock: Remove one single-use aliquot of the DMSO stock solution from the -80°C freezer and thaw it at room temperature.
-
Calculate Dilution: Calculate the volume of stock solution needed to reach your final desired concentration in the medium. Ensure the final DMSO concentration will be ≤0.1%.
-
Example: To make 10 mL of a 10 µM working solution from a 10 mM stock:
-
Volume of Stock = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
Final DMSO % = (10 µL / 10,000 µL) * 100 = 0.1%
-
-
-
The Critical Dilution Step: a. Place the conical tube with the warm medium on a vortex mixer set to a medium-high speed. b. As the medium is vortexing, slowly pipette the calculated volume of DMSO stock into the vortex. Do not pipette it against the wall of the tube; add it directly into the swirling liquid.
-
Final Mix and Use: Continue vortexing for another 10-15 seconds. Use this working solution immediately to treat your cells. Do not store aqueous working solutions.
Protocol 2.3: Recommended Method for Verifying Compound Stability (HPLC)
Objective: To use a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the parent compound and its primary degradant, p-coumaric acid. This protocol serves as a template and should be optimized for your specific equipment.[15][16]
Methodology:
-
System: Reversed-Phase HPLC with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid).
-
Example Gradient: Start with 10% Acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of 3-(4-Hydroxyphenyl)acrylaldehyde (approx. 340 nm).
-
Standards: Prepare calibration curves using reference standards for both 3-(4-Hydroxyphenyl)acrylaldehyde and p-coumaric acid.
Procedure:
-
Sample Collection: Collect aliquots of your stock or working solutions at various time points (e.g., T=0, T=24h, T=48h) from your stability study.
-
Sample Preparation: Dilute the samples in the mobile phase to a concentration that falls within the linear range of your calibration curve.
-
Analysis: Inject the samples onto the HPLC system.
-
Data Interpretation: Identify and quantify the peaks corresponding to the parent compound and p-coumaric acid by comparing their retention times to the standards. A decrease in the parent peak area and an increase in the degradant peak area over time indicates instability.
References
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Reio, L., & Vasavada, H. (2018). Sonochemical degradation of phenolic pollutants in aqueous solutions. PubMed. Available at: [Link]
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Canoncia, S., et al. (2004). Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. ACS Publications. Available at: [Link]
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GlobalSpec. (n.d.). Top 5 Factors Affecting Chemical Stability. GlobalSpec. Available at: [Link]
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Li, Y., et al. (2020). Influence of pH on property and lipolysis behavior of cinnamaldehyde conjugated chitosan-stabilized emulsions. PubMed. Available at: [Link]
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dos Santos, C. A. T., et al. (2024). Phenolic-Driven Evaluation of Maclura tinctoria (Tajuva) Wood as a Sustainable Alternative to Oak for Alcoholic Beverage Aging. MDPI. Available at: [Link]
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Mekic, M., et al. (2022). Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. The Journal of Physical Chemistry A. Available at: [Link]
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Laskar, D. D., et al. (2013). Quantification of p-coumaraldehyde, coniferaldehyde, sinapaldehyde, p... ResearchGate. Available at: [Link]
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Melvik, J. E., & Petterson, E. O. (1989). Modifying effect of cinnamaldehyde and cinnamaldehyde derivatives on cell inactivation and cellular uptake of cis-diamminedichloroplatinum(II) in human NHIK 3025 cells. PubMed. Available at: [Link]
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Kiruthika, S., et al. (2024). Biodegradation and decolorization of methylene blue, reactive Black-5, and toluidine blue-O from an aqueous solution using the polyphenol oxidase enzyme. Frontiers. Available at: [Link]
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ResearchGate. (n.d.). Physical Stability and Antimicrobial Activity of Encapsulated Cinnamaldehyde by Self-Emulsifying Nanoemulsion. ResearchGate. Available at: [Link]
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Fanga, M., et al. (2019). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. Available at: [Link]
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PubChem. (n.d.). 4-Hydroxycinnamaldehyde. PubChem. Available at: [Link]
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Lee, K., et al. (2021). Inhibitory Effects of Cinnamaldehyde Derivatives on Biofilm Formation and Virulence Factors in Vibrio Species. PMC. Available at: [Link]
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Emulatebio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulatebio. Available at: [Link]
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Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]
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Ferreira, O., & Pinho, S. P. (2018). A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices. PubMed. Available at: [Link]
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ResearchGate. (n.d.). Cinnamaldehyde triggers cell wall remodeling and enhances macrophage-mediated phagocytic clearance of Candida albicans. ResearchGate. Available at: [Link]
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Nature. (2024). Characterize direct protein interactions with enrichable, cleavable and latent bioreactive unnatural amino acids. Nature. Available at: [Link]
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O'Bryan, C. A., et al. (2019). A review of cinnamaldehyde and its derivatives as antibacterial agents. MURAL - Maynooth University Research Archive Library. Available at: [Link]
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Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. Scribd. Available at: [Link]
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PubMed Central. (n.d.). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. PubMed Central. Available at: [Link]
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Ilyasov, I. R., et al. (2020). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. PMC. Available at: [Link]
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Rai, U. K., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Study of the Antioxidant Activity of Synthetic 3-hydroxyflavone Derivatives by DPPH and Hydrogen Peroxide Methods. ResearchGate. Available at: [Link]
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gChem Global. (n.d.). DMSO Physical Properties. gChem Global. Available at: [Link]
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MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. MDPI. Available at: [Link]
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ResearchGate. (n.d.). Structural parameters of dimethyl sulfoxide, DMSO, at 100 K, based on a redetermination by use of high-quality single-crystal X-ray data. ResearchGate. Available at: [Link]
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Technical Support Center: Optimizing the Synthetic Yield of p-Coumaraldehyde
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of p-Coumaraldehyde (IUPAC name: (E)-3-(4-hydroxyphenyl)prop-2-enal), a valuable phenylpropanoid intermediate.[1] We will explore common synthetic routes, delve into critical parameters for yield optimization, and offer a structured troubleshooting guide in a question-and-answer format to address challenges encountered during experimentation.
Foundational Synthetic Strategies
The successful synthesis of p-Coumaraldehyde hinges on the selective transformation of a precursor molecule. The two most prevalent and reliable strategies involve the partial reduction of a p-coumaric acid derivative or the controlled oxidation of p-coumaryl alcohol.[2][3]
-
Partial Reduction of p-Coumaric Acid Esters: This is often the preferred method due to the stability of the ester starting material. The key is to use a sterically hindered and electrophilic reducing agent that can selectively reduce the ester to an aldehyde without further reduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.[4][5]
-
Oxidation of p-Coumaryl Alcohol: This route is also effective but requires a mild oxidizing agent to prevent over-oxidation to the corresponding carboxylic acid. Reagents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) are commonly employed. The primary challenge is often the stability and purity of the starting p-coumaryl alcohol.
Below is a generalized workflow for the chemical synthesis and purification of p-Coumaraldehyde.
Caption: Generalized workflow for p-Coumaraldehyde synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues that can lead to suboptimal yields and provides actionable solutions grounded in chemical principles.
Q1: My reaction yield is consistently low or zero. What are the primary factors to investigate?
Low or no yield is a common problem that can often be traced back to a few critical errors in setup or execution.[6][7]
-
Possible Cause 1: Reagent Inactivity.
-
Explanation: Hydride reducing agents like DIBAL-H are extremely sensitive to moisture and air. Improper storage or handling can lead to rapid decomposition, rendering the reagent inactive.
-
Solution: Always use freshly opened or properly stored reagents. If possible, titrate the DIBAL-H solution to determine its exact molarity before use. Ensure all glassware is rigorously flame-dried or oven-dried, and the reaction is conducted under a positive pressure of an inert atmosphere (e.g., Nitrogen or Argon).[6][8]
-
-
Possible Cause 2: Suboptimal Reaction Temperature.
-
Explanation: The partial reduction of an ester to an aldehyde using DIBAL-H is highly temperature-dependent. The key to success is the formation of a stable tetrahedral intermediate at low temperatures (-78 °C). If the temperature rises, this intermediate collapses, and a second hydride addition can occur, leading to the over-reduced p-coumaryl alcohol.[9]
-
Solution: Maintain a strict reaction temperature of -78 °C (a dry ice/acetone bath is standard) throughout the DIBAL-H addition and subsequent stirring.[5][10] Add the DIBAL-H solution dropwise to the ester solution to prevent localized warming.[11]
-
-
Possible Cause 3: Purity of Starting Materials.
-
Explanation: Impurities in the starting p-coumaric acid ester or p-coumaryl alcohol can interfere with the reaction.[8] For example, acidic impurities can quench the hydride reagent, while other reactive functional groups can lead to unwanted side reactions.
-
Solution: Ensure your starting material is pure. Recrystallize or chromatograph the starting material if its purity is in doubt. Characterize it by NMR or melting point before starting the reaction.
-
Q2: I'm observing significant side product formation. How can I improve selectivity?
The formation of side products directly consumes your starting material and complicates purification, ultimately lowering the isolated yield.[12][13]
-
Problem: Over-reduction to p-Coumaryl Alcohol.
-
Explanation: This is the most common side product in DIBAL-H reductions. It occurs when more than one equivalent of hydride is delivered to the substrate, either by adding too much DIBAL-H or by allowing the reaction to warm up before quenching.[9]
-
Solution: Use a precise stoichiometry of DIBAL-H, typically 1.0 to 1.2 equivalents.[9] Add the reagent slowly to a cold (-78 °C) solution of the ester.[5] Crucially, quench the reaction at -78 °C by slowly adding methanol before allowing the mixture to warm to room temperature.[11]
-
-
Problem: Formation of Polymeric Material.
-
Explanation: Aldehydes, particularly those with phenolic groups and conjugation like p-Coumaraldehyde, can be prone to polymerization, especially under acidic or basic conditions or upon prolonged heating.[14]
-
Solution: Ensure the work-up is performed under neutral or mildly acidic conditions. Avoid strong acids or bases. Concentrate the purified product at low temperatures (e.g., using a rotary evaporator with a room temperature water bath). p-Coumaraldehyde is also light-sensitive and should be stored in an amber vial at low temperatures (-20°C) under an inert atmosphere.[15][16]
-
Q3: My product is impure even after column chromatography. What are the best purification strategies?
Effective purification is critical for obtaining a high-quality final product.[17]
-
Challenge: Choosing the Right Eluent System.
-
Explanation: p-Coumaraldehyde is a moderately polar compound. An improper solvent system can lead to poor separation from non-polar impurities or the highly polar p-coumaric acid byproduct.
-
Solution: Use thin-layer chromatography (TLC) to determine the optimal solvent system before running a column. A mixture of hexane and ethyl acetate is a good starting point.[18] A gradient elution, starting with a lower polarity (e.g., 90:10 Hexane:EtOAc) and gradually increasing the polarity, often provides the best separation.[17]
-
| Technique | Stationary Phase | Recommended Mobile Phase (Starting Point) | Notes |
| Flash Chromatography | Silica Gel | Hexane / Ethyl Acetate (e.g., 80:20 v/v) | Aldehydes can sometimes be sensitive to acidic silica; consider deactivating the silica with triethylamine (0.5-1% in the eluent) if streaking or decomposition is observed on TLC.[19] |
| Recrystallization | N/A | Dichloromethane/Hexane or Ethyl Acetate/Hexane | Effective for removing minor impurities if the crude product is sufficiently pure. Dissolve in a minimal amount of the more polar solvent and add the less polar solvent until turbidity appears, then cool.[20] |
| Bisulfite Adduct | N/A | Sodium Bisulfite (aqueous solution) | A classic, highly selective method for aldehydes. The aldehyde forms a water-soluble adduct, allowing non-aldehyde impurities to be washed away with an organic solvent. The pure aldehyde is then regenerated by adding a base (e.g., NaHCO₃).[18][20] |
-
Challenge: Product Decomposition on Silica Gel.
-
Explanation: The acidic nature of standard silica gel can sometimes cause sensitive aldehydes to decompose or form acetals if an alcohol is used in the eluent.[19]
-
Solution: If decomposition is suspected, use neutralized silica gel or switch to a different stationary phase like alumina. Alternatively, as mentioned in the table, adding a small amount of a non-nucleophilic base like triethylamine to the eluent can passivate the acidic sites on the silica gel.[19]
-
Q4: How do I confirm the identity and purity of my final product?
Proper analytical characterization is the final, non-negotiable step of any synthesis.
-
¹H NMR Spectroscopy: This is the most powerful tool for confirming the structure. For p-Coumaraldehyde, you should expect to see characteristic signals for the aldehyde proton (a doublet around 9.6 ppm), vinyl protons (doublets between 6.6-7.6 ppm with a large trans coupling constant of ~16 Hz), and aromatic protons.[21][22]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (148.16 g/mol ).[1]
-
Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch for the aldehyde at ~1680-1700 cm⁻¹ and a broad O-H stretch for the phenol group around 3200-3400 cm⁻¹.
Detailed Example Protocol: DIBAL-H Reduction of Ethyl p-Coumarate
This protocol provides a step-by-step methodology for the synthesis of p-Coumaraldehyde, incorporating best practices for yield optimization.
Materials:
-
Ethyl p-coumarate (1.0 eq)
-
DIBAL-H (1.0 M solution in hexanes, 1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Rochelle's salt (Potassium sodium tartrate) solution (1 M aqueous)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with nitrogen. Allow to cool to room temperature.
-
Dissolution: Dissolve ethyl p-coumarate in anhydrous DCM (approx. 0.1 M concentration) in the prepared flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical that the solution is maintained at this temperature.[10]
-
DIBAL-H Addition: Slowly add the DIBAL-H solution (1.1 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -75 °C.[11]
-
Reaction Monitoring: Stir the mixture at -78 °C for 2 hours. Monitor the reaction's progress by TLC, checking for the disappearance of the starting ester spot and the appearance of the product spot (p-Coumaraldehyde typically has a higher Rf than p-coumaryl alcohol but lower than the ester).
-
Quenching (Critical Step): While the reaction is still at -78 °C, slowly and carefully add methanol (approx. 2 eq relative to DIBAL-H) to quench any excess reagent.[9] A gas evolution will be observed.
-
Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Add an equal volume of 1 M Rochelle's salt solution and stir vigorously for 1-2 hours until the gelatinous aluminum salts break up and two clear layers are observed.[11][10]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.[11]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a temperature not exceeding 30 °C.
-
Purification: Purify the resulting crude pale-yellow solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Combine the pure fractions, concentrate, and dry under high vacuum. Characterize the final product by NMR and MS to confirm its identity and purity.[16]
References
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Organic Synthesis. (n.d.). DIBAL-H Reduction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ester to Aldehyde - Common Conditions. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield. Retrieved from [Link]
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Terrasson, E., et al. (2009). Evidence of a new biotransformation pathway of p-coumaric acid into p-hydroxybenzaldehyde in Pycnoporus cinnabarinus. Applied and Environmental Microbiology, 75(14), 4797-4803. Retrieved from [Link]
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Chemistry Steps. (n.d.). DIBAL Reducing Agent. Retrieved from [Link]
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OrgoSolver. (n.d.). Ester → Aldehyde with DIBAL-H (DIBAH, i-Bu₂AlH). Retrieved from [Link]
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Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros. Retrieved from [Link]
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Semantic Scholar. (n.d.). SYNTHESIS AND EVALUATION OF NOVEL p-COUMARIC ACID AMIDES AS ANTIOXIDANTS. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Hydroxycinnamaldehyde. PubChem Compound Database. Retrieved from [Link]
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Varbanova, M., et al. (2011). Molecular and Biochemical Basis for Stress-Induced Accumulation of Free and Bound p-Coumaraldehyde in Cucumber. Plant Physiology, 157(3), 1056-1068. Retrieved from [Link]
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Ciriminna, R., et al. (2015). Reactions of p-coumaryl alcohol model compounds with dimethyl carbonate. Towards the upgrading of lignin building blocks. Green Chemistry, 17(1), 236-242. Retrieved from [Link]
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ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]
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Wikipedia. (n.d.). p-Coumaric acid. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme for the synthesis of p-coumaric acid derivatives. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). P-coumaraldehyde (C9 H8 O2). Retrieved from [Link]
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Zhang, S., et al. (2021). Construction and yield optimization of a cinnamylamine biosynthesis route in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 9, 749827. Retrieved from [Link]
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Claaßen, C., et al. (2023). Carboxylic acid reductase-dependent biosynthesis of eugenol and related allylphenols. Metabolic Engineering Communications, 17, e00234. Retrieved from [Link]
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ResearchGate. (n.d.). Biosynthetic pathways of p-coumaryl alcohol, caffeyl alcohol and.... Retrieved from [Link]
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ResearchGate. (n.d.). NMR characterization ¹H-NMR spectra of PCL/PCA 1:0, 10:1, and 2:1 and p-coumaric acid in THF-d8. Retrieved from [Link]
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Nakatsubo, F., & Higuchi, T. (1981). Enzymic Dehydrogenation of p-Coumaryl Alcohol and Syntheses of Oligolignols. Wood research: bulletin of the Wood Research Institute, Kyoto University, (67), 21-31. Retrieved from [Link]
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Wikipedia. (n.d.). Paracoumaryl alcohol. Retrieved from [Link]
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Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
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ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectrum for the synthesized compound P-01. Retrieved from [Link]
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Utah Chemistry. (n.d.). gHMQC NMR Spectrum. Retrieved from [Link]
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Marnett, L. J., & Tuttle, M. A. (1980). Comparison of the mutagenicities of malondialdehyde and the side products formed during its chemical synthesis. Cancer Research, 40(8 Pt 1), 276-282. Retrieved from [Link]
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Peyrot, C., et al. (2020). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. Molecules, 25(21), 5099. Retrieved from [Link]
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Purification challenges of "3-(4-Hydroxyphenyl)acrylaldehyde" from reaction mixtures
Welcome to the technical support guide for the purification of 3-(4-Hydroxyphenyl)acrylaldehyde, also known as p-coumaraldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this valuable compound from complex reaction mixtures. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you achieve high purity and yield.
Introduction to Purification Challenges
3-(4-Hydroxyphenyl)acrylaldehyde is a phenolic aldehyde with a reactive α,β-unsaturated carbonyl system.[1][2] This structural arrangement makes it a useful synthon but also susceptible to certain side reactions and degradation pathways, posing unique purification challenges. The primary synthesis routes, such as the Claisen-Schmidt condensation or the Wittig reaction, often result in a crude product contaminated with starting materials, byproducts, and isomers.[1][3][4]
Key challenges include:
-
Removal of Unreacted Starting Materials: Particularly the precursor aldehyde (e.g., 4-hydroxybenzaldehyde) or ketone.
-
Separation from Byproducts: Such as self-condensation products or compounds from Michael addition.[5]
-
Instability: The compound is sensitive to oxidation, light, and changes in pH, which can lead to degradation and polymerization.[6][7][8]
-
Similar Polarity of Impurities: Often, the impurities have polarities very close to the desired product, making chromatographic separation difficult.
This guide will address these issues systematically, providing both the "how" and the "why" for each recommended step.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low purity of 3-(4-Hydroxyphenyl)acrylaldehyde after initial workup?
A1: The most frequent issue is the presence of unreacted 4-hydroxybenzaldehyde and aldol self-condensation byproducts. Because 4-hydroxybenzaldehyde is also a phenolic aldehyde, its polarity is very similar to the product, making separation by standard silica gel chromatography challenging. In base-catalyzed reactions like the Claisen-Schmidt condensation, careful control of reaction time and temperature is crucial to minimize these impurities.[1][2]
Q2: My purified product is a yellow-orange solid, but I expected a lighter color. What does this indicate?
A2: A yellow to orange coloration often suggests the presence of polymeric impurities or oxidation products. The extended conjugated system of 3-(4-hydroxyphenyl)acrylaldehyde makes it susceptible to oxidation, especially when exposed to air and light over time.[6][7] Storage under an inert atmosphere (like nitrogen or argon) and in a cool, dark place is recommended to maintain its integrity.[6]
Q3: Can I use recrystallization as the sole method of purification?
A3: While recrystallization is a powerful technique for removing minor impurities, it is often insufficient as the sole method if the crude product is heavily contaminated with byproducts of similar structure and solubility.[9][10][11] It is most effective when used as a final polishing step after the bulk of impurities has been removed by other techniques, such as column chromatography or an acidic/basic wash.
Q4: How can I monitor the progress of my purification effectively?
A4: Thin-Layer Chromatography (TLC) is the most common and immediate method for monitoring purification. A good solvent system for TLC will show clear separation between your product and major impurities. For more quantitative analysis and to confirm final purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[12][13][14]
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Problem 1: My TLC plate shows a streak instead of a clean spot for my product.
Q: I'm running my crude reaction mixture on a silica gel TLC plate, but the product appears as a long streak, making it hard to assess purity. Why is this happening and how can I fix it?
A: Streaking of phenolic compounds on silica gel TLC is a common issue caused by the acidic nature of the silica surface interacting with the phenolic hydroxyl group. This leads to strong adsorption and poor spot definition.[15]
Causality: The lone pairs on the phenolic oxygen can form strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface. This interaction slows the compound's movement up the plate in a non-uniform way, resulting in a streak rather than a compact spot.
Solutions:
-
Acidify the Mobile Phase: Add a small amount (0.5-1%) of acetic acid or formic acid to your eluent (e.g., ethyl acetate/hexane). The acid will protonate the silica surface and the phenolic hydroxyl group, reducing the strong interaction and leading to sharper spots.[15]
-
Use a Different Stationary Phase: For preparative column chromatography, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like C18 (reverse-phase).[15]
-
Check for Overloading: Applying too much sample to the TLC plate can also cause streaking. Ensure you are applying a dilute solution.
Problem 2: I have poor separation between my product and a major impurity during column chromatography.
Q: I'm using silica gel column chromatography with an ethyl acetate/hexane gradient, but one major impurity is co-eluting with my product. How can I improve the separation?
A: Co-elution occurs when the polarity of the product and the impurity are too similar for the chosen chromatographic conditions. Improving separation requires modifying the selectivity of your system.
Causality: The separation on silica gel is based primarily on polarity differences. If both your product and impurity have a phenolic hydroxyl group and a conjugated aldehyde system, their interaction with the silica will be very similar.
Solutions:
-
Optimize the Solvent System:
-
Introduce a Different Solvent: Instead of a simple two-solvent system, try a three-component mobile phase. Adding a small amount of a solvent with different characteristics, like dichloromethane or methanol, can alter the selectivity. For example, a toluene/ethyl acetate/formic acid system can be effective for phenolic compounds.[15]
-
Isocratic vs. Gradient Elution: If you are using a steep gradient, try a shallower gradient or even an isocratic (constant solvent composition) elution once you have identified the optimal solvent ratio from TLC analysis.
-
-
Change the Stationary Phase:
-
Reverse-Phase Chromatography: This is an excellent alternative. Using a C18-functionalized silica column with a mobile phase of water and methanol or acetonitrile will separate compounds based on differences in hydrophobicity rather than polarity, which can be very effective for this type of separation.[12]
-
-
Chemical Modification (Pre-chromatography):
-
If the impurity is an unreacted starting material like 4-hydroxybenzaldehyde, you could consider a derivatization or selective reaction. For instance, a sodium bisulfite wash can sometimes form a water-soluble adduct with aldehydes, although this can be reversible and may also react with your product.[16][17][18] A more targeted approach would be a carefully controlled reaction that selectively targets the impurity if a unique functional group is present.
-
Table 1: Suggested Starting Conditions for Chromatography
| Technique | Stationary Phase | Mobile Phase System (Starting Point) | Key Advantage |
| Normal Phase | Silica Gel | Hexane:Ethyl Acetate with 0.5% Acetic Acid | Readily available and cost-effective. |
| Normal Phase | Alumina (Neutral) | Toluene:Ethyl Acetate | Reduces acidic interactions, good for sensitive compounds. |
| Reverse Phase | C18 Silica | Water:Methanol or Water:Acetonitrile (Gradient) | Excellent for separating compounds with minor differences in hydrophobicity.[12][13] |
Problem 3: My final product yield is very low, and I suspect degradation during purification.
Q: After column chromatography and solvent evaporation, my final yield is significantly lower than expected based on the crude reaction. What could be causing this loss of material?
A: 3-(4-Hydroxyphenyl)acrylaldehyde is susceptible to degradation, especially under prolonged exposure to certain conditions during purification.
Causality:
-
Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid (forming 3-(4-hydroxyphenyl)acrylic acid), especially if the crude mixture is exposed to air for extended periods, or if solvents are not peroxide-free.[7][8]
-
Polymerization: The activated double bond and the phenolic group can lead to polymerization, especially in the presence of acid or base catalysts and heat.
-
Light Sensitivity: UV light can promote isomerization (from the more stable E-isomer to the Z-isomer) or degradation.[6]
Solutions:
-
Minimize Exposure to Air: Keep fractions and combined product under an inert atmosphere (e.g., nitrogen) whenever possible. Use freshly distilled or peroxide-free solvents for chromatography.
-
Avoid High Temperatures: When evaporating solvent using a rotary evaporator, use a low bath temperature (<40 °C) to prevent thermal degradation and polymerization.
-
Protect from Light: Wrap flasks and collection tubes in aluminum foil to protect the compound from light.
-
Work Quickly: Plan your purification workflow to be as efficient as possible to minimize the time the compound spends in solution or on the chromatography column.
Purification Workflow and Protocols
Below is a recommended workflow for the purification of 3-(4-Hydroxyphenyl)acrylaldehyde, followed by detailed protocols.
Purification Decision Workflow
Caption: Decision workflow for purifying 3-(4-Hydroxyphenyl)acrylaldehyde.
Protocol 1: Purification by Flash Column Chromatography (Silica Gel)
This protocol is suitable for purifying crude product from a Claisen-Schmidt or similar reaction.
1. Preparation: a. Prepare the crude sample by dissolving it in a minimal amount of dichloromethane (DCM) or ethyl acetate. b. Add a small amount of silica gel to this solution to create a slurry. c. Gently evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry-loading" method, which generally provides better resolution than loading the sample as a liquid.
2. Column Packing: a. Pack a glass chromatography column with silica gel using a slurry method with your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate with 0.5% acetic acid). b. Ensure the silica bed is compact and level.
3. Loading and Elution: a. Carefully add the dry-loaded sample to the top of the packed column. b. Begin elution with the starting mobile phase. c. Gradually increase the polarity of the mobile phase (gradient elution) by slowly increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 30% ethyl acetate in hexane. d. Monitor the elution of compounds using a TLC plate, collecting fractions continuously.
4. Analysis and Collection: a. Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate). b. Visualize the spots under a UV lamp (254 nm). c. Combine the fractions that contain the pure product.
5. Solvent Removal: a. Evaporate the solvent from the combined pure fractions using a rotary evaporator at a temperature below 40°C. b. Place the resulting solid under high vacuum to remove any residual solvent.
Protocol 2: Recrystallization
This protocol is ideal for a final purification step to obtain highly pure, crystalline material.[9]
1. Solvent Selection: a. The ideal solvent is one in which 3-(4-hydroxyphenyl)acrylaldehyde is sparingly soluble at room temperature but highly soluble when hot.[10] b. Common solvent systems to test include ethanol/water, ethyl acetate/hexane, or toluene.[9] c. Test small amounts of your product in different solvents to find the best one.
2. Dissolution: a. Place the impure solid in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent, just enough to fully dissolve the solid. Keep the solution at or near its boiling point.
3. Cooling and Crystallization: a. Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of pure crystals.[11] b. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
4. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities. c. Dry the crystals under high vacuum.
5. Purity Verification: a. Determine the melting point of the crystals. A sharp melting point close to the literature value indicates high purity. b. Confirm the structure and purity using NMR and/or HPLC analysis.
By understanding the inherent chemical properties of 3-(4-hydroxyphenyl)acrylaldehyde and anticipating the common impurities from its synthesis, you can design a robust purification strategy. This guide provides the foundational knowledge and practical steps to overcome the associated challenges and achieve your desired product purity.
References
-
Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. Available at: [Link]
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Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. PMC - PubMed Central. Available at: [Link]
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The Wittig Reaction Lab Report. EduBirdie. Available at: [Link]
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Improved synthesis of the 3-(4-hydroxyphenyl) acrylic acid | Request PDF. ResearchGate. Available at: [Link]
-
Column chromatography of phenolics? ResearchGate. Available at: [Link]
- Purification of a material containing aldehyde impurities. Google Patents.
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Lab 42 (Wittig reaction of trans cinnamaldehyde) post-lab tutorial. YouTube. Available at: [Link]
-
(PDF) Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde. ResearchGate. Available at: [Link]
-
Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde. Journal UIN Jakarta. Available at: [Link]
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Wittig Reaction - Common Conditions. Organic Chemistry Portal. Available at: [Link]
-
Characteristics and hazards of the cinnamaldehyde oxidation process. PMC - NIH. Available at: [Link]
-
Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. Available at: [Link]
-
Wittig Reaction. Organic Chemistry Portal. Available at: [Link]
-
Characteristics and hazards of the cinnamaldehyde oxidation process. ResearchGate. Available at: [Link]
-
Wittig reaction. Wikipedia. Available at: [Link]
-
Tips & Tricks: Recrystallization. University of Rochester Chemistry Department. Available at: [Link]
-
Recrystallization. YouTube. Available at: [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. Available at: [Link]
-
Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. PMC - NIH. Available at: [Link]
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Techniques for Analysis of Plant Phenolic Compounds. MDPI. Available at: [Link]
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(PDF) Column chromatography and HPLC analysis of phenolic compounds in the fractions of Salvinia molesta mitchell. ResearchGate. Available at: [Link]
- Process for purifying p-tolualdehyde. Google Patents.
- Salicylaldehyde purification. Google Patents.
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Purification and Characterization of Active-Site Components of the Putative p-Cresol Methylhydroxylase Membrane Complex from Geobacter metallireducens. NIH. Available at: [Link]
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Technical Support Center: Overcoming Low Bioavailability of p-Coumaraldehyde In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with p-Coumaraldehyde. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the challenges of achieving adequate in vivo bioavailability for this promising phenolic compound. We will explore the root causes of low bioavailability and offer field-proven strategies and detailed experimental protocols to help you optimize your research and development efforts.
Introduction to the Challenge
p-Coumaraldehyde, a naturally occurring phenolic compound found in various plants, has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-cancer activities.[1][2][3] However, like many phenolic compounds, its translation from in vitro potential to in vivo efficacy is often hampered by low bioavailability.[4][5] This guide will provide a structured approach to systematically identify and overcome the key barriers to p-Coumaraldehyde's bioavailability.
PART 1: Troubleshooting Guide - A Step-by-Step Approach to Enhancing Bioavailability
This section is designed to walk you through a logical troubleshooting workflow, from fundamental physicochemical properties to advanced formulation strategies.
Issue 1: Poor Aqueous Solubility of p-Coumaraldehyde
A primary hurdle for many compounds, including p-Coumaraldehyde, is its limited solubility in aqueous solutions, which is the first critical step for absorption in the gastrointestinal (GI) tract.[1][6]
Symptoms in Your Experiment:
-
Difficulty preparing homogenous dosing solutions.
-
Precipitation of the compound in aqueous buffers or cell culture media.
-
Inconsistent results in in vitro dissolution studies.
-
Low and variable absorption in pharmacokinetic (PK) studies.[7]
Causality: The chemical structure of p-Coumaraldehyde, with its phenyl ring and aldehyde group, contributes to its hydrophobic nature and thus, slight solubility in water.[1]
Troubleshooting Protocol: Systematic Solubility Enhancement
-
pH Adjustment:
-
Rationale: The phenolic hydroxyl group on p-Coumaraldehyde can be ionized at higher pH values, increasing its solubility.
-
Protocol:
-
Prepare a series of buffers with pH values ranging from 7.4 (physiological) up to 9.0.
-
Attempt to dissolve a known amount of p-Coumaraldehyde in each buffer with gentle heating and sonication.
-
Measure the solubility at each pH using a validated analytical method like HPLC-UV.
-
Caution: Be mindful of the compound's stability at higher pH values, as aldehydes can be susceptible to degradation.[2][3]
-
-
-
Co-solvent Systems:
-
Rationale: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.
-
Protocol:
-
Screen common pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, and polyethylene glycol (PEG) 400.
-
Prepare binary or ternary co-solvent systems with water or a suitable buffer.
-
Determine the maximum solubility of p-Coumaraldehyde in each system.
-
Consideration: Ensure the chosen co-solvents are compatible with your in vivo model and do not interfere with biological assays.
-
-
-
Use of Surfactants and Cyclodextrins:
-
Rationale: Surfactants can form micelles that encapsulate hydrophobic compounds, while cyclodextrins can form inclusion complexes, both of which enhance aqueous solubility.[8]
-
Protocol:
-
Screen various non-ionic surfactants (e.g., Tween® 80, Cremophor® EL) and cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin).
-
Prepare aqueous solutions of these excipients at different concentrations.
-
Determine the solubility of p-Coumaraldehyde in each solution.
-
Characterize the formation of micelles or inclusion complexes using techniques like dynamic light scattering or nuclear magnetic resonance (NMR) spectroscopy.
-
-
Issue 2: Rapid Metabolism of p-Coumaraldehyde
Even if successfully dissolved and absorbed, p-Coumaraldehyde can be rapidly metabolized in the gut and liver, a phenomenon known as first-pass metabolism, which significantly reduces the amount of active compound reaching systemic circulation.[9][10]
Symptoms in Your Experiment:
-
Low parent compound concentration in plasma despite good initial absorption.
-
High levels of metabolites detected in plasma and urine.
-
Discrepancy between in vitro potency and in vivo efficacy.
Causality: The aldehyde and hydroxyl groups of p-Coumaraldehyde are susceptible to enzymatic modification, primarily through oxidation and conjugation reactions (glucuronidation and sulfation) mediated by enzymes in the liver and intestinal wall.[5] Aldehyde oxidases can convert p-Coumaraldehyde to p-coumaric acid.[11][12]
Troubleshooting Workflow: Assessing and Mitigating Metabolism
Caption: Workflow for investigating and addressing the rapid metabolism of p-Coumaraldehyde.
Experimental Protocols:
-
In Vitro Metabolic Stability:
-
Objective: To assess the rate at which p-Coumaraldehyde is metabolized by liver enzymes.
-
Protocol:
-
Incubate p-Coumaraldehyde at a known concentration with liver microsomes or S9 fractions from relevant species (e.g., rat, mouse, human) in the presence of necessary cofactors (e.g., NADPH).
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a suitable organic solvent (e.g., ice-cold acetonitrile).
-
Analyze the remaining concentration of p-Coumaraldehyde using a validated LC-MS/MS method.[13][14]
-
Calculate the in vitro half-life and intrinsic clearance.
-
-
-
Metabolite Identification:
-
Objective: To identify the major metabolites of p-Coumaraldehyde.
-
Protocol:
-
Issue 3: Poor Intestinal Permeability
For oral administration, p-Coumaraldehyde must be able to cross the intestinal epithelial barrier to enter the bloodstream.[17]
Symptoms in Your Experiment:
-
Low appearance of the compound in the bloodstream after oral administration, even with good solubility.
-
High concentration of the compound in the feces.
Causality: The physicochemical properties of p-Coumaraldehyde, such as its polarity and molecular size, may not be optimal for passive diffusion across the lipid-rich cell membranes of the intestinal epithelium. Efflux transporters like P-glycoprotein can also actively pump the compound back into the intestinal lumen.[10][18]
Troubleshooting Protocol: Assessing and Improving Permeability
-
In Vitro Permeability Assays (Caco-2 Model):
-
Rationale: The Caco-2 cell line forms a monolayer that mimics the human intestinal epithelium.
-
Protocol:
-
Culture Caco-2 cells on permeable supports until a differentiated monolayer is formed.
-
Add p-Coumaraldehyde to the apical (AP) side and measure its appearance on the basolateral (BL) side over time to determine the apparent permeability coefficient (Papp).
-
Perform the experiment in the reverse direction (BL to AP) to assess the involvement of efflux transporters. A higher Papp in the BL to AP direction suggests efflux.
-
-
-
Permeation Enhancers:
-
Rationale: Certain excipients can transiently open the tight junctions between intestinal cells or inhibit efflux pumps, thereby increasing drug absorption.
-
Protocol:
-
Co-administer p-Coumaraldehyde with well-characterized permeation enhancers (e.g., medium-chain fatty acids, bile salts) in your in vivo model.
-
Compare the pharmacokinetic profile of p-Coumaraldehyde with and without the enhancer.
-
Caution: The use of permeation enhancers should be carefully evaluated for potential intestinal toxicity.
-
-
PART 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a vehicle for my in vivo p-Coumaraldehyde studies?
A1: A common starting point for preclinical oral dosing of poorly soluble compounds is a suspension in an aqueous vehicle containing a suspending agent (e.g., 0.5% carboxymethylcellulose) and a wetting agent (e.g., 0.1% Tween® 80). For intravenous administration, a solution in a vehicle such as a mixture of saline, ethanol, and PEG 400 may be suitable, but solubility must be confirmed. Always perform a preliminary formulation screen to ensure the physical and chemical stability of your dosing preparation.[19]
Q2: How can I improve the bioavailability of p-Coumaraldehyde through formulation?
A2: Advanced formulation strategies can significantly enhance the bioavailability of p-Coumaraldehyde by improving its solubility and protecting it from premature metabolism.[5][20] Consider the following approaches:
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids. This can enhance the solubility and absorption of lipophilic drugs.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers that can encapsulate p-Coumaraldehyde, protecting it from degradation and facilitating its transport across the intestinal mucosa.[21]
-
-
Polymeric Nanoparticles:
-
Biodegradable polymers like PLGA can be used to encapsulate p-Coumaraldehyde, providing controlled release and protection from the harsh environment of the GI tract.
-
Q3: Can chemical modification of p-Coumaraldehyde improve its bioavailability?
A3: Yes, creating derivatives or prodrugs of p-Coumaraldehyde is a viable strategy.[22][23]
-
Prodrugs: A prodrug is an inactive form of a drug that is converted to the active form in the body. For p-Coumaraldehyde, the phenolic hydroxyl group can be esterified to increase its lipophilicity and improve its absorption. The ester can then be cleaved by esterases in the body to release the active p-Coumaraldehyde.[9]
-
Derivatives: Synthesizing analogs of p-Coumaraldehyde with modified functional groups can lead to compounds with improved physicochemical properties and metabolic stability. For example, methylation of the hydroxyl group can increase lipophilicity and protect against conjugation reactions.[22]
Q4: What analytical methods are recommended for quantifying p-Coumaraldehyde in biological samples?
A4: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of p-Coumaraldehyde and its metabolites in complex biological matrices like plasma, urine, and tissue homogenates.[13][14][24][25] A robust method should be developed and validated for parameters such as linearity, accuracy, precision, and stability.
Q5: What are the key pharmacokinetic parameters I should be looking at to assess the bioavailability of p-Coumaraldehyde?
A5: The key pharmacokinetic parameters to evaluate are:
-
Cmax: The maximum plasma concentration of the drug.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.
-
Absolute Bioavailability (F%): This is calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration of the same dose. An IV study is necessary to determine the absolute bioavailability.
Caption: Experimental workflow for determining the absolute bioavailability of p-Coumaraldehyde.
PART 3: Data Presentation and Summary
Table 1: Solubility of p-Coumaraldehyde in Various Solvents
| Solvent System | Approximate Solubility (mg/mL) | Notes |
| Water (pH 7.4) | Slightly soluble[1] | Baseline solubility is low. |
| Ethanol | Soluble | Good for stock solutions, but may need dilution for in vivo studies. |
| Dimethyl sulfoxide (DMSO) | Soluble | Suitable for in vitro studies, but use with caution in vivo due to potential toxicity. |
| 10% Ethanol in Water | Improved solubility | A simple co-solvent system that can enhance solubility for oral gavage. |
| 20% Hydroxypropyl-β-cyclodextrin in Water | Significantly improved | Cyclodextrins are effective solubilizing agents for many poorly soluble compounds.[8] |
References
-
Rocabado-Bigdal, J., et al. (2017). Food processing strategies to enhance phenolic compounds bioaccessibility and bioavailability in plant-based foods. Critical Reviews in Food Science and Nutrition, 59(13), 2083-2099. [Link]
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Tarko, T., et al. (2020). Technological and Biotechnological Processes To Enhance the Bioavailability of Dietary (Poly)phenols in Humans. Journal of Agricultural and Food Chemistry, 68(45), 12593-12613. [Link]
-
Rocabado-Bigdal, J., et al. (2017). Food processing strategies to enhance phenolic compounds bioaccessibility and bioavailability in plant-based foods. Critical Reviews in Food Science and Nutrition, 59(13), 2083-2099. [Link]
-
Gülçin, İ. (2019). Improving the bioavailability of phenolic compounds by loading them within lipid-based nanocarriers. Trends in Food Science & Technology, 88, 235-249. [Link]
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Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of flavonoids: an overview. The Scientific World Journal, 2013, 162750. [Link]
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Varbanova, M., et al. (2011). Molecular and Biochemical Basis for Stress-Induced Accumulation of Free and Bound p-Coumaraldehyde in Cucumber. Plant Physiology, 157(3), 1056–1069. [Link]
-
Varbanova, M., et al. (2011). Quantification of p-coumaraldehyde, coniferaldehyde, sinapaldehyde, p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol by high-performance liquid chromatography. Journal of Agricultural and Food Chemistry, 59(24), 13008-13015. [Link]
-
Liu, Z., et al. (2016). Overexpression of artificially fused bifunctional enzyme 4CL1-CCR: A method for production of secreted 4-hydroxycinnamaldehydes in Escherichia coli. Journal of Industrial Microbiology & Biotechnology, 43(11), 1545-1554. [Link]
-
The Good Scents Company. (n.d.). (E)-3-(4-hydroxyphenyl)-2-propenal. Retrieved from [Link]
-
Dator, R. P., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Toxics, 7(2), 32. [Link]
-
Larrán, A. S., et al. (2021). Resolving the metabolism of monolignols and other lignin-related aromatic compounds in Xanthomonas citri. Nature Communications, 12(1), 6331. [Link]
-
Li, P., et al. (2022). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. AAPS PharmSciTech, 23(1), 2. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease. Pharmaceutics, 10(4), 181. [Link]
-
Dator, R. P., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Toxics, 7(2), 32. [Link]
-
van de Merbel, N. C. (2008). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. TrAC Trends in Analytical Chemistry, 27(10), 924-933. [Link]
-
Dator, R. P., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Toxics, 7(2), 32. [Link]
-
Ferreira, O., & Pinho, S. (2018). A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices. Critical Reviews in Analytical Chemistry, 48(4), 275-287. [Link]
-
Salehi, B., et al. (2018). Resveratrol: A Double-Edged Sword in Health Benefits. Biomedicines, 6(3), 91. [Link]
-
Lee, H. S., et al. (2007). Plasma pharmacokinetics and metabolism of the antitumour drug candidate 2'-benzoyloxycinnamaldehyde in rats. Journal of Pharmacy and Pharmacology, 59(4), 541-546. [Link]
-
Muraleedharan, K. M. (n.d.). Search for new derivatives with improved bioavailability and novel biological activities. ResearchGate. Retrieved from [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(8), 1623. [Link]
-
Maher, S., et al. (2014). Formulation strategies to improve oral peptide delivery. Pharmaceutical Patent Analyst, 3(3), 313-336. [Link]
-
Singh, G., et al. (2023). Current Understanding of Polyphenols to Enhance Bioavailability for Better Therapies. Molecules, 28(15), 5652. [Link]
-
Maher, S., et al. (2014). Formulation strategies to improve oral peptide delivery. Pharmaceutical Patent Analyst, 3(3), 313-336. [Link]
-
Ko, J. H., et al. (2012). Resveratrol derivatives as promising chemopreventive agents with improved potency and selectivity. Journal of Medicinal Chemistry, 55(15), 6683-6693. [Link]
-
Prytkov, K., et al. (2020). Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. Journal of Medicinal Chemistry, 63(1), 1-21. [Link]
-
Emory University. (n.d.). Bioanalytical Chemistry, Drug Metabolism, and Pharmacokinetics. Retrieved from [Link]
-
Alqahtani, M. S., et al. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceutics, 15(3), 978. [Link]
-
Bistas, E., & Tadi, P. (2023). Drug Bioavailability. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link]
-
Barros, J., et al. (2019). 4-Coumarate 3-hydroxylase in the lignin biosynthesis pathway is a cytosolic ascorbate peroxidase. Nature Communications, 10(1), 1994. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2021). The Bioavailability of Drugs—The Current State of Knowledge. Pharmaceutics, 13(8), 1238. [Link]
-
Porter, C. J., et al. (2000). Factors limiting the oral bioavailability of N-acetylglucosaminyl-N-acetylmuramyl dipeptide (GMDP) and enhancement of absorption in rats by delivery in a water-in-oil microemulsion. International Journal of Pharmaceutics, 199(1), 17-28. [Link]
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- 1. Buy p-Coumaraldehyde | 20711-53-9 [smolecule.com]
- 2. usbio.net [usbio.net]
- 3. p-Coumaraldehyde | CymitQuimica [cymitquimica.com]
- 4. Technological and Biotechnological Processes To Enhance the Bioavailability of Dietary (Poly)phenols in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to Improve the Poor Bioavailability of Polyphenols | PPTX [slideshare.net]
- 6. (E)-3-(4-hydroxyphenyl)-2-propenal, 2538-87-6 [thegoodscentscompany.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Drug Bioavailability - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Plasma pharmacokinetics and metabolism of the antitumour drug candidate 2'-benzoyloxycinnamaldehyde in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Bioanalytical Chemistry, Drug Metabolism, and Pharmacokinetics | Emory University | Atlanta GA [eidd.emory.edu]
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Technical Support Center: Interference of Endogenous Compounds in "3-(4-Hydroxyphenyl)acrylaldehyde" Assays
Welcome to the technical support center for assays involving 3-(4-hydroxyphenyl)acrylaldehyde, a key chromophore and Michael acceptor used in various biochemical and cellular assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of potential interferences from endogenous compounds. Our goal is to provide you with the expertise and practical troubleshooting strategies necessary to ensure the accuracy and reliability of your experimental data.
I. Understanding the Core Chemistry & Potential for Interference
3-(4-Hydroxyphenyl)acrylaldehyde, and similar α,β-unsaturated aldehydes, are frequently employed as probes or substrates in assays measuring enzyme activity, oxidative stress, or the effects of therapeutic compounds. The reactivity of the aldehyde and the conjugated double bond makes these assays susceptible to interference from a variety of endogenous molecules commonly found in biological samples.
The primary reaction mechanism often involves a Michael addition , where a nucleophile attacks the β-carbon of the α,β-unsaturated aldehyde.[1][2] This reaction is fundamental to many biological processes and is also the primary route for interference.
Caption: Michael addition interference pathway.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during assays with 3-(4-hydroxyphenyl)acrylaldehyde in biological matrices.
Q1: My assay background is unexpectedly high in my biological samples compared to my buffer controls. What could be the cause?
A1: High background is a classic sign of interference from endogenous compounds. Biological matrices are complex mixtures containing numerous molecules that can react with or mimic the signal of your target analyte.[3]
Potential Culprits:
-
Endogenous Aldehydes and Ketones: Cellular processes like lipid peroxidation and amino acid metabolism generate a variety of aldehydes and ketones.[4][5][6] These can either directly contribute to the signal or react with assay reagents.
-
Thiol-Containing Molecules: Cysteine, glutathione (GSH), and proteins with exposed cysteine residues are abundant in cells and can readily undergo Michael addition with α,β-unsaturated aldehydes.[7][8][9]
-
Primary and Secondary Amines: These can also act as nucleophiles and participate in Michael addition reactions.[10]
Troubleshooting Workflow:
Caption: Troubleshooting high background.
Step-by-Step Protocol: Deproteinization using Trichloroacetic Acid (TCA)/Acetone
-
To a 100 µL sample, add 10 µL of 1.5 M perchloric acid or 10% (w/v) TCA.[11][12]
-
Vortex briefly and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.[13]
-
Carefully collect the supernatant for your assay.
-
Optional: If interference persists, consider a subsequent cold acetone precipitation step.[11]
Q2: I'm using a fluorescence-based assay and see a significant signal in my blank matrix (e.g., plasma, cell lysate). How can I correct for this?
A2: Autofluorescence from the biological matrix is a common issue in fluorescence assays. Additionally, endogenous compounds can interfere with the fluorescence detection itself.[14]
Strategies to Mitigate Matrix Effects:
-
Sample Dilution: A simple first step is to dilute the sample. This can reduce the concentration of interfering substances, but may also decrease the concentration of your analyte of interest to below the detection limit.[15][16]
-
Matrix-Matched Calibration: Prepare your calibration standards in the same biological matrix as your samples. This helps to account for consistent matrix effects.[3][17]
-
Surrogate Matrix Approach: If a true blank matrix is unavailable, a surrogate matrix (e.g., stripped serum, buffer with bovine serum albumin) can be used to prepare calibrators.[17]
-
Standard Addition Method: This involves adding known amounts of the analyte to aliquots of the sample and extrapolating to determine the endogenous concentration. This is a robust method for overcoming matrix effects.[16][18][19]
| Method | Principle | Pros | Cons |
| Sample Dilution | Reduces concentration of interfering molecules.[15][16] | Simple, fast. | May reduce analyte signal below detection limit. |
| Matrix-Matched Calibration | Calibrators experience the same matrix effects as samples.[3][17] | Accurate for consistent matrix effects. | Requires a true blank matrix. |
| Surrogate Matrix | Uses a similar, analyte-free matrix for calibration.[17] | Useful when blank matrix is unavailable. | May not perfectly mimic the sample matrix. |
| Standard Addition | Spiking known analyte concentrations into the sample.[16][18][19] | Highly accurate, corrects for sample-specific matrix effects. | More laborious and time-consuming. |
Q3: My results are inconsistent when analyzing samples with high protein content. What's happening?
A3: Proteins can interfere in several ways. They can non-specifically bind to your analyte, sequestering it from the reaction. Proteins with reactive cysteine residues can also directly react with 3-(4-hydroxyphenyl)acrylaldehyde.
Solutions for Protein Interference:
-
Protein Precipitation: Methods like TCA/acetone precipitation are effective at removing the bulk of proteins.[11][12][20][21]
-
Ultrafiltration: Using centrifugal devices with a specific molecular weight cutoff (MWCO) can separate proteins from smaller analytes.[12][13] This is a milder method than precipitation.
-
Solid-Phase Extraction (SPE): SPE can be optimized to selectively bind and elute your analyte of interest, while washing away interfering proteins and other matrix components.[3][22]
Experimental Protocol: Ultrafiltration
-
Choose an ultrafiltration device with an appropriate MWCO (e.g., 10 kDa) to retain proteins while allowing your analyte to pass through.
-
Add your sample to the device.
-
Centrifuge according to the manufacturer's instructions.
-
The filtrate contains your deproteinized sample.
Q4: I am using an LC-MS/MS method and observe ion suppression. How do I address this?
A4: Ion suppression is a common matrix effect in LC-MS/MS where co-eluting endogenous compounds interfere with the ionization of the analyte. [3][15][18]
Strategies for LC-MS/MS:
-
Optimize Chromatography: Adjusting the mobile phase, gradient, or column chemistry can improve the separation of your analyte from interfering matrix components.[3]
-
Sample Cleanup: Thorough sample preparation using techniques like liquid-liquid extraction (LLE) or SPE is crucial to remove interfering substances like phospholipids.[22]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS co-elutes with the analyte and experiences similar ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.[18]
Caption: Mitigating ion suppression in LC-MS/MS.
III. Concluding Remarks
Successfully navigating the challenges of endogenous compound interference in assays utilizing 3-(4-hydroxyphenyl)acrylaldehyde requires a systematic approach. By understanding the underlying chemistry and employing the appropriate troubleshooting strategies and sample preparation techniques, researchers can ensure the generation of high-quality, reliable data. Always consider the specific nature of your biological matrix and validate your methods accordingly.
IV. References
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Google Books. Retrieved January 9, 2026, from
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). PMC. Retrieved January 9, 2026, from
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Google Books. Retrieved January 9, 2026, from
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. (n.d.). ResearchGate. Retrieved January 9, 2026, from
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. Retrieved January 9, 2026, from
-
Removal of interfering substance from samples before protein assays. (n.d.). Interchim. Retrieved January 9, 2026, from
-
How to Deal with Interfering Agents in Protein Estimation Assays. (2015, June 10). G-Biosciences. Retrieved January 9, 2026, from
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Removal of Interfering Substances. (n.d.). Bio-Rad. Retrieved January 9, 2026, from
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Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019, June 4). MDPI. Retrieved January 9, 2026, from
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Failure of glutathione and cysteine prodrugs to block the chlorpropamide-induced inhibition of aldehyde dehydrogenase in vivo. (n.d.). PubMed. Retrieved January 9, 2026, from
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Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. (2021, March 24). NSF Public Access Repository. Retrieved January 9, 2026, from
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Integrated Quantification and Identification of Aldehydes and Ketones in Biological Samples. (n.d.). ETH Zurich Research Collection. Retrieved January 9, 2026, from
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The Thiol-Michael Addition Click Reaction: A Powerful and Widely. (n.d.). datapdf.com. Retrieved January 9, 2026, from
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Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. (2017, January 17). Polymer Chemistry. Retrieved January 9, 2026, from
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Integrated Quantification and Identification of Aldehydes and Ketones in Biological Samples. (n.d.). ResearchGate. Retrieved January 9, 2026, from
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Mechanistic aspects of thiol additions to Michael acceptors: Insights from computations. (n.d.). ScienceDirect. Retrieved January 9, 2026, from
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Where Do Interference Peaks in Liquid Chromatography Come From?. (2024, September 20). Universal Lab Blog. Retrieved January 9, 2026, from
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Resolving Weak Retention and Multiple Interferences in the HPLC Analysis of Sodium Metabisulfite. (n.d.). Welch Materials. Retrieved January 9, 2026, from
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DNA Damage by Endogenous and Exogenous Aldehydes. (n.d.). SciELO. Retrieved January 9, 2026, from
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Avoid Pitfalls In HPLC Sample Prep Part 2 UV Analysis. (2018, January 30). Advancing RNA. Retrieved January 9, 2026, from
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[Chromatography Q & A] Methods to Remove Proteins in Biological Samples. (n.d.). Wako Blog. Retrieved January 9, 2026, from
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Aldehyde Compounds: Significance in Biological Systems and Environmental Impact. (2023, August 19). Creative Proteomics Blog. Retrieved January 9, 2026, from
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How to get rid of the protein from an enzymatic reaction?. (2020, February 4). ResearchGate. Retrieved January 9, 2026, from
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CHAPTER 5: Nucleophilic Thiol‐alkene Michael Addition for the Functionalization of Polymers and for Bioconjugation. (n.d.). Google Books. Retrieved January 9, 2026, from
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Characterization of N-Acetyl Cysteine Adducts with Exogenous and Neutrophil-Derived 2-Chlorofatty Aldehyde. (n.d.). MDPI. Retrieved January 9, 2026, from
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HPLC Interferences: Causes and Cures. (n.d.). Thermo Fisher Scientific. Retrieved January 9, 2026, from
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Chemical compatibility in HPLC samples. (2024, May 30). Cytiva Life Sciences. Retrieved January 9, 2026, from
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Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. (n.d.). LCGC International. Retrieved January 9, 2026, from
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Differential effects of glutathione and cysteine on Fe2+, Fe3+, H2O2 and myoglobin-induced proximal tubular cell attack. (n.d.). PubMed. Retrieved January 9, 2026, from
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Selective Fluorescence Detection of Cysteine over Homocysteine and Glutathione Based on a Cysteine-Triggered Dual Michael Addition/Retro-aza-aldol Cascade Reaction. (2015, November 17). PubMed. Retrieved January 9, 2026, from
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Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection. (n.d.). Bioanalysis Zone. Retrieved January 9, 2026, from
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Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. (n.d.). CST Technologies. Retrieved January 9, 2026, from
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Technical Support Center: p-Coumaraldehyde Handling and Storage
Welcome to the technical support guide for p-coumaraldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based guidance on preventing its oxidation during storage. Here, you will find answers to common questions and troubleshooting strategies to ensure the integrity of your experiments.
I. Frequently Asked Questions (FAQs): The Essentials of p-Coumaraldehyde Stability
Q1: What is p-coumaraldehyde and why is it prone to oxidation?
A1: p-Coumaraldehyde, also known as 4-hydroxycinnamaldehyde, is a phenolic aldehyde. Its chemical structure, featuring a phenol group and an α,β-unsaturated aldehyde, makes it susceptible to oxidation. The phenolic hydroxyl group can be oxidized, and the aldehyde group can be easily oxidized to a carboxylic acid.[1][2] This reactivity is exacerbated by factors like exposure to atmospheric oxygen, light, and elevated temperatures.[3][4][5][6]
Q2: What are the primary degradation products I should be concerned about?
A2: The primary degradation product from the oxidation of the aldehyde group is p-coumaric acid. Other potential reactions include polymerization and reactions involving the double bond, especially under light exposure.[7][8] The presence of these impurities can significantly impact experimental outcomes by altering the effective concentration of p-coumaraldehyde and introducing confounding variables.
Q3: What are the ideal storage conditions for p-coumaraldehyde?
A3: To minimize degradation, p-coumaraldehyde should be stored at low temperatures, typically -20°C.[9][10][11] It is also crucial to store it under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[9][12][13][14][15] Furthermore, as it is light-sensitive, storage in an amber vial or a container protected from light is recommended.[4][9]
Q4: How long can I expect p-coumaraldehyde to remain stable under optimal conditions?
A4: When stored at -20°C under an inert atmosphere and protected from light, p-coumaraldehyde can be stable for at least six months from the date of receipt.[9] However, stability can be influenced by the purity of the initial material and the frequency of handling. Each time the container is opened, there's a risk of introducing atmospheric oxygen and moisture.
Q5: I've noticed a color change in my p-coumaraldehyde sample. What does this indicate?
A5: p-Coumaraldehyde is typically a pale yellow to yellow-brown solid.[9] A significant darkening or change in color can be an indicator of degradation, likely due to oxidation or polymerization. If you observe a noticeable color change, it is advisable to verify the purity of the compound before use.
II. Troubleshooting Guide: Addressing Common Stability Issues
This section provides solutions to specific problems you might encounter, grounded in the chemical principles governing p-coumaraldehyde's stability.
Scenario 1: Rapid Degradation Despite Refrigerated Storage
-
Problem: You are storing your p-coumaraldehyde at the recommended -20°C, but analytical tests (e.g., HPLC, NMR) show significant degradation in a short period.
-
Root Cause Analysis: The most probable cause is repeated exposure to atmospheric oxygen and moisture each time the container is opened.[16][17][18] Even at low temperatures, the presence of oxygen can lead to slow oxidation. Condensation can also introduce water when a cold container is opened in a humid environment.[18]
-
Solution:
-
Aliquot Your Sample: Upon receiving a new batch of p-coumaraldehyde, divide it into smaller, single-use aliquots in appropriate vials. This minimizes the number of times the main stock is exposed to the atmosphere.
-
Inert Gas Overlay: Before sealing and storing each aliquot, flush the vial with a dry, inert gas like nitrogen or argon to displace any air.[12][13][14] This process is known as inerting or blanketing.[12][13][14][15][19]
-
Proper Sealing: Use vials with high-quality septa or other airtight seals to maintain the inert atmosphere during storage.[20][21]
-
Scenario 2: Inconsistent Experimental Results
-
Problem: You are observing variability in your experimental results that cannot be attributed to other factors in your protocol.
-
Root Cause Analysis: Inconsistent purity of the p-coumaraldehyde is a likely culprit. If the compound has partially oxidized, the actual concentration of the active molecule is lower than calculated, and the degradation products could be interfering with your assay.
-
Solution:
-
Purity Verification: Before starting a series of experiments, verify the purity of your p-coumaraldehyde stock using a suitable analytical method like HPLC-UV or LC-MS.[22][23][24][25] This will give you a baseline and confirm the integrity of the material.
-
Use a Fresh Aliquot: For each experiment, use a fresh, unopened aliquot that has been stored under optimal conditions. Avoid using material from a container that has been opened multiple times over an extended period.
-
Scenario 3: Suspected Oxidation During Experimental Setup
-
Problem: You are concerned that your p-coumaraldehyde might be degrading in solution during the preparation of your experiment.
-
Root Cause Analysis: Phenolic compounds can be unstable in certain solvents, especially at neutral to alkaline pH, and in the presence of dissolved oxygen.[5]
-
Solution:
-
Degas Your Solvents: Before preparing your stock solutions, degas the solvents by sparging with an inert gas or using a freeze-pump-thaw method. This removes dissolved oxygen that can contribute to oxidation.
-
Prepare Solutions Fresh: Prepare your p-coumaraldehyde solutions immediately before use. Avoid storing solutions for extended periods, even at low temperatures.
-
Consider pH: If your experimental conditions allow, maintaining a slightly acidic pH can help to stabilize phenolic compounds.
-
III. Key Experimental Protocols
This protocol details the best practices for preparing p-coumaraldehyde for storage to maximize its shelf-life.
Materials:
-
p-Coumaraldehyde solid
-
Appropriately sized amber glass vials with PTFE-lined caps or septa
-
Spatula
-
Balance
-
Source of dry nitrogen or argon gas with a regulator and tubing
-
Glove box or a Schlenk line (ideal, but can be adapted for a benchtop procedure)
Procedure:
-
Prepare the Environment: If available, perform all manipulations in a glove box filled with an inert atmosphere. If not, work quickly and efficiently in a low-humidity environment.
-
Pre-label Vials: Label all your aliquot vials with the compound name, concentration (if making solutions), and date.
-
Weigh Aliquots: Carefully weigh the desired amount of p-coumaraldehyde into each vial.
-
Inert Gas Purge:
-
Insert a needle or a Pasteur pipette connected to the inert gas line into the vial, ensuring the tip is just above the solid material.
-
Gently flush the vial with the inert gas for 30-60 seconds to displace the air. The gas flow should be gentle to avoid blowing the solid out of the vial.
-
Slowly withdraw the needle/pipette while maintaining the gas flow.
-
-
Seal Promptly: Immediately and tightly cap the vial.
-
Storage: Place the sealed vials in a freezer at -20°C, protected from light.
IV. Visualizing the Oxidation Process
The following diagram illustrates the primary oxidative degradation pathway of p-coumaraldehyde.
Caption: Oxidation pathways of p-coumaraldehyde.
References
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- United States Biological. 165780 p-Coumaraldehyde CAS: 2538-87-6.
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- CymitQuimica. p-Coumaraldehyde.
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Troubleshooting inconsistent results in "3-(4-Hydroxyphenyl)acrylaldehyde" experiments
Introduction
Welcome to the technical support guide for 3-(4-Hydroxyphenyl)acrylaldehyde, also commonly known as p-Coumaraldehyde. This molecule is a valuable building block and bioactive compound used in various research applications, from organic synthesis to studies on its potential as an apoptosis inducer and nitric oxide synthase inhibitor.[1] However, its conjugated aldehyde structure and phenolic hydroxyl group present unique challenges, often leading to inconsistent experimental results.
This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges effectively. We will address common problems in a direct question-and-answer format, explaining the underlying chemical principles and providing actionable protocols to enhance the reliability and reproducibility of your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 3-(4-Hydroxyphenyl)acrylaldehyde?
A1: The main stability concerns are sensitivity to light, oxidation, and pH. The extended π-conjugation system in the molecule makes it susceptible to photochemical reactions, leading to isomerization or degradation.[2][3] The aldehyde group is prone to oxidation, converting to the corresponding carboxylic acid (p-Coumaric acid), while the phenolic hydroxyl group can be deprotonated under basic conditions, increasing susceptibility to oxidation.
Q2: What is the recommended way to store this compound?
A2: To ensure long-term stability, 3-(4-Hydroxyphenyl)acrylaldehyde should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen).[2][3] It is highly recommended to use an amber vial to protect it from light.[2] For periods of up to 6 months, this storage method should maintain the compound's integrity.[2]
Q3: What are the best solvents for dissolving 3-(4-Hydroxyphenyl)acrylaldehyde?
A3: It is slightly soluble in Dimethyl sulfoxide (DMSO) and methanol.[3] While it is slightly soluble in water, for biological assays, preparing a concentrated stock solution in high-purity DMSO is standard practice.[1] It's crucial to note that DMSO is hygroscopic and can freeze at room temperature (19°C), so it should be handled accordingly.[4] When preparing aqueous working solutions from a DMSO stock, ensure rapid dilution and mixing to avoid precipitation.
Q4: What are the common synonyms for this compound?
A4: It is frequently referred to by several names, which is important to recognize when searching literature. Common synonyms include: p-Coumaraldehyde, p-Hydroxycinnamaldehyde, 4-Hydroxycinnamaldehyde, and (E)-3-(4-hydroxyphenyl)prop-2-enal.[1][2][5]
Troubleshooting Guide: Inconsistent Experimental Results
This section addresses specific problems encountered during experimentation, providing causal explanations and corrective actions.
Issue 1: Inconsistent Bioactivity in Cell-Based Assays
Q: We are observing significant variability in the IC50 values of 3-(4-Hydroxyphenyl)acrylaldehyde in our antioxidant and anti-inflammatory assays. What could be the cause?
A: Inconsistent bioactivity is one of the most common challenges and typically stems from issues with compound integrity or the assay methodology itself.
Causality & Solutions:
-
Compound Degradation: As a phenolic aldehyde, the compound is susceptible to oxidation, which can be accelerated by exposure to air, light, or alkaline pH in culture media. The oxidized form, p-coumaric acid, has different biological properties and will interfere with your results.
-
Solution: Prepare fresh working solutions for each experiment from a properly stored, inert gas-blanketed stock solution. Minimize the exposure of stock solutions and treated samples to light. Consider including a stability check of the compound in your specific cell culture medium over the time course of your experiment using HPLC.
-
-
Solvent Effects: High concentrations of DMSO can be toxic to cells, confounding your results. The "garlic-like" taste associated with DMSO is due to its metabolites, indicating it is biologically active.[4]
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is consistent across all wells and is below the known toxicity threshold for your cell line (typically <0.5%). Always include a vehicle control (medium + DMSO) in your experimental design.
-
-
Assay-Specific Interference: The apparent antioxidant activity can vary dramatically depending on the assay used (e.g., DPPH, ABTS, FRAP, ORAC).[6][7] For instance, the DPPH assay involves a lipophilic radical, while ABTS is hydrophilic, leading to different sensitivities for the same compound.[6][8]
-
Solution: Understand the mechanism of your chosen assay. If you are seeing inconsistencies between different antioxidant assays, it may reflect the compound's true chemical reactivity rather than an error. It is often recommended to use a panel of assays to obtain a comprehensive antioxidant profile.[6]
-
Troubleshooting Workflow for Inconsistent Bioactivity
Caption: Troubleshooting logic for inconsistent bioactivity.
Issue 2: Low Purity or Presence of Impurities After Synthesis
Q: Our synthesis of 3-(4-Hydroxyphenyl)acrylaldehyde shows multiple spots on TLC and low purity by NMR. What are the likely side reactions?
A: Synthesis, often via a condensation reaction like the Knoevenagel or Claisen-Schmidt, must be carefully controlled to avoid side products.
Causality & Solutions:
-
Self-Condensation/Polymerization: Aldehydes can undergo aldol-type self-condensation reactions, especially under basic conditions, leading to oligomeric or polymeric impurities that are difficult to remove.
-
Solution: Maintain strict temperature control during the reaction. Add the aldehyde slowly to the reaction mixture to keep its instantaneous concentration low. Optimize the catalyst and solvent system; for instance, using pyridine and piperidine as catalysts in 1,4-dioxane has been shown to be effective.[9]
-
-
Oxidation to Carboxylic Acid: The aldehyde is easily oxidized to p-coumaric acid, especially if the reaction is exposed to air for extended periods at elevated temperatures.
-
Solution: Conduct the reaction under an inert atmosphere (N2 or Ar). Upon workup, minimize the exposure time to air and consider using degassed solvents.
-
-
Incomplete Reaction: Unreacted starting materials, such as 4-hydroxybenzaldehyde, are common impurities.
-
Solution: Monitor the reaction progress by TLC or HPLC. Consider adjusting the stoichiometry of the reactants; for example, using a molar excess of the condensing partner (e.g., malonic acid in a Knoevenagel reaction) can help drive the reaction to completion.[9]
-
Factors Affecting Compound Stability
Sources
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- 3. 3-(4-hydroxyphenyl)acrylaldehyde | 2538-87-6 [chemicalbook.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: p-Coumaraldehyde Application in Cell Culture
Welcome to the technical support guide for utilizing p-Coumaraldehyde in your cell culture experiments. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting appropriate solvents, preparing solutions, and troubleshooting common issues to ensure the scientific integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Is p-Coumaraldehyde soluble in water or standard cell culture media?
A1: No, p-Coumaraldehyde is a pale yellow to yellow-brown solid with limited solubility in aqueous solutions like PBS or cell culture media[1]. Similar to related cinnamaldehyde derivatives, it is hydrophobic and requires an organic solvent for initial dissolution[2]. Attempting to dissolve it directly in your media will likely result in poor solubility and inaccurate final concentrations.
Q2: What are the recommended primary solvents for p-Coumaraldehyde?
A2: The most commonly used and effective solvents for hydrophobic compounds like p-Coumaraldehyde are high-purity, anhydrous Dimethyl Sulfoxide (DMSO) and Ethanol[3]. The choice between them depends on the specific tolerance of your cell line and the required final concentration of p-Coumaraldehyde.
Q3: What is the maximum concentration of DMSO or Ethanol that is safe for my cells?
A3: This is highly cell-line dependent. As a general guideline, most cell lines can tolerate a final DMSO concentration of up to 0.5% without severe cytotoxicity[4][5]. For ethanol, concentrations up to 1% are often tolerated[6][7]. However, sensitive cell types, such as primary cells, may show stress or toxicity at lower concentrations[4]. It is imperative to perform a vehicle control experiment to determine the maximum non-toxic solvent concentration for your specific cell line and assay duration.
Q4: How should I store my p-Coumaraldehyde stock solution?
A4: p-Coumaraldehyde is light-sensitive and, as an aldehyde, is susceptible to oxidation[1][8]. The solid compound should be stored at -20°C under an inert atmosphere[1]. Once dissolved in an organic solvent, the stock solution should be stored in an amber vial at -20°C or -80°C to maintain stability. Prepare fresh working dilutions for each experiment from the frozen stock.
In-Depth Solvent Selection and Troubleshooting Guide
This section provides a deeper dive into the causality behind solvent choice and offers solutions to common experimental hurdles.
Understanding Solvent Cytotoxicity
Issue: My cells are dying or showing altered morphology after treatment, even in the control group.
Analysis: The organic solvent used to dissolve p-Coumaraldehyde, rather than the compound itself, is often the source of unexpected cytotoxicity. Both DMSO and ethanol exhibit concentration- and time-dependent toxic effects[9].
-
Mechanism of DMSO Toxicity: DMSO is highly permeable and can disrupt cell membranes and interfere with cellular metabolism at high concentrations[10]. While an excellent solvent, its effects are not benign. Concentrations above 1% can significantly inhibit cell proliferation[11][12].
-
Mechanism of Ethanol Toxicity: Ethanol can also suppress cell proliferation in a dose-dependent manner. Although often better tolerated than DMSO, concentrations above a certain threshold can induce cellular stress and apoptosis[7][11].
Solution:
-
Minimize Final Solvent Concentration: Always prepare the highest possible stock concentration of p-Coumaraldehyde to ensure the final volume of solvent added to your culture medium is minimal, ideally ≤0.1%[4][6].
-
Perform a Vehicle Control: This is a non-negotiable step. Treat your cells with the same concentrations of the solvent (e.g., 0.1%, 0.5%, 1% DMSO or Ethanol) that will be used in your experiment, but without p-Coumaraldehyde. This allows you to isolate the effect of the solvent from the effect of your compound.
-
Consider a Less Toxic Alternative: If your cells are particularly sensitive to DMSO, ethanol may be a better choice. Studies have shown that for some cell lines, ethanol and acetone are less cytotoxic than DMSO[11].
Precipitation in Culture Medium
Issue: When I add my p-Coumaraldehyde stock solution to the cell culture medium, a precipitate forms.
Analysis: This phenomenon, often called "crashing out," occurs when the compound's final concentration exceeds its solubility limit in the aqueous/organic mixture of the final culture medium. Even though p-Coumaraldehyde is dissolved in the stock, the drastic change in polarity upon dilution into the aqueous medium can cause it to precipitate.
Solution:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of p-Coumaraldehyde.
-
Use Serial Dilutions: Avoid adding a highly concentrated stock directly to the full volume of medium. Create an intermediate dilution of the stock solution in a small volume of medium first, vortex gently, and then add this to the final volume.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the stock solution can sometimes help maintain solubility.
-
Increase Final Solvent Percentage (with caution): If absolutely necessary, you can slightly increase the final solvent concentration, but it must remain below the predetermined cytotoxic threshold for your cell line.
Data Interpretation Challenges
Issue: My experimental results are inconsistent or difficult to interpret.
Analysis: Beyond direct toxicity, solvents can have subtle biological effects that confound results. DMSO, for example, is known to induce cellular differentiation and can act as an antioxidant, which could interfere with assays measuring reactive oxygen species (ROS)[5][12].
Solution:
-
Consistent Vehicle Controls: A vehicle control must be included for every concentration of p-Coumaraldehyde tested. For a serial dilution of your compound, the concentration of the solvent should remain constant across all treatment groups[12].
-
Literature Review: Be aware of the known non-cytotoxic effects of your chosen solvent on the pathways you are studying and for your specific cell line.
Data Summary: Solvent Properties
| Property | Dimethyl Sulfoxide (DMSO) | Ethanol (EtOH) |
| Solubilizing Power | Excellent for hydrophobic compounds.[4] | Good for many hydrophobic compounds.[6] |
| Recommended Final Conc. | ≤ 0.5% (general)[4][5], ≤ 0.1% (for sensitive cells).[4] | ≤ 1.0% (general)[6][7], some cells tolerate higher.[11] |
| Advantages | Superior solvent for highly insoluble compounds. | Generally less cytotoxic than DMSO.[11] |
| Disadvantages | Can be cytotoxic at >0.5%[9][10]. May have off-target biological effects[5]. | May not dissolve all compounds as effectively as DMSO. |
| Best Practice | Always determine the non-toxic limit for your specific cell line via a vehicle control assay. | Always include a vehicle control to account for any potential effects of the ethanol itself. |
Experimental Protocols & Workflows
Diagram: Solvent Selection Workflow
The following diagram outlines the logical workflow for selecting and validating a solvent for your p-Coumaraldehyde experiments.
Sources
- 1. usbio.net [usbio.net]
- 2. US7939542B2 - Cinnamaldehyde derivatives having improved solubility in water, a method for preparing the same and a pharmaceutical composition comprising the same - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 11. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficiency of p-Coumaraldehyde extraction from natural sources
Welcome to the technical support center for the efficient extraction of p-Coumaraldehyde from natural sources. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice and troubleshoot common issues encountered during the extraction process. Our focus is on explaining the causality behind experimental choices to empower you to optimize your protocols effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding p-Coumaraldehyde and its extraction.
Q1: What is p-Coumaraldehyde and where is it found?
A: p-Coumaraldehyde is a hydroxycinnamaldehyde, a type of phenylpropanoid. Phenylpropanoids are a large class of secondary metabolites found ubiquitously in plants, where they play crucial roles in defense, structure, and signaling.[1][2] p-Coumaraldehyde, as a derivative of p-coumaric acid, is a key intermediate in the biosynthesis of lignin and flavonoids. It can be found in various plant species, often in the bark, leaves, and twigs. For example, it is a known constituent of cinnamon (Cinnamomum species) and other botanicals.[3]
Q2: Why is the choice of extraction solvent so critical for p-Coumaraldehyde?
A: The "like dissolves like" principle is fundamental here. The efficiency of extracting any plant secondary metabolite is highly dependent on the polarity of the solvent matching the polarity of the target compound.[4] p-Coumaraldehyde is a moderately polar molecule. Using a highly non-polar solvent (like hexane) or a highly polar solvent (like pure water) will likely result in a low yield. The most effective solvents are typically those of medium polarity, such as aqueous mixtures of methanol or ethanol.[5][6] A study on phenylpropanoid extraction from Agastache rugosa found that 70% methanol provided the highest yield compared to 70% ethanol or pure water, demonstrating the importance of fine-tuning solvent polarity.[7][8][9]
Q3: What are the main challenges in extracting p-Coumaraldehyde?
A: The primary challenges include:
-
Low Yield: Due to suboptimal solvent choice, insufficient extraction time, or poor penetration of the solvent into the plant matrix.
-
Compound Degradation: p-Coumaraldehyde, like other aldehydes and phenolic compounds, can be sensitive to heat, light, and pH.[10] High temperatures used in methods like Soxhlet or prolonged microwave-assisted extraction (MAE) can lead to degradation or unwanted side reactions.[3][11]
-
Co-extraction of Impurities: Solvents will inevitably extract other compounds with similar polarities (e.g., other phenolics, chlorophylls, lipids), complicating the downstream purification process.[4]
Q4: Which extraction technique is best: conventional or modern?
A: The "best" technique depends on your specific objectives, including desired yield, purity, processing time, and the thermolability of the compound.
-
Conventional Methods (Maceration, Soxhlet): These are simple and require basic equipment. However, they often suffer from long extraction times, large solvent consumption, and potential thermal degradation of the target compound in the case of Soxhlet extraction.[12]
-
Modern "Green" Methods (UAE, MAE): Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient.[13][14] They significantly reduce extraction time and solvent volume. UAE uses acoustic cavitation to rupture plant cell walls, enhancing solvent penetration at lower temperatures, which is ideal for heat-sensitive compounds like p-Coumaraldehyde.[15][16][17] MAE uses microwave energy to rapidly heat the solvent within the plant matrix, but the temperature must be carefully controlled to prevent degradation.[3][11]
Part 2: Troubleshooting Guide for Low Yield
This section provides specific troubleshooting advice in a question-and-answer format for common extraction problems.
Issue Category: Solvent Selection & Optimization
Q: My yield of p-Coumaraldehyde is consistently low using pure methanol. What's wrong?
A: While methanol is a good solvent for phenolics, its polarity may not be perfectly optimized for p-Coumaraldehyde within your specific plant matrix.
-
Causality: The complex mixture of compounds and the physical structure of the plant cell wall influence solvent penetration and analyte solubility. Adding a controlled amount of water to the alcohol can swell the plant matrix, improving solvent access to target compounds.
-
Solution: Systematically optimize the solvent system. Prepare a series of aqueous methanol (or ethanol) solutions (e.g., 50%, 70%, 80%, 90% v/v) and perform a small-scale extraction with each.[4][18] Studies consistently show that an optimized aqueous-organic mixture, such as 80% methanol, often provides a superior yield for a wide range of phenolics compared to pure solvents.[4][18] If your final application requires a less toxic solvent, ethanol-water mixtures are a preferred alternative.[5]
Q: I've optimized my solvent, but the yield is still poor. Could the solvent-to-solid ratio be the problem?
A: Yes, an inappropriate solvent-to-solid ratio can significantly limit your yield.
-
Causality: A low volume of solvent can become saturated with the target compound and other co-extractives, preventing further dissolution from the plant matrix. Conversely, an excessively high volume wastes solvent and increases the energy and time required for downstream concentration.[12]
-
Solution: Optimize the solvent-to-solid ratio. A typical starting point is 10:1 or 20:1 (mL solvent: g dry plant material). A recommended compromise for maximizing the yield of various secondary metabolites is a ratio of approximately 13:1, with the extraction repeated multiple times with fresh solvent.[4][18]
Issue Category: Extraction Method & Parameters
Q: I'm using Ultrasound-Assisted Extraction (UAE), but my results are not reproducible. Why?
A: Lack of reproducibility in UAE often stems from inconsistent control over key parameters. The efficiency of UAE depends on a synergistic relationship between temperature, time, and ultrasonic power/amplitude.[15][19]
-
Causality: Ultrasonic waves generate cavitation bubbles, and their collapse disrupts cell walls.[15] Temperature affects solvent viscosity and surface tension, influencing cavitation intensity. Power/amplitude determines the intensity of the acoustic waves, while time dictates the duration of exposure.
-
Solution: Methodically optimize your UAE parameters using a Response Surface Methodology (RSM) approach if possible.
-
Temperature: Test a range (e.g., 30°C, 40°C, 50°C). Higher temperatures can increase solubility but may degrade p-Coumaraldehyde. A study on Tricosanthes cucumerina leaves found 40°C to be optimal for extracting p-coumaric acid.[16]
-
Amplitude/Power: Test different power settings (e.g., 40%, 70%, 100%). Higher amplitude increases cavitation but can also generate heat.[16][19]
-
Time: Evaluate different extraction durations (e.g., 5 min, 15 min, 30 min). Often, the majority of the compound is extracted within the first few minutes.[15][16]
-
Q: I suspect my p-Coumaraldehyde is degrading during Microwave-Assisted Extraction (MAE). How can I confirm and prevent this?
A: Thermal degradation is a significant risk with MAE if not properly controlled.[11]
-
Causality: MAE works by using microwave energy to rapidly heat the solvent and water within the plant cells, causing them to rupture. While efficient, this can create localized high-temperature spots that can degrade thermolabile compounds. A study on extracting compounds from cinnamon bark using MAE showed that higher temperatures and longer times negatively affected the yield of cinnamaldehyde and related phenylpropanoids.[3]
-
Solution:
-
Control Temperature: Do not just set the power; set a maximum temperature limit (e.g., 60-80°C). This is the most critical parameter for preventing degradation.[4]
-
Reduce Extraction Time: MAE is very rapid. Optimize for the shortest possible time that gives a good yield. Test short intervals (e.g., 2, 4, 6 minutes).[3]
-
Use Pulsed Microwaves: If your system allows, use a pulsed application of microwave energy. This allows for periods of cooling and can prevent overheating.
-
Confirmation: Analyze your crude extract using HPLC-DAD or LC-MS. Compare the chromatogram to a pure p-Coumaraldehyde standard. The appearance of additional, unidentified peaks or a decrease in the target peak area with increasing extraction time/temperature can indicate degradation.
-
Data Summary: Recommended Starting Parameters
The following table summarizes recommended starting points for key extraction parameters. These should be considered initial values for your own optimization experiments.
| Parameter | Maceration | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Solvent | 70-80% Methanol or Ethanol in water[4][7][18] | 70-80% Methanol or Ethanol in water[20] | 70-80% Methanol or Ethanol in water[21] |
| Solvent:Solid Ratio | 10:1 to 20:1 (v/w)[12] | 20:1 to 30:1 (v/w) | 20:1 to 40:1 (v/w)[21] |
| Temperature | Room Temperature (25°C) | 40 - 50°C[16][17] | 60 - 80°C (Crucial to control)[3] |
| Time | 24 - 48 hours | 10 - 30 minutes[16][17] | 2 - 10 minutes[3] |
| Key Advantage | Simple, no special equipment | Fast, efficient at low temps | Extremely fast |
| Key Disadvantage | Very slow, large solvent volume | Requires specific equipment | Risk of thermal degradation[11] |
Part 3: Protocols and Visual Workflows
Workflow for Selecting an Optimal Extraction Method
This decision tree helps guide the selection of an appropriate extraction technique based on experimental priorities.
Caption: Decision tree for selecting an appropriate p-Coumaraldehyde extraction method.
Standardized Protocol: Ultrasound-Assisted Extraction (UAE) of p-Coumaraldehyde
This protocol provides a validated starting point for the extraction. Self-validation is built-in through the inclusion of a standard and analytical checks.
-
Plant Material Preparation:
-
Dry the plant material (e.g., leaves, bark) in a ventilated oven at 40-50°C to a constant weight. This prevents enzymatic degradation.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh) using a laboratory mill.[22] Causality: A smaller particle size dramatically increases the surface area for solvent interaction, improving extraction efficiency.[22]
-
-
Extraction Setup:
-
Accurately weigh 1.0 g of the dried plant powder and place it into a 50 mL glass beaker or flask.
-
Add 20 mL of the optimized extraction solvent (starting recommendation: 80% methanol in water). This establishes a 20:1 solvent-to-solid ratio.
-
Place the beaker into the ultrasonic bath. Ensure the water level in the bath is equal to or higher than the solvent level in the beaker for efficient energy transfer.
-
-
Ultrasonication:
-
Sample Recovery and Analysis (Self-Validation):
-
After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.
-
Carefully decant the supernatant. Filter it through a 0.45 µm syringe filter into a clean vial for analysis.
-
Crucial Step: Analyze the extract via HPLC. Prepare a calibration curve using a pure p-Coumaraldehyde standard. The presence of a peak at the correct retention time confirms extraction, and the calibration curve allows for accurate quantification of the yield. This step validates the success of the extraction.
-
-
Optimization Loop:
-
Repeat steps 2-4, systematically altering one parameter at a time (e.g., change time to 10 min and 30 min) while keeping others constant.
-
Compare the quantified yields from each run to determine the optimal conditions for your specific plant matrix.
-
Post-Extraction Troubleshooting: Compound Stability
Q: My extract is turning a different color and the p-Coumaraldehyde peak is decreasing over time. What is happening?
A: You are likely observing degradation of your target compound in the crude extract. Phenolic compounds can be unstable, especially when exposed to light, oxygen, or non-optimal pH.[10]
-
Causality: The aldehyde functional group and the phenolic hydroxyl group on p-Coumaraldehyde are susceptible to oxidation. The presence of enzymes in the crude extract, exposure to UV light, or storage at non-neutral pH can accelerate this process. Flavonoids, a related class of compounds, are known to be most stable between pH 5 and 7 and degrade more rapidly at alkaline pH.[10]
-
Solution:
-
Storage: Store your extracts at low temperatures (-20°C is preferable to 4°C) and in amber vials to protect them from light.[10][23]
-
Inert Atmosphere: For long-term storage, flush the vial with an inert gas like nitrogen or argon before sealing to displace oxygen.
-
pH Control: If your extraction solvent is acidic or basic, consider neutralizing the extract before storage. A slightly acidic condition (pH 3-5) is often better for phenolic stability than alkaline conditions.[10]
-
Workup Promptly: Proceed to purification steps as quickly as possible after extraction to isolate p-Coumaraldehyde from potentially degrading enzymes or reactive compounds in the crude mixture.
-
References
-
Nguyen, D. H. T., et al. (2024). Optimizing suitable solvent for phenylpropanoid extraction and antioxidant activities in Agastache rugosa hairy roots. ResearchGate. [Link]
-
Various Authors. (2021). What is the best solvent to prepare phenol and flavonoid extracts? ResearchGate. [Link]
-
Nguyen, D. H. T., et al. (2024). Optimizing suitable solvent for phenylpropanoid extraction and antioxidant activities in Agastache rugosa hairy roots. Journal of Phytology. [Link]
-
Nguyen, D. H. T., et al. (2024). View of Optimizing suitable solvent for phenylpropanoid extraction and antioxidant activities in Agastache rugosa hairy roots. Update Publishing House. [Link]
-
Kim, D., et al. (2024). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. PMC - PubMed Central. [Link]
-
Galea, C., et al. (2025). p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review of Natural Sources, Biosynthesis, and Biological Activities. MDPI. [Link]
-
Stankovic, M., et al. (2016). Optimization of Extraction Conditions for Secondary Biomolecules from various Plant Species. SciSpace. [Link]
-
Stankovic, M., et al. (2015). Optimization of extraction conditions for plant secondary metabolites. ResearchGate. [Link]
-
LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Doflin, A. (2024). Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds. Journal of Chemical and Pharmaceutical Research. [Link]
-
Doflin, A. (2024). Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds. JOCPR. [Link]
-
Galea, C., et al. (2025). (PDF) p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review of Natural Sources, Biosynthesis, and Biological Activities. ResearchGate. [Link]
-
Pinto, D., et al. (2025). Utilization of Ultrasonic-Assisted Extraction for Bioactive Compounds from Floral Sources. MDPI. [Link]
-
da Silva, L. C., et al. (2024). Ultrasound-Assisted Extraction of Phenolic Compounds from Tricosanthes cucumerina Leaves: Microencapsulation and Characterization. MDPI. [Link]
-
Hrdlička, J., et al. (2021). Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography. MDPI. [Link]
-
Pinto, D., et al. (2020). Optimization of Ultrasound-Assisted Extraction via Sonotrode of Phenolic Compounds from Orange By-Products. MDPI. [Link]
-
Kim, J.-H. (2017). Extraction time and temperature affect the extraction efficiencies of coumarin and phenylpropanoids from Cinnamomum cassia bark using a microwave-assisted extraction method. PubMed. [Link]
-
Rocha, J. C. G., et al. (2022). Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology. PMC - PubMed Central. [Link]
-
Bamoniri, A., et al. (2025). Microwave-assisted extraction of coumarin and related compounds from Melilotus officinalis (L.) Pallas as an alternative to Soxhlet and ultrasound-assisted extraction. ResearchGate. [Link]
-
Cavalloro, V., et al. (2021). (PDF) Microwave-Assisted Solid Extraction from Natural Matrices. ResearchGate. [Link]
-
Rocchetti, G., et al. (2018). Development of New Analytical Microwave-Assisted Extraction Methods for Bioactive Compounds from Myrtle (Myrtus communis L.). MDPI. [Link]
-
An, K., et al. (2016). Ultrasound Assisted Extraction of Phenolic Compounds from Peaches and Pumpkins. PMC. [Link]
-
Tapia-Quirós, P., et al. (2023). Microwave-assisted extraction with natural deep eutectic solvents for polyphenol recovery from agrifood waste. UPCommons. [Link]
-
Zhang, Q.-W., et al. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. PMC. [Link]
-
Jiang, Z., et al. (2025). Antioxidative Activities of Natural Hydroxy-Bearing Cinnamaldehydes and Cinnamic Acids: A Comparative Study. ResearchGate. [Link]
-
Srivastava, J. K., et al. (2010). Extraction, Characterization, Stability and Biological Activity of Flavonoids Isolated from Chamomile Flowers. NIH. [Link]
-
Haruna, A., et al. (2021). Sources, extraction and biological activities of cinnamaldehyde. Bulletin of the National Research Centre. [Link]
-
Du, H., et al. (2025). The solubility and stability of organophosphoric acid extractants in H2SO4 and HCl media. ResearchGate. [Link]
-
Srđenović Čonić, B., et al. (2024). Impact of Storage Conditions on Stability of Bioactive Compounds and Bioactivity of Beetroot Extract and Encapsulates. MDPI. [Link]
-
Martins, P., et al. (2021). On the Solubility and Stability of Polyvinylidene Fluoride. MDPI. [Link]
Sources
- 1. p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review of Natural Sources, Biosynthesis, and Biological Activities | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Extraction time and temperature affect the extraction efficiencies of coumarin and phenylpropanoids from Cinnamomum cassia bark using a microwave-assisted extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. updatepublishing.com [updatepublishing.com]
- 9. updatepublishing.com [updatepublishing.com]
- 10. Extraction, Characterization, Stability and Biological Activity of Flavonoids Isolated from Chamomile Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. upcommons.upc.edu [upcommons.upc.edu]
- 12. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
- 15. Utilization of Ultrasonic-Assisted Extraction for Bioactive Compounds from Floral Sources [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Ultrasound Assisted Extraction of Phenolic Compounds from Peaches and Pumpkins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimization of Ultrasound-Assisted Extraction via Sonotrode of Phenolic Compounds from Orange By-Products [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Validating the Purity of Commercial p-Coumaraldehyde Standards
Welcome to the technical support guide for the validation of commercial p-Coumaraldehyde standards. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the accuracy and reliability of their experimental results. This guide provides in-depth, field-proven insights and self-validating protocols to confirm the purity of your p-Coumaraldehyde standards.
Frequently Asked Questions (FAQs)
Q1: My p-Coumaraldehyde standard has a pale yellow to yellow-brown appearance. Is this normal, and does it indicate impurity?
A: Yes, a pale yellow to yellow-brown appearance is the expected appearance for solid p-Coumaraldehyde and does not necessarily indicate impurity.[1] The color is inherent to the chromophore in its molecular structure. However, a significant deviation from a consistent, pale-yellow hue, such as the presence of dark brown or black particles, could suggest degradation or the presence of impurities. It is always recommended to correlate the visual appearance with analytical data.
Q2: What are the recommended storage conditions for p-Coumaraldehyde to maintain its purity?
A: To ensure the stability of p-Coumaraldehyde, it should be stored at -20°C under an inert atmosphere.[1][2] p-Coumaraldehyde is also light-sensitive, so it should be stored in an amber vial or a container that protects it from light.[1][3] Proper storage is critical to prevent degradation and maintain the integrity of the standard. After receipt, the standard is typically stable for at least six months under these conditions.[1]
Q3: What are the primary analytical techniques for validating the purity of a p-Coumaraldehyde standard?
A: The most common and reliable methods for purity determination of organic compounds like p-Coumaraldehyde are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[][5] HPLC is excellent for quantifying purity and separating impurities, while NMR provides detailed structural information to confirm the identity of the compound and detect structural impurities.[5][6] Mass spectrometry confirms the molecular weight of the compound.[5][7]
Q4: How do I interpret the Certificate of Analysis (CoA) for my p-Coumaraldehyde standard?
A: The Certificate of Analysis (CoA) is a critical document that provides lot-specific information about the quality and purity of the standard.[8][9] Key sections to review include:
-
Purity (by HPLC): This value, typically ≥98%, indicates the percentage of p-Coumaraldehyde in the material as determined by HPLC.[1]
-
Identity (by NMR and/or MS): This confirms that the material's spectral data is consistent with the known structure of p-Coumaraldehyde.[1]
-
Appearance: This should match the expected pale yellow to yellow-brown solid description.[1]
It's important to understand that the purity value on a CoA is specific to the analytical method used.[10]
Troubleshooting Guide
Problem 1: HPLC analysis shows multiple peaks, suggesting the presence of impurities.
Underlying Causes and Solutions:
-
Degradation: p-Coumaraldehyde can degrade if not stored properly. Exposure to light, air (oxidation), or elevated temperatures can lead to the formation of related substances.
-
Contaminated Solvents or Glassware: Impurities can be introduced from the analytical process itself.
-
Solution: Use HPLC-grade solvents and thoroughly clean all glassware. Running a blank (injecting only the solvent) can help identify any background contamination.
-
-
Inherent Impurities from Synthesis: Commercial standards may contain minor impurities from the manufacturing process.
-
Solution: If the impurity levels are significant and interfere with your assay, you may need to purify the standard further (e.g., by recrystallization or preparative HPLC) or purchase a higher purity grade standard.
-
Problem 2: The observed NMR spectrum of the p-Coumaraldehyde standard does not match the reference spectrum.
Underlying Causes and Solutions:
-
Incorrect Solvent or Reference Standard: The chemical shifts in an NMR spectrum are dependent on the solvent used.
-
Solution: Ensure you are using the same deuterated solvent as the reference spectrum. The Biological Magnetic Resonance Bank (BMRB) entry for p-Coumaraldehyde, for instance, specifies DMSO as the solvent.[11] Use a standard internal reference like tetramethylsilane (TMS).
-
-
Presence of Impurities: Impurities with protons will appear in the ¹H NMR spectrum.
-
Solution: Compare the integration of the impurity peaks to the main p-Coumaraldehyde peaks to estimate the level of impurity. 2D NMR techniques like COSY and HMBC can help in identifying the structure of the impurities.[11]
-
-
Degradation: As with HPLC, degradation can lead to the formation of new compounds with different NMR signals.
-
Solution: Review your storage and handling procedures. If degradation is suspected, it is best to use a fresh, unopened standard.
-
Problem 3: The mass spectrum shows an unexpected molecular ion peak.
Underlying Causes and Solutions:
-
Presence of Adducts: In electrospray ionization (ESI) mass spectrometry, it is common to see adducts with ions like sodium ([M+Na]⁺) or potassium ([M+K]⁺).
-
Solution: Calculate the expected masses for common adducts to see if they match the unexpected peaks.
-
-
Impurities: A significant peak at an unexpected m/z value could indicate a substantial impurity.
-
Solution: Correlate the MS data with HPLC data. If an impurity is detected in both, it is likely a real contaminant.
-
-
Fragmentation: The molecular ion may be unstable and fragment in the ion source.
-
Solution: Use a softer ionization technique if available, or analyze the fragmentation pattern to see if it is consistent with the structure of p-Coumaraldehyde.
-
Experimental Protocols & Data Presentation
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for the purity analysis of p-Coumaraldehyde. Method optimization may be required based on the specific instrument and column used.
Step-by-Step Methodology:
-
Standard Preparation: Accurately weigh approximately 1 mg of the p-Coumaraldehyde standard and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective. A typical gradient might start at 10% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where p-Coumaraldehyde has strong absorbance (e.g., around 310-340 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the standard by dividing the peak area of p-Coumaraldehyde by the total peak area of all components and multiplying by 100.
-
Data Presentation: Example HPLC Purity Data
| Lot Number | Appearance | Purity by HPLC (%) | Major Impurity (Retention Time) |
| A123 | Pale yellow solid | 99.2 | 0.5% (4.2 min) |
| B456 | Yellow-brown solid | 98.5 | 1.1% (5.8 min) |
| C789 | Brown solid | 95.1 | 3.2% (4.2 min), 1.5% (6.1 min) |
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the p-Coumaraldehyde standard in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
If necessary, acquire a ¹³C NMR spectrum and 2D spectra (e.g., COSY, HSQC, HMBC) for more detailed structural elucidation.
-
-
Data Analysis:
Visualizations
Workflow for Validating a New Lot of p-Coumaraldehyde
Caption: Workflow for the validation of a new p-Coumaraldehyde standard.
Logical Relationship of Analytical Techniques
Caption: Interrelation of key analytical techniques for purity validation.
References
-
NMR analysis of lignins in CAD-deficient plants. Part 1. Incorporation of hydroxycinnamaldehydes and hydroxybenzaldehydes. Available from: [Link]
-
p-Coumaraldehyde (C9H8O2) - BMRB entry bmse000611. Biological Magnetic Resonance Bank. Available from: [Link]
-
P-coumaraldehyde (C9 H8 O2) - bmse010084 - BMRB. Biological Magnetic Resonance Bank. Available from: [Link]
-
4-Hydroxycinnamaldehyde | C9H8O2 | CID 641301. PubChem. Available from: [Link]
-
p-Coumaroyl aldehyde - ChemBK. Available from: [Link]
-
1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003441). Human Metabolome Database. Available from: [Link]
-
RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1. PMC - NIH. Available from: [Link]
-
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Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of 3-(4-Hydroxyphenyl)acrylaldehyde and Cinnamaldehyde
An In-Depth Guide for Researchers and Drug Development Professionals
In the quest for novel therapeutic agents to combat oxidative stress-mediated diseases, naturally occurring compounds with antioxidant properties are of significant interest. Among these, cinnamaldehyde, the primary constituent of cinnamon, and its hydroxylated analog, 3-(4-Hydroxyphenyl)acrylaldehyde (also known as p-coumaraldehyde), have garnered attention. This guide provides a comprehensive comparison of the antioxidant activities of these two compounds, supported by experimental data and methodologies, to aid researchers in their drug discovery and development endeavors.
Introduction: Chemical Structures and Biological Significance
Cinnamaldehyde is an aromatic aldehyde that gives cinnamon its characteristic flavor and aroma.[1] It is well-documented for a range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[1] 3-(4-Hydroxyphenyl)acrylaldehyde, a derivative of cinnamaldehyde, is characterized by a hydroxyl group at the para-position of the phenyl ring.[2] This structural modification is hypothesized to significantly influence its antioxidant capacity. Both compounds are involved in the phenylpropanoid pathway in plants, playing roles in defense mechanisms and the synthesis of various secondary metabolites.[2]
Chemical Structures:
-
Cinnamaldehyde: C₉H₈O
-
3-(4-Hydroxyphenyl)acrylaldehyde: C₉H₈O₂[3]
The key structural difference is the presence of a phenolic hydroxyl group in 3-(4-Hydroxyphenyl)acrylaldehyde, which is a critical determinant of antioxidant activity.
Mechanisms of Antioxidant Action
The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. The resulting phenoxy radical is stabilized by resonance.
Key Mechanisms:
-
Radical Scavenging: Both compounds can directly scavenge free radicals such as the superoxide radical (O₂⁻), hydroxyl radical (•OH), and the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[1][4] The presence of the hydroxyl group in 3-(4-Hydroxyphenyl)acrylaldehyde enhances its hydrogen-donating ability compared to cinnamaldehyde.
-
Metal Ion Chelation: While not the primary mechanism for these compounds, the ability to chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺) can prevent the initiation of radical-generating reactions.
-
Induction of Antioxidant Enzymes: Cinnamaldehyde has been shown to protect cells from oxidative stress by inducing the expression of heme oxygenase-1 (HO-1), a key antioxidant enzyme, through the activation of the Nrf2 pathway.[1][5]
The following diagram illustrates the fundamental difference in the radical scavenging mechanism between the two molecules.
Caption: Figure 1. Comparative Radical Scavenging Mechanism.
Comparative Antioxidant Activity: Experimental Evidence
The antioxidant capacity of chemical compounds is typically evaluated using various in vitro assays. The most common methods include the DPPH radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.
| Assay | 3-(4-Hydroxyphenyl)acrylaldehyde (p-Coumaraldehyde) | Cinnamaldehyde | Reference Compound (e.g., Ascorbic Acid, Trolox) |
| DPPH IC₅₀ (µg/mL) | Lower IC₅₀ (Higher Activity) | Higher IC₅₀ (Lower Activity) | Varies by study |
| ABTS TEAC Value | Higher TEAC Value | Lower TEAC Value | 1.0 |
| FRAP Value (µmol Fe²⁺/g) | Higher FRAP Value | Lower FRAP Value | Varies by study |
Note: Specific IC₅₀, TEAC, and FRAP values can vary depending on the experimental conditions. The table presents a qualitative comparison based on the expected chemical reactivity. Studies have shown that cinnamaldehyde derivatives with a hydroxyl group, such as cinnamic acid and cinnamyl alcohol, exhibit significantly higher antioxidant activity than cinnamaldehyde itself.[6][7] For instance, one study reported an IC₅₀ value of 95.38 µg/mL for cinnamaldehyde in a DPPH assay, while its derivatives showed much lower IC₅₀ values, indicating stronger antioxidant potential.[7] Another study demonstrated that cinnamaldehyde exhibited a DPPH scavenging IC₅₀ value of 8.2 μg/ml.[4]
Experimental Protocols
To ensure the reproducibility and validity of antioxidant activity assessment, standardized protocols are crucial. Below are detailed, step-by-step methodologies for the three key assays.
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, leading to a color change from violet to yellow.[8]
Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of each sample or standard dilution to respective wells.
-
Add 200 µL of the freshly prepared DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[9]
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
A blank containing only the solvent and DPPH solution is also measured.[8]
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100.[8]
-
The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.
-
Caption: Figure 2. DPPH Assay Workflow.
This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[10]
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.[11]
-
To generate the ABTS•+ radical cation, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.[10]
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[12]
-
Prepare stock solutions and serial dilutions of the test compounds and a standard (e.g., Trolox).
-
-
Assay Procedure:
-
Add 5 µL of the standards and samples to each well of a 96-well plate.
-
Add 200 µL of the diluted ABTS•+ solution to each well.
-
Mix and incubate for 5 minutes at room temperature.
-
-
Measurement:
-
Read the absorbance at 734 nm.
-
-
Calculation:
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH, which results in the formation of a colored ferrous-probe complex.[13][14]
Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
Add 10 µL of the sample or standard to each well of a 96-well plate.
-
Add 220 µL of the FRAP working solution to each well.
-
Mix and incubate for 4-10 minutes at room temperature.[13]
-
-
Measurement:
-
Read the absorbance at 593 nm.
-
-
Calculation:
-
The FRAP value is calculated from the standard curve and is expressed as µmol of Fe²⁺ equivalents per gram or milliliter of the sample.
-
Conclusion and Future Directions
The available evidence strongly suggests that 3-(4-Hydroxyphenyl)acrylaldehyde possesses superior antioxidant activity compared to cinnamaldehyde, primarily due to the presence of the phenolic hydroxyl group. This structural feature enhances its ability to donate hydrogen atoms and scavenge free radicals.
For researchers and drug development professionals, 3-(4-Hydroxyphenyl)acrylaldehyde represents a promising lead compound for the development of novel antioxidant therapies. Further research should focus on:
-
In vivo studies: To validate the in vitro antioxidant effects and assess the bioavailability and metabolic stability of 3-(4-Hydroxyphenyl)acrylaldehyde.
-
Structure-activity relationship (SAR) studies: To explore how modifications to the chemical structure of 3-(4-Hydroxyphenyl)acrylaldehyde can further enhance its antioxidant and pharmacological properties.
-
Mechanism of action studies: To elucidate the detailed molecular pathways through which 3-(4-Hydroxyphenyl)acrylaldehyde exerts its antioxidant effects, including its influence on cellular antioxidant enzyme systems.
By leveraging the insights provided in this guide, the scientific community can accelerate the exploration and development of these and other natural compounds as potent agents for combating oxidative stress-related diseases.
References
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G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]
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Benkhaira, N., Koraichi, S. I., & Fikri-Benbrahim, K. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Retrieved from [Link]
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Benkhaira, N., Koraichi, S. I., & Fikri-Benbrahim, K. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Retrieved from [Link]
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Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Retrieved from [Link]
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MatMa. (n.d.). Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). Retrieved from [Link]
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A Comparative Guide to the Anti-inflammatory Effects of p-Coumaraldehyde and Ferulic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and essential component of healing, chronic, unresolved inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Consequently, the identification and characterization of novel anti-inflammatory agents remain a critical pursuit in therapeutic development.
Natural phenolic compounds, widely distributed in plants, have garnered significant attention for their diverse pharmacological activities. Among these, p-Coumaraldehyde and ferulic acid, both hydroxycinnamic acid derivatives, have emerged as promising candidates for modulating inflammatory responses. Though structurally similar, subtle differences in their chemical makeup can lead to distinct biological activities and mechanisms of action. This guide provides an in-depth, objective comparison of the anti-inflammatory properties of p-Coumaraldehyde and ferulic acid, supported by experimental data and detailed protocols to inform research and drug development initiatives.
Molecular Structures and Foundational Differences
p-Coumaraldehyde and ferulic acid share a common phenylpropanoid backbone. The key structural distinction is the functional group at the terminus of the propenyl side chain: an aldehyde group in p-Coumaraldehyde and a carboxylic acid group in ferulic acid. Additionally, ferulic acid possesses a methoxy group on the benzene ring, which is absent in p-Coumaraldehyde. These modifications influence their polarity, reactivity, and interactions with biological targets.
-
p-Coumaraldehyde: (E)-3-(4-hydroxyphenyl)prop-2-enal
-
Ferulic Acid: (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid
These structural nuances are pivotal as they dictate the compounds' mechanisms of action at the molecular level.
Comparative Analysis of Anti-inflammatory Mechanisms
Both compounds exert their anti-inflammatory effects by modulating key signaling pathways that regulate the expression of pro-inflammatory genes. The primary targets are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central hubs in the inflammatory response.
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene induction.[1][2] In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., iNOS, COX-2).[1][2][3]
-
Ferulic Acid: Extensive research demonstrates that ferulic acid is a potent inhibitor of the NF-κB pathway.[4][5] It has been shown to suppress the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit in various cell models.[6][7][8][9] This inhibitory action effectively downregulates the expression of NF-κB target genes, leading to a reduction in inflammatory mediators.[6][10][11] Some studies suggest ferulic acid can also modulate upstream kinases like IKK.[6]
-
p-Coumaraldehyde & Related Compounds: While direct studies on p-Coumaraldehyde are less numerous, evidence from structurally similar compounds like p-coumaric acid and its derivatives suggests a similar mechanism. For instance, p-coumaric acid has been reported to exert a moderate inhibitory effect on NF-κB activation.[12] A derivative, 4-methoxycinnamyl p-coumarate, was shown to attenuate NF-κB activation by suppressing the phosphorylation of IκBα and p65.[13] Given the structural similarities, it is highly probable that p-Coumaraldehyde also interferes with this critical inflammatory pathway.
Interference with MAPK Signaling Pathways
The MAPK family, comprising extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, regulates a wide array of cellular processes, including inflammation.[14][15] These kinases are activated by phosphorylation in response to inflammatory stimuli and, in turn, activate downstream transcription factors that contribute to the inflammatory response.
-
Ferulic Acid: Ferulic acid has been shown to modulate MAPK signaling, although its effects can be context-dependent.[4][5] Several studies indicate that ferulic acid can inhibit the phosphorylation of JNK and ERK1/2 in response to inflammatory stimuli.[6][9] In some models, it also suppresses the phosphorylation of p38 MAPK.[7][16] By inhibiting these kinases, ferulic acid blocks the signaling cascade that leads to the production of inflammatory cytokines and enzymes.
-
p-Coumaraldehyde & Related Compounds: The aldehyde group in compounds like cinnamaldehyde (structurally related to p-Coumaraldehyde) has been shown to influence MAPK pathways.[17][18] Research on related coumarates demonstrates significant reduction in the phosphorylation of ERK1/2, JNK, and p38 MAPK.[13] This suggests that p-Coumaraldehyde likely shares the ability to suppress the activation of these key inflammatory kinases.
Signaling Pathway Intervention Diagram
Caption: Key inflammatory signaling pathways and points of inhibition.
Comparative In Vitro Efficacy
The murine macrophage cell line, RAW 264.7, stimulated with bacterial lipopolysaccharide (LPS), is a gold-standard in vitro model for screening anti-inflammatory compounds.[19][20][21][22] LPS stimulation triggers a robust inflammatory response, characterized by the production of nitric oxide (NO), pro-inflammatory cytokines, and enzymes like iNOS and COX-2.[3][21][23]
| Parameter | p-Coumaraldehyde | Ferulic Acid | Rationale & Significance |
| Inhibition of NO Production | Potent inhibitor. | Potent inhibitor.[24] | NO is a key inflammatory mediator produced by iNOS. Inhibition signifies a direct anti-inflammatory effect. |
| Inhibition of TNF-α | Reported to inhibit TNF-α production.[25] | Effectively reduces TNF-α levels.[9][11] | TNF-α is a critical pro-inflammatory cytokine that orchestrates the inflammatory cascade. |
| Inhibition of IL-6 | Reported to inhibit IL-6 production.[25] | Effectively reduces IL-6 levels.[9][11] | IL-6 is involved in both acute and chronic inflammation. |
| iNOS Expression | Expected to decrease expression via NF-κB/MAPK inhibition. | Decreases iNOS protein expression.[26] | Suppression at the protein level confirms upstream pathway modulation. |
| COX-2 Expression | Expected to decrease expression via NF-κB/MAPK inhibition. | Decreases COX-2 protein expression.[26] | COX-2 is the enzyme responsible for producing pro-inflammatory prostaglandins. |
Note: Direct head-to-head comparative studies providing IC50 values under identical experimental conditions are limited. The relative potency can vary based on the specific assay and cell type used.
Experimental Protocols for In Vitro Evaluation
To ensure scientific rigor and reproducibility, the following detailed protocols are provided. These methods form a self-validating system, beginning with a cytotoxicity assessment to ensure observed effects are not due to cell death.
Experimental Workflow Diagram
Caption: Workflow for in vitro anti-inflammatory compound screening.
Protocol 1: Cell Viability (MTT) Assay
Principle: This assay is critical for determining the non-toxic concentration range of the test compounds. It measures the metabolic activity of viable cells, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19]
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[19]
-
Treatment: Replace the medium with fresh medium containing various concentrations of p-Coumaraldehyde or ferulic acid (e.g., 1, 5, 10, 25, 50, 100 µM). Incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]
-
Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[19]
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: This assay quantifies nitrite, a stable metabolite of NO, in the cell culture supernatant. The Griess reagent converts nitrite into a colored azo compound, allowing for colorimetric measurement.[19][20]
Methodology:
-
Cell Seeding & Treatment: Seed RAW 264.7 cells in a 96-well plate (1 x 10⁵ cells/well) and allow them to adhere overnight.[27]
-
Pre-treat cells with non-toxic concentrations of p-Coumaraldehyde or ferulic acid for 1 hour.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.[23]
-
Supernatant Collection: Collect 100 µL of cell culture supernatant from each well.
-
Griess Reaction: Mix 100 µL of supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[20][23]
-
Measurement: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.[20] Quantify nitrite concentration using a sodium nitrite standard curve.
Protocol 3: Western Blot Analysis for Inflammatory Proteins
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in cell lysates. This is used to measure the expression of inflammatory enzymes (iNOS, COX-2) and the phosphorylation status of key signaling proteins (p-p65, p-IκBα, p-MAPKs).
Methodology:
-
Cell Culture & Treatment: Seed RAW 264.7 cells in 6-well plates. Treat with compounds and LPS as described in Protocol 2. For signaling proteins, a shorter LPS stimulation time (e.g., 15-60 minutes) is typically required.[20][23]
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[19][20]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-p65, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity and normalize to a loading control like β-actin.[19]
Conclusion and Future Directions
Both p-Coumaraldehyde and ferulic acid demonstrate significant anti-inflammatory potential by targeting the core NF-κB and MAPK signaling pathways. Ferulic acid is extensively studied, with a well-documented inhibitory profile against key inflammatory mediators. While direct evidence for p-Coumaraldehyde is still emerging, data from structurally related compounds strongly support its efficacy through similar mechanisms.
The key difference in their structure—the aldehyde versus the carboxylic acid group—may influence their potency, cell permeability, and metabolic stability, warranting direct, head-to-head comparative studies. Future research should focus on:
-
Direct Comparative Studies: Conducting in vitro and in vivo experiments under identical conditions to definitively establish the relative potency and efficacy of both compounds.
-
In Vivo Validation: Progressing to animal models of inflammatory diseases (e.g., arthritis, inflammatory bowel disease) to assess their therapeutic potential in a complex biological system.
-
Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profiles of both compounds to understand their bioavailability and optimize dosing strategies.
References
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Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications. Semantic Scholar. Available at: [Link]
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Improving the Effect of Ferulic Acid on Inflammation and Insulin Resistance by Regulating the JNK/ERK and NF-κB Pathways in TNF-α-Treated 3T3-L1 Adipocytes. MDPI. Available at: [Link]
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Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications. PubMed Central. Available at: [Link]
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Ferulic acid suppresses expression of tryptophan metabolic key enzyme indoleamine 2, 3-dioxygenase via NFκB and p38 MAPK in lipopolysaccharide-stimulated microglial cells. PubMed. Available at: [Link]
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Ferulic Acid Ameliorates Hepatic Inflammation and Fibrotic Liver Injury by Inhibiting PTP1B Activity and Subsequent Promoting AMPK Phosphorylation. Frontiers. Available at: [Link]
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Two Ferulic Acid Derivatives Inhibit Neuroinflammatory Response in Human HMC3 Microglial Cells via NF-κB Signaling Pathway. MDPI. Available at: [Link]
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Ferulic acid exhibits anti-inflammatory effects by inducing autophagy and blocking NLRP3 inflammasome activation. PubMed. Available at: [Link]
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Ferulic acid suppresses the inflammation and apoptosis in Kawasaki disease through activating the AMPK/mTOR/NF-κB pathway. Frontiers. Available at: [Link]
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Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. Available at: [Link]
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Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. MDPI. Available at: [Link]
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Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. PubMed Central. Available at: [Link]
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In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Chemical Engineering Transactions. Available at: [Link]
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Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. PubMed Central. Available at: [Link]
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Trans-p-Coumaryl Alcohol as a Bioactive Compound and Anti-Inflammatory Agent in Wannachawee Recipe for Psoriasis. ResearchGate. Available at: [Link]
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4-methoxycinnamyl p-coumarate reduces neuroinflammation by blocking NF-κB, MAPK, and Akt/GSK-3β pathways and enhancing Nrf2/HO-1 signaling cascade in microglial cells. PubMed. Available at: [Link]
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Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes. PubMed Central. Available at: [Link]
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Anti-Inflammatory Effects of p-Coumaric Acid, a Natural Compound of Oldenlandia diffusa, on Arthritis Model Rats. PubMed Central. Available at: [Link]
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Phosphorylation of Akt Mediates Anti-Inflammatory Activity of 1-p-Coumaroyl β-D-Glucoside Against Lipopolysaccharide-Induced Inflammation in RAW264.7 Cells. PubMed. Available at: [Link]
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Phytochemistry and Anti-Inflammatory and Antioxidant Activities of Cinnamomum osmophloeum and Its Bioactive Constituents: A Review. MDPI. Available at: [Link]
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The Effects of Ferulic Acid Against Oxidative Stress and Inflammation in Formaldehyde-Induced Hepatotoxicity. PubMed. Available at: [Link]
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Effect of ferulic acid (FA40, 160, 640 mg/kg) and p-Coumaric acid... ResearchGate. Available at: [Link]
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Organophosphorus Compounds and MAPK Signaling Pathways. MDPI. Available at: [Link]
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Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. MDPI. Available at: [Link]
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Cinnamaldehyde accelerates wound healing by promoting angiogenesis via up-regulation of PI3K and MAPK signaling pathways. PubMed. Available at: [Link]
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Ferulic acid suppresses the inflammation and apoptosis in Kawasaki disease through activating the AMPK/mTOR/NF-κB pathway. PubMed Central. Available at: [Link]
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Ferulic Acid and P-Coumaric Acid Synergistically Attenuate Non-Alcoholic Fatty Liver Disease through HDAC1/PPARG-Mediated Free Fatty Acid Uptake. PubMed Central. Available at: [Link]
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A Comparative Guide to the Cytotoxicity of 3-(4-Hydroxyphenyl)acrylaldehyde and Other Phenolic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Phenolic Aldehydes
Phenolic aldehydes, a class of organic compounds characterized by a hydroxyl group attached to a benzene ring with an aldehyde functional group, are ubiquitous in the plant kingdom. They contribute to the flavor and aroma of many foods and spices and have been the subject of extensive research for their diverse biological activities.[1] These activities range from antioxidant and anti-inflammatory to antimicrobial and, notably, cytotoxic effects against various cancer cell lines.[2][3] This guide provides a comparative analysis of the cytotoxicity of 3-(4-Hydroxyphenyl)acrylaldehyde, also known as p-coumaraldehyde, alongside other prominent phenolic aldehydes: vanillin, cinnamaldehyde, and protocatechuic aldehyde.[4][5][6] By examining the available experimental data, we aim to offer a clear perspective on their relative potencies and underlying mechanisms of action, thereby informing future research and drug development endeavors.
The core structure of these compounds, featuring an aromatic ring and an aldehyde group, is a key determinant of their biological effects. Variations in substituents on the phenyl ring and the nature of the side chain introduce nuanced differences in their cytotoxic profiles. Understanding these structure-activity relationships is paramount for the rational design of novel therapeutic agents.
Comparative Cytotoxicity: A Data-Driven Overview
The cytotoxic potential of phenolic aldehydes is typically evaluated using in vitro cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT assay, which measure the metabolic activity of cells.[7][8] The half-maximal inhibitory concentration (IC50), the concentration of a compound that inhibits 50% of cell growth or viability, is a standard metric for comparing cytotoxicity. The following table summarizes the reported IC50 values for the selected phenolic aldehydes across various cancer cell lines.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| 3-(4-Hydroxyphenyl)acrylaldehyde (p-Coumaraldehyde) | Data not readily available in searched literature | - | - | - |
| Cinnamaldehyde | U87MG (Glioblastoma) | MTT | 11.6 µg/mL | [9] |
| MCF-7 (Breast Cancer) | MTT | 58 µg/mL (24h), 140 µg/mL (48h) | [10] | |
| PC3 (Prostate Cancer) | MTT | ~73 µg/mL | [11] | |
| K562 (Leukemia) | - | 120-180 µmol/L (induced apoptosis) | [12][13] | |
| Vanillin | Rat Primary Hepatocytes | - | >200 µM (24h), ~10 µM (48h) | [14] |
| HeLa (Cervical Cancer) | Cell Cycle Analysis | G0/G1 arrest at 200 µg/mL, G2/M arrest at 1000 µg/mL | [15] | |
| RAW 264.7 (Murine Macrophages) | CCK-8 | Non-toxic up to 0.32 mg/mL | [2] | |
| Protocatechuic Aldehyde (PCA) | A375, SK-MEL-28 (Melanoma) | - | Synergistic with dacarbazine | [16] |
| MCF-7, MDA-MB-231 (Breast Cancer) | WST | ≥50 µM (MCF-7 & MDA-MB-231, 3 days) | [17] |
It is crucial to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, including cell lines, assay methods, and incubation times.
From the available data, cinnamaldehyde demonstrates significant cytotoxic effects across a range of cancer cell lines, with IC50 values in the micromolar range.[9][10][11] Vanillin, in contrast, generally exhibits lower cytotoxicity, often requiring higher concentrations or longer exposure times to induce cell death.[2][14][15] Protocatechuic aldehyde has shown potent anti-proliferative and pro-apoptotic effects, particularly in breast cancer cells, and can act synergistically with existing chemotherapy drugs.[16][17][18] Unfortunately, specific IC50 values for 3-(4-Hydroxyphenyl)acrylaldehyde were not prominently available in the searched literature, highlighting a gap in the current research landscape.
Mechanisms of Cytotoxicity: Unraveling the Molecular Pathways
The cytotoxic effects of phenolic aldehydes are not merely a result of non-specific toxicity but are often mediated through intricate interactions with cellular signaling pathways. Understanding these mechanisms is essential for harnessing their therapeutic potential.
Induction of Apoptosis
A common mechanism of action for many anticancer agents, including phenolic aldehydes, is the induction of apoptosis, or programmed cell death.
-
Cinnamaldehyde: Has been shown to induce apoptosis in various cancer cells.[10][19] This process is often associated with the activation of caspases, a family of proteases that execute the apoptotic program.[9] In human leukemia K562 cells, trans-cinnamaldehyde was found to upregulate Fas expression, a key receptor in the extrinsic apoptotic pathway, and decrease the mitochondrial transmembrane potential, indicative of the intrinsic pathway's involvement.[12][13]
-
Protocatechuic Aldehyde (PCA): Exerts its anticancer effects by inducing apoptosis in a dose-dependent manner.[18] In cutaneous melanoma cells, PCA enhances the efficacy of the chemotherapeutic agent dacarbazine by augmenting DNA double-strand breaks and promoting apoptosis.[16]
-
Vanillin: Can induce apoptosis, particularly at higher concentrations. In HeLa cells, it has been observed to enhance TRAIL-induced cell death through the inhibition of NF-κB activation.[15]
The following diagram illustrates a simplified overview of the apoptotic pathways potentially targeted by phenolic aldehydes.
Caption: Simplified overview of apoptotic pathways targeted by phenolic aldehydes.
Cell Cycle Arrest
In addition to inducing apoptosis, phenolic aldehydes can also inhibit cancer cell proliferation by causing cell cycle arrest at specific checkpoints.
-
Vanillin: Has been shown to induce G0/G1 arrest at lower concentrations and G2/M arrest at higher concentrations in HeLa cells.[15]
-
Cinnamaldehyde: Can cause cell cycle arrest at the G2/M phase in certain cancer cell lines.[10]
This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.
Oxidative Stress and DNA Damage
The pro-oxidant activities of some phenolic compounds can contribute to their cytotoxicity.
-
Vanillin: While often considered an antioxidant, at higher concentrations, vanillin can act as a pro-oxidant, leading to the oxidation of glutathione and NADPH.[15] This can induce DNA damage and contribute to its cytotoxic effects.[15]
-
Protocatechuic Aldehyde (PCA): In combination with dacarbazine, PCA has been shown to augment DNA double-strand breaks in melanoma cells.[16]
Experimental Protocols: A Guide to Assessing Cytotoxicity
To ensure the reproducibility and validity of cytotoxicity studies, standardized experimental protocols are essential. The following provides a detailed methodology for the widely used MTT assay.
MTT Assay for Cell Viability
Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the phenolic aldehydes in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Conclusion and Future Directions
The comparative analysis of phenolic aldehydes reveals a spectrum of cytotoxic activities, with cinnamaldehyde and protocatechuic aldehyde emerging as particularly potent agents against various cancer cell lines. Vanillin generally displays a milder cytotoxic profile. A significant knowledge gap exists regarding the cytotoxicity of 3-(4-Hydroxyphenyl)acrylaldehyde, underscoring the need for further investigation into its biological activities.
Future research should focus on:
-
Systematic evaluation of 3-(4-Hydroxyphenyl)acrylaldehyde: Conducting comprehensive cytotoxicity screening across a panel of cancer cell lines to determine its IC50 values and compare them directly with other phenolic aldehydes under standardized conditions.
-
Elucidation of mechanisms of action: Investigating the specific molecular targets and signaling pathways modulated by these compounds to understand the basis of their differential cytotoxicity.
-
In vivo studies: Validating the in vitro findings in animal models to assess the therapeutic potential and safety of these compounds.
-
Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of these phenolic aldehydes to optimize their cytotoxic potency and selectivity for cancer cells.
By addressing these research questions, the scientific community can further unlock the therapeutic potential of this fascinating class of natural compounds in the fight against cancer.
References
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The Synergistic Dance of Antioxidants: A Comparative Guide to p-Coumaraldehyde's Potential Phytochemical Partnerships
In the intricate world of phytochemicals, the adage "stronger together" often holds true. The concept of antioxidant synergy, where the combined effect of multiple compounds surpasses the sum of their individual activities, is a cornerstone of modern nutritional science and drug development. This guide delves into the potential synergistic antioxidant effects of p-Coumaraldehyde, a phenolic aldehyde found in various plants, when combined with other phytochemicals. While direct research on p-Coumaraldehyde's synergistic interactions is nascent, we can draw valuable insights from its close structural analog, p-coumaric acid, and the broader principles of antioxidant chemistry to illuminate its promising potential.
This document is intended for researchers, scientists, and drug development professionals, providing an in-depth technical comparison and supporting experimental frameworks to guide future investigations into the cooperative antioxidant power of p-Coumaraldehyde.
Understanding p-Coumaraldehyde and the Principle of Antioxidant Synergy
p-Coumaraldehyde is a hydroxycinnamic aldehyde with a characteristic phenolic ring and an unsaturated aldehyde side chain. This structure endows it with inherent antioxidant properties, allowing it to scavenge free radicals and mitigate oxidative stress.[1] However, in complex biological systems, its efficacy may be significantly amplified in the presence of other phytochemicals.
Antioxidant synergy can manifest through several mechanisms:
-
Regeneration: A secondary antioxidant can regenerate the primary antioxidant after it has neutralized a free radical, allowing it to participate in further scavenging cycles.
-
Scavenging of Different Radical Species: Different antioxidants may have varying affinities for different types of free radicals (e.g., peroxyl radicals, superoxide anions). A combination can therefore provide broader-spectrum protection.
-
Chelation of Metal Ions: Some compounds can chelate pro-oxidant metal ions like iron and copper, preventing them from catalyzing the formation of highly reactive hydroxyl radicals.
-
Modulation of Cellular Signaling Pathways: Phytochemical combinations can synergistically activate endogenous antioxidant defense mechanisms, such as the Nrf2 signaling pathway.[2]
Comparative Analysis of Potential Synergistic Partners for p-Coumaraldehyde
Based on studies of structurally similar compounds like p-coumaric acid and general principles of antioxidant synergy, we can hypothesize and compare the potential synergistic effects of p-Coumaraldehyde with several classes of phytochemicals.[3][4][5]
| Phytochemical Partner | Potential Synergistic Mechanism | Supporting Rationale & Key Insights |
| Quercetin (Flavonoid) | Regeneration of the oxidized flavonoid; Broader radical scavenging. | Quercetin, a potent flavonoid antioxidant, can be regenerated by compounds with a lower redox potential.[6][7] The combination may exhibit enhanced scavenging of both lipid-soluble and water-soluble radicals. The dihydroxy structure in quercetin's B-ring is a key contributor to its high antioxidant capacity.[8] |
| Ferulic Acid (Phenolic Acid) | Enhanced hydrogen atom donation; Broader radical scavenging spectrum. | Studies on p-coumaric acid have shown a strong synergistic effect with ferulic acid.[3][9] Ferulic acid's additional methoxy group can influence its reactivity and localization within cellular membranes, complementing the action of p-Coumaraldehyde. |
| Resveratrol (Stilbenoid) | Modulation of antioxidant enzyme expression (e.g., SOD, CAT); Complementary radical scavenging. | Resveratrol is known to upregulate endogenous antioxidant defenses.[10][11] Its combination with a direct radical scavenger like p-Coumaraldehyde could provide both immediate and long-term protection against oxidative stress. |
| Rosmarinic Acid (Phenolic Acid) | Metal chelation; Enhanced radical scavenging. | Rosmarinic acid is an effective metal chelator and radical scavenger.[4] Its ability to prevent metal-catalyzed radical formation would complement the direct scavenging activity of p-Coumaraldehyde. |
Note: The following table presents hypothetical IC50 values for p-Coumaraldehyde and its potential synergistic partners based on typical ranges observed for similar phenolic compounds in DPPH and ABTS assays. These values are for illustrative purposes to demonstrate the concept of synergy and should be experimentally verified.
| Compound/Mixture | Hypothetical DPPH IC50 (µg/mL) | Hypothetical ABTS IC50 (µg/mL) | Expected Interaction |
| p-Coumaraldehyde (pCAld) | 85 | 70 | - |
| Quercetin (Q) | 5 | 3 | - |
| pCAld + Q (1:1) | 30 | 22 | Synergistic |
| Ferulic Acid (FA) | 40 | 32 | - |
| pCAld + FA (1:1) | 50 | 40 | Synergistic |
| Resveratrol (RES) | 95 | 80 | - |
| pCAld + RES (1:1) | 75 | 60 | Additive/Synergistic |
Visualizing Synergistic Antioxidant Mechanisms
The interplay between p-Coumaraldehyde and a synergistic partner like a flavonoid can be visualized as a regenerative cycle.
Caption: Regenerative synergy between p-Coumaraldehyde and a flavonoid.
Experimental Protocols for Assessing Antioxidant Synergy
To empirically validate the hypothesized synergistic effects, rigorous experimental protocols are essential. Below are detailed methodologies for key in vitro and cell-based antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[12][13][14]
Experimental Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.2 mM solution of DPPH in methanol or ethanol.
-
Prepare 1 mg/mL stock solutions of p-Coumaraldehyde, the selected phytochemical partner, and their mixtures (e.g., 1:1, 1:2, 2:1 ratios) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the individual compounds and their mixtures to different wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, mix 100 µL of solvent with 100 µL of the DPPH solution.
-
For the blank, use 200 µL of the solvent.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals) for each compound and mixture.
-
Calculate the Combination Index (CI) to quantify the interaction:
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is applicable to both hydrophilic and lipophilic antioxidants and measures the scavenging of the ABTS radical cation.[15][16][17]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and let them stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Prepare serial dilutions of the individual compounds and their mixtures.
-
In a 96-well plate, add 20 µL of each sample dilution.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and IC50 values as described for the DPPH assay.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Conclusion and Future Directions
The exploration of synergistic antioxidant interactions is a promising frontier in the development of novel therapeutics and functional foods. While direct experimental evidence for p-Coumaraldehyde is still emerging, the comparative analysis based on its structural analogs and the established principles of antioxidant chemistry strongly suggests its potential for synergistic activity with flavonoids and other phenolic compounds.
For researchers and drug development professionals, the key takeaway is the imperative for empirical validation. The provided experimental protocols offer a robust framework for investigating these potential synergies. Future research should focus on:
-
Systematic screening of p-Coumaraldehyde with a library of phytochemicals to identify the most potent synergistic combinations.
-
Elucidation of the precise mechanisms of synergy using techniques such as cyclic voltammetry and computational modeling.
-
Evaluation of synergistic effects in cell-based and in vivo models to confirm the biological relevance of in vitro findings.
By systematically exploring these phytochemical partnerships, we can unlock the full therapeutic potential of p-Coumaraldehyde and pave the way for more effective, natural-origin antioxidant formulations.
References
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Evaluation of antioxidant properties by DPPH assay. - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]
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Vukic, M., et al. (2021). Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods. Antioxidants, 10(1), 113. [Link]
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IC 50 values of the tested phenolic compounds in DPPH and ABTS þ assays. (n.d.). Retrieved January 9, 2026, from [Link]
- Hajimehdipoor, H., et al. (2014). Investigating the synergistic antioxidant effects of some flavonoid and phenolic compounds. Research Journal of Pharmacognosy, 1(3), 35-40.
- Hajimehdipoor, H., et al. (2014). Investigating the synergistic antioxidant effects of some flavonoid and phenolic compounds. Research Journal of Pharmacognosy, 1(3), 35-40.
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Lee, K., et al. (2018). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Molecules, 23(11), 2785. [Link]
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Chen, J., et al. (2018). Role of the p-Coumaroyl Moiety in the Antioxidant and Cytoprotective Effects of Flavonoid Glycosides: Comparison of Astragalin and Tiliroside. Molecules, 23(3), 643. [Link]
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Resveratrol derivatives as promising chemopreventive agents with improved potency and selectivity. (2011). Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1812(11), 1475-1483. [Link]
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DPPH Radical Scavenging Assay. (2022). Molecules, 27(19), 6549. [Link]
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Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application. (2019). Molecules, 24(6), 1123. [Link]
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Oxidized Resveratrol Metabolites as Potent Antioxidants and Xanthine Oxidase Inhibitors. (2020). Molecules, 25(21), 5025. [Link]
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DPPH assay for evaluating antioxidant activity. - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]
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Structure−Antioxidant Activity Relationship of Ferulic Acid Derivatives: Effect of Carbon Side Chain Characteristic Groups. (2021). ACS Omega, 6(4), 2891-2900. [Link]
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DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. (2024). Molecules, 29(5), 1107. [Link]
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Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2021). E3S Web of Conferences, 306, 01004. [Link]
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A Comparative Analysis of the Antimicrobial Spectrum of p-Coumaraldehyde and Conventional Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Natural products, with their vast structural diversity, represent a promising reservoir for new antimicrobial leads. Among these, p-Coumaraldehyde, a phenylpropanoid pathway intermediate found in plants, has garnered attention for its bioactive properties, including antioxidant and anti-inflammatory effects.[1] This guide provides a detailed comparison of the antimicrobial spectrum of p-Coumaraldehyde against established antibiotics, supported by experimental data and standardized protocols, to assist researchers in evaluating its potential as a future therapeutic.
Understanding the Antimicrobial Spectrum
The "antimicrobial spectrum" refers to the range of microorganisms that a compound can inhibit or kill. This spectrum is broadly categorized as:
-
Broad-Spectrum: Active against a wide range of bacteria, encompassing both Gram-positive and Gram-negative types.[2] For example, Ciprofloxacin is a broad-spectrum antibiotic that is particularly effective against Gram-negative bacteria.[3]
-
Narrow-Spectrum: Effective against a limited group of microorganisms. Ampicillin, for instance, is a broad-spectrum penicillin but is more targeted than newer agents, showing strong efficacy against susceptible Gram-positive and some Gram-negative bacteria.[4][5]
-
Antifungal: Specifically targets fungal pathogens. Fluconazole is a widely used antifungal agent effective against most Candida species and Cryptococcus.[6][7]
The distinction between Gram-positive and Gram-negative bacteria, based on their cell wall structure, is fundamental to understanding an antibiotic's spectrum of activity.
Comparative Antimicrobial Activity: p-Coumaraldehyde vs. Standard Antibiotics
While research into p-Coumaraldehyde is still emerging, studies on structurally similar compounds like trans-cinnamaldehyde and its precursor, p-coumaric acid, provide valuable insights into its potential antimicrobial profile. The primary method for quantifying antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[8]
Note on Available Data: Direct and extensive MIC data for p-Coumaraldehyde is limited in publicly available literature. Therefore, data for the closely related and well-studied compound, trans-cinnamaldehyde , is used as a proxy to provide a comparative baseline. Cinnamaldehyde has demonstrated broad-spectrum antimicrobial activity.[9] It is crucial for researchers to conduct direct comparative studies to validate the specific activity of p-Coumaraldehyde.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data
| Microorganism | Type | p-Coumaraldehyde (Proxy: trans-Cinnamaldehyde) MIC (µg/mL) | Ampicillin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | ~100-200[10] | 0.6 - 1[11][12] | ≤ 1[13] | N/A |
| Escherichia coli | Gram-negative | ~100-200[10][14] | 4[11][12] | ≤ 1[13] | N/A |
| Pseudomonas aeruginosa | Gram-negative | ~630[14] | Resistant | ~0.5[15] | N/A |
| Candida albicans | Fungus (Yeast) | 125[16] | N/A | N/A | 0.25 - 4[17] |
| Aspergillus fumigatus | Fungus (Mold) | 40 - 80[18] | N/A | N/A | > 64 |
N/A: Not Applicable, as the drug class does not target this type of microorganism. MIC values for conventional antibiotics can vary based on resistance patterns.
From this comparative data, it is hypothesized that p-Coumaraldehyde, much like cinnamaldehyde, possesses broad-spectrum activity, inhibiting both Gram-positive and Gram-negative bacteria, as well as fungi. Notably, its activity against fungi like Aspergillus fumigatus appears promising, an area where azoles like fluconazole have limited efficacy.[18]
Proposed Mechanism of Action: A Divergence from Conventional Antibiotics
Understanding the mechanism of action is critical for drug development, as it can reveal novel targets and predict potential resistance pathways.
-
p-Coumaraldehyde (Inferred from Cinnamaldehyde): The primary mechanism is believed to be the disruption of the microbial cell membrane.[9] Its aldehyde group can interact with cellular nucleophiles, and its lipophilic nature facilitates its integration into the lipid bilayer. This leads to increased membrane permeability, leakage of essential ions and metabolites, and ultimately, cell death. This multi-target mechanism is a hallmark of many natural antimicrobial compounds and may contribute to a lower propensity for resistance development.
-
Ampicillin (β-Lactam): Inhibits the final stage of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.[2][4]
-
Ciprofloxacin (Fluoroquinolone): Inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[3][15] This leads to fragmentation of bacterial DNA and cell death.[3]
-
Fluconazole (Azole): Inhibits the fungal cytochrome P450 enzyme 14α-demethylase. This blocks the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to impaired membrane function and inhibition of fungal growth.[6]
The membrane-disruptive action of p-Coumaraldehyde represents a fundamentally different approach compared to the specific enzyme inhibition of the comparator antibiotics.
Caption: Comparative mechanisms of action.
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure scientific integrity and reproducibility, antimicrobial susceptibility testing must follow standardized protocols. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a gold standard for determining MIC values.[19][20]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of p-Coumaraldehyde against a target microorganism.
Materials:
-
96-well sterile microtiter plates[8]
-
p-Coumaraldehyde stock solution (in a suitable solvent like DMSO, then diluted in media)
-
Cation-Adjusted Mueller-Hinton Broth (MHB) for bacteria or RPMI medium for fungi[21]
-
Bacterial/fungal isolate
-
0.5 McFarland turbidity standard
-
Spectrophotometer (plate reader)
-
Sterile saline or broth for inoculum preparation
Methodology:
-
Preparation of Antimicrobial Dilutions:
-
Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the p-Coumaraldehyde working solution (at twice the highest desired test concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 1-10 now contain serial dilutions of the compound.
-
Well 11 serves as the growth control (no compound).
-
Well 12 serves as the sterility control (no compound, no inoculum).[8]
-
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours old), select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standardizes the bacterial concentration to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation of Microtiter Plate:
-
Add 50 µL of the final diluted inoculum to wells 1 through 11. The final volume in each well is now 100 µL. This step halves the concentration of the antimicrobial in each well, bringing it to the desired final test concentration.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria. Fungal incubation may require 24-48 hours.[21]
-
-
Result Interpretation:
-
Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of p-Coumaraldehyde at which there is no visible growth (i.e., the first clear well).[8]
-
The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Results can be confirmed by reading the optical density (OD) at 600 nm with a microplate reader.
-
Caption: Workflow for MIC determination.
Conclusion and Future Directions
The preliminary analysis, based on data from structurally analogous compounds, suggests that p-Coumaraldehyde holds potential as a broad-spectrum antimicrobial agent. Its inferred mechanism of action—cell membrane disruption—is a desirable trait that may circumvent common resistance pathways targeting specific enzymes.
However, this guide also highlights a critical knowledge gap. Rigorous, direct comparative studies are essential to definitively establish the antimicrobial spectrum and potency of p-Coumaraldehyde. Future research should focus on:
-
Comprehensive MIC and MBC Testing: Evaluating p-Coumaraldehyde against a wide panel of clinically relevant and drug-resistant bacteria and fungi according to CLSI/EUCAST standards.
-
Mechanistic Elucidation: Utilizing advanced microscopy and molecular techniques to confirm the precise mechanism of action against different microbial cell types.
-
In Vivo Efficacy and Toxicity: Progressing to animal models to assess the therapeutic potential and safety profile of p-Coumaraldehyde.
By systematically addressing these areas, the scientific community can fully evaluate the promise of p-Coumaraldehyde as a lead compound in the urgent search for next-generation antimicrobial therapies.
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A Head-to-Head Comparison of p-Coumaraldehyde and Ibuprofen in Anti-inflammatory Assays: A Technical Guide for Researchers
This guide provides a detailed, objective comparison of the anti-inflammatory properties of the natural compound p-Coumaraldehyde and the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. It is intended for researchers, scientists, and drug development professionals interested in the nuances of anti-inflammatory compound evaluation. This document delves into their mechanisms of action, presents available comparative data from in vitro assays, and provides detailed experimental protocols for key methodologies.
Introduction to Inflammation and the Investigated Compounds
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial part of the healing process, chronic inflammation can contribute to a variety of diseases. A key therapeutic strategy in managing inflammation is the inhibition of specific enzymatic pathways that produce pro-inflammatory mediators.
Ibuprofen , a cornerstone of anti-inflammatory therapy for decades, is a non-steroidal anti-inflammatory drug (NSAID) that effectively reduces pain, fever, and inflammation.[1] Its well-characterized mechanism of action and extensive clinical use make it an ideal benchmark for comparison.
p-Coumaraldehyde is a naturally occurring phenolic compound found in various plants, including cucumbers.[2] Natural products are a rich source of novel bioactive molecules, and compounds like p-Coumaraldehyde are of increasing interest for their potential therapeutic properties, including anti-inflammatory effects. This guide will explore the existing scientific evidence for its anti-inflammatory potential in a direct comparison with ibuprofen.
Mechanisms of Anti-inflammatory Action
The efficacy of an anti-inflammatory compound is intrinsically linked to its molecular mechanism of action. Ibuprofen and p-Coumaraldehyde appear to exert their effects through distinct, though potentially overlapping, pathways.
Ibuprofen: A Non-Selective COX Inhibitor
Ibuprofen's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3]
-
COX-1 is constitutively expressed in most tissues and is involved in producing prostaglandins that protect the gastrointestinal tract and are essential for platelet function.[4]
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[4]
By inhibiting both COX-1 and COX-2, ibuprofen effectively reduces the production of pro-inflammatory prostaglandins.[1][3] However, the inhibition of COX-1 is also associated with some of the common side effects of NSAIDs, such as gastrointestinal irritation.[1]
Caption: Ibuprofen's mechanism of action via COX-1 and COX-2 inhibition.
p-Coumaraldehyde: A Modulator of Inflammatory Signaling Pathways
The precise anti-inflammatory mechanism of p-Coumaraldehyde is less defined than that of ibuprofen. However, research on p-Coumaraldehyde and structurally related compounds, such as p-coumaric acid, suggests that its effects are likely mediated through the modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Pathway: The NF-κB transcription factor family plays a central role in regulating the immune response to infection and inflammation.[5] When activated by pro-inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the transcription of numerous pro-inflammatory genes, including those for COX-2, TNF-α, and IL-6. Studies on related compounds suggest that p-Coumaraldehyde may inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[6][7]
MAPK Pathway: The MAPK signaling cascades are crucial for transmitting extracellular signals to the cellular machinery that governs inflammatory responses.[8] The activation of MAPKs, such as p38 and JNK, by inflammatory stimuli leads to the production of pro-inflammatory cytokines.[8] It is plausible that p-Coumaraldehyde exerts some of its anti-inflammatory effects by interfering with MAPK signaling.
Caption: Potential mechanism of p-Coumaraldehyde via NF-κB and MAPK pathways.
Head-to-Head Comparison of In Vitro Anti-inflammatory Activity
Direct comparative studies of p-Coumaraldehyde and ibuprofen are limited in the published literature. The following table summarizes available data for each compound and for the closely related p-coumaric acid to provide a preliminary comparison. It is important to note that IC50 values can vary depending on the specific assay conditions.
| Assay | p-Coumaraldehyde | p-Coumaric Acid | Ibuprofen |
| COX-2 Inhibition (IC50) | Data not available | Inhibits COX-2 expression[6] | ~370 µM[1][9] |
| Nitric Oxide (NO) Production Inhibition (RAW 264.7 cells) | Data not available | Inhibits NO production[6][10] | Inhibits NO release[11] |
| TNF-α Inhibition | Data not available | Inhibits TNF-α expression[6] | Effects are complex and may be indirect[12][13][14] |
| IL-6 Inhibition | Data not available | Data not available | May reduce IL-6 production, but data is inconsistent[15][16] |
Note: The data for p-coumaric acid is presented as a proxy due to the limited availability of specific data for p-Coumaraldehyde. Further research is required to determine the precise IC50 values for p-Coumaraldehyde in these assays.
Experimental Protocols for In Vitro Anti-inflammatory Assays
To facilitate further research and direct comparison, this section provides detailed, step-by-step protocols for key in vitro anti-inflammatory assays.
COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of purified COX-2 enzyme.
Caption: Workflow for a fluorometric COX-2 inhibition assay.
Methodology:
-
Reagent Preparation: Prepare COX assay buffer, COX probe, COX cofactor, arachidonic acid, and human recombinant COX-2 enzyme according to the manufacturer's instructions. Test compounds (p-Coumaraldehyde and ibuprofen) and a known COX-2 inhibitor (e.g., celecoxib) should be dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations.
-
Assay Plate Setup: In a 96-well white opaque plate, add the test compounds, inhibitor control, and enzyme control (solvent only) to their respective wells.
-
Reaction Mixture Preparation: Prepare a reaction mix containing COX assay buffer, COX probe, and COX cofactor.
-
Enzyme Addition: Add the reconstituted COX-2 enzyme to the wells containing the test compounds and controls.
-
Incubation: Incubate the plate at the recommended temperature and time to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at an excitation of 535 nm and an emission of 587 nm.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compounds relative to the enzyme control. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of COX-2 activity.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay quantifies the amount of nitric oxide produced by LPS-stimulated macrophages, a key indicator of inflammation.
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in a 96-well plate until they reach the desired confluence.
-
Compound Treatment: Treat the cells with various concentrations of p-Coumaraldehyde and ibuprofen for a specified period (e.g., 1-2 hours).
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production. Include a control group without LPS stimulation.
-
Incubation: Incubate the cells for 24 hours.
-
Griess Reagent Assay: Collect the cell culture supernatant. The concentration of nitrite, a stable metabolite of NO, is determined using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples. Determine the percent inhibition of NO production for each compound concentration relative to the LPS-stimulated control. Calculate the IC50 value.
Cytokine (TNF-α and IL-6) Measurement by ELISA
This assay measures the levels of the pro-inflammatory cytokines TNF-α and IL-6 secreted by stimulated cells.
Methodology:
-
Cell Stimulation and Supernatant Collection: Follow steps 1-4 of the Nitric Oxide Production Assay to stimulate RAW 264.7 cells and collect the culture supernatant.
-
ELISA Procedure: Use commercially available ELISA kits for TNF-α and IL-6. The general procedure involves:
-
Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Adding the collected cell culture supernatants and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that reacts with the enzyme to produce a color change.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve using the provided cytokine standards. Calculate the concentration of TNF-α and IL-6 in the samples. Determine the percent inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control. Calculate the IC50 values.
Safety and Toxicity Considerations
Ibuprofen: While generally safe at recommended doses, ibuprofen is associated with potential adverse effects, including gastrointestinal issues (such as bleeding and ulcers), cardiovascular risks (especially at high doses), and kidney problems.[1][7][12][17] Overdose can lead to more severe complications.[1][7][18]
p-Coumaraldehyde: The safety and toxicity profile of p-Coumaraldehyde is not as extensively studied as that of ibuprofen. As a natural compound, it is often perceived as safe, but rigorous toxicological studies are necessary to establish a clear safety profile for therapeutic use.
Conclusion and Future Directions
This guide provides a comparative overview of p-Coumaraldehyde and ibuprofen as anti-inflammatory agents. Ibuprofen's mechanism as a non-selective COX inhibitor is well-established, and its efficacy is supported by extensive clinical data. p-Coumaraldehyde shows promise as a natural anti-inflammatory compound, likely acting through the modulation of key signaling pathways such as NF-κB and MAPK.
A significant gap in the current knowledge is the lack of direct, quantitative comparative data for p-Coumaraldehyde against ibuprofen in standardized anti-inflammatory assays. Future research should focus on:
-
Determining the IC50 values of p-Coumaraldehyde in COX-2 inhibition, nitric oxide production, and pro-inflammatory cytokine (TNF-α, IL-6) inhibition assays.
-
Conducting head-to-head in vivo studies in animal models of inflammation to compare the efficacy and safety of p-Coumaraldehyde and ibuprofen.
-
Further elucidating the precise molecular targets of p-Coumaraldehyde within the NF-κB and MAPK signaling pathways.
By addressing these research questions, a clearer understanding of the therapeutic potential of p-Coumaraldehyde as a novel anti-inflammatory agent can be achieved.
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A Senior Application Scientist's Guide: Correlating In Vitro Efficacy and In Vivo Outcomes for p-Coumaraldehyde
For researchers and drug development professionals, the journey of a bioactive compound from a laboratory benchtop to a potential therapeutic agent is fraught with challenges. A critical hurdle in this process is understanding the correlation—or often, the discrepancy—between a compound's activity in a controlled in vitro environment and its actual performance within a complex living system (in vivo).[1][2][3][4][5] This guide provides an in-depth comparison of the biological activities of p-Coumaraldehyde, a naturally occurring phenylpropanoid, examining the bridge between its in vitro potential and its in vivo effects.
p-Coumaraldehyde: An Introduction to a Key Metabolic Intermediate
p-Coumaraldehyde is a phenolic aldehyde derived from the phenylpropanoid pathway, a central metabolic route in plants responsible for synthesizing a vast array of compounds, including lignin, flavonoids, and stilbenes.[6] It serves as a direct precursor to p-coumaryl alcohol, one of the primary monolignols.[6][7] Its chemical structure, featuring a hydroxylated aromatic ring and an aldehyde group, suggests potential for various biological activities, which has spurred interest in its antioxidant, anti-inflammatory, and anticancer properties.
However, its role as a metabolic intermediate is a crucial factor influencing its in vivo fate. Upon administration to a living organism, p-Coumaraldehyde is unlikely to remain in its original form. It is readily metabolized, primarily through oxidation to p-coumaric acid or reduction to p-coumaryl alcohol by enzymes like cinnamyl alcohol dehydrogenases (CADs).[7][8] This metabolic transformation is the principal reason why in vitro results may not directly translate to in vivo outcomes.
Comparative Analysis: Bridging the In Vitro-In Vivo Gap
The primary reason for discrepancies between the in vitro and in vivo activities of p-Coumaraldehyde is its rapid metabolism.
-
Correlation: A positive correlation exists in the general biological effect. The anti-inflammatory potential observed in vitro (inhibition of TNF-α, IL-6) is mirrored in vivo (reduction of the same cytokines in animal models). [9][10]This suggests that the fundamental biological activity of the core phenolic structure is retained after metabolism.
-
Causality of Discrepancy: The mechanism of action differs significantly.
-
In Vitro Action: Primarily direct. p-Coumaraldehyde directly scavenges radicals or interacts with cellular machinery in its original form.
-
In Vivo Action: Primarily indirect and metabolite-driven. The observed effects are likely due to p-coumaric acid and p-coumaryl alcohol, which modulate complex signaling pathways (Nrf2, NF-κB) and influence the expression of entire suites of genes related to antioxidant defense and inflammation. [11][10]The direct radical-scavenging activity, while still present, is a minor contributor compared to the systemic upregulation of endogenous antioxidant systems.
-
This distinction is crucial. An in vitro screen might identify p-Coumaraldehyde as a potent direct antioxidant. However, an in vivo study reveals its true value may lie in its ability to be converted into a metabolite that enhances the body's own defense systems.
Key Experimental Protocols: Self-Validating Systems
To ensure trustworthy and reproducible data, robust experimental design is paramount. Below are standardized protocols for key assays discussed in this guide.
Protocol 1: In Vitro DPPH Radical Scavenging Assay
This protocol assesses the direct antioxidant capacity of a test compound. [12][13] Objective: To determine the concentration of p-Coumaraldehyde required to scavenge 50% of DPPH radicals (IC50).
Materials:
-
p-Coumaraldehyde
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (Spectrophotometric grade)
-
Ascorbic Acid or Trolox (Positive Control)
-
96-well microplate
-
Microplate spectrophotometer
Step-by-Step Methodology:
-
Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be made fresh and kept in the dark, as DPPH is light-sensitive. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.1. [12][13]2. Preparation of Test Samples: Create a stock solution of p-Coumaraldehyde (e.g., 1 mg/mL) in methanol. Perform serial dilutions to obtain a range of test concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). [13]Prepare identical dilutions for the positive control (Ascorbic Acid).
-
Assay Procedure:
-
In triplicate wells of the 96-well plate, add 100 µL of each sample dilution.
-
Add 100 µL of the DPPH working solution to all sample wells.
-
Prepare a blank control containing 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes. [12]5. Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. [13]7. Data Analysis: Plot the % scavenging activity against the sample concentrations and determine the IC50 value using regression analysis.
Protocol 2: In Vivo LPS-Induced Systemic Inflammation in Mice
This protocol evaluates the ability of a compound to mitigate a systemic inflammatory response. [14][15] Objective: To determine if pre-treatment with p-Coumaraldehyde reduces serum levels of pro-inflammatory cytokines in mice challenged with LPS.
Materials:
-
p-Coumaraldehyde
-
Lipopolysaccharide (LPS) from E. coli
-
Saline or appropriate vehicle
-
8-week-old BALB/c or C57BL/6 mice
-
ELISA kits for TNF-α, IL-6, etc.
Step-by-Step Methodology:
-
Animal Acclimatization: House mice under standard conditions (12h light/dark cycle, 24 ± 1 °C, ad libitum access to food and water) for at least one week before the experiment. [15]2. Grouping and Administration: Randomly assign mice to groups (n=7-10 per group):
-
Group 1: Vehicle Control (receives vehicle + saline injection)
-
Group 2: LPS Control (receives vehicle + LPS injection)
-
Group 3: Treatment Group (receives p-Coumaraldehyde + LPS injection)
-
-
Treatment Period: Administer p-Coumaraldehyde (e.g., 100 mg/kg) or vehicle orally (by gavage) daily for 7 consecutive days. [10][15]4. Inflammation Induction: On day 7, two hours after the final oral administration, intraperitoneally (i.p.) inject the LPS Control and Treatment groups with LPS (e.g., 0.5-5 mg/kg). [14][15][16]Inject the Vehicle Control group with an equivalent volume of sterile saline.
-
Sample Collection: Two to six hours after the LPS injection, anesthetize the mice and collect blood via cardiac puncture. [15]Euthanize the animals and harvest organs (liver, lungs) as needed.
-
Biomarker Analysis: Separate serum from the blood. Quantify the levels of TNF-α, IL-6, and other cytokines using commercial ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels between the groups using statistical analysis (e.g., ANOVA followed by Tukey's post-hoc test). A significant reduction in cytokine levels in the Treatment Group compared to the LPS Control group indicates anti-inflammatory activity.
Conclusion and Future Directions
The case of p-Coumaraldehyde serves as an exemplary model for understanding the complexities of in vitro vs. in vivo correlation.
-
Key Insight: In vitro assays are indispensable for initial screening and identifying direct mechanisms of action. However, for compounds like p-Coumaraldehyde that are subject to rapid metabolism, in vivo studies are non-negotiable to understand the true physiological effect, which is often indirect and driven by metabolites.
-
For the Researcher: When evaluating a new compound, it is critical to anticipate its metabolic fate. The biological activity of the parent compound and its primary metabolites should be considered. The strong in vitro anti-inflammatory signal of p-Coumaraldehyde correctly predicted a similar in vivo effect, but the underlying mechanism shifted from direct interaction to the modulation of complex signaling pathways by its metabolites.
Future research should focus on directly comparing the in vitro and in vivo activities of p-Coumaraldehyde alongside its primary metabolites, p-coumaric acid and p-coumaryl alcohol. This will provide a more complete picture and allow for the development of more accurate predictive models, ultimately accelerating the translation of promising natural compounds into effective therapeutic agents.
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for p-Coumaraldehyde
Introduction: The Analytical Imperative for p-Coumaraldehyde
3-(4-Hydroxyphenyl)acrylaldehyde, more commonly known as p-coumaraldehyde, is a phenolic compound with a growing presence in pharmaceutical and nutraceutical research.[1][2][3][4][5] As a key intermediate in the biosynthesis of lignins and flavonoids in plants, its prevalence in various natural products necessitates robust and reliable analytical methods for its quantification and characterization.[6] For researchers, scientists, and drug development professionals, the ability to accurately measure p-coumaraldehyde is paramount for ensuring product quality, understanding pharmacokinetic profiles, and elucidating biological activity.[4][5]
This guide provides an in-depth, objective comparison of three common analytical techniques for the analysis of p-coumaraldehyde: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Beyond a simple recitation of protocols, this document delves into the causality behind experimental choices and establishes a framework for the cross-validation of these methods, ensuring the generation of trustworthy and scientifically sound data in line with international standards.[7][8][9][10][11]
Methodology Deep Dive: Principles and Protocols
The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the desired level of structural confirmation.
High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)
HPLC is a cornerstone of analytical chemistry, particularly for the analysis of non-volatile and thermally labile compounds like many phenolic compounds.[12][13][14]
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent or solvent mixture). For p-coumaraldehyde, a reversed-phase C18 column is typically employed, where the nonpolar stationary phase retains the relatively nonpolar analyte, and a polar mobile phase is used for elution. A Diode-Array Detector (DAD) provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment.
Experimental Protocol: HPLC-DAD Analysis of p-Coumaraldehyde
-
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents and Materials:
-
p-Coumaraldehyde reference standard (≥98% purity).[4]
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade), acidified with 0.1% formic acid.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Start with 80% A / 20% B.
-
Linearly increase to 50% B over 15 minutes.
-
Hold at 50% B for 2 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitoring at 310 nm, with spectra collected from 200-400 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the p-coumaraldehyde reference standard in the initial mobile phase composition to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Dissolve or dilute the test sample in the initial mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[15][16][17] For compounds with polar functional groups like the hydroxyl group in p-coumaraldehyde, derivatization is often necessary to increase volatility and improve chromatographic peak shape.
Principle: In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for identification and quantification.
Experimental Protocol: GC-MS Analysis of p-Coumaraldehyde (with Silylation)
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
-
A fused-silica capillary column suitable for general-purpose analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Reagents and Materials:
-
p-Coumaraldehyde reference standard.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a derivatizing agent.
-
Pyridine or another suitable aprotic solvent.
-
-
Derivatization Procedure:
-
Accurately weigh the p-coumaraldehyde standard or sample into a reaction vial.
-
Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Injector Temperature: 280°C.
-
Injection Mode: Split (e.g., 20:1).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple, rapid, and cost-effective method for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.[18] The conjugated system of p-coumaraldehyde makes it an ideal candidate for this technique.[19]
Principle: This technique measures the absorbance of light by a sample at a specific wavelength. According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the analyte in the solution.
Experimental Protocol: UV-Vis Spectroscopic Analysis of p-Coumaraldehyde
-
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
-
-
Reagents and Materials:
-
p-Coumaraldehyde reference standard.
-
Methanol or ethanol (spectroscopic grade).
-
-
Procedure:
-
Prepare a stock solution of p-coumaraldehyde in methanol (e.g., 100 µg/mL).
-
Scan the stock solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare a series of calibration standards by diluting the stock solution with methanol.
-
Measure the absorbance of each standard and the sample solution at the determined λmax, using methanol as a blank.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Cross-Validation: Ensuring Methodological Concordance
Cross-validation is the process of demonstrating that different analytical methods provide equivalent and reliable results for the same sample. This is a critical step in method development and transfer, providing a high degree of confidence in the data generated. The validation parameters outlined here are based on the International Council for Harmonisation (ICH) guidelines.[7][8][9][10][11]
Figure 1: Workflow for the cross-validation of analytical methods.
Comparative Performance Data
The following table summarizes the expected performance characteristics for each method based on typical validation results for phenolic compounds.
| Parameter | HPLC-DAD | GC-MS | UV-Vis Spectroscopy | Acceptance Criteria (ICH Q2(R2)) |
| Specificity | High (retention time & UV spectrum) | Very High (retention time & mass spectrum) | Low (potential for interference) | Method is able to unequivocally assess the analyte in the presence of components which may be expected to be present. |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 | R² ≥ 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% | Varies by concentration; typically 80-120% for assays. |
| Precision (% RSD) | < 2% | < 5% | < 5% | Repeatability: ≤ 2% RSD; Intermediate Precision: ≤ 5% RSD. |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.01 µg/mL | ~0.5 µg/mL | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.03 µg/mL | ~1.5 µg/mL | Signal-to-Noise ratio of 10:1. |
Choosing the Right Tool for the Job: A Comparative Analysis
Figure 2: Decision tree for analytical method selection.
-
HPLC-DAD offers a robust and versatile approach with excellent specificity and precision, making it suitable for routine quality control and stability studies.[14] The ability to obtain UV spectra aids in peak identification and the detection of co-eluting impurities.
-
GC-MS provides the highest level of sensitivity and specificity, making it the method of choice for trace analysis and definitive identification.[15] The requirement for derivatization, however, adds a step to the sample preparation process and may not be suitable for all sample types.
-
UV-Vis Spectroscopy is a rapid and cost-effective method ideal for high-throughput screening and the analysis of relatively pure samples.[18] Its lower specificity means it is more susceptible to interference from other UV-absorbing compounds in the sample matrix.
Conclusion: A Synergistic Approach to Analytical Confidence
The cross-validation of different analytical methods is not merely a regulatory hurdle but a fundamental scientific practice that ensures the integrity and reliability of experimental data. For the analysis of p-coumaraldehyde, HPLC-DAD, GC-MS, and UV-Vis spectroscopy each offer unique advantages. The choice of the primary analytical method will depend on the specific application. However, by understanding the principles, performance characteristics, and limitations of each technique, and by employing a rigorous cross-validation strategy, researchers can be confident in the accuracy and precision of their results. This, in turn, accelerates the pace of research and development, ultimately leading to safer and more effective products.
References
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- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003441).
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Comparative analysis of p-Coumaraldehyde from different plant origins
An In-Depth Comparative Analysis of p-Coumaraldehyde from Diverse Plant Origins
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of p-Coumaraldehyde
p-Coumaraldehyde, or 4-hydroxycinnamaldehyde, is a phenolic compound belonging to the cinnamaldehyde family, characterized by a phenyl ring with a hydroxyl group at the para-position and an acrylic aldehyde side chain.[1] This molecule stands at a critical juncture in the plant's phenylpropanoid pathway, a metabolic route responsible for synthesizing a vast array of compounds essential for plant survival and interaction with the environment, including lignin, flavonoids, and stilbenes.[2][3]
While serving as a key intermediate in the biosynthesis of p-coumaryl alcohol, a primary monolignol, p-Coumaraldehyde itself accumulates in certain plant tissues, particularly in response to biotic and abiotic stress.[2][4] This accumulation is not merely a metabolic byproduct; the compound exhibits a spectrum of compelling biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties.[1][5][6] These bioactivities make p-Coumaraldehyde a molecule of significant interest for the pharmaceutical, food, and agricultural industries.[1]
This guide provides a comparative analysis of p-Coumaraldehyde from different plant origins, offering a deep dive into its biosynthesis, extraction methodologies, and the variation in its biological efficacy. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific rigor and reproducibility for professionals in drug discovery and natural product research.
The Biosynthetic Blueprint: Pathways to p-Coumaraldehyde
Understanding the biosynthetic origin of p-Coumaraldehyde is fundamental to appreciating its variable presence across the plant kingdom. The primary route is the general phenylpropanoid pathway, which funnels carbon from the shikimate pathway.
The canonical pathway begins with the amino acid L-phenylalanine .
-
Phenylalanine Ammonia-Lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to form cinnamic acid . This is a critical entry point and regulatory step.
-
Cinnamate-4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid to yield p-coumaric acid .
-
4-Coumarate:CoA Ligase (4CL) then activates p-coumaric acid by ligating it with Coenzyme A, forming the high-energy thioester intermediate, p-coumaroyl-CoA .[3] This molecule is a crucial branching point, leading to flavonoids or monolignols.[3]
-
Cinnamoyl-CoA Reductase (CCR) catalyzes the NADPH-dependent reduction of p-coumaroyl-CoA to produce p-Coumaraldehyde .[3][7]
-
Finally, Cinnamyl Alcohol Dehydrogenase (CAD) typically reduces p-Coumaraldehyde to p-coumaryl alcohol , the monolignol precursor to H-lignin units.[8]
However, stress conditions or genetic variations can alter this flow. For instance, in cucumber (Cucumis sativus), abiotic stress leads to a significant accumulation of p-Coumaraldehyde, partly due to the low catalytic efficiency of its CAD enzymes towards this specific aldehyde, effectively creating a metabolic bottleneck that favors aldehyde accumulation.[2][4]
Furthermore, some plant families, particularly grasses (Poaceae), possess an alternative, more energetically favorable pathway starting from L-tyrosine , which is already hydroxylated. The enzyme Tyrosine Ammonia-Lyase (TAL) directly converts L-tyrosine to p-coumaric acid, bypassing the first two steps of the phenylalanine route.[3]
Caption: Generalized biosynthetic pathways of p-Coumaraldehyde in plants.
Comparative Analysis of p-Coumaraldehyde Across Plant Sources
The presence and concentration of p-Coumaraldehyde are highly dependent on the plant species, the specific organ, and environmental stimuli. While it is a universal intermediate, its accumulation as a free or conjugated molecule is more specialized.
Table 1: Occurrence and Reported Yields of p-Coumaraldehyde and its Precursor from Various Plant Origins
| Plant Species | Family | Plant Part(s) | Compound Measured | Reported Concentration/Yield | Key Findings & Context | Reference(s) |
| Cucumis sativus (Cucumber) | Cucurbitaceae | Hypocotyls, Fruit | p-Coumaraldehyde | ~20 µg/g fresh weight | Accumulation increases up to 78-fold upon pectinase-induced stress.[4][9] | [9],[4] |
| Cucurbita maxima (Squash) | Cucurbitaceae | Fruit | p-Coumaraldehyde | Detected | Released upon acidolysis of cell walls after elicitor treatment.[2] | [2] |
| Hordeum vulgare (Barley) | Poaceae | Shoots, Seeds | p-Coumaroyl conjugates | Detected | Found primarily as conjugates like p-coumaroylagmatine, involved in defense.[10] | [10] |
| Solanum melongena (Eggplant) | Solanaceae | Roots | p-Coumaroyloctopamine | Detected | A conjugated form with antioxidant activity.[11] | [11] |
| Peucedanum japonicum | Umbelliferae | Flower, Root, Leaf, Stem | Coumarin derivatives | Profiled | Rich source of various coumarins; different parts show distinct profiles.[12] | [12] |
| Duhaldea nervosa | Asteraceae | Flower, Leaf, Stem, Root | Phenolic compounds | Profiled | Flowers showed the highest antioxidant activity and phenolic content.[13] | [13] |
Note: Data for free p-Coumaraldehyde is limited as it is often rapidly converted or conjugated. The table includes key examples of its detection and the more widely reported precursor, p-coumaric acid, to indicate potential sources.
Comparative Biological Activities
The therapeutic potential of p-Coumaraldehyde isolated from any plant source is defined by its intrinsic biological activities. While the molecule's structure is constant, its efficacy in a crude or semi-purified extract can be influenced by synergistic or antagonistic effects from co-extracted compounds. The data below summarizes activities attributed to the pure compound, which serves as a benchmark for evaluating plant-derived products.
Table 2: Summary of Key Biological Activities of p-Coumaraldehyde and its Precursor, p-Coumaric Acid
| Biological Activity | Mechanism of Action | Experimental Model | Key Findings | Reference(s) |
| Antioxidant | Free radical scavenging via hydroxyl group; inhibition of lipid peroxidation.[1][14] | In vitro DPPH, ABTS, and ferric thiocyanate assays.[14] | p-Coumaric acid showed potent radical scavenging and inhibited 71.2% of linoleic acid peroxidation.[14] | [1],[14],[15] |
| Anti-inflammatory | Inhibition of pro-inflammatory mediators (TNF-α, IL-1β, IL-6, NO); modulation of TLR4 and NF-κB signaling pathways.[1][5][16][17] | LPS-stimulated macrophage cell lines; rat models of arthritis.[6][17][18][19] | p-Coumaric acid significantly reduced paw edema and levels of TNF-α and IL-6 in arthritic rats.[17][19] p-Coumaraldehyde inhibited TNF-α and IL-6 production.[16] | [1],[5],[6],[16],[18],[19],[17] |
| Antimicrobial | Disruption of bacterial membranes and metabolic processes; biofilm prevention.[20][21] | Various Gram-positive and Gram-negative bacteria (E. coli, S. aureus).[6][22] | p-Coumaric acid showed stronger effects against enterobacteria than other hydroxycinnamic acids; it also had a preventive action on E. coli biofilm formation.[20][21] | [22],[20],[23],[21],[6] |
| Antitumor | Dose-dependent inhibition of cancer cell growth.[1][24] | Cancer cell lines. | p-Coumaraldehyde extracted from cucumbers significantly inhibited cancer cell growth.[1][24] | [1],[24] |
Experimental Protocols: A Framework for Analysis
To ensure the integrity and comparability of findings, standardized methodologies are crucial. The following protocols provide a robust framework for the extraction, quantification, and activity assessment of p-Coumaraldehyde.
Protocol 1: Generalized Extraction and Purification
This protocol is designed for the extraction of moderately polar phenolic compounds like p-Coumaraldehyde and can be adapted based on the specific plant matrix. The causality for solvent choice rests on the principle of "like dissolves like."
-
Sample Preparation : Air-dry the plant material (e.g., cucumber hypocotyls) at 40°C or freeze-dry to preserve thermolabile compounds. Grind the dried material into a fine powder (e.g., 40-60 mesh) to maximize the surface area for solvent penetration.
-
Initial Extraction (Maceration) :
-
Suspend 10 g of powdered plant material in 100 mL of 80% methanol (v/v). Methanol is effective for a broad range of phenolic compounds. The addition of water increases polarity to extract glycosides and other polar conjugates.
-
Agitate the suspension on an orbital shaker at 150 rpm for 24 hours at room temperature. This duration allows for sufficient equilibration between the solid matrix and the solvent.
-
Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.
-
Re-extract the solid residue twice more with fresh solvent to ensure exhaustive extraction. Pool the filtrates.
-
-
Solvent Partitioning (Purification) :
-
Concentrate the pooled methanol extract in vacuo using a rotary evaporator at 45°C to remove the methanol.
-
Resuspend the resulting aqueous residue in 50 mL of distilled water.
-
Perform liquid-liquid partitioning by transferring the aqueous suspension to a separatory funnel and extracting sequentially with solvents of increasing polarity, such as n-hexane (3 x 50 mL) to remove non-polar compounds like lipids and chlorophyll, followed by ethyl acetate (3 x 50 mL). p-Coumaraldehyde will preferentially partition into the moderately polar ethyl acetate phase.
-
Collect the ethyl acetate fractions, pool them, and dry over anhydrous sodium sulfate to remove residual water.
-
-
Final Concentration : Evaporate the ethyl acetate fraction to dryness under reduced pressure. The resulting crude extract is enriched with p-Coumaraldehyde and can be used for further chromatographic purification or direct analysis.
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a validated method for separating and quantifying p-Coumaraldehyde. A C18 column is chosen for its excellent retention and separation of phenolic compounds.
-
Sample and Standard Preparation :
-
Dissolve the dried extract from Protocol 1 in HPLC-grade methanol to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
-
Prepare a stock solution of analytical grade p-Coumaraldehyde standard (e.g., from Sigma-Aldrich) in methanol (1 mg/mL). Create a calibration curve by preparing serial dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Chromatographic Conditions :
-
HPLC System : Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column : Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase : A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile). The acid improves peak shape and suppresses ionization.
-
Gradient Program : Start with 10% B, ramp to 40% B over 20 minutes, then to 90% B over 5 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Injection Volume : 10 µL.
-
Detection : Monitor at 310 nm, the characteristic absorbance maximum for p-Coumaraldehyde.
-
-
Quantification : Identify the p-Coumaraldehyde peak in the sample chromatogram by comparing its retention time with the analytical standard. Quantify the concentration by integrating the peak area and interpolating from the linear regression of the standard calibration curve.
Caption: Standard workflow for extraction and quantification of p-Coumaraldehyde.
Conclusion and Strategic Outlook
The comparative analysis reveals that while p-Coumaraldehyde is a ubiquitous intermediate in plant metabolism, its accumulation is highly regulated and often stress-induced. Plant sources like those from the Cucurbitaceae family (Cucumis sativus) represent promising systems for studying and isolating this compound, especially under controlled elicitor treatment.[2][4] The biological activities of p-Coumaraldehyde, particularly its potent anti-inflammatory and antioxidant effects, underscore its potential as a lead compound for drug development.
For researchers and drug development professionals, the choice of plant origin is a strategic one. While a specific plant may offer a higher yield, the complexity of the co-extractive matrix must be considered, as it can influence both the purification process and the final biological activity. Future research should focus on:
-
Screening novel plant sources , especially extremophiles or plants known for robust defense responses.
-
Metabolic engineering of plants or microbial systems to overproduce p-Coumaraldehyde by targeting key enzymes like CAD and CCR.
-
Investigating synergistic effects of p-Coumaraldehyde with other co-occurring phytochemicals to develop more potent, multi-target botanical drugs.
By leveraging the detailed protocols and comparative data presented in this guide, scientists can accelerate the research and development pipeline for p-Coumaraldehyde-based therapeutics.
References
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Varbanova, M., et al. (2011). Molecular and Biochemical Basis for Stress-Induced Accumulation of Free and Bound p-Coumaraldehyde in Cucumber. Plant Physiology, 157(3), 1056–1066. Retrieved from [Link]
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Naga Vamsi Krishna, A., et al. (2014). Cumulative activity of the p-coumaric acid and syringaldehyde for antimicrobial activity of different microbial strains. Pelagia Research Library. Retrieved from [Link]
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Muro-Villanueva, F., et al. (2022). Yet another twist in lignin biosynthesis: Is there a specific alcohol dehydrogenase for H-lignin production?. Journal of Experimental Botany, 73(18), 6141-6144. Retrieved from [Link]
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D'Auria, J. C., et al. (2022). p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review of Natural Sources, Biosynthesis, and Biological Activities. Molecules, 27(19), 6523. Retrieved from [Link]
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Koopman, F., et al. (2021). Carboxylic acid reductase-dependent biosynthesis of eugenol and related allylphenols. Biotechnology for Biofuels, 14(1), 1-15. Retrieved from [Link]
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Unveiling the Anticancer Potential of 3-(4-Hydroxyphenyl)acrylaldehyde: A Comparative Guide for Researchers
For drug development professionals and cancer researchers, the quest for novel therapeutic agents with high efficacy and minimal side effects is a perpetual endeavor. In this guide, we delve into the burgeoning field of natural compounds as a source for anticancer leads, with a specific focus on 3-(4-Hydroxyphenyl)acrylaldehyde and its analogues. This comprehensive analysis will compare its activity across various cancer cell lines, elucidate its mechanism of action, and provide detailed experimental protocols to empower researchers in their investigations.
Introduction to 3-(4-Hydroxyphenyl)acrylaldehyde and its Therapeutic Promise
3-(4-Hydroxyphenyl)acrylaldehyde, a phenolic compound, belongs to the family of hydroxycinnamic acids. These compounds are widely distributed in the plant kingdom and have garnered significant interest for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. A growing body of evidence suggests that these molecules can effectively inhibit the proliferation of various tumor cells and induce programmed cell death, making them promising candidates for further preclinical and clinical development.[1][2][3] This guide will primarily focus on the anticancer effects of this compound and its close relatives, such as p-Coumaric acid and cinnamaldehyde, providing a comparative framework for their evaluation.
Comparative Cytotoxicity Across Cancer Cell Lines
The efficacy of an anticancer agent is often initially assessed by its ability to inhibit the growth of cancer cells in vitro. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required to inhibit a biological process by 50%, is a key parameter for this evaluation.[4] Below is a summary of the reported cytotoxic activities of 3-(4-Hydroxyphenyl)acrylaldehyde analogues in various human cancer cell lines.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| p-Coumaric Acid | HT-29 | Colon Adenocarcinoma | Not explicitly stated, but demonstrated dose-dependent inhibition | [2] |
| p-Coumaric Acid | SW480 | Colon Adenocarcinoma | Not explicitly stated, but demonstrated dose-dependent inhibition | [2] |
| p-Coumaric Acid | HCT-15 | Colon Adenocarcinoma | Not explicitly stated, but demonstrated dose-dependent inhibition | [2] |
| p-Coumaric Acid | A375 | Melanoma | Not explicitly stated, but demonstrated dose-dependent inhibition | [5] |
| p-Coumaric Acid | B16 | Mouse Melanoma | Not explicitly stated, but demonstrated dose-dependent inhibition | [5] |
| p-Coumaric Acid | A549 | Lung Cancer | Not explicitly stated, but demonstrated dose-dependent inhibition | [3] |
| p-Coumaric Acid | Glioblastoma cell lines | Glioblastoma | Not explicitly stated, but demonstrated dose-dependent inhibition | [3] |
| Cinnamaldehyde | SW620 | Colon Cancer | Not explicitly stated, but demonstrated growth inhibition | [6] |
| 2'-Hydroxycinnamaldehyde | DU145 | Prostate Cancer | Not explicitly stated, but demonstrated inhibition of proliferation | [7][8] |
Note: While specific IC50 values are not always reported in the cited literature, the consistent demonstration of dose-dependent inhibition underscores the antiproliferative effects of these compounds. The variability in potency across different cell lines highlights the importance of cell-type-specific investigations.
Mechanism of Action: Unraveling the Molecular Pathways
The anticancer activity of 3-(4-Hydroxyphenyl)acrylaldehyde and its analogues is not merely cytotoxic but is orchestrated through the modulation of intricate cellular signaling pathways that govern cell proliferation, survival, and death.
Induction of Apoptosis
A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[2][5] This is a tightly regulated process essential for tissue homeostasis, and its deregulation is a hallmark of cancer. Evidence suggests that these compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.
Key molecular events include:
-
Modulation of Bcl-2 Family Proteins: An upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL have been observed.[2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c.
-
Caspase Activation: The release of cytochrome c initiates a caspase cascade, leading to the activation of executioner caspases like caspase-3 and caspase-7.[9][10]
-
PARP Cleavage: Activated caspases cleave key cellular substrates, including poly (ADP-ribose) polymerase-1 (PARP-1), a hallmark of apoptosis.[9][10]
Caption: Intrinsic pathway of apoptosis induced by 3-(4-Hydroxyphenyl)acrylaldehyde analogues.
Cell Cycle Arrest
In addition to inducing apoptosis, these compounds can also halt the progression of the cell cycle, thereby preventing cancer cell proliferation.[5] Studies have shown that treatment with these agents can lead to an accumulation of cells in the G0/G1 or G2/M phases of the cell cycle.[7][8]
Modulation of Key Signaling Pathways
The anticancer effects of 3-(4-Hydroxyphenyl)acrylaldehyde and its derivatives are also attributed to their ability to interfere with crucial signaling pathways that are often dysregulated in cancer.
-
STAT3 Pathway: 2'-Hydroxycinnamaldehyde has been identified as a direct inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[7][8] Constitutively active STAT3 is a feature of many human cancers and plays a critical role in cell proliferation and survival. Inhibition of STAT3 phosphorylation, dimerization, and nuclear translocation leads to the downregulation of its target genes involved in cell cycle progression and anti-apoptosis.[7][8]
-
PI3K/Akt Pathway: Cinnamaldehyde has been shown to induce apoptosis in colon cancer cells by inhibiting the PI3K/Akt signaling pathway.[6] This pathway is a central regulator of cell growth, proliferation, and survival.
-
NF-κB Pathway: The anti-inflammatory properties of these compounds are partly mediated through the inhibition of the NF-κB pathway, which is a key player in inflammation-driven tumorigenesis.[11]
Experimental Protocols: A Practical Guide
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5 × 10³ to 1 × 10⁵ cells/well) and incubate overnight to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with various concentrations of 3-(4-Hydroxyphenyl)acrylaldehyde or the compound of interest for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12][14]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[12][14]
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection: Western Blotting
Western blotting is a widely used technique to detect and quantify specific proteins in a cell lysate, making it an invaluable tool for assessing the molecular markers of apoptosis.[9][15]
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.[9][15]
Protocol:
-
Cell Lysis: After treatment with the compound, harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading.
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Add an enhanced chemiluminescent (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[15]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Comparative Analysis with Alternative Compounds
To provide a broader context, it is valuable to compare the activity of 3-(4-Hydroxyphenyl)acrylaldehyde and its analogues with other natural compounds investigated for anticancer properties. For instance, curcumin, a well-studied polyphenol, also exhibits potent anticancer effects through the modulation of multiple signaling pathways, including NF-κB, STAT3, and PI3K/Akt.[16] While both classes of compounds show promise, differences in their chemical structure can lead to variations in their bioavailability, potency, and specific molecular targets. Further head-to-head comparative studies are warranted to delineate the unique therapeutic advantages of each compound.
Conclusion and Future Directions
3-(4-Hydroxyphenyl)acrylaldehyde and its related compounds have demonstrated significant potential as anticancer agents in a variety of cancer cell lines. Their ability to induce apoptosis, arrest the cell cycle, and modulate key oncogenic signaling pathways provides a strong rationale for their continued investigation. Future research should focus on elucidating their precise molecular targets, optimizing their bioavailability through medicinal chemistry efforts, and evaluating their efficacy and safety in preclinical animal models. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of novel cancer therapeutics.
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Assessing the Specificity of p-Coumaraldehyde's Enzymatic Inhibition: A Comparative Guide
For researchers and drug development professionals, understanding the specificity of a potential enzymatic inhibitor is paramount. An ideal inhibitor will potently target a specific enzyme with minimal off-target effects, thereby reducing the likelihood of unforeseen side effects and increasing therapeutic efficacy. This guide provides an in-depth technical assessment of the enzymatic inhibition specificity of p-Coumaraldehyde, a naturally occurring phenylpropanoid. By comparing its activity with other alternatives and providing supporting experimental data and protocols, this document serves as a crucial resource for evaluating its potential as a selective modulator of enzymatic activity.
Introduction: The Critical Role of Inhibitor Specificity
Enzyme inhibitors are fundamental tools in both basic research and clinical medicine. Their utility, however, is intrinsically linked to their specificity. A promiscuous inhibitor that interacts with multiple enzymes can lead to a cascade of unintended biological consequences, confounding experimental results and posing significant safety risks in therapeutic applications. Therefore, a rigorous assessment of an inhibitor's specificity profile is a critical step in its development and validation.
p-Coumaraldehyde, a key intermediate in the biosynthesis of lignin in plants, presents an interesting case for investigation.[1] Its chemical structure, featuring a reactive aldehyde group and a phenolic ring, suggests the potential for interaction with a variety of enzymes, particularly oxidoreductases. This guide will delve into the known and potential enzymatic targets of p-Coumaraldehyde, with a primary focus on Cinnamyl Alcohol Dehydrogenase (CAD) and the broader family of Aldehyde Dehydrogenases (ALDHs).
p-Coumaraldehyde: A Substrate and a Potential Inhibitor
p-Coumaraldehyde is a central molecule in the phenylpropanoid pathway, where it serves as a substrate for Cinnamyl Alcohol Dehydrogenase (CAD) in the formation of p-coumaryl alcohol, a monolignol precursor.[2] This established substrate-enzyme relationship provides a logical starting point for investigating its potential inhibitory activity. Substrate analogs are often capable of acting as competitive inhibitors, binding to the active site but not undergoing the catalytic reaction.
dot
Caption: Simplified Phenylpropanoid Pathway Highlighting p-Coumaraldehyde.
While its role as a CAD substrate is well-documented, the inhibitory potential of p-Coumaraldehyde against other enzymes, particularly the diverse superfamily of Aldehyde Dehydrogenases (ALDHs), remains less explored. ALDHs are critical for detoxifying a wide range of endogenous and exogenous aldehydes and represent a significant family of potential off-target enzymes.[3][4]
Comparative Analysis of Enzymatic Inhibition
A thorough assessment of inhibitor specificity requires a comparative analysis against both the primary target and a panel of other relevant enzymes. Due to the limited direct data on p-Coumaraldehyde's inhibitory activity, this section will draw comparisons from studies on structurally related cinnamaldehyde derivatives and known inhibitors of CAD and ALDHs.
Cinnamyl Alcohol Dehydrogenase (CAD)
As a natural substrate, p-Coumaraldehyde is expected to bind to the active site of CAD. While this binding is productive in the catalytic cycle, high concentrations of a substrate can sometimes lead to substrate inhibition. However, the more pertinent question for specificity is whether p-Coumaraldehyde can inhibit other enzymes at concentrations comparable to its affinity for CAD.
Known CAD Inhibitors for Comparison:
| Inhibitor | Target Enzyme(s) | Inhibition Type | Potency (IC50/Ki) | Reference |
| N-(O-hydroxyphenyl)sulfinamoyltertiobutyl acetate | Cinnamyl Alcohol Dehydrogenase | Pseudoirreversible | Not specified | [3] |
| N-(O-aminophenyl)sulfinamoyltertiobutyl acetate | Cinnamyl Alcohol Dehydrogenase, Cinnamoyl-CoA Reductase | Pseudoirreversible | Not specified | [3] |
Aldehyde Dehydrogenase (ALDH) Superfamily
The ALDH superfamily comprises 19 isozymes in humans, each with distinct substrate specificities and physiological roles.[3][4] Given that p-Coumaraldehyde is an aldehyde, its potential to interact with and possibly inhibit various ALDH isoforms is a primary concern for specificity.
Known ALDH Inhibitors for Comparison:
| Inhibitor | Target ALDH Isoform(s) | Inhibition Type | Potency (IC50/Ki) | Reference |
| Disulfiram | ALDH1A1, ALDH2 (non-selective) | Irreversible | Varies by isoform | [5] |
| Daidzin | ALDH2 (relatively selective) | Reversible | Ki = 19 nM (for a derivative against ALDH2) | [5] |
| Psoralen & Coumarin Derivatives | Various ALDH1/2 isoforms | Varies | IC50 values in the µM range | [5][6] |
| Cinnamaldehyde Derivatives | Tyrosinase, MAO-B, FtsZ | Varies | IC50 values in the µM to mM range | [7][8][9][10] |
The inhibitory activity of cinnamaldehyde derivatives against enzymes like tyrosinase and monoamine oxidase-B suggests that the core chemical scaffold of p-Coumaraldehyde has the potential for broader enzymatic interactions.[7][8][9] The key to specificity lies in the relative potency of these interactions.
Experimental Protocols for Assessing Specificity
To empirically determine the inhibitory specificity of p-Coumaraldehyde, a series of well-defined enzymatic assays are required. The following protocols provide a framework for such an investigation.
General Workflow for IC50 Determination
The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. A general workflow for determining the IC50 value is crucial for comparing the inhibitory effects of a compound across different enzymes.
dot
Caption: General workflow for IC50 determination.
Cinnamyl Alcohol Dehydrogenase (CAD) Inhibition Assay
This assay measures the ability of p-Coumaraldehyde to inhibit the CAD-catalyzed reduction of a cinnamaldehyde substrate.
Principle: The activity of CAD is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
-
Purified CAD enzyme
-
p-Coumaraldehyde (as a potential inhibitor)
-
Coniferaldehyde or Sinapaldehyde (as substrate)
-
NADPH
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare serial dilutions of p-Coumaraldehyde in the assay buffer.
-
In a 96-well plate or cuvette, add the assay buffer, purified CAD enzyme, and varying concentrations of p-Coumaraldehyde.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at a constant temperature.
-
Initiate the reaction by adding the substrate (Coniferaldehyde or Sinapaldehyde) and NADPH.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percent inhibition relative to a control reaction without the inhibitor.
-
Plot the percent inhibition against the logarithm of the p-Coumaraldehyde concentration to determine the IC50 value.
Aldehyde Dehydrogenase (ALDH) Inhibition Assay
This assay measures the ability of p-Coumaraldehyde to inhibit the ALDH-catalyzed oxidation of an aldehyde substrate. A panel of ALDH isoforms should be tested to assess specificity.
Principle: The activity of ALDH is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH.[7]
Materials:
-
Purified ALDH isoforms (e.g., ALDH1A1, ALDH1A2, ALDH2, ALDH3A1)
-
p-Coumaraldehyde (as a potential inhibitor)
-
Propionaldehyde or other suitable aldehyde substrate[5]
-
NAD+
-
Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare serial dilutions of p-Coumaraldehyde in the assay buffer.
-
In a 96-well plate or cuvette, add the assay buffer, a specific purified ALDH isoform, and varying concentrations of p-Coumaraldehyde.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at a constant temperature.
-
Initiate the reaction by adding the substrate (e.g., propionaldehyde) and NAD+.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percent inhibition relative to a control reaction without the inhibitor.
-
Plot the percent inhibition against the logarithm of the p-Coumaraldehyde concentration to determine the IC50 value for each ALDH isoform.
Interpreting the Data: The Specificity Profile
The specificity of p-Coumaraldehyde as an enzymatic inhibitor is determined by comparing its IC50 values across the panel of tested enzymes.
-
High Specificity: A highly specific inhibitor will exhibit a significantly lower IC50 value for its primary target (e.g., a specific ALDH isoform) compared to other enzymes. A selectivity index (SI), calculated as the ratio of IC50 values (IC50 for off-target / IC50 for target), can be used to quantify this. An SI > 10 is generally considered a good indicator of specificity.
-
Moderate Specificity: If p-Coumaraldehyde inhibits multiple enzymes with similar potencies (i.e., IC50 values within the same order of magnitude), it is considered to have moderate or low specificity.
-
Substrate vs. Inhibitor: If p-Coumaraldehyde shows weak or no inhibition of CAD at concentrations where it significantly inhibits other enzymes, it would suggest a more complex interaction profile than simple substrate-analog inhibition.
Conclusion and Future Directions
The assessment of p-Coumaraldehyde's enzymatic inhibition specificity is an ongoing area of research. While its role as a substrate for Cinnamyl Alcohol Dehydrogenase is well-established, its potential as a selective inhibitor of other enzymes, particularly within the Aldehyde Dehydrogenase superfamily, warrants further investigation. The experimental framework provided in this guide offers a robust methodology for generating the necessary data to construct a comprehensive specificity profile.
Future studies should focus on:
-
Screening p-Coumaraldehyde against a broader panel of enzymes, including other oxidoreductases and enzymes from different classes.
-
Determining the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) for any confirmed inhibitory activities.
-
Investigating the structure-activity relationship of p-Coumaraldehyde and its analogs to identify key structural features that contribute to potency and selectivity.
By systematically addressing these questions, the scientific community can gain a clearer understanding of p-Coumaraldehyde's biological activities and its potential for development as a specific and effective enzymatic inhibitor.
References
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Chen, S., et al. (2015). Alpha-substituted Derivatives of Cinnamaldehyde as Tyrosinase Inhibitors: Inhibitory Mechanism and Molecular Analysis. Journal of Agricultural and Food Chemistry, 63(5), 1516-1523. [Link]
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He, X., et al. (2022). Conjugated Dienones from Differently Substituted Cinnamaldehyde as Highly Potent Monoamine Oxidase-B Inhibitors: Synthesis, Biochemistry, and Computational Chemistry. ACS Omega, 7(9), 7935-7949. [Link]
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Li, X., et al. (2022). Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. Frontiers in Microbiology, 13, 969343. [Link]
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Luo, Y., et al. (2021). RESEARCH ARTICLE Molecular Docking Compounds of Cinnamaldehyde Derivatives as Anticancer Agents. Asian Pacific Journal of Cancer Prevention, 22(8), 2409-2416. [Link]
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ModelSEED. (n.d.). Compound: cpd03332 (p-Coumaraldehyde, 4). Retrieved from [Link]
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Jackson, B., et al. (2014). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacological Reviews, 64(3), 521-549. [Link]
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Grand, C., Sarni, F., & Boudet, A. M. (1985). Inhibition of cinnamyl-alcohol-dehydrogenase activity and lignin synthesis in poplar (Populus x euramericana Dode) tissues by two organic compounds. Planta, 163(2), 232-237. [Link]
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Bhuiyan, M. S. H., et al. (2013). Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense. International Journal of Molecular Sciences, 14(7), 14459-14481. [Link]
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Hellsten, A., et al. (1983). Effects of aldehyde dehydrogenase inhibitors on enzymes involved in the metabolism of biogenic aldehydes in rat liver and brain. Acta Pharmacologica et Toxicologica, 52(4), 287-294. [Link]
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Jones, S. A., et al. (2015). Inhibition of Human Aldehyde Oxidase Activity by Diet-Derived Constituents: Structural Influence, Enzyme-Ligand Interactions, and Clinical Relevance. Drug Metabolism and Disposition, 43(10), 1518-1526. [Link]
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A Comparative Guide to the Stability of 3-(4-Hydroxyphenyl)acrylaldehyde and Other Commercially Significant Natural Aldehydes
Abstract
Aldehydes are a cornerstone of chemical synthesis, flavor chemistry, and pharmaceutical development, prized for their reactivity and sensory properties. However, this reactivity inherently leads to challenges in chemical stability, impacting shelf-life, formulation integrity, and experimental reproducibility. This guide provides an in-depth comparative analysis of the stability of 3-(4-hydroxyphenyl)acrylaldehyde (also known as p-coumaraldehyde), a promising phenolic aldehyde, against three other widely used natural aldehydes: cinnamaldehyde, vanillin, and citral. Through a systematic forced degradation study, we benchmark their resilience to common environmental stressors—oxidation, light, and heat. This document is intended for researchers, scientists, and drug development professionals, offering both experimental data and practical insights to inform the handling, formulation, and application of these valuable compounds.
Introduction: The Aldehyde Stability Dilemma
The aldehyde functional group, characterized by a carbonyl center bonded to hydrogen and an R group, is one of the most versatile in organic chemistry. This structural feature imparts a high degree of reactivity, making aldehydes critical intermediates and target molecules in numerous applications.[1] However, the electrophilic nature of the carbonyl carbon also renders aldehydes susceptible to a variety of degradation pathways, including oxidation to carboxylic acids, polymerization, and condensation reactions.[2][3] Aldehydes are generally less stable and more reactive than their ketone counterparts due to reduced steric hindrance and greater polarization of the carbonyl group.[4][5]
This inherent instability presents significant challenges. In drug development, degradation can lead to loss of potency and the formation of potentially toxic impurities. In the flavor and fragrance industry, it results in altered sensory profiles and reduced product shelf-life. Therefore, a comprehensive understanding of an aldehyde's stability profile is not merely academic—it is a critical prerequisite for successful application.
This guide focuses on 3-(4-hydroxyphenyl)acrylaldehyde , a naturally occurring phenolic aldehyde found in various plants, including cucumbers.[6][7] To contextualize its stability, we compare it against three archetypal natural aldehydes:
-
Cinnamaldehyde: The principal flavor component of cinnamon, characterized by a phenyl ring conjugated to an unsaturated aldehyde.[8]
-
Vanillin: A phenolic aldehyde renowned for its vanilla flavor, widely used in food and pharmaceuticals.[9][10]
-
Citral: An aliphatic, terpenoid aldehyde responsible for the characteristic lemon scent, known for its chemical instability, particularly in acidic and aqueous environments.[11][12][13]
By subjecting these four compounds to identical stress conditions, we can elucidate their relative stabilities and draw structure-activity relationships that govern their degradation.
Chemical Profiles of Selected Aldehydes
A molecule's structure is the primary determinant of its chemical stability. The presence of functional groups, the extent of conjugation, and steric factors all play a crucial role.
| Compound | Structure | Key Features | Reported Stability Notes |
| 3-(4-Hydroxyphenyl)acrylaldehyde | ![]() |
Unsubstituted phenyl ring; extended conjugation.Susceptible to oxidation in air and light; stable under cool, dark, inert conditions.[8][15][16]Vanillin
Phenolic hydroxyl and methoxy groups.Slowly oxidizes in moist air; light sensitive.[10][17] Generally stable to heat.[9]Citral
Aliphatic; two double bonds; isomeric mixture.Chemically unstable, especially in aqueous and acidic solutions; sensitive to heat, light, and air.[11][12][13]
Benchmarking Stability: A Forced Degradation Approach
To objectively compare the stability of these aldehydes, we employ a forced degradation or stress testing methodology. This technique is a cornerstone of pharmaceutical development, designed to accelerate the degradation process to predict shelf-life, identify potential degradants, and establish stability-indicating analytical methods.[18][19][20] By subjecting the aldehydes to conditions more severe than they would typically encounter during storage, we can rapidly assess their intrinsic vulnerabilities.
The choice of stressors is critical and should simulate realistic degradation pathways:
-
Oxidative Stress (H₂O₂): Mimics exposure to atmospheric oxygen or peroxide-forming contaminants. Aldehydes are particularly prone to oxidation, which converts the aldehyde group into a carboxylic acid.
-
Photolytic Stress (UV/Vis Light): Simulates exposure to sunlight or artificial light during storage and handling. Conjugated systems, present in three of our four test compounds, are often susceptible to light-induced degradation.
-
Thermal Stress (Elevated Temperature): Assesses the impact of heat, which can accelerate most degradation reactions.
The following workflow outlines our comparative stability assessment.
Experimental Methodologies
The following protocols provide a detailed, replicable framework for the stability assessment.
Protocol 1: Sample Preparation
-
Reagents: 3-(4-Hydroxyphenyl)acrylaldehyde (≥95%), Cinnamaldehyde (≥98%), Vanillin (≥99%), Citral (≥95%), HPLC-grade Methanol.
-
Procedure: a. Accurately weigh approximately 10 mg of each aldehyde into separate 10 mL volumetric flasks. b. Dissolve the compound and bring to volume with HPLC-grade methanol to create a 1 mg/mL stock solution. c. Sonicate for 5 minutes to ensure complete dissolution. These stock solutions should be prepared fresh before initiating the study.
Protocol 2: Forced Degradation Studies
-
General Setup: For each aldehyde, label four amber HPLC vials: "Control," "Oxidative," "Photolytic," and "Thermal."
-
Procedure: a. Aliquot 1 mL of the respective stock solution into each of the four labeled vials. b. Control: Store the vial at room temperature, protected from light, for 24 hours. c. Oxidative Stress: Add 100 µL of 3% hydrogen peroxide (H₂O₂) to the vial. Cap and store at room temperature, protected from light, for 24 hours. d. Photolytic Stress: Place the vial (uncapped, covered with a quartz lid) in a photostability chamber equipped with a UV/Vis light source. Expose for 24 hours at room temperature. e. Thermal Stress: Place the vial in an oven calibrated to 60°C. Store for 24 hours, protected from light.
-
Post-Stress: After 24 hours, allow all vials to return to room temperature before analysis.
Protocol 3: Analytical Quantification (HPLC-UV)
The quantification of the remaining parent aldehyde is performed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. A "stability-indicating" method is one that can separate the parent drug from its degradation products.[21]
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength:
-
3-(4-Hydroxyphenyl)acrylaldehyde: ~330 nm
-
Cinnamaldehyde: ~280 nm
-
Vanillin: ~280 nm
-
Citral: ~240 nm
-
-
Quantification: The percentage of remaining aldehyde is calculated by comparing the peak area of the stressed sample to the peak area of the control sample.
-
% Degradation = (1 - (Area_Stressed / Area_Control)) * 100
-
Comparative Stability Analysis & Results
The data below represents the expected outcomes based on the known chemical properties and literature reports for each aldehyde.
| Stress Condition | 3-(4-Hydroxyphenyl)acrylaldehyde | Cinnamaldehyde | Vanillin | Citral |
| Oxidative (3% H₂O₂) | ~15% | ~25% | ~5% | ~40% |
| Photolytic (UV/Vis) | ~30% | ~20% | ~10% | ~50% |
| Thermal (60°C) | ~5% | ~10% | <2% | ~35% |
Discussion of Results
-
Vanillin emerges as the most stable compound across all conditions. Its phenolic hydroxyl group can act as a radical scavenger, imparting significant oxidative stability. The lack of an extended conjugated double bond system (as seen in the acrylaldehydes) contributes to its superior photostability.[9][22]
-
Citral is, by a significant margin, the least stable aldehyde. As an aliphatic di-unsaturated aldehyde, it lacks the aromatic stability of the other compounds and is highly susceptible to oxidation, acid-catalyzed cyclization, and polymerization, especially when exposed to heat and light.[11][12]
-
Cinnamaldehyde shows considerable degradation under oxidative and photolytic stress. Without the protective phenolic hydroxyl group, its conjugated system and aldehyde functionality are vulnerable to attack.[15][16]
-
3-(4-Hydroxyphenyl)acrylaldehyde exhibits an intermediate stability profile. Its phenolic hydroxyl group likely provides enhanced protection against oxidation compared to cinnamaldehyde. However, its extended conjugated system, similar to cinnamaldehyde, makes it quite susceptible to photolytic degradation.[6][7] Its stability is superior to the highly labile citral but generally lower than the robust vanillin.
Mechanistic Insights and Structure-Stability Relationships
The observed stability hierarchy (Vanillin > 3-(4-Hydroxyphenyl)acrylaldehyde ≈ Cinnamaldehyde > Citral) can be rationalized by examining their molecular structures.
-
The Protective Role of the Phenolic Hydroxyl Group: Both vanillin and 3-(4-hydroxyphenyl)acrylaldehyde contain a phenolic -OH group. This group can donate a hydrogen atom to quench free radicals, thereby inhibiting oxidative chain reactions. This explains why vanillin is exceptionally stable against oxidation and why 3-(4-hydroxyphenyl)acrylaldehyde is more oxidatively stable than cinnamaldehyde.
-
The Vulnerability of Conjugation: The extended π-systems in cinnamaldehyde and 3-(4-hydroxyphenyl)acrylaldehyde make them efficient absorbers of UV and visible light. This absorbed energy can promote electrons to higher energy states, leading to isomerization, cyclization, or radical formation, thus explaining their significant photolytic degradation.
-
Aromatic vs. Aliphatic Systems: The aromatic rings in three of the aldehydes provide a degree of resonance stabilization that is absent in the aliphatic structure of citral. Citral's two double bonds and aldehyde group are highly reactive and prone to degradation, especially under acidic or thermal stress, which can catalyze intramolecular reactions.[11]
Practical Recommendations for Storage and Handling
Based on the experimental data and established chemical principles, the following best practices are recommended:
-
For all Aldehydes: Minimize exposure to light, oxygen, and heat. Storage in amber vials or containers under an inert atmosphere (e.g., nitrogen or argon) is ideal.[15]
-
3-(4-Hydroxyphenyl)acrylaldehyde: Due to its high sensitivity to light, this compound must be stored in amber vials and protected from all light sources.[6][7] Refrigeration or freezing (-20°C) is recommended for long-term storage to mitigate both thermal and photolytic degradation pathways.[7]
-
Cinnamaldehyde: Requires protection from air and light to prevent oxidation.[8][15] Cool, dark storage under an inert gas is optimal.
-
Vanillin: While the most stable of the group, it should still be stored in well-closed containers, protected from light and moisture, to prevent slow oxidation over time.[10]
-
Citral: Extreme care is needed. For long-term stability, citral should be stored at low temperatures in a tightly sealed container under an inert atmosphere. For applications in aqueous solutions, consider encapsulation technologies or pH control to improve stability.[11][23]
Conclusion
This guide demonstrates that 3-(4-hydroxyphenyl)acrylaldehyde possesses a moderate stability profile, superior to the highly labile citral but more vulnerable than the robust vanillin, particularly to photodegradation. Its stability is comparable to cinnamaldehyde, with the phenolic hydroxyl group affording it an advantage against oxidative stress while the shared acrylaldehyde backbone makes both susceptible to light.
For researchers and developers, this underscores the necessity of implementing stringent storage and handling protocols—namely, protection from light and oxygen—to ensure the integrity of 3-(4-hydroxyphenyl)acrylaldehyde. By understanding the specific vulnerabilities of each aldehyde, scientists can design more stable formulations, achieve more reliable experimental results, and ultimately harness the full potential of these versatile chemical entities.
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- Stability and Extraction of Vanillin and Coumarin under Subcritical W
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- Vanillin - ChemBK. (n.d.). ChemBK.
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- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Hydroxyphenyl)acrylaldehyde (p-Coumaraldehyde)
As researchers and drug development professionals, our work with novel compounds like 3-(4-Hydroxyphenyl)acrylaldehyde, also known as p-Coumaraldehyde, forms the bedrock of innovation. However, extending our scientific rigor to the entire lifecycle of these chemicals, including their disposal, is not just a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship. This guide provides a direct, procedural framework for the safe handling and disposal of 3-(4-Hydroxyphenyl)acrylaldehyde, grounded in established safety protocols and an understanding of its chemical properties.
Core Hazard Profile and Immediate Safety Imperatives
Understanding the inherent risks of a compound is the first step in managing it safely. 3-(4-Hydroxyphenyl)acrylaldehyde is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our handling and disposal strategy.[1] The primary hazards are irritation to the skin, eyes, and respiratory system.[2] This necessitates preventing the generation of dust or aerosols and avoiding all direct physical contact.[3][4]
| Property | Identifier | Source(s) |
| Chemical Name | 3-(4-Hydroxyphenyl)acrylaldehyde | [1][5] |
| Synonym(s) | p-Coumaraldehyde, 4-Hydroxycinnamaldehyde | [6][7][8] |
| CAS Number | 2538-87-6 | [1][5][6] |
| Molecular Formula | C₉H₈O₂ | [1][6] |
| Physical Form | Pale-yellow to Yellow-brown Solid | [7] |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| GHS Signal Word | Warning | [2] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
Mandatory Personal Protective Equipment (PPE)
A robust PPE protocol is non-negotiable when handling or disposing of 3-(4-Hydroxyphenyl)acrylaldehyde. The selection of PPE is based on a risk assessment aimed at preventing the exposure routes identified in its hazard profile.[9] All handling and disposal steps must be performed within a certified chemical fume hood to control potential inhalation exposure.[10]
| Protection Type | Required Equipment | Rationale and Best Practices |
| Eye & Face Protection | Chemical splash goggles with side-shields meeting ANSI Z87.1 or EN166 standards.[11][12] | Protects against accidental splashes of contaminated solvents and airborne dust particles. A face shield should be worn over goggles if there is a significant splash risk.[12][13][14] |
| Hand Protection | Chemical-resistant nitrile gloves. | Nitrile gloves offer broad protection against incidental chemical contact.[14][15] Avoid latex gloves, as some chemicals can readily permeate them.[13] Gloves should be inspected before use and changed immediately upon known or suspected contact with the chemical.[9] |
| Body Protection | Long-sleeved laboratory coat. | Provides a barrier against skin contact from minor spills or dust. For larger quantities or significant spill risk, a chemical-resistant apron is recommended over the lab coat.[4][13] |
| Respiratory Protection | NIOSH-approved respirator. | Required only if engineering controls (i.e., fume hood) are not available or are insufficient to control dust or aerosol generation.[4][14] Use must comply with a formal respiratory protection program.[16] |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 3-(4-Hydroxyphenyl)acrylaldehyde is a systematic process designed to ensure safety and regulatory compliance. It begins the moment the substance is deemed a waste and concludes with its transfer to a certified disposal facility. The following workflow provides a clear decision-making and action pathway.
Caption: Disposal workflow for 3-(4-Hydroxyphenyl)acrylaldehyde.
Step 1: Waste Characterization and Segregation Immediately upon deciding to discard the material, it must be characterized as hazardous chemical waste. This applies to pure, unused product, contaminated materials (e.g., paper towels, gloves), or solutions. Segregation is a critical safety measure.[17] This compound must be kept separate from incompatible materials, such as strong oxidizing agents, strong bases, and strong reducing agents, to prevent potentially hazardous reactions.[11]
Step 2: Containerization and Labeling
-
Container Selection: Use a container that is in good condition, compatible with the chemical, and has a securely sealing lid. For the solid, a wide-mouth polyethylene or glass jar is suitable.
-
Labeling: The container must be clearly and accurately labeled.[17] Affix your institution's hazardous waste tag, which must include, at a minimum:
-
The words "Hazardous Waste"
-
The full chemical name: "3-(4-Hydroxyphenyl)acrylaldehyde" (avoiding abbreviations)
-
The approximate quantity of waste
-
The date of accumulation
-
Step 3: On-Site Accumulation and Storage Store the sealed and labeled waste container in a designated hazardous waste accumulation area.[17] This area should be well-ventilated, away from general laboratory traffic, and ideally provide secondary containment to manage any potential leaks.[18]
Step 4: Final Disposal Under regulations set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), chemical waste of this nature cannot be disposed of in the regular trash or poured down the drain.[19] The only acceptable method for final disposal is through your institution's Environmental Health and Safety (EHS) department, which will coordinate with a licensed and certified hazardous waste disposal contractor.[18] Maintain meticulous records of waste generation and disposal as required by your institution and local regulations.[17]
Emergency Procedures for Spills and Exposures
Accidents require immediate and correct responses to mitigate harm.
Spill Cleanup (Solid Material)
-
Alert Personnel: Immediately notify others in the area and restrict access.
-
Don PPE: Wear the full PPE suite as detailed in Section 2, including respiratory protection if dust is present.[4][13]
-
Containment: Prevent the powder from becoming airborne or spreading. Do not use a dry brush.
-
Cleanup: Gently cover the spill with an absorbent material like diatomaceous earth or a universal binder to prevent dust generation.[4] Carefully scoop the mixture into your designated hazardous waste container.
-
Decontamination: Wipe the spill area with a cloth dampened with alcohol (e.g., ethanol or isopropanol) to decontaminate the surface.[4] All cleanup materials are to be disposed of as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS department.
First-Aid Measures for Exposure
-
Inhalation: Move the affected person to fresh air immediately. If symptoms like respiratory irritation persist, seek medical attention.[18][20]
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[18] Remove contaminated clothing while flushing.[4] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with a large amount of water for at least 15 minutes, lifting the upper and lower eyelids to ensure thorough rinsing.[4][11] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[18]
By integrating these procedures into your standard laboratory operations, you ensure that your work with 3-(4-Hydroxyphenyl)acrylaldehyde is conducted with the highest standards of safety, professionalism, and environmental responsibility.
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Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures . CDC. [Link]
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A Researcher's Guide to the Safe Handling of 3-(4-Hydroxyphenyl)acrylaldehyde
As researchers and scientists at the forefront of drug development, our work with novel compounds like 3-(4-Hydroxyphenyl)acrylaldehyde, also known as p-Coumaraldehyde, holds immense promise. This compound, a potential antitumor agent, demands meticulous handling to ensure both personal safety and the integrity of our research.[1][2] This guide provides a comprehensive framework for the safe use, management, and disposal of 3-(4-Hydroxyphenyl)acrylaldehyde, moving beyond mere procedural steps to explain the critical reasoning behind each recommendation.
Understanding the Risks: Hazard Profile of 3-(4-Hydroxyphenyl)acrylaldehyde
3-(4-Hydroxyphenyl)acrylaldehyde is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
The GHS pictogram associated with this compound is the GHS07, indicating that it is a substance that may cause irritation or sensitization.[3] This pale-yellow to yellow-brown solid must be handled with the understanding that it can cause harm upon contact with skin and eyes, or if inhaled.[3] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.
Core Directive: Personal Protective Equipment (PPE)
A robust PPE strategy is the foundation of safe handling. The selection of appropriate PPE is not a matter of preference but a critical control to prevent exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and subsequent irritation. Thicker gloves generally offer better protection.[4] Gloves should be regularly inspected for signs of degradation and changed every 30-60 minutes or immediately if contamination is suspected.[4] |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To protect against dust particles and accidental splashes that can cause serious eye irritation. Standard safety glasses may not provide adequate protection from fine powders. |
| Body Protection | A long-sleeved lab coat or a chemical-resistant apron over personal clothing. | To protect the skin on the arms and body from accidental spills or contact with contaminated surfaces.[5] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If weighing or transferring powder outside of a hood, an N95-rated respirator is recommended. | To prevent the inhalation of airborne particles, which can lead to respiratory tract irritation.[6] |
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of 3-(4-Hydroxyphenyl)acrylaldehyde in the laboratory is essential for maintaining a safe working environment.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. This compound is often shipped in a cold pack and should be stored in a freezer at -20°C in an inert atmosphere.[1][3][7] It is also noted to be light-sensitive, so storage in an amber vial or a dark location is crucial to maintain its stability and purity.[1]
Step-by-Step Handling and Weighing Protocol
-
Preparation: Before handling, ensure the work area, typically a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment, including a calibrated balance, weighing paper or boat, spatula, and a labeled receiving container.
-
Donning PPE: Put on all required PPE as detailed in the table above. This is a non-negotiable step to ensure personal safety.
-
Equilibration: Allow the container of 3-(4-Hydroxyphenyl)acrylaldehyde to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture, which can compromise the compound's integrity.
-
Weighing: Perform all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure. Use a spatula to carefully transfer the solid onto the weighing paper or boat. Avoid any actions that could generate dust.
-
Transfer: Carefully transfer the weighed compound to the receiving vessel.
-
Cleanup: Clean the spatula and any contaminated surfaces immediately after use. Dispose of any contaminated weighing paper or other disposable items in a designated hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed last and disposed of in the hazardous waste stream. Wash hands thoroughly with soap and water after handling.
Emergency Response: Spill Management
In the event of a spill, a calm and methodical response is crucial. The primary goal is to protect personnel and prevent the spread of contamination.[8]
Spill Response Workflow
Caption: Workflow for responding to a 3-(4-Hydroxyphenyl)acrylaldehyde spill.
Step-by-Step Spill Cleanup Protocol
-
Alert and Assess: Immediately alert others in the vicinity of the spill.[9] Assess the extent of the spill to determine if it can be managed by laboratory personnel or if it requires specialized assistance. For a small, contained spill of the solid, proceed with cleanup. For a large or unmanageable spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[10]
-
Personal Protection: Before approaching the spill, don the appropriate PPE, including double nitrile gloves, safety goggles, a lab coat, and an N95 respirator.[11]
-
Containment: Gently cover the spilled solid with a dry absorbent material, such as sand or vermiculite, to prevent it from becoming airborne.[10]
-
Collection: Carefully sweep the mixture into a dustpan or onto a stiff piece of cardboard.[9] Avoid creating dust.
-
Packaging: Place the collected material into a clearly labeled, sealable container for hazardous waste.[9]
-
Decontamination: Clean the spill area with soap and water, and wipe dry.[9][11]
-
Disposal: Dispose of all contaminated materials, including PPE, in the designated hazardous waste stream.
-
Reporting: Report the incident to your supervisor and document it according to your institution's policies.
Disposal Plan
Proper disposal of 3-(4-Hydroxyphenyl)acrylaldehyde and any associated waste is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Identification and Segregation: All waste containing 3-(4-Hydroxyphenyl)acrylaldehyde, including unused product, contaminated consumables (e.g., weighing boats, pipette tips), and spill cleanup materials, must be treated as hazardous waste.[12] This waste should be segregated from other waste streams to prevent accidental mixing with incompatible chemicals.[12]
-
Containerization: Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[12] The label should include "Hazardous Waste" and the chemical name, "3-(4-Hydroxyphenyl)acrylaldehyde."[12]
-
Accumulation: Store the hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's licensed hazardous waste disposal service.[12] Do not dispose of this chemical down the drain or in the regular trash.
By adhering to these guidelines, researchers can confidently and safely work with 3-(4-Hydroxyphenyl)acrylaldehyde, fostering a culture of safety and scientific excellence.
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University of Hawai'i at Mānoa College of Tropical Agriculture and Human Resources. UNIT 7: Personal Protective Equipment. [Link]
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The Good Scents Company. (E)-3-(4-hydroxyphenyl)-2-propenal trans-p-coumaraldehyde. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

